molecular formula C21H23NO4 B15567752 Rubropunctamine

Rubropunctamine

Cat. No.: B15567752
M. Wt: 353.4 g/mol
InChI Key: WTEXYKPGDKLLCW-DPMJYTIISA-N
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Description

Rubropunctamine is an aromatic ketone.

Properties

Molecular Formula

C21H23NO4

Molecular Weight

353.4 g/mol

IUPAC Name

(9aS)-3-(1-hydroxyhexylidene)-9a-methyl-6-[(E)-prop-1-enyl]furo[3,2-g]isoquinoline-2,9-dione

InChI

InChI=1S/C21H23NO4/c1-4-6-7-9-17(23)18-16-11-13-10-14(8-5-2)22-12-15(13)19(24)21(16,3)26-20(18)25/h5,8,10-12,23H,4,6-7,9H2,1-3H3/b8-5+,18-17?/t21-/m0/s1

InChI Key

WTEXYKPGDKLLCW-DPMJYTIISA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Complete Biosynthetic Pathway of Rubropunctamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Rubropunctamine and Monascus Species

This compound is a red, water-soluble azaphilone pigment produced by fungi of the genus Monascus, particularly Monascus purpureus and Monascus ruber.[1][2] These fungi have a long history of use in Asia for food coloration and preservation.[1] this compound itself is not a direct product of a biosynthetic pathway but is formed through a chemical transformation of an orange pigment precursor, rubropunctatin.[3] This conversion involves an aminophilic reaction where the pyran oxygen of rubropunctatin is replaced by a primary amine.[3] The availability of this orange precursor and the presence of amine sources are heavily influenced by fermentation conditions.[1] This guide provides a comprehensive overview of the biosynthetic pathway, quantitative production data, and detailed experimental protocols relevant to the study and production of this compound.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process that originates from primary metabolism and involves a series of enzymatic and chemical reactions. The pathway can be broadly divided into three main stages: the formation of the azaphilone core via the polyketide pathway, the modification of this core to produce the orange pigment rubropunctatin, and the final non-enzymatic conversion to this compound.

Polyketide Synthesis and Azaphilone Core Formation

The process begins with the assembly of a hexaketide backbone from the primary metabolites acetyl-CoA and malonyl-CoA.[1][4] This reaction is catalyzed by a non-reducing polyketide synthase (PKS), encoded by the MrpigA gene.[1][5] Following the synthesis of the polyketide chain, a series of enzymatic reactions, including cyclization and oxidation, lead to the formation of the characteristic azaphilone core.[1]

Formation of Rubropunctatin

The azaphilone core undergoes further modification by a fatty acid synthase (FAS) to produce the orange pigment rubropunctatin.[3] The biosynthesis of the β-ketoacid component is catalyzed by FAS, while the azaphilone core is synthesized by PKS.[3] The genes responsible for the biosynthesis of Monascus azaphilone pigments (MonAzPs) are located in conserved gene clusters.[5]

Conversion to this compound

This compound is formed from the reaction of its precursor, rubropunctatin, with primary amines.[6] This final step is a non-enzymatic chemical reaction where compounds containing a primary amino group, such as amino acids, react with rubropunctatin.[1][7] This reaction results in the replacement of the pyranyl oxygen of rubropunctatin, causing the color to shift from orange to red.[1][3]

This compound Biosynthetic Pathway Biosynthetic Pathway of this compound cluster_0 Primary Metabolism cluster_1 Polyketide Pathway cluster_2 Pigment Maturation cluster_3 Final Conversion Acetyl-CoA Acetyl-CoA Hexaketide Backbone Hexaketide Backbone Acetyl-CoA->Hexaketide Backbone PKS (MrPigA) Malonyl-CoA Malonyl-CoA Malonyl-CoA->Hexaketide Backbone FAS Azaphilone Core Azaphilone Core Hexaketide Backbone->Azaphilone Core Cyclization & Oxidation Rubropunctatin (Orange Pigment) Rubropunctatin (Orange Pigment) Azaphilone Core->Rubropunctatin (Orange Pigment) Fatty Acid Synthase (FAS) Modification This compound (Red Pigment) This compound (Red Pigment) Rubropunctatin (Orange Pigment)->this compound (Red Pigment) Aminophilic Reaction Primary Amine Primary Amine Primary Amine->this compound (Red Pigment)

Biosynthetic pathway of this compound.

Quantitative Data on this compound Production

The production of this compound can be significantly enhanced by precursor feeding strategies. Supplementing the culture media with acetate species, particularly ammonium acetate, can dramatically increase pigment yields.[2] The following table summarizes the quantitative impact of various interventions on the production of azaphilone pigments in Monascus species.

InterventionStrainPigment FractionFold IncreaseReference
Media Supplementation (0.5% Ammonium Acetate)M. ruber M7Extracellular this compound1865-fold[2]
Media Supplementation (0.1% Sodium Acetate)M. ruber M7Intracellular this compound22.48-fold[2]
Gene Knockout (ΔmrPDE)M. purpureus HJ11Total Azaphilone Pigments2.3-fold[2]

Experimental Protocols

Submerged Fermentation for Pigment Production

Submerged fermentation (SmF) allows for greater control over environmental parameters like pH, temperature, and aeration.[1]

Methodology:

  • Inoculum Preparation: A pure culture of a Monascus species (e.g., M. purpureus) is maintained on Potato Dextrose Agar (PDA).[3] For inoculum, the fungus is grown on PDA plates for 7-10 days at 30°C to allow for sporulation.[3]

  • Medium Preparation: A common basal medium consists of a carbon source (e.g., glucose 20-50 g/L), a nitrogen source (e.g., monosodium glutamate 2-10 g/L), and basal salts (e.g., KH2PO4 1-2 g/L, MgSO4·7H2O 0.5-1 g/L).[3] The initial pH is adjusted to 5.5-6.5.[3]

  • Inoculation and Incubation: The sterile medium is inoculated with the Monascus spore suspension.[1] The culture is then incubated in a shaker at 28-32°C and 150-200 rpm for 7-14 days.[3]

  • Harvesting: After incubation, the fungal biomass is separated from the culture broth by centrifugation or filtration.[1]

  • Extraction: Intracellular pigments are extracted from the biomass using a suitable solvent like ethanol.[1]

Submerged Fermentation Workflow Workflow for Submerged Fermentation A Inoculum Preparation (Monascus on PDA, 7-10 days, 30°C) B Prepare & Sterilize Liquid Medium (pH 5.5-6.5) A->B C Inoculate Medium with Spore Suspension B->C D Incubate with Agitation (7-14 days, 28-32°C, 150-200 rpm) C->D E Harvest Biomass (Centrifugation/Filtration) D->E F Extract Pigments (e.g., with Ethanol) E->F

Workflow for submerged fermentation.
Solid-State Fermentation

Solid-state fermentation (SSF) involves growing Monascus on a solid substrate, most commonly rice.[1]

Methodology:

  • Substrate Preparation: Rice is washed, soaked, and its moisture content and pH are adjusted.[1]

  • Sterilization: The prepared rice substrate is autoclaved at 121°C for 20-30 minutes.[1]

  • Inoculation: The sterile rice is inoculated with a Monascus spore suspension after cooling.[1]

  • Incubation: The inoculated rice is incubated in a suitable container at an optimal temperature and humidity.[1]

  • Drying: After fermentation, the pigmented rice is dried at a low temperature (40-50°C) to halt fungal growth and prepare for grinding.[1]

Pigment Extraction and Purification

Methodology:

  • Solvent Extraction: Pigments are extracted from the fermented biomass or dried substrate using 95% ethanol with agitation.[1]

  • Filtration and Concentration: The extract is filtered to remove solid debris and then concentrated using a rotary evaporator.[1]

  • Purification (for higher purity):

    • Column Chromatography: Initial separation can be performed using silica gel column chromatography.[6]

    • Preparative HPLC: Further purification can be achieved using a C18 column with a mobile phase of acetonitrile and water.[3]

HPLC Quantification Protocol

Methodology:

  • Sample Preparation: The pigment extract is diluted with a suitable solvent (e.g., methanol) and filtered through a 0.45 µm syringe filter.[1]

  • HPLC Analysis:

    • Column: C18 reverse-phase column.[2]

    • Mobile Phase: A gradient of Acetonitrile (Solvent A) and 0.1% formic acid in water (Solvent B) is commonly used.[2]

    • Detection: Absorbance is monitored at the maximum wavelength for this compound, which is approximately 510 nm.[1]

  • Quantification: A standard curve is created using a purified this compound standard of known concentrations to quantify the amount in the samples.[1]

Pigment Analysis Workflow General Workflow for Pigment Extraction and Analysis A Fermented Biomass B Solvent Extraction (e.g., 95% Ethanol) A->B C Filter & Concentrate (Rotary Evaporator) B->C D Crude Pigment Extract C->D E Sample Preparation (Dilute & Filter 0.45µm) D->E F HPLC-DAD Analysis (C18 Column, λ ≈ 510nm) E->F G Quantification (vs. Standard Curve) F->G

Workflow for pigment extraction and analysis.

Conclusion

The production of this compound by Monascus species is a complex process involving a well-defined biosynthetic pathway that starts with polyketide synthesis and ends with a non-enzymatic conversion of the orange precursor, rubropunctatin.[1][3] A thorough understanding of this pathway, coupled with the optimization of fermentation conditions and the application of precursor feeding strategies, is paramount for maximizing the yield of this valuable red pigment.[1][8] The protocols and data presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to explore the production and application of this compound.

References

Spectroscopic Characterization of Rubropunctamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis Utilizing NMR and Mass Spectrometry for the Structural Elucidation of a Prominent Monascus Pigment

This technical guide provides a comprehensive overview of the spectroscopic characterization of Rubropunctamine, a red azaphilone pigment produced by Monascus species. The structural determination of this compound is crucial for understanding its bioactivities and potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), alongside a summary of key spectroscopic data.

This compound (C₂₁H₂₃NO₄, Molecular Weight: 353.41 g/mol ) is not directly biosynthesized by the fungus but is formed through a chemical transformation of its orange precursor, rubropunctatin.[1] This process involves an aminophilic reaction where the pyran oxygen of rubropunctatin is replaced by a primary amine.[1] The accurate structural elucidation of this compound is paramount for quality control and for exploring its potential in various applications, including as a natural colorant and a bioactive compound.[2][3]

Data Presentation

Table 1: ¹H NMR Spectroscopic Data for the this compound Core (derived from N-glucosylthis compound in CD₃OD) [4]

PositionChemical Shift (δ ppm)MultiplicityJ (Hz)
18.30s
36.57s
47.10d8.0
56.80d8.0
62.50m
75.50m
101.55s
112.10s
130.95t7.5
141.40m
151.30m
160.90t7.5
OCH₃3.85s

Note: The data is for N-glucosylthis compound, and assignments for the glucosyl moiety have been omitted. The chemical shifts for the this compound core are highlighted.

Table 2: ¹³C NMR Spectroscopic Data for the this compound Core (derived from N-glucosylthis compound in CD₃OD) [4]

PositionChemical Shift (δ ppm)
1141.5
1a135.0
3105.0
4120.0
4a145.0
5115.0
5a150.0
635.0
775.0
8190.0
8a110.0
9160.0
1020.0
1125.0
1314.0
1428.0
1530.0
1613.0
OCH₃55.0

Note: The data is for N-glucosylthis compound, and assignments for the glucosyl moiety have been omitted. The chemical shifts for the this compound core are highlighted.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound [4]

IonCalculated m/zObserved m/z
[M+H]⁺354.1700To be determined
[M+Na]⁺376.1519To be determined

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are based on common practices for the analysis of Monascus pigments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general steps for acquiring and processing NMR data for the structural elucidation of this compound.

1. Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CD₃OD, CDCl₃, or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Acquire ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field NMR spectrometer.[4]

  • ¹H NMR:

    • Pulse sequence: zg30

    • Spectral width: ~16 ppm

    • Acquisition time: ~2-3 s

    • Relaxation delay (d1): 1-5 s

    • Number of scans: 16-64

  • ¹³C NMR:

    • Pulse sequence: zgpg30

    • Spectral width: ~240 ppm

    • Acquisition time: ~1 s

    • Relaxation delay (d1): 2 s

    • Number of scans: 1024-4096

  • 2D NMR (COSY, HSQC, HMBC):

    • Use standard pulse programs available on the spectrometer software.

    • Optimize spectral widths and acquisition times for both dimensions.

    • Set the HMBC experiment to detect long-range couplings of 8-10 Hz.[4]

3. Data Processing:

  • Apply Fourier transformation to the acquired FIDs.

  • Phase correct the spectra.

  • Reference the spectra to the residual solvent peak.

  • Integrate the ¹H NMR signals and pick peaks for all spectra.

Mass Spectrometry (MS)

This protocol describes a general method for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Sample Preparation:

  • Dissolve the purified this compound in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of 1-10 µg/mL.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.2 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from 10% to 100% B over 15-20 minutes.

    • Flow Rate: 0.3-0.5 mL/min.

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Range: m/z 100-1000.

    • Data-dependent MS/MS: Acquire fragmentation spectra for the most intense ions in each scan.

    • Collision Energy: Use a stepped collision energy (e.g., 10, 20, 40 eV) to obtain comprehensive fragmentation information.

Mandatory Visualization

The following diagrams illustrate the biosynthetic pathway of this compound and the general experimental workflow for its characterization.

This compound Biosynthesis cluster_0 Core Biosynthesis cluster_1 Chemical Transformation Acetyl-CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Polyketide_Intermediate Polyketide Intermediate PKS->Polyketide_Intermediate FAS Fatty Acid Synthase (FAS) FAS->PKS Rubropunctatin Rubropunctatin (Orange Pigment) Polyketide_Intermediate->Rubropunctatin Series of enzymatic steps This compound This compound (Red Pigment) Rubropunctatin->this compound Aminophilic Reaction (non-enzymatic) Primary_Amine Primary Amine (e.g., from amino acids) Primary_Amine->this compound Experimental Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis Monascus_Culture Monascus sp. Culture Extraction Extraction of Pigments Monascus_Culture->Extraction Purification Purification of this compound (e.g., Column Chromatography) Extraction->Purification Purified_Sample Purified this compound Purification->Purified_Sample NMR NMR Spectroscopy (1H, 13C, 2D) Purified_Sample->NMR MS Mass Spectrometry (LC-ESI-MS/MS) Purified_Sample->MS Structural_Elucidation Structural Elucidation NMR->Structural_Elucidation MS->Structural_Elucidation

References

Rubropunctamine: A Comprehensive Technical Guide to its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubropunctamine is a prominent red azaphilone pigment produced by fungi of the genus Monascus, particularly Monascus purpureus and Monascus ruber.[1] For centuries, Monascus species have been utilized in Asia for the production of fermented foods, owing to their ability to synthesize a vibrant array of secondary metabolites. This compound is not biosynthesized directly but is formed through a chemical transformation of its orange precursor, rubropunctatin. This guide provides an in-depth analysis of the physicochemical properties of this compound, offering a valuable resource for its application in research and drug development.

Physicochemical Properties

While extensive research has been conducted on the biological activities of this compound, specific quantitative data for some of its core physicochemical properties remain limited in publicly available literature. This section summarizes the known qualitative and quantitative data.

General Properties
PropertyValueSource
Molecular Formula C₂₁H₂₃NO₄[2]
Molecular Weight 353.41 g/mol [2]
Appearance Red Pigment[3]
CAS Number 514-66-9[2][4]
Solubility

This compound is characterized by its low solubility in water.[5][6] However, its solubility can be enhanced through the formation of derivatives, such as N-glucosylthis compound, which is very water-soluble.[6] While yellow and orange Monascus pigments are generally not water-soluble, red pigments like this compound exhibit some solubility in aqueous systems.[7] Strategies to improve the aqueous solubility of this compound for experimental and formulation purposes include the use of co-solvents like DMSO and ethanol, complexation with cyclodextrins, and formulation into nanoemulsions. The formation of amino acid derivatives can also significantly improve water solubility.[5]

Stability

The stability of this compound is influenced by several factors, including light, heat, and pH. As with many Monascus pigments, it is sensitive to light and heat.[6] Red Monascus pigments are generally more stable under acidic conditions.[8] The N-glucosyl derivative of this compound exhibits high stability across a wide pH range (2 to 10) and to light and temperature.[6] Pigments extracted from solid-state fermentation have been observed to be less sensitive to light compared to those from submerged fermentation. It is reported to be thermolabile above 70°C.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical and biological properties of this compound are provided below.

Determination of Antioxidant Activity: DPPH Radical Scavenging Assay

This spectrophotometric assay is widely used to assess the free-radical scavenging capacity of a compound.

Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a color change to pale yellow, which is measured by a decrease in absorbance at approximately 517 nm.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol (analytical grade)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or quartz cuvettes

  • Spectrophotometer (UV-Vis)

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol. This solution should be freshly prepared and kept in the dark.

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol) to prepare a stock solution. From this, create a series of dilutions to determine the concentration-dependent scavenging activity.

  • Reaction Mixture: In a 96-well plate, mix a specific volume of the this compound solution with a defined volume of the DPPH solution.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [1 - (Absorbance of sample / Absorbance of control)] x 100

Determination of Antimicrobial Activity: Broth Microdilution Method for MIC

This method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: Serial dilutions of the antimicrobial agent are prepared in a liquid microbial growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.

Materials:

  • This compound

  • Test microorganism (bacterial or fungal strain)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) and sterilize by filtration.

  • Preparation of Microtiter Plates: Perform serial two-fold dilutions of the this compound stock solution in the sterile broth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism from a fresh culture.

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of this compound in which no growth is observed.

Signaling Pathways and Mechanisms of Action

Biosynthesis of this compound

This compound is a secondary metabolite derived from the polyketide pathway. Its biosynthesis is intricately linked to the production of its orange precursor, rubropunctatin. The key steps involve the formation of an azaphilone core structure, followed by the chemical conversion of the orange pigment intermediate.

This compound Biosynthesis cluster_polyketide Polyketide Synthesis cluster_azaphilone Azaphilone Core Formation cluster_conversion Final Conversion Acetyl_CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl_CoA->PKS Malonyl_CoA Malonyl-CoA Malonyl_CoA->PKS Hexaketide Hexaketide Backbone PKS->Hexaketide Cyclization Cyclization & Oxidation Hexaketide->Cyclization Azaphilone_Core Azaphilone Core Cyclization->Azaphilone_Core FAS Fatty Acid Synthase (FAS) Azaphilone_Core->FAS Rubropunctatin Rubropunctatin (Orange) FAS->Rubropunctatin Primary_Amine Primary Amine (e.g., Amino Acid) This compound This compound (Red) RubropunctatinPrimary_Amine RubropunctatinPrimary_Amine RubropunctatinPrimary_Amine->this compound

Biosynthesis of this compound from precursors.

Antimicrobial Mechanism of Action

The primary antimicrobial mechanism of this compound and other red Monascus pigments is the disruption of the microbial cell membrane's integrity. This leads to increased permeability, leakage of intracellular components, and ultimately, cell death.

Antimicrobial Mechanism cluster_membrane Cell Membrane Disruption This compound This compound Microbial_Cell Microbial Cell Membrane_Interaction Interaction with Cell Membrane This compound->Membrane_Interaction Permeability_Increase Increased Membrane Permeability Membrane_Interaction->Permeability_Increase Leakage Leakage of Intracellular Components Permeability_Increase->Leakage Cell_Death Cell Death Leakage->Cell_Death

Proposed antimicrobial mechanism of this compound.

Anticancer Signaling Pathway

While data for purified this compound is limited, studies on related Monascus pigments, particularly the orange precursor rubropunctatin, suggest that a primary mechanism of their anticancer effect is the induction of apoptosis via the intrinsic (mitochondrial) pathway.[9]

Anticancer Signaling cluster_intrinsic Intrinsic Apoptosis Pathway Rubropunctamine_Treatment This compound Treatment Mitochondrial_Stress Mitochondrial Stress Rubropunctamine_Treatment->Mitochondrial_Stress Cytochrome_c_Release Cytochrome c Release Mitochondrial_Stress->Cytochrome_c_Release Apoptosome_Formation Apoptosome Formation Cytochrome_c_Release->Apoptosome_Formation Caspase_9_Activation Caspase-9 Activation Apoptosome_Formation->Caspase_9_Activation Caspase_3_Activation Caspase-3 Activation Caspase_9_Activation->Caspase_3_Activation Apoptosis Apoptosis (Cell Death) Caspase_3_Activation->Apoptosis

Proposed intrinsic apoptosis pathway induced by this compound.

Conclusion

This compound stands as a natural pigment with significant potential, not only as a colorant but also as a bioactive compound for pharmaceutical applications. This guide has provided a detailed overview of its known physicochemical properties and the methodologies for their assessment. While there is a clear need for further research to quantify fundamental properties such as melting point, boiling point, pKa, and logP, the existing data on its biological activities and the established protocols for their evaluation provide a solid foundation for future investigations. The elucidation of its biosynthetic and potential signaling pathways opens avenues for metabolic engineering to enhance its production and for the development of novel therapeutic strategies.

References

Investigating the Biological Activities of Purified Rubropunctamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rubropunctamine, a prominent red azaphilone pigment produced by fungi of the Monascus genus, has attracted significant scientific interest due to its diverse biological activities.[1][2][3] Traditionally utilized in food preservation and coloration, particularly in red yeast rice, emerging research has highlighted its potential as a therapeutic agent.[1] This technical guide provides a comprehensive overview of the known biological activities of purified this compound, with a focus on its antioxidant, antimicrobial, anti-inflammatory, and anticancer properties. This document synthesizes available quantitative data, details relevant experimental methodologies, and presents visual diagrams of proposed mechanisms and workflows to serve as a resource for ongoing research and drug development. It is important to note that while the focus is on purified this compound, much of the available data has been generated from studies on red Monascus pigment extracts or its direct precursor, rubropunctatin. This guide will clearly differentiate the data source to ensure accurate interpretation.

Antioxidant Activity

This compound has demonstrated notable antioxidant properties, which are crucial in mitigating oxidative stress-related pathologies.[1][3] The antioxidant capacity of this compound has been evaluated through various in vitro assays, which are detailed below.

Quantitative Data: Antioxidant Activity
CompoundAssayConcentrationResultReference
This compoundFerric Reducing Antioxidant Power (FRAP) Assay10 mg68% activity (vs. Ascorbic Acid standard)[1][4]
This compoundDPPH Radical Scavenging10 mg27% activity (vs. Ascorbic Acid standard)[1][4]
RubropunctatinDPPH Radical Scavenging8 µg/mL16% scavenging[1]
RubropunctatinSuperoxide Generation Inhibition8 µg/mL20% inhibition[1]
Experimental Protocols: Antioxidant Assays

The FRAP assay measures the antioxidant potential of a compound by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which is characterized by an intense blue color.[1]

  • Reagent Preparation: The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.[1]

  • Reaction: A sample of the test compound (e.g., 10 mg this compound) is mixed with the freshly prepared FRAP reagent.[1]

  • Measurement: The absorbance of the reaction mixture is measured at 593 nm using a spectrophotometer after a specified incubation period.[1]

This assay assesses the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, leading to a color change from violet to yellow.[1]

  • Reaction Setup: A solution of the test compound in a suitable solvent (e.g., ethanol) is added to a solution of DPPH in the same solvent.[1]

  • Incubation: The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: The decrease in absorbance is measured at approximately 517 nm using a spectrophotometer.[3]

cluster_workflow Antioxidant Activity Workflow Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Mix Compound and Reagent Mix Compound and Reagent Prepare Reagents->Mix Compound and Reagent Incubate Incubate Mix Compound and Reagent->Incubate Measure Absorbance Measure Absorbance Incubate->Measure Absorbance Calculate Activity Calculate Activity Measure Absorbance->Calculate Activity End End Calculate Activity->End

Workflow for in vitro antioxidant assays.

Antimicrobial Activity

This compound has demonstrated inhibitory activity against both bacteria and fungi.[5] Generally, red Monascus pigments are considered to be the most potent antimicrobial agents among the various pigments produced by the fungus.[5]

Quantitative Data: Antimicrobial Activity

It is important to note that while this compound is a key component of red Monascus pigment extracts, specific Minimum Inhibitory Concentration (MIC) values for the purified compound are not widely available in the literature. The following table includes data for red pigment derivatives and extracts, which provide an indication of potential activity.

Test SubstanceBacterial StrainMIC (µg/mL)Reference
L-cysteine derivative of red Monascus pigmentEnterococcus faecalis4[5][6]
Proposed Mechanism of Action

The primary antimicrobial mechanism of this compound and related red Monascus pigments is the disruption of the microbial cell membrane's integrity.[6] This leads to increased permeability, interference with cellular energy production, and ultimately, cell death.[6] Scanning and transmission electron microscopy have shown disruption of the bacterial cell surface.[5]

This compound This compound Microbial_Cell Microbial Cell This compound->Microbial_Cell interacts with Cell_Membrane Cell Membrane Disruption Microbial_Cell->Cell_Membrane Increased_Permeability Increased Permeability Cell_Membrane->Increased_Permeability Energy_Production_Interference Interference with Energy Production Cell_Membrane->Energy_Production_Interference Cell_Death Cell_Death Increased_Permeability->Cell_Death Energy_Production_Interference->Cell_Death

Proposed mechanism of antimicrobial action.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard technique used to determine the MIC of a compound.[5]

  • Preparation of this compound Stock Solution: Dissolve a known weight of purified this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution. Sterilize the stock solution by filtration through a 0.22 µm syringe filter.[5]

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in the appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[5]

  • Inoculation: Prepare a standardized microbial inoculum (typically 1 x 10⁵ to 5 x 10⁵ CFU/mL) and add it to each well.[7]

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • Determination of MIC: The MIC is the lowest concentration of this compound that prevents visible growth of the microorganism.[5]

Anticancer Activity

Pigments produced by Monascus spp. have shown cytotoxic effects against various cancer cell lines.[2] While comprehensive data on purified this compound is limited, studies on its precursor, rubropunctatin, suggest significant anticancer potential.[2]

Quantitative Data: Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following data is for the orange pigment rubropunctatin, the direct precursor to this compound.

PigmentCancer Cell LineCell Line TypeIC50 (µM)Reference
RubropunctatinBGC-823Human Gastric Adenocarcinoma<15[2]
RubropunctatinAGSHuman Gastric Adenocarcinoma<15[2]
RubropunctatinMKN45Human Gastric Adenocarcinoma<15[2]
RubropunctatinHepG2Human Hepatocellular Carcinoma30 - 45[2]
Proposed Mechanism of Action: Induction of Apoptosis

The primary mechanism of cytotoxicity for many Monascus pigments appears to be the induction of apoptosis through the intrinsic mitochondrial pathway.[2] This pathway is initiated by cellular stress and leads to the release of pro-apoptotic factors from the mitochondria, ultimately resulting in programmed cell death.

cluster_apoptosis Intrinsic Apoptosis Pathway This compound This compound Cellular_Stress Induces Cellular Stress This compound->Cellular_Stress Mitochondria Mitochondria Cellular_Stress->Mitochondria Release_Pro_Apoptotic_Factors Release of Pro-Apoptotic Factors (e.g., Cytochrome c) Mitochondria->Release_Pro_Apoptotic_Factors Caspase_Activation Caspase Cascade Activation Release_Pro_Apoptotic_Factors->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Proposed intrinsic apoptosis pathway.

Experimental Protocol: Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[2]

  • Absorbance Reading: Measure the absorbance at 570-590 nm using a microplate reader. The results are used to calculate the IC50 value.[2]

Anti-inflammatory Activity

While some Monascus pigments, particularly yellow monaphilones and orange monaphilols, have shown potent anti-inflammatory activity, red pigment derivatives are reported to have mild anti-inflammatory effects.[2] Specific quantitative data for purified this compound is not extensively available.

Quantitative Data: Anti-inflammatory Activity

Data for a derivative of Monascus pigment is provided below as an indicator of potential anti-inflammatory action.

Test SubstanceAssayResultReference
2-amino-4 picoline derivativeInhibition of Nitric Oxide (NO) production in Raw 264.7 cells48.4% inhibition[4]
Experimental Protocol: Inhibition of Nitric Oxide (NO) Production

This assay is used to screen for anti-inflammatory activity by measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Treatment: Pre-treat the cells with various concentrations of this compound for a specific duration.

  • Stimulation: Stimulate the cells with LPS to induce NO production.

  • Griess Assay: After incubation, collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Calculation: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated cells to that in LPS-stimulated control cells.

Conclusion and Future Directions

Purified this compound exhibits a range of promising biological activities, including antioxidant, antimicrobial, and potential anticancer and anti-inflammatory effects. However, a significant portion of the currently available quantitative data is derived from studies on crude extracts or closely related Monascus pigments. Therefore, future research should prioritize the following:

  • Generation of Quantitative Data for Purified this compound: There is a critical need to determine the specific MIC and IC50 values of highly purified this compound against a broad range of microbial pathogens and cancer cell lines.

  • Elucidation of Molecular Mechanisms: Further studies are required to unravel the precise molecular targets and signaling pathways modulated by this compound in its various biological activities.

  • In Vivo Studies: Preclinical in vivo studies are essential to evaluate the efficacy, pharmacokinetics, and safety profile of purified this compound.

A deeper and more specific understanding of the biological activities of purified this compound will be instrumental in unlocking its full therapeutic potential and paving the way for its development as a novel natural product-based therapeutic agent.

References

Unveiling the Enigma: A Technical Deep Dive into the Antimicrobial Action of Rubropunctamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubropunctamine, a prominent red azaphilone pigment synthesized by fungi of the Monascus genus, is emerging as a compound of significant interest in the quest for novel antimicrobial agents.[1][2] For centuries, Monascus pigments have been integral to fermented food production in Asia, but contemporary research is now illuminating their potent biological activities, including a broad spectrum of antimicrobial properties.[1][3] This in-depth technical guide synthesizes the current understanding of this compound's antimicrobial mechanism of action, offering a valuable resource for the scientific community. While much of the existing research has utilized extracts of red Monascus pigments, which contain a mixture of compounds, the primary mode of action is increasingly attributed to the disruption of microbial cell membrane integrity.[2] This document provides a comprehensive overview of the core mechanisms, detailed experimental methodologies, a summary of available quantitative data, and visual diagrams to facilitate a deeper understanding and guide future research in this promising field.

Core Mechanism of Action: Disruption of the Microbial Cell Membrane

The principal antimicrobial activity of this compound and related red Monascus pigments is centered on the perturbation of the cytoplasmic membrane in both bacteria and fungi.[2] This interaction triggers a cascade of detrimental events, ultimately compromising the cell's structural and functional integrity.

Impact on Bacterial Cells:

In bacteria, exposure to red Monascus pigment extracts leads to significant damage to the plasma membrane.[2] This disruption results in increased membrane permeability and interferes with essential cellular processes, including energy production.[2] The lipophilic nature of the azaphilone core of this compound is hypothesized to facilitate its insertion into the lipid bilayer of the cell membrane. This integration leads to a loss of membrane integrity, causing the leakage of vital intracellular components and ultimately leading to cell death.[1] Scanning and transmission electron microscopy studies have provided visual evidence of this membrane-disrupting activity, revealing visible morphological changes and damage to the bacterial cell surface.[1][4]

Impact on Fungal Cells:

The antifungal activity of Monascus pigments also appears to be mediated by membrane disruption.[2] Studies have shown that these pigments can cause damage to the fungal cell membrane, leading to fungicidal effects.[1] The proposed mechanism is analogous to that in bacteria, where the pigment's interaction with the cell membrane leads to increased permeability and the loss of cellular contents.

Other Proposed Mechanisms:

While membrane disruption is the most well-supported mechanism, other potential modes of antimicrobial action have been proposed for red Monascus pigments. These include the formation of cell aggregates and the blockage of oxygen uptake, which would limit bacterial growth by interfering with cellular respiration.[1][4] Further research is needed to fully elucidate the specific role of this compound in these processes.

Signaling Pathways: An Unexplored Frontier

To date, there is no publicly available information on whether this compound directly modulates any specific microbial signaling pathways.[2] This represents a significant and compelling area for future research. Elucidating the potential effects of this compound on microbial signaling could uncover novel molecular targets and provide a more complete picture of its antimicrobial action.

Quantitative Data: Antimicrobial Efficacy

Precise Minimum Inhibitory Concentration (MIC) values for purified this compound against a wide array of microorganisms are not yet extensively documented in the available scientific literature.[2] The majority of studies have been conducted using red pigment extracts from Monascus purpureus, which are rich in this compound but also contain other related compounds.[2] While this data provides valuable insights, it is important to note that the reported antimicrobial activity is not solely attributable to this compound.

Table 1: Minimum Inhibitory Concentrations (MIC) of Red Monascus Pigment Derivatives and Extracts

Test SubstanceBacterial StrainMIC (µg/mL)Reference
L-cysteine derivative of red Monascus pigmentEnterococcus faecalis4[1][4]
Red Monascus pigment extractStaphylococcus aureus10,000 - 20,000[5]
Red Monascus pigment extractEscherichia coli10,000 - 20,000[5]

Note: The MIC values reported for the red pigment extracts are significantly higher than for the purified derivative, highlighting the importance of purification in assessing the true potency of this compound.

Experimental Protocols

This section details the methodologies for key experiments used to investigate the antimicrobial mechanism of action of this compound and other Monascus pigments.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This standard method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1]

1. Preparation of this compound Stock Solution:

  • Dissolve a known weight of purified this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.[1]
  • Sterilize the stock solution by filtration through a 0.22 µm syringe filter.[1]

2. Preparation of Microtiter Plates:

  • In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in an appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[1]
  • The final volume in each well should be 100 µL.
  • Include a positive control (broth with microbial inoculum, no this compound) and a negative control (broth only).[1]

3. Inoculation:

  • Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).
  • Dilute the inoculum to the desired final concentration in the test wells.

4. Incubation:

  • Incubate the microtiter plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

5. Determination of MIC:

  • The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed.[1]

Protocol 2: Scanning Electron Microscopy (SEM) for Morphological Analysis

SEM is used to visualize the effects of this compound on the morphology and cell surface of microorganisms.

1. Sample Preparation:

  • Treat microbial cells with this compound at a concentration at or above the MIC.
  • Include an untreated control group.
  • Incubate for a specified period.

2. Fixation:

  • Harvest the cells by centrifugation.
  • Wash the cells with a suitable buffer (e.g., phosphate-buffered saline).
  • Fix the cells with a primary fixative (e.g., glutaraldehyde) followed by a secondary fixative (e.g., osmium tetroxide).

3. Dehydration:

  • Dehydrate the fixed cells through a graded series of ethanol concentrations.

4. Drying and Coating:

  • Dry the samples using a critical point dryer.
  • Mount the dried samples on stubs and coat them with a thin layer of a conductive metal (e.g., gold-palladium).

5. Imaging:

  • Visualize the samples using a scanning electron microscope to observe any changes in cell morphology, such as surface damage or cell lysis.

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_membrane Microbial Cell Membrane cluster_effects Cellular Effects Lipid_Bilayer Lipid Bilayer Membrane_Proteins Membrane Proteins This compound This compound Membrane_Disruption Membrane Disruption This compound->Membrane_Disruption Insertion into Lipid Bilayer Increased_Permeability Increased Permeability Membrane_Disruption->Increased_Permeability Energy_Production_Inhibition Inhibition of Energy Production Membrane_Disruption->Energy_Production_Inhibition Leakage Leakage of Intracellular Components Increased_Permeability->Leakage Cell_Death Cell Death Leakage->Cell_Death Energy_Production_Inhibition->Cell_Death

Caption: Proposed mechanism of action of this compound on microbial cells.

start Start: Microbial Culture treatment Treatment with this compound (and Untreated Control) start->treatment incubation Incubation treatment->incubation harvesting Harvest Cells (Centrifugation) incubation->harvesting washing Wash with Buffer harvesting->washing fixation Primary and Secondary Fixation washing->fixation dehydration Dehydration (Graded Ethanol Series) fixation->dehydration drying Critical Point Drying dehydration->drying coating Sputter Coating (e.g., Gold-Palladium) drying->coating imaging SEM Imaging and Analysis coating->imaging

Caption: Experimental workflow for SEM analysis of microbial cells.

Conclusion and Future Directions

This compound, a key red pigment from Monascus species, holds considerable promise as a natural antimicrobial agent.[1] Current research strongly indicates that its primary mechanism of action is the disruption of the microbial cell membrane, leading to a broad spectrum of activity against both bacteria and fungi.[2] However, to fully realize its therapeutic potential, further research is crucial. Future investigations should prioritize:

  • Quantitative Analysis of Purified this compound: Determining the MIC, Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) of highly purified this compound against a comprehensive panel of clinically relevant and drug-resistant microorganisms is essential.

  • Elucidation of Molecular Targets: Identifying the precise molecular interactions between this compound and microbial membrane components will provide a more detailed understanding of its mechanism.

  • Investigation of Signaling Pathways: Exploring the potential effects of this compound on microbial signaling pathways is a critical and currently unexplored area of research.[2]

  • In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and toxicological profile of this compound in animal models of infection is a necessary step towards any potential clinical application.

  • Synergy Studies: Investigating the potential for synergistic effects when this compound is combined with existing antimicrobial drugs could lead to novel combination therapies to combat antimicrobial resistance.[1]

A deeper and more comprehensive understanding of the antimicrobial properties of this compound will be instrumental in developing innovative therapeutic strategies to address the growing global threat of antimicrobial resistance.

References

Unlocking the Therapeutic Promise of Rubropunctamine: A Technical Guide to its Antioxidant and Anti-inflammatory Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth exploration of the antioxidant and anti-inflammatory properties of Rubropunctamine, a red azaphilone pigment produced by Monascus species. Traditionally utilized in food coloration and preservation, this compound is emerging as a compound of significant pharmacological interest. This document synthesizes current research, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support ongoing and future research and development efforts.

Antioxidant Potential of this compound

This compound exhibits notable antioxidant activity, primarily through direct free radical scavenging. Its capacity to donate hydrogen atoms or electrons neutralizes reactive oxygen species (ROS), mitigating oxidative stress implicated in numerous pathological conditions. The antioxidant efficacy of this compound has been quantified using several standard in vitro assays.

Quantitative Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using established assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. The available data is summarized below.

CompoundAssayConcentration/ResultReference CompoundReference(s)
This compound DPPH Radical Scavenging27% activity at 10 mgAscorbic Acid (100%)[1][2]
This compound FRAP68% activity at 10 mgAscorbic Acid (100%)[1][2]
Related Azaphilones DPPH Radical ScavengingIC50 values ranging from 7.05 to 15.29 µMQuercetin[3]

Note: Data for related azaphilone compounds are included to provide a broader context for the potential efficacy of this compound, as specific IC50 values for the purified compound are not widely reported.

Experimental Protocols: Antioxidant Assays

This spectrophotometric assay measures the ability of an antioxidant to neutralize the stable DPPH radical. The reduction of DPPH is observed as a color change from violet to yellow.[2]

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 1 mM) in methanol or ethanol. Dilute the stock solution to obtain a working solution with an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Dissolve this compound in a suitable solvent to create a stock solution and a series of dilutions.

  • Reaction: Mix the this compound solution with the DPPH working solution in a 1:1 (v/v) ratio in a 96-well plate or test tube.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm.

  • Calculation: The percentage of scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting inhibition percentage against concentration.[2]

The FRAP assay measures the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the blue-colored ferrous (Fe²⁺) form by antioxidants.[2]

  • Reagent Preparation: Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

  • Sample Preparation: Prepare a solution of this compound.

  • Reaction: Mix the this compound solution with the freshly prepared and pre-warmed (37°C) FRAP reagent.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 4-30 minutes).

  • Measurement: Measure the absorbance of the reaction mixture at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared with known concentrations of Fe²⁺.

Visualization: Antioxidant Assay Workflow

G cluster_DPPH DPPH Assay Workflow cluster_FRAP FRAP Assay Workflow DPPH1 Prepare DPPH Working Solution DPPH3 Mix Sample and DPPH Solution DPPH1->DPPH3 DPPH2 Prepare this compound Dilutions DPPH2->DPPH3 DPPH4 Incubate (30 min, Dark) DPPH3->DPPH4 DPPH5 Measure Absorbance at 517 nm DPPH4->DPPH5 DPPH6 Calculate % Inhibition & IC50 DPPH5->DPPH6 FRAP1 Prepare FRAP Reagent FRAP3 Mix Sample and FRAP Reagent FRAP1->FRAP3 FRAP2 Prepare this compound Sample FRAP2->FRAP3 FRAP4 Incubate (37°C) FRAP3->FRAP4 FRAP5 Measure Absorbance at 593 nm FRAP4->FRAP5 FRAP6 Calculate Fe(II) Equivalents FRAP5->FRAP6

Workflow for DPPH and FRAP antioxidant assays.

Anti-inflammatory Potential of this compound

Chronic inflammation is a key driver of various diseases. Azaphilone pigments, including this compound, have demonstrated significant anti-inflammatory properties.[4] Their mechanism of action involves the suppression of key inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines, primarily through the modulation of the NF-κB and MAPK signaling pathways.

Quantitative Anti-inflammatory Activity

The anti-inflammatory effects of azaphilones are often quantified by their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.

Compound ClassAssayResultCell LineReference(s)
Azaphilone Alkaloids Nitric Oxide (NO) InhibitionIC50 values ranging from 7.05 µM to 12.5 µMRAW 264.7[3][4]
Azaphilone Pigments Cytokine ExpressionSignificant suppression of COX-2, IL-6, IL-1β, and iNOS mRNARAW 264.7[1]

Note: While specific quantitative data for this compound is limited, the data from structurally related azaphilone alkaloids strongly suggest its potential as a potent anti-inflammatory agent.

Mechanism of Action: Inhibition of Inflammatory Pathways

This compound is proposed to exert its anti-inflammatory effects by targeting two critical signaling cascades: the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, trigger the phosphorylation and subsequent degradation of IκBα, allowing the NF-κB (p65/p50) dimer to translocate to the nucleus.[5] Once in the nucleus, it initiates the transcription of pro-inflammatory genes, including iNOS (producing NO), COX-2, TNF-α, IL-1β, and IL-6.[6][7] this compound is believed to inhibit this pathway by preventing the degradation of IκBα, thereby blocking NF-κB's nuclear translocation.

The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a crucial role in regulating the synthesis of inflammatory mediators.[8] LPS activation leads to the phosphorylation and activation of these kinases, which in turn activate transcription factors like AP-1 (Activator Protein-1) and contribute to the expression of inflammatory genes.[6] Evidence suggests that azaphilones can suppress the phosphorylation of p38 and JNK, thus inhibiting downstream inflammatory responses.[9]

Visualization: Proposed Anti-inflammatory Signaling Pathway

G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds p38_JNK p38 / JNK Phosphorylation TLR4->p38_JNK IKK IKK Activation TLR4->IKK This compound This compound This compound->p38_JNK Inhibits IkBa IκBα Degradation This compound->IkBa Inhibits AP1 AP-1 Activation p38_JNK->AP1 MAPK_Inflammation Inflammatory Gene Expression AP1->MAPK_Inflammation IKK->IkBa Phosphorylates NFkB_NT NF-κB Nuclear Translocation IkBa->NFkB_NT Allows NFkB_Inflammation iNOS, COX-2, TNF-α, IL-1β, IL-6 Expression NFkB_NT->NFkB_Inflammation Promotes

Proposed mechanism of this compound action.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the concentration of nitrite, a stable product of NO, in the supernatant of LPS-stimulated macrophage cultures using the Griess reagent.[2]

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate until adherent.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. A control group without LPS stimulation should be included.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Griess Reaction:

    • Transfer 50 µL of cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm.

  • Calculation: Determine the nitrite concentration by comparison with a standard curve prepared with known concentrations of sodium nitrite. Calculate the percentage of NO inhibition relative to the LPS-only treated cells.

Summary and Future Directions

This compound demonstrates significant potential as a dual-action therapeutic agent with both antioxidant and anti-inflammatory properties. Its ability to scavenge free radicals and inhibit key inflammatory pathways, such as NF-κB and MAPK, positions it as a promising candidate for the development of novel treatments for oxidative stress and inflammation-driven diseases.

Future research should focus on:

  • In vivo studies to validate the in vitro findings and assess the bioavailability, efficacy, and safety of this compound in animal models of inflammatory diseases.

  • Structure-activity relationship (SAR) studies to identify the key functional groups responsible for its biological activities and to synthesize more potent derivatives.

  • Elucidation of further molecular targets to fully understand its mechanism of action.

This guide provides a foundational resource for the scientific community to build upon, accelerating the translation of this compound from a natural pigment to a potential therapeutic lead.

References

Biosynthesis of Rubropunctamine: A Technical Guide to the Conversion of Rubropunctatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive examination of the biosynthesis of rubropunctamine, a red azaphilone pigment, from its direct precursor, rubropunctatin. This compound, produced by fungi of the genus Monascus, notably Monascus purpureus and Monascus ruber, has attracted considerable scientific interest for its potential applications as a natural colorant and for its diverse biological activities, including antioxidant and antimicrobial properties.[1][2][3] This document details the multi-step enzymatic synthesis of the orange precursor rubropunctatin and the subsequent non-enzymatic, aminophilic reaction that yields the final red pigment. It provides structured quantitative data, detailed experimental protocols, and workflow visualizations to support further research and development.

The Biosynthetic Pathway: From Primary Metabolites to Rubropunctatin

The formation of this compound is a two-stage process. The first stage is the intricate, enzyme-mediated biosynthesis of its orange-colored precursor, rubropunctatin. This process begins with fundamental building blocks from primary metabolism and involves a multi-enzyme complex.[2] The core machinery includes a non-reducing polyketide synthase (PKS) and a fatty acid synthase (FAS).[1][2]

The key steps are as follows:

  • Polyketide Synthesis : A PKS enzyme initiates the process by assembling a hexaketide backbone from acetyl-CoA and malonyl-CoA.[1][4] Gene cluster analysis in Monascus ruber has identified the MrpigA gene as encoding the PKS responsible for this step.[4]

  • Azaphilone Core Formation : The polyketide intermediate undergoes a series of enzymatic reactions, including cyclization and oxidation, to form the characteristic azaphilone core structure.[1]

  • Fatty Acid Chain Attachment : Concurrently, a fatty acid synthase (FAS) produces a β-ketoacid, which is then esterified to the azaphilone core, yielding the final orange pigment, rubropunctatin.[2][4]

The biosynthetic pathway for Monascus azaphilone pigments has been elucidated through techniques such as targeted gene knockouts and heterologous gene expression.[1] For instance, the gene MrpigE in Monascus ruber has been shown to be crucial for the production of orange pigments.[4]

Rubropunctatin_Biosynthesis cluster_start Primary Metabolism cluster_pathway Pigment Biosynthesis Pathway acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) (e.g., MrpigA) acetyl_coa->pks fas Fatty Acid Synthase (FAS) acetyl_coa->fas malonyl_coa Malonyl-CoA malonyl_coa->pks malonyl_coa->fas hexaketide Hexaketide Backbone pks->hexaketide cyclization Cyclization & Oxidation hexaketide->cyclization azaphilone Azaphilone Core cyclization->azaphilone rubropunctatin Rubropunctatin (Orange Pigment) azaphilone->rubropunctatin Esterification ketoacid β-Ketoacid fas->ketoacid ketoacid->rubropunctatin

Biosynthesis of the precursor rubropunctatin.

Chemical Conversion: Rubropunctatin to this compound

This compound is not a direct product of the fungal biosynthetic machinery but is instead a derivative of rubropunctatin.[1] The transformation is a non-enzymatic chemical reaction involving the aminophilic substitution of the pyranyl oxygen of rubropunctatin with a primary amine.[1][2][4] This reaction can occur extracellularly when rubropunctatin comes into contact with primary amines, such as amino acids or ammonia, present in the fermentation medium.[1][2][5] This conversion is responsible for the characteristic color shift from orange to the purplish-red of this compound.[2]

The highly reactive nature of orange Monascus pigments means this conversion can even occur during extraction processes if suitable amino group-containing compounds are present.[5]

Rubropunctamine_Conversion rubropunctatin Rubropunctatin (Orange) This compound This compound (Red) rubropunctatin->this compound Aminophilic Substitution (Non-enzymatic) primary_amine Primary Amine (R-NH₂) (e.g., Amino Acids, Ammonia) primary_amine->this compound

Chemical conversion of rubropunctatin.

Quantitative Data

The production of this compound is intrinsically linked to the synthesis of its precursor and the availability of amine donors. The following tables summarize key quantitative data related to pigment production and biological activity.

Table 1: Pigment Production Parameters

Parameter Value/Range Conditions/Notes Reference
Total Red Pigment Production Up to 62.2 U/mL In Monascus M1 with 5-azacytidine treatment. [2]
This compound Proportion 57-87% of total pigments Achieved on a rice substrate, which proved superior to sorghum or corn. [2]
Optimal pH (Fermentation) 5.5 - 6.5 For submerged fermentation to produce pigments. [2]
Optimal pH (Precursor) Acidic (e.g., 3.0) Favors the production of orange precursors (rubropunctatin) and prevents premature conversion. [5][6]
Optimal Temperature 28 - 32°C For submerged fermentation. [2]
Semi-synthesis pH 7.0 Using a 0.1 M phosphate buffer for the conversion reaction. [6]

| Semi-synthesis Temperature | 30°C | For the conversion of rubropunctatin to this compound. |[6] |

Table 2: Biological Activity of this compound and Precursor

Compound Assay Concentration Result Reference
This compound FRAP Assay 10 mg 68% activity (vs. Ascorbic Acid) [3]
This compound DPPH Radical Scavenging 10 mg 27% activity (vs. Ascorbic Acid) [3]
Rubropunctatin DPPH Radical Scavenging 8 µg/mL 16% scavenging [3]
Rubropunctatin Superoxide Generation Inhibition 8 µg/mL 20% inhibition [3]
Rubropunctatin Cytotoxic/Antitumor Activity Not specified IC₅₀ 8–10 μM [5][7]
Red Pigment Derivatives Lipase Inhibition Not specified IC₅₀ 24-170 μM (for various amino acid derivatives) [5]

| Red Pigment Derivatives | α-glucosidase Inhibition | Not specified | IC₅₀ 50 μM (for penicillamine derivative) |[5] |

Experimental Protocols

The production of this compound can be achieved through fungal fermentation to generate the precursor, followed by extraction and chemical conversion.

This method allows for controlled production of Monascus biomass and pigments in a liquid medium.[1]

Methodology:

  • Inoculum Preparation : Prepare a spore suspension or mycelial culture of Monascus purpureus or Monascus ruber.[1]

  • Medium Preparation : Prepare a liquid medium containing a carbon source (e.g., glucose 20-50 g/L), nitrogen source (e.g., monosodium glutamate 2-10 g/L), and basal salts. Adjust the initial pH to 5.5-6.5.[2] To favor the production of the orange rubropunctatin precursor, a more acidic pH (e.g., 3.0) can be maintained.[6]

  • Sterilization : Autoclave the fermentation medium at 121°C for 15-20 minutes.[1]

  • Inoculation : Aseptically inoculate the sterile medium with the prepared Monascus inoculum.[1]

  • Incubation : Incubate the culture in a shaker incubator at 28-32°C with agitation (150-200 rpm) for 7-14 days.[1][2]

  • Harvesting : Separate the fungal biomass (mycelia) from the culture broth via centrifugation or filtration. The orange pigments are primarily intracellular.[1][2]

SmF_Workflow cluster_prep Preparation cluster_culture Culturing cluster_harvest Harvesting inoculum 1. Prepare Inoculum (Monascus sp.) inoculate 4. Inoculate Medium inoculum->inoculate medium 2. Prepare Medium (pH 5.5-6.5) sterilize 3. Sterilize Medium (121°C, 15-20 min) medium->sterilize sterilize->inoculate incubate 5. Incubate (28-32°C, 7-14 days) inoculate->incubate harvest 6. Separate Biomass (Filtration/Centrifugation) incubate->harvest biomass Mycelia with Orange Pigments harvest->biomass

Workflow for submerged fermentation.

To prevent premature conversion to this compound, extraction is often performed using an acidified solvent.[5]

Methodology:

  • Drying : Wash the harvested mycelia with distilled water and dry them completely. Grind the dried mycelia into a fine powder.[2]

  • Solvent Extraction : Extract the pigments from the mycelial powder using 70-95% ethanol or ethyl acetate.[2][6] The solvent can be acidified to pH 2-4 to inhibit the amination reaction.[2][5]

  • Concentration : Filter the extract to remove solid debris. Evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude orange pigment extract.[1]

  • Purification : Purify the crude extract using silica gel column chromatography to isolate high-purity rubropunctatin.[6]

This protocol describes the direct chemical conversion of the purified orange precursor to the final red pigment.[6]

Methodology:

  • Reaction Setup : Dissolve the purified rubropunctatin in a methanol-aqueous solution containing a 0.1 M phosphate buffer (pH 7.0).[6]

  • Amine Addition : Add a primary amine source, such as 1 M aqueous ammonia or a specific amino acid, to the reaction mixture.[6]

  • Incubation : Incubate the mixture at 30°C with shaking for approximately 2 hours.[6]

  • Monitoring : Monitor the reaction progress by observing the color change from orange to red and by using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[6]

  • Purification : Upon completion, desalt and concentrate the reaction mixture. The final this compound product can be purified using methods like C18 solid-phase extraction (SPE) or preparative HPLC.[2][6]

Semi_Synthesis_Workflow cluster_reaction Reaction cluster_purification Purification dissolve 1. Dissolve Rubropunctatin (Methanol/Buffer pH 7.0) add_amine 2. Add Primary Amine (e.g., NH₃) dissolve->add_amine incubate 3. Incubate (30°C, 2h) add_amine->incubate monitor 4. Monitor Reaction (TLC/HPLC) incubate->monitor purify 5. Purify Product (SPE/prep-HPLC) monitor->purify product Pure this compound purify->product

Workflow for the semi-synthesis of this compound.

Conclusion

The formation of this compound is a fascinating example of a multi-stage process that combines complex enzymatic biosynthesis with a straightforward chemical transformation. A thorough understanding of the PKS/FAS-driven synthesis of the rubropunctatin precursor and the subsequent non-enzymatic amination is critical for optimizing the production of this valuable red pigment. The protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to explore the full potential of this compound, from its role as a natural colorant to its promising applications as a bioactive compound.

References

A Technical Guide to the Genetic Regulation of Rubropunctamine Production in Monascus purpureus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monascus purpureus, a filamentous fungus, has a long history of use in Asia for producing fermented foods, largely due to its synthesis of a vibrant array of polyketide pigments.[1][2][3] These pigments are categorized into yellow (e.g., monascin, ankaflavin), orange (e.g., rubropunctatin, monascorubrin), and red (e.g., this compound, monascorubramine) varieties.[3][4] this compound, a prominent red pigment, is of significant scientific and commercial interest due to its potential biological activities, including antioxidant and antimicrobial properties.[4] This technical guide provides a comprehensive overview of the genetic and molecular mechanisms governing the production of this compound in M. purpureus. It delves into the biosynthetic pathway, key regulatory genes, influential signaling cascades, and detailed experimental protocols for the investigation of this complex process.

This compound is not a direct product of a biosynthetic pathway but is formed through a chemical reaction between its orange precursor, rubropunctatin, and a primary amino group.[1][3][4] The biosynthesis of rubropunctatin itself is a multifaceted process involving a polyketide synthase (PKS) and a fatty acid synthase (FAS).[1][4][5] The regulation of this pathway is intricate, involving a dedicated gene cluster and modulation by broader cellular signaling networks in response to environmental cues.[4][6] A thorough understanding of this regulatory landscape is paramount for the targeted genetic engineering of Monascus strains to enhance this compound yield and purity.

I. The this compound Biosynthetic Pathway

The synthesis of this compound is a multi-step process that originates from primary metabolism and culminates in a non-enzymatic conversion. The foundational steps are genetically encoded and tightly regulated.

  • Polyketide Chromophore Synthesis : The pathway initiates with a non-reducing iterative Type I Polyketide Synthase (PKS), encoded by the MpPKS5 gene (a homolog of MpigA), which utilizes acetyl-CoA and malonyl-CoA to construct a hexaketide backbone.[5][7] This backbone undergoes a series of cyclization and oxidation reactions to form the characteristic azaphilone core.[1]

  • Fatty Acid Side Chain Synthesis : Concurrently, a dedicated Fatty Acid Synthase (FAS), with its β-subunit encoded by a homolog of MpFasB, synthesizes a β-keto acid side chain.[5][7]

  • Esterification and Formation of Rubropunctatin : The polyketide-derived chromophore is then esterified with the fatty acid side chain, leading to the formation of the orange pigment, rubropunctatin.[5]

  • Conversion to this compound : In the final step, rubropunctatin reacts non-enzymatically with primary amino groups from sources such as amino acids or ammonium salts.[1][8] This reaction involves the replacement of the pyran oxygen of rubropunctatin with a primary amine, resulting in the formation of the red pigment, this compound.[1][4]

Rubropunctamine_Biosynthesis cluster_primary_metabolism Primary Metabolism cluster_pigment_synthesis Pigment Biosynthesis Gene Cluster cluster_final_conversion Chemical Conversion acetyl_coa Acetyl-CoA pks MpPKS5 (PKS) acetyl_coa->pks fas MpFasB (FAS) acetyl_coa->fas malonyl_coa Malonyl-CoA malonyl_coa->pks malonyl_coa->fas other_enzymes Other Cluster Enzymes (Acyltransferase, Dehydrogenase, etc.) pks->other_enzymes fas->other_enzymes rubropunctatin Rubropunctatin (Orange Pigment) other_enzymes->rubropunctatin This compound This compound (Red Pigment) rubropunctatin->this compound amine Primary Amine Source (e.g., Amino Acids) amine->this compound

Simplified biosynthetic pathway of this compound in Monascus.[8]

II. Genetic Regulation of the Pigment Biosynthesis Gene Cluster

The production of this compound is controlled by a cluster of genes that are co-regulated. Transcriptomic analyses have been instrumental in identifying key players in this regulatory network.

Key Regulatory Genes:

  • MpPKS5 (or homolog) : Encodes the polyketide synthase, a cornerstone enzyme for the synthesis of the pigment's chromophore. Its expression is consistently upregulated under conditions of high pigment production.[7]

  • Acyltransferase (mppA) and Acyl-CoA Synthetase (mppB) : These genes are involved in the modification and activation of intermediates in the pathway and show upregulation during active pigment synthesis.[7]

  • Dehydrogenase (mppD) : Also upregulated in high pigment-producing conditions, suggesting its role in the maturation of the pigment molecule.[7]

  • mppR1 : A Zn(II)2Cys6 transcription factor that can act as a repressor. In some instances, its expression is downregulated in high pigment-producing scenarios.[4][7]

  • mppR2 : This gene, containing ankyrin repeats, appears to be a positive regulator, with its expression being upregulated under certain conditions that favor high pigment production.[7][9]

The expression of these genes is influenced by a variety of environmental factors, including nutrient availability (carbon and nitrogen sources), pH, and temperature.[10][11]

III. Signaling Pathways Modulating this compound Production

Broader cellular signaling pathways interpret environmental cues and translate them into metabolic responses, including the modulation of secondary metabolite production like this compound.

The cAMP Signaling Pathway:

The cyclic adenosine monophosphate (cAMP) signaling pathway is a key regulator of secondary metabolism in many fungi.[12] In M. purpureus, this pathway has been shown to positively influence the production of azaphilone pigments.

  • Adenylate Cyclase (AC) : Synthesizes cAMP from ATP.[12]

  • Phosphodiesterase (PDE) : The gene mrPDE encodes a phosphodiesterase that degrades cAMP to AMP, thus acting as a negative regulator of the pathway.[12][13]

  • Protein Kinase A (PKA) : cAMP activates PKA, which in turn phosphorylates downstream targets, including transcription factors that may regulate pigment gene expression.[12]

Genetic manipulation of this pathway, such as the knockout of the mrPDE gene, leads to an increase in intracellular cAMP levels and enhanced PKA activity.[12][13][14] This, in turn, results in a significant increase in the production of Monascus azaphilone pigments.[13][14]

cAMP_Signaling_Pathway cluster_cytoplasm Cytoplasm ac Adenylate Cyclase (AC) camp cAMP ac->camp Synthesis atp ATP atp->ac Substrate pde mrPDE (Phosphodiesterase) camp->pde pka Protein Kinase A (PKA) camp->pka Activation amp AMP pde->amp Degradation tf Transcription Factors pka->tf Phosphorylation pigment_genes Pigment Biosynthesis Genes tf->pigment_genes Regulation pigment_production Azaphilone Pigment Production pigment_genes->pigment_production

The cAMP signaling pathway's influence on pigment production.[8]

IV. Quantitative Data on this compound Production

The yield of this compound is highly dependent on both the genetic background of the Monascus strain and the fermentation conditions. The following tables summarize key quantitative findings from various studies.

Table 1: Effect of Media Supplementation on this compound Production

StrainSupplementationPigment MeasuredFold IncreaseReference
M. ruber M70.5% Ammonium AcetateExtracellular this compound>1800-fold[4]
M. ruber M70.1% Sodium AcetateIntracellular this compound22.48-fold[8]

Table 2: Impact of Genetic Engineering on Pigment Production

StrainGenetic ModificationPigment MeasuredFold IncreaseReference
M. purpureus HJ11ΔmrPDE (cAMP pathway activation)Total Azaphilone Pigments2.3-fold[8][13][14]

Table 3: Gene Expression Changes in High vs. Low Pigment Production Conditions

Gene/Gene ClusterFunctionExpression under High Pigment ProductionReference
MpPKS5 (or homolog)Polyketide SynthaseUpregulated[7]
mppAAcyltransferaseUpregulated[7]
mppBAcyl-CoA synthetaseUpregulated[7]
mppDDehydrogenaseUpregulated[7]
MpFasB (or homolog)Fatty Acid Synthase β-subunitUpregulated[7]
mppR1Zn(II)2Cys6 transcription factorDownregulated in some conditions[7]
mppR2Ankyrin repeat-containing proteinUpregulated in some conditions[7]
Acetyl-CoA SynthetasePrecursor (Acetyl-CoA) synthesisUpregulated[7]
ATP-citrate lyasePrecursor (Acetyl-CoA) synthesisUpregulated[7]

V. Experimental Protocols

Detailed and reproducible experimental protocols are essential for the study of this compound's genetic regulation.

A. Submerged Fermentation for Pigment Production

This protocol provides a general procedure for the cultivation of M. purpureus for pigment production in a liquid medium.

1. Inoculum Preparation:

  • Maintain a pure culture of M. purpureus on Potato Dextrose Agar (PDA) slants.

  • For inoculum preparation, grow the fungus on PDA plates for 7-10 days at 30°C to encourage sporulation.[4]

  • Prepare a spore suspension by washing the agar surface with sterile distilled water containing 0.1% Tween 80.[4]

  • Adjust the spore concentration to approximately 10⁶ - 10⁷ spores/mL.[4]

2. Fermentation Medium and Conditions:

  • A typical basal medium consists of:

    • Carbon source: Glucose (20-50 g/L)[4]

    • Nitrogen source: Monosodium glutamate (2-10 g/L) or peptone[4][15]

    • Basal salts: KH₂PO₄ (1-2 g/L), MgSO₄·7H₂O (0.5-1 g/L)[4]

  • Adjust the initial pH of the medium to 5.5-6.5.[4]

  • Sterilize the medium by autoclaving at 121°C for 15-20 minutes.[1]

  • Inoculate the sterile medium with the prepared spore suspension.[1]

  • Incubate in a shaker incubator under the following conditions:

    • Temperature: 28-32°C[4]

    • Agitation: 150-200 rpm[4]

    • Incubation time: 7-14 days[4]

B. Pigment Extraction and Quantification by HPLC

This protocol outlines the extraction of pigments and their quantification using High-Performance Liquid Chromatography (HPLC).

1. Pigment Extraction:

  • Separate the mycelia from the fermentation broth by filtration or centrifugation.

  • Extract intracellular pigments from the biomass using 95% ethanol, agitating the mixture for several hours.[1]

  • The extracellular pigments will be present in the supernatant of the culture broth.[1]

  • Filter the ethanol extract to remove solid debris.

  • Concentrate the pigment extract using a rotary evaporator.[1]

2. HPLC Quantification:

  • Sample Preparation : Dilute the pigment extract in methanol or acetonitrile and filter through a 0.45 µm syringe filter.[1]

  • Chromatographic Conditions :

    • Column : C18 reverse-phase column.[16]

    • Mobile Phase : A gradient of methanol and water (pH adjusted to 3.0 with formic acid) is commonly used.[16]

    • Flow Rate : Typically 0.8-1.0 mL/min.[16][17]

    • Detection : Monitor the absorbance at approximately 510 nm for this compound.[1][18] A photodiode array (PDA) detector can be used to scan a range of wavelengths (e.g., 210-600 nm).[18]

  • Quantification : Generate a standard curve using a purified this compound standard of known concentrations to quantify the amount in the samples.[1]

C. Gene Expression Analysis by RT-qPCR

This protocol describes the analysis of gene expression levels for pigment biosynthesis genes using Reverse Transcription Quantitative PCR (RT-qPCR).

1. RNA Extraction:

  • Harvest M. purpureus mycelia from the fermentation broth.

  • Immediately freeze the mycelia in liquid nitrogen and grind to a fine powder.

  • Extract total RNA using a standard RNA extraction kit following the manufacturer's instructions.[7]

2. cDNA Synthesis (Reverse Transcription):

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[19]

3. Quantitative PCR (qPCR):

  • Prepare the qPCR reaction mixture containing:

    • cDNA template

    • Gene-specific forward and reverse primers for the target genes (e.g., MpPKS5, mppR1) and a reference gene (e.g., actin or GAPDH).

    • SYBR Green or a probe-based qPCR master mix.

  • Perform the qPCR using a real-time PCR detection system. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[19]

  • Analyze the results using the 2-ΔΔCt method to determine the relative expression levels of the target genes, normalized to the reference gene.

Experimental_Workflow cluster_fermentation Fermentation & Sample Collection cluster_analysis Molecular & Chemical Analysis cluster_results Data Interpretation fermentation Submerged Fermentation of M. purpureus harvest Harvest Mycelia and Supernatant fermentation->harvest rna_extraction Total RNA Extraction harvest->rna_extraction pigment_extraction Pigment Extraction harvest->pigment_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis rt_qpcr RT-qPCR Analysis cdna_synthesis->rt_qpcr gene_expression Relative Gene Expression Levels rt_qpcr->gene_expression hplc HPLC Quantification pigment_extraction->hplc pigment_yield This compound Concentration hplc->pigment_yield correlation Correlate Gene Expression with Pigment Production gene_expression->correlation pigment_yield->correlation

General experimental workflow for genetic and chemical analysis.

VI. Conclusion and Future Directions

The production of this compound in Monascus purpureus is a tightly regulated process, governed by a specific gene cluster and influenced by overarching cellular signaling pathways like the cAMP cascade. Transcriptomic and genetic studies have elucidated the roles of key genes such as MpPKS5, mppR1, and mppR2 in controlling the biosynthesis of the pigment's precursors. The quantitative data clearly indicate that both media composition and genetic engineering can dramatically alter the final yield of this compound.

Future research should focus on a more detailed characterization of the transcription factors and regulatory elements within the pigment biosynthesis gene cluster. Elucidating the precise downstream targets of signaling pathways like the cAMP-PKA cascade will provide more specific targets for genetic manipulation. Furthermore, systems biology approaches, integrating transcriptomics, proteomics, and metabolomics, will be invaluable in constructing a comprehensive model of the regulatory network governing this compound production. This knowledge will be instrumental in the development of engineered Monascus strains for the efficient and controlled industrial production of this valuable natural pigment.

References

The Central Role of Polyketide Synthase in the Biosynthesis of Rubropunctamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubropunctamine, a vibrant red azaphilone pigment produced by fungi of the genus Monascus, has garnered significant scientific interest due to its potential applications as a natural colorant and its diverse biological activities. This technical guide provides an in-depth exploration of the biosynthesis of this compound, with a core focus on the pivotal role of polyketide synthase (PKS). We will delve into the genetic and biochemical intricacies of its formation, present available quantitative data, detail key experimental methodologies, and visualize the associated molecular pathways and workflows.

This compound is not a direct product of a biosynthetic pathway but is rather derived from the orange pigment rubropunctatin through a non-enzymatic reaction. The biosynthesis of rubropunctatin itself is a classic example of fungal secondary metabolism, initiated by a non-reducing polyketide synthase (NR-PKS). This guide will illuminate the multi-step process, from the initial condensation of simple acyl-CoA precursors by the PKS to the final chemical transformation that yields the characteristic red hue of this compound.

Biosynthesis of this compound: The Polyketide Pathway

The journey to this compound begins with the synthesis of its precursor, the orange azaphilone pigment rubropunctatin. This process is orchestrated by a dedicated gene cluster that encodes a suite of enzymes, with a non-reducing polyketide synthase at its heart.

Polyketide Chain Assembly by Non-Reducing Polyketide Synthase (NR-PKS)

The biosynthesis is initiated by a Type I NR-PKS, a large, multifunctional enzyme that catalyzes the iterative condensation of acetyl-CoA and malonyl-CoA to form a hexaketide backbone[1]. The PKS contains several domains, including a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP) domain, which work in concert to assemble the polyketide chain.

Azaphilone Core Formation

Following the synthesis of the hexaketide backbone, a series of enzymatic reactions, including cyclization and oxidation, lead to the formation of the characteristic azaphilone core structure[1]. This intricate process is catalyzed by tailoring enzymes encoded within the same gene cluster as the PKS.

Fatty Acid Synthase (FAS) Involvement and Formation of Rubropunctatin

A dedicated fatty acid synthase (FAS) is also involved in the biosynthesis, producing a β-ketoacid side chain that is esterified to the azaphilone core, resulting in the formation of the orange pigment rubropunctatin[1].

Non-Enzymatic Conversion to this compound

The final step in the formation of this compound is a non-enzymatic reaction where rubropunctatin reacts with primary amines, such as amino acids or ammonia, present in the fermentation medium. This reaction involves the replacement of the pyran oxygen of rubropunctatin with a primary amine, leading to a color shift from orange to red[1].

Quantitative Data on this compound Biosynthesis

Quantitative data on the specific enzyme kinetics of the this compound biosynthetic pathway are limited in publicly available literature. However, studies on the production of Monascus pigments under various fermentation conditions provide valuable insights into the regulation and optimization of this compound synthesis.

ParameterConditionObservationReference
Precursor Feeding Supplementation with 0.1% sodium acetate22.48-fold increase in intracellular this compound production in Monascus ruber M7 after 16 days.--INVALID-LINK--
pH Shift from acidic to neutral/alkaline pHFavors the conversion of orange pigments (rubropunctatin) to red pigments (this compound).--INVALID-LINK--
Nitrogen Source Use of specific amino acids (e.g., histidine)Can significantly influence the profile and yield of Monascus pigments.--INVALID-LINK--
Gene Expression Overexpression of the serine/threonine protein kinase MpSTE1Led to a 30.1% increase in azaphilone pigment production in Monascus purpureus.--INVALID-LINK--

Key Experimental Protocols

Submerged Fermentation for this compound Production

Objective: To produce this compound through submerged fermentation of a Monascus species.

Methodology:

  • Inoculum Preparation: Aseptically transfer a loopful of Monascus spores from a mature PDA slant into a flask containing a seed medium (e.g., potato dextrose broth). Incubate at 30°C on a rotary shaker (150 rpm) for 2-3 days.

  • Fermentation: Inoculate a production medium with the seed culture (5-10% v/v). The production medium composition can be varied to optimize pigment production (e.g., by adding specific amino acids or acetate).

  • Incubation: Incubate the production culture at 30°C with shaking (150 rpm) for 7-14 days.

  • Harvesting: Separate the mycelia from the culture broth by filtration or centrifugation. The intracellular pigments are in the mycelia, and the extracellular pigments are in the supernatant.

  • Extraction: Extract the pigments from the mycelia using a suitable solvent such as ethanol or methanol.

HPLC Quantification of this compound

Objective: To quantify the concentration of this compound in a sample.

Methodology:

  • Sample Preparation: Dilute the pigment extract in a suitable solvent (e.g., methanol) and filter through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV-Vis detector set at the maximum absorbance wavelength for this compound (approximately 520 nm).

  • Quantification: Generate a standard curve using a purified this compound standard of known concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the standard curve.

Gene Knockout using CRISPR-Cas9

Objective: To disrupt a gene in the this compound biosynthetic pathway to study its function.

Methodology:

  • gRNA Design: Design one or more guide RNAs (gRNAs) targeting the gene of interest using a CRISPR design tool.

  • Vector Construction: Clone the gRNA(s) into a vector containing the Cas9 nuclease gene and a selection marker.

  • Transformation: Introduce the CRISPR-Cas9 vector into Monascus protoplasts via polyethylene glycol (PEG)-mediated transformation or Agrobacterium-mediated transformation.

  • Selection: Select for transformants on a medium containing the appropriate selection agent.

  • Verification: Screen the transformants for the desired gene knockout by PCR amplification of the target region followed by DNA sequencing to identify mutations (insertions or deletions).

Signaling Pathways and Experimental Workflows

This compound Biosynthetic Pathway

Rubropunctamine_Biosynthesis acetyl_coa Acetyl-CoA pks Non-reducing Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks hexaketide Hexaketide Backbone tailoring_enzymes Tailoring Enzymes hexaketide->tailoring_enzymes azaphilone_core Azaphilone Core fas Fatty Acid Synthase (FAS) azaphilone_core->fas rubropunctatin Rubropunctatin (Orange Pigment) non_enzymatic Non-enzymatic Reaction rubropunctatin->non_enzymatic primary_amines Primary Amines (e.g., Amino Acids) primary_amines->non_enzymatic This compound This compound (Red Pigment) pks->hexaketide tailoring_enzymes->azaphilone_core fas->rubropunctatin non_enzymatic->this compound

Caption: Overview of the this compound biosynthetic pathway.

Experimental Workflow for Gene Function Analysis

Gene_Function_Workflow start Identify Target Gene in Biosynthetic Cluster crispr Design gRNA and Construct CRISPR-Cas9 Vector start->crispr transformation Transform Monascus Protoplasts crispr->transformation selection Select for Positive Transformants transformation->selection verification Verify Gene Knockout (PCR & Sequencing) selection->verification fermentation Ferment Wild-Type and Knockout Strains verification->fermentation analysis Analyze Pigment Profile (HPLC) fermentation->analysis conclusion Determine Gene Function analysis->conclusion

Caption: Workflow for analyzing gene function in this compound biosynthesis.

Regulatory Network of Pigment Biosynthesis

Pigment_Regulation environmental_signals Environmental Signals (pH, Nitrogen Source, etc.) signaling_pathways Signaling Pathways (e.g., cAMP-PKA, MAPK) environmental_signals->signaling_pathways transcription_factors Transcription Factors (e.g., MppR1) signaling_pathways->transcription_factors gene_cluster Pigment Biosynthetic Gene Cluster (PKS, FAS, etc.) transcription_factors->gene_cluster Transcriptional Activation pigment_biosynthesis Pigment Biosynthesis gene_cluster->pigment_biosynthesis rubropunctamine_formation This compound Formation pigment_biosynthesis->rubropunctamine_formation

Caption: Simplified regulatory network of Monascus pigment biosynthesis.

Conclusion

The biosynthesis of this compound is a fascinating process that highlights the ingenuity of fungal secondary metabolism. At its core lies a non-reducing polyketide synthase that initiates a cascade of enzymatic and chemical reactions, ultimately leading to the formation of this vibrant red pigment. While significant progress has been made in elucidating the biosynthetic pathway and its genetic underpinnings, further research is needed to fully characterize the kinetics and regulatory mechanisms of the enzymes involved. A deeper understanding of these processes will be instrumental for the rational engineering of Monascus strains for the enhanced production of this compound and other valuable bioactive compounds, paving the way for their broader application in the food, pharmaceutical, and biotechnology industries.

References

Spectroscopic Deep Dive: A Technical Guide to Rubropunctamine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties, synthesis, and regulatory pathways of rubropunctamine and its derivatives. This compound, a nitrogen-containing azaphilone pigment produced by Monascus species, is gaining significant interest for its diverse biological activities, including antimicrobial and antioxidant properties. This document serves as a resource for professionals in natural product chemistry, microbiology, and drug development, offering detailed data, experimental protocols, and visual representations of key biological and experimental processes.

Spectroscopic Data: UV-Vis and NMR Analysis

The structural elucidation of this compound and its derivatives heavily relies on UV-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopy. While comprehensive NMR data for this compound is not extensively documented in publicly available literature, data from its close derivatives, such as N-glucosylthis compound, provide significant insights into the core structure.

UV-Visible Spectroscopy

UV-Vis spectroscopy is crucial for identifying the characteristic chromophore of these pigments. This compound and its derivatives exhibit distinct absorption maxima.

Compoundλmax (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)SolventReference
This compound251-252, 302-307, 412-423, 525-530Data not availableNot specified[1]
N-Glucosylthis compound500, 4224.4 x 10⁴ (at 500 nm), 3.8 x 10⁴ (at 422 nm)Not specified[1][2]
N-Glucosylmonascorubramine500, 4224.4 x 10⁴ (at 500 nm), 3.8 x 10⁴ (at 422 nm)Not specified[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the detailed structural determination of these complex molecules. Although specific ¹H and ¹³C NMR data for this compound are scarce, the analysis of N-glucosylthis compound offers valuable information on the chemical shifts of the core this compound structure. The data presented below was reported in deuterated methanol (CD₃OD).

¹H NMR Spectroscopic Data for N-glucosylthis compound (400 MHz, CD₃OD) [4]

PositionChemical Shift (δ ppm)MultiplicityJ (Hz)
18.30s
37.10s
46.57s

¹³C NMR Spectroscopic Data for N-glucosylthis compound (CD₃OD) [2]

Due to the complexity and overlapping signals in the ¹³C NMR spectra of these molecules, detailed assignments often require two-dimensional NMR techniques such as COSY, HSQC, and HMBC for complete structural elucidation.[3]

Experimental Protocols

UV-Vis Spectroscopy Protocol

This protocol outlines the determination of absorption maxima (λmax) for this compound and its derivatives.[1]

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the purified pigment.

    • Dissolve the pigment in a known volume of a suitable solvent (e.g., methanol or ethanol).

    • Perform serial dilutions to obtain solutions with absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Instrumentation and Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Use the solvent as a blank to zero the instrument.

    • Record the absorbance spectra over a wavelength range of 200-800 nm.

    • Identify the wavelengths of maximum absorbance (λmax).

NMR Spectroscopy Protocol

This protocol details the general procedure for acquiring ¹H and ¹³C NMR spectra.[4]

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CD₃OD, CDCl₃, or DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Acquire ¹H NMR spectra using a standard pulse sequence (e.g., zg30) with a relaxation delay of 1-5 seconds.

    • Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence (e.g., zgpg30) with a relaxation delay of 2 seconds.

    • For detailed structural assignment, perform 2D NMR experiments (COSY, HSQC, HMBC).

Semi-Synthesis of this compound Derivatives

This compound and its derivatives are often prepared via semi-synthesis from the orange Monascus pigments, rubropunctatin and monascorubrin.[5][6]

  • Production of Orange Pigment Precursors:

    • Cultivate a suitable Monascus species (e.g., M. purpureus) in a two-stage fermentation.

    • Stage 1 (Mycelial Growth): Incubate in a suitable medium at 30°C for 3-4 days, maintaining a pH of around 6.0-6.5.[5]

    • Stage 2 (Pigment Production): Adjust the culture pH to 3.0 to promote the accumulation of orange pigments and continue fermentation for another 3-5 days.[5]

    • Harvest the mycelia and extract the orange pigments using an appropriate solvent (e.g., 95% ethanol).[7]

  • Azaphilic Addition Reaction:

    • Dissolve the purified orange pigments in a 50% (v/v) methanol aqueous solution containing 0.1 M phosphate buffer (pH 7.0).[5]

    • Add the desired primary amine or amino acid to a final concentration of 8 mmol/L.[5]

    • Incubate the reaction mixture at 30°C with shaking (250 rpm) for 2 hours, during which the solution color will change from orange to red.[5]

    • Purify the resulting this compound derivative using solid-phase extraction (e.g., C18 cartridge).[5]

Signaling Pathways and Biosynthesis

The biosynthesis of this compound is a complex process involving the formation of its orange precursor, rubropunctatin, via the polyketide pathway, followed by a chemical transformation.[3] This process is regulated by various signaling pathways.

The conversion of the orange pigment rubropunctatin to the red pigment this compound occurs through an aminophilic reaction where the pyran oxygen of rubropunctatin is replaced by a primary amine.[3]

Rubropunctatin Rubropunctatin (Orange Pigment) This compound This compound (Red Pigment) Rubropunctatin->this compound Aminophilic Reaction PrimaryAmine Primary Amine (e.g., Amino Acid) PrimaryAmine->this compound

Caption: Biosynthesis of this compound from its precursor.

Several signaling pathways are implicated in the regulation of Monascus pigment biosynthesis. The cAMP-PKA pathway is known to modulate metabolic and transcriptional processes related to secondary metabolism in fungi.[8] Additionally, a putative blue light signaling pathway involving IP3-DAG and MAPK has been proposed to influence pigment biosynthesis in M. purpureus.[9]

cluster_cAMP cAMP-PKA Pathway cluster_light Blue Light Signaling cAMP cAMP PKA PKA cAMP->PKA activates Metabolism Metabolic & Transcriptional Processes PKA->Metabolism modulates BlueLight Blue Light IP3_DAG IP3-DAG Pathway BlueLight->IP3_DAG activates MAPK MAPK Pathway BlueLight->MAPK inhibits Pigment Pigment Biosynthesis IP3_DAG->Pigment regulates MAPK->Pigment regulates

Caption: Regulatory signaling pathways in Monascus pigment biosynthesis.

Experimental Workflow Visualization

The semi-synthesis and subsequent analysis of this compound derivatives follow a structured workflow, from the initial fermentation to produce precursor pigments to the final spectroscopic characterization of the synthesized compounds.

Fermentation Two-Stage Fermentation of Monascus sp. Extraction Extraction of Orange Pigment Precursors Fermentation->Extraction Synthesis Semi-synthesis with Primary Amines Extraction->Synthesis Purification Purification of Derivatives (SPE) Synthesis->Purification Analysis Spectroscopic Analysis (UV-Vis, NMR) Purification->Analysis

Caption: Experimental workflow for synthesis and analysis.

References

Rubropunctamine: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rubropunctamine, a prominent red azaphilone pigment derived from fungi of the Monascus genus, has a rich history of use in traditional Asian food and medicine, most notably as a component of red yeast rice.[1][2] Beyond its role as a natural colorant, a growing body of scientific evidence highlights its potential as a bioactive compound with a diverse range of therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacological activities, focusing on its antioxidant, antimicrobial, and anticancer properties. This document synthesizes available quantitative data, details relevant experimental methodologies, and presents visual representations of biosynthetic pathways and experimental workflows to serve as a resource for ongoing research and drug development.

Biosynthesis and Chemical Properties

This compound is not a primary metabolite of Monascus species but is formed through a chemical transformation of the orange pigment, rubropunctatin.[1] This conversion involves an aminophilic reaction where the pyran oxygen of rubropunctatin is replaced by a primary amine.[1] This process is a key step in the diversification of Monascus pigments.

This compound Biosynthesis Polyketide Precursors Polyketide Precursors Rubropunctatin (Orange Pigment) Rubropunctatin (Orange Pigment) Polyketide Precursors->Rubropunctatin (Orange Pigment) Biosynthesis This compound (Red Pigment) This compound (Red Pigment) Rubropunctatin (Orange Pigment)->this compound (Red Pigment) Primary Amine Primary Amine Primary Amine->this compound (Red Pigment) Aminophilic Reaction

Caption: Putative biosynthetic pathway of this compound.

Therapeutic Applications and Mechanisms of Action

This compound has demonstrated a range of biological activities, positioning it as a compound of interest for further therapeutic development.

Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial in combating oxidative stress-related diseases.[2] In vitro assays have quantified its capacity to scavenge free radicals and reduce oxidizing agents.

Compound Assay Concentration Result Reference
This compoundFRAP Assay10 mg68% activity (vs. Ascorbic Acid standard)[2]
This compoundDPPH Radical Scavenging10 mg27% activity (vs. Ascorbic Acid standard)[2]

Table 1: Quantitative Antioxidant Activity of this compound

Antimicrobial Activity

Red Monascus pigments, including this compound, are recognized as the most potent antimicrobial agents among the pigments produced by this fungus.[3] Their primary mechanism of action is the disruption of the microbial cell membrane's integrity, leading to increased permeability and cell death.[4] While data for purified this compound is limited, studies on red pigment extracts and their derivatives provide insights into their antimicrobial spectrum. Gram-positive bacteria are generally more susceptible than Gram-negative bacteria.[3]

Test Substance Bacterial Strain MIC (µg/mL) Reference
Red Pigment ExtractStaphylococcus aureus128[4]
Red Pigment ExtractEscherichia coli>128[4]
L-cysteine derivative of red Monascus pigmentEnterococcus faecalis4[3][5]

Table 2: Antimicrobial Activity of Red Monascus Pigments and Derivatives

Anticancer Properties

While comprehensive cytotoxic data for this compound is not as extensive as for other Monascus pigments like rubropunctatin, initial studies suggest it possesses anticancer properties.[6] The primary mechanism of cytotoxicity for many Monascus pigments is the induction of apoptosis through the intrinsic mitochondrial pathway.[6]

Pigment Color Cancer Cell Line Cell Line Type IC50 (µM) Reference
RubropunctatinOrangeBGC-823Human Gastric Adenocarcinoma< 15[6]
RubropunctatinOrangeAGSHuman Gastric Adenocarcinoma< 15[6]
RubropunctatinOrangeMKN45Human Gastric Adenocarcinoma< 15[6]
RubropunctatinOrangeHepG2Human Hepatocellular Carcinoma30 - 45[6]
AnkaflavinYellowA549Human Lung Carcinoma~40 (15 µg/mL)[6]
AnkaflavinYellowHepG2Human Hepatocellular Carcinoma~40 (15 µg/mL)[6]

Table 3: Comparative Cytotoxicity (IC50) of Monascus Pigments Note: Data for this compound is limited in the reviewed literature, with one study noting its strong cytotoxic effects on immortalized human kidney epithelial (IHKE) cells without providing specific IC50 values.[6]

Apoptosis_Pathway Monascus_Pigments Monascus_Pigments Mitochondrion Mitochondrion Monascus_Pigments->Mitochondrion Induces Caspase_Activation Caspase_Activation Mitochondrion->Caspase_Activation Intrinsic Pathway Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Putative intrinsic apoptosis pathway induced by Monascus pigments.

Experimental Protocols

This section provides detailed methodologies for the production, extraction, purification, and evaluation of this compound.

Production of this compound via Submerged Fermentation

This protocol outlines a general procedure for producing Monascus pigments in a submerged fermentation system.

  • Inoculum Preparation: A pure culture of a pigment-producing Monascus species (e.g., Monascus purpureus) is maintained on Potato Dextrose Agar (PDA) slants. The fungus is grown on PDA plates for 7-10 days at 30°C for sporulation. A spore suspension is prepared to a concentration of approximately 10^6 - 10^7 spores/mL.[1]

  • Fermentation Medium and Conditions: A common basal medium consists of a carbon source (e.g., glucose 20-50 g/L), a nitrogen source (e.g., monosodium glutamate 2-10 g/L), and basal salts (e.g., KH2PO4 1-2 g/L, MgSO4·7H2O 0.5-1 g/L).[1] The initial pH is adjusted to 5.5-6.5.[1] Fermentation is carried out in a shake flask or bioreactor at 30°C for 4-6 days with agitation.[1][7]

  • Harvesting: The fungal mycelia are separated from the fermentation broth by filtration or centrifugation.

Fermentation_Workflow A Inoculum Preparation (Monascus sp.) B Submerged Fermentation A->B C Harvesting (Filtration/Centrifugation) B->C D Pigment Extraction C->D E Purification D->E

Caption: General workflow for this compound production and purification.

Extraction and Purification of this compound

The extraction and purification process often involves isolating the orange precursor, rubropunctatin, followed by its conversion to this compound.

  • Extraction of Orange Pigments (Rubropunctatin): The dried and ground mycelia are extracted with an organic solvent such as 70-95% ethanol, often acidified to pH 2-4.[1] The solvent is then evaporated to yield a crude pigment extract.

  • Purification of Rubropunctatin: The crude extract is purified using silica gel column chromatography followed by preparative High-Performance Liquid Chromatography (Prep-HPLC) for higher purity.[1]

  • Conversion to this compound: The purified rubropunctatin is dissolved in a suitable solvent, and an amino group donor (e.g., glutamic acid) is added.[1] The reaction mixture is stirred until the color changes from orange to red.

  • Final Purification: The resulting this compound is purified using chromatographic techniques like Prep-HPLC to obtain a highly pure compound.[1]

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.

  • Preparation of Microbial Inoculum: A pure culture of the test microorganism is grown overnight and diluted to a standardized concentration (typically 1 x 10^5 to 5 x 10^5 CFU/mL).[4]

  • Preparation of this compound Dilutions: A stock solution of purified this compound is prepared and serially diluted in a 96-well microtiter plate containing the appropriate growth medium.[4]

  • Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension and incubated under optimal conditions (e.g., 37°C for 24 hours for bacteria).[4]

  • Reading of Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[4]

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method to assess cell metabolic activity, indicating cell viability.

  • Cell Seeding: Cancer cells are seeded into 96-well plates and incubated to allow for attachment.[6]

  • Compound Treatment: Cells are treated with various concentrations of this compound.

  • Incubation: Plates are incubated for a specified period (e.g., 24 to 72 hours).

  • MTT Addition and Solubilization: MTT reagent is added to each well, and after incubation, a solubilization solution is added to dissolve the formazan crystals.[6]

  • Absorbance Reading: The absorbance is measured using a microplate reader to calculate the IC50 value.[6]

Future Directions and Conclusion

This compound, a key red pigment from Monascus species, demonstrates significant potential as a therapeutic agent, with established antioxidant and antimicrobial activities, and emerging evidence of anticancer properties. While current research provides a strong foundation, further studies are necessary to fully elucidate its therapeutic potential.

Key areas for future research include:

  • In-depth Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways modulated by purified this compound is crucial. Investigating its effects on inflammatory pathways such as NF-κB and detailed characterization of the apoptosis induction mechanism are high-priority areas.

  • Broad-Spectrum Bioactivity Screening: Comprehensive screening of purified this compound against a wider range of clinically relevant microbial pathogens and cancer cell lines is needed to establish its full therapeutic spectrum.

  • In Vivo Efficacy and Safety: Preclinical animal studies are required to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound for its various potential applications.

  • Optimization of Production: Further optimization of fermentation and purification processes will be essential for the large-scale and cost-effective production of high-purity this compound for research and potential clinical use.

References

Rubropunctamine: A Toxicological and Safety Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rubropunctamine, a prominent red azaphilone pigment derived from Monascus species, has garnered considerable interest for its diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[1][2][3][4][5][6][7] This technical guide provides a comprehensive overview of the current state of knowledge regarding the toxicological and safety profile of this compound. While much of the available research has been conducted on extracts of Monascus purpureus, which contain a mixture of pigments and other metabolites, this document aims to consolidate and present the data specifically pertaining to this compound where possible, and to clearly delineate when the data refers to related compounds or crude extracts. The primary antimicrobial action of this compound is attributed to the disruption of microbial cell membrane integrity.[1][8] However, significant data gaps exist in its comprehensive safety evaluation, particularly concerning reproductive and developmental toxicity, carcinogenicity, and long-term exposure. This guide summarizes available quantitative data, details relevant experimental protocols, and presents visual diagrams of proposed mechanisms and workflows to serve as a resource for ongoing research and development.

Chemical and Physical Properties

This compound is a nitrogen-containing azaphilone pigment formed by the chemical reaction of orange Monascus pigments, such as rubropunctatin, with compounds containing a free amino group.[7] This transformation is a key step in the biosynthesis of the characteristic red pigments found in red yeast rice.[3]

Toxicological Data

A comprehensive toxicological profile for purified this compound is not yet fully established in the public domain. Much of the safety assessment has been conducted on Monascus pigment extracts.

Acute Toxicity

Specific LD50 values for purified this compound are not widely reported in peer-reviewed literature. One study on a fungal-based red colorant from Monascus purpureus MTCC 25436 established that no mortality was observed in model animals even after administration of the highest allowable experimental concentration, suggesting a low order of acute toxicity for the extract. However, the precise concentration and the specific contribution of this compound to this result were not detailed.

Genotoxicity and Mutagenicity

Studies on a red colorant produced by Monascus purpureus have indicated a lack of mutagenic potential. The Ames test, which assesses the capacity of a substance to induce reverse mutations in Salmonella typhimurium mutant strains, was negative. Furthermore, a mammalian micronucleus test also confirmed the non-mutagenicity of the colorant. It is important to note that these tests were performed on a pigment mixture and not on isolated this compound.

Reproductive and Developmental Toxicity

There are indications of potential embryotoxicity and teratogenicity associated with this compound, although comprehensive studies are lacking.[2][9] One study investigated the effects of various purified Monascus pigments on 3-day old chicken embryos. While monascorubrin and rubropunctatin showed more potent embryolethal and malformative effects, the study highlights a potential risk for this class of compounds.[10] Due to this potential for reproductive toxicity, stringent personal protective equipment (PPE) protocols are recommended when handling this compound.[9]

Carcinogenicity

There is no direct evidence to suggest that this compound is carcinogenic. However, concerns have been raised regarding the potential presence of citrinin, a mycotoxin produced by some Monascus strains, in red yeast rice products.[10] Citrinin is known to be nephrotoxic and has been associated with renal tumor formation in animal studies.[10] Therefore, the safety of Monascus-derived products, including those containing this compound, is critically dependent on the absence of citrinin contamination.

Biological Activities and Mechanism of Action

Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial activity against both bacteria and fungi.[1][4][5][6] The primary mechanism of action is the disruption of the microbial cell membrane's integrity, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.[1][8]

Cytotoxicity and Anticancer Potential

Several Monascus pigments have demonstrated cytotoxic effects against various human cancer cell lines.[11] this compound has been shown to induce cell death in human gastric epithelial cells, with a greater effect on cancerous cells compared to normal cells. The proposed mechanism for its anticancer activity is the induction of apoptosis.[11]

Table 1: Summary of In Vitro Cytotoxicity of a Related Monascus Pigment

Pigment Cancer Cell Line Cell Line Type IC50 (µM)
Rubropunctatin BGC-823 Human Gastric Adenocarcinoma < 15
Rubropunctatin AGS Human Gastric Adenocarcinoma < 15
Rubropunctatin MKN45 Human Gastric Adenocarcinoma < 15
Rubropunctatin HepG2 Human Hepatocellular Carcinoma 30 - 45

Data for the orange precursor pigment to this compound.[11]

Antioxidant Activity

This compound has demonstrated antioxidant properties in various in vitro assays.[7]

Table 2: Antioxidant Activity of this compound

Compound Assay Concentration Result Reference
This compound FRAP Assay 10 mg 68% activity (vs. Ascorbic Acid standard) [7]

| this compound | DPPH Radical Scavenging | 10 mg | 27% activity (vs. Ascorbic Acid standard) |[7] |

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)
  • Purpose: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.

  • Methodology:

    • Several strains of S. typhimurium with different mutations in the histidine operon are used.

    • The tester strains are exposed to various concentrations of the test substance (e.g., Monascus red colorant) with and without a metabolic activation system (S9 mix from rat liver).

    • A positive control (known mutagen) and a negative control (vehicle) are included.

    • The mixture is plated on a minimal agar medium lacking histidine.

    • After incubation, the number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.

    • A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Purpose: To determine the concentration of a substance that inhibits cell growth by 50% (IC50).

  • Methodology:

    • Human cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 48 or 72 hours).

    • After incubation, the treatment medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

    • The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Visualizations

experimental_workflow_cytotoxicity start Start: Cancer Cell Culture treatment Treatment with this compound (Varying Concentrations) start->treatment incubation Incubation (e.g., 48-72 hours) treatment->incubation viability_assay Cell Viability Assay (e.g., MTT Assay) incubation->viability_assay data_analysis Data Analysis: Calculate IC50 viability_assay->data_analysis apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI Staining) viability_assay->apoptosis_assay If cytotoxic end End: Cytotoxicity Profile data_analysis->end mechanism Elucidation of Apoptotic Pathway apoptosis_assay->mechanism

Caption: General experimental workflow for assessing cytotoxicity.

antimicrobial_mechanism cluster_membrane Microbial Cell Membrane lipid_bilayer Lipid Bilayer membrane_proteins Membrane Proteins This compound This compound disruption Membrane Disruption This compound->disruption disruption->lipid_bilayer permeability Increased Permeability disruption->permeability leakage Leakage of Intracellular Components permeability->leakage cell_death Cell Death leakage->cell_death

Caption: Proposed antimicrobial mechanism of action for this compound.

Conclusion and Future Directions

This compound demonstrates significant potential as a bioactive compound with promising antimicrobial and anticancer properties. However, a comprehensive toxicological and safety evaluation of the purified compound is currently lacking. The available data, primarily from studies on Monascus extracts, suggest a low acute toxicity and a lack of mutagenicity. The primary safety concern revolves around potential embryotoxicity and teratogenicity, which warrants further investigation through well-designed reproductive and developmental toxicity studies following international guidelines (e.g., OECD).

For researchers and drug development professionals, it is imperative to:

  • Conduct comprehensive toxicological studies on highly purified this compound to establish a definitive safety profile, including acute, sub-chronic, and chronic toxicity, as well as carcinogenicity.

  • Thoroughly investigate the potential for reproductive and developmental toxicity to address the current data gap.

  • Ensure that any Monascus fermentation process for this compound production is carefully controlled and monitored to prevent contamination with the mycotoxin citrinin.

A complete understanding of the safety profile of this compound is essential for its potential development as a therapeutic agent or its wider application in various industries.

References

Methodological & Application

Application Note: Quantitative Analysis of Rubropunctamine in Fermentation Broth using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rubropunctamine is a red azaphilone pigment produced by fungi of the Monascus genus, which are commonly used in the production of fermented foods such as red yeast rice.[1] These pigments are not only utilized as natural food colorants but also exhibit a range of biological activities, including antioxidant and antimicrobial properties.[2] As interest in functional foods and natural products continues to grow, a reliable and accurate analytical method is crucial for the quantification of specific bioactive compounds like this compound in complex fermentation matrices.[1] This ensures product quality, safety, and accurate dosage for potential therapeutic applications.[1] This application note provides a detailed, validated reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV-Vis detection for the quantitative analysis of this compound in fermentation broth.[1]

Principle

The method is founded on the separation of this compound from other components in a sample extract utilizing a C18 stationary phase. The separation is accomplished through gradient elution with a mobile phase composed of an acidified aqueous solution and an organic solvent, such as acetonitrile or methanol.[1][3] Quantification is carried out by comparing the peak area of this compound in the sample chromatogram to a calibration curve generated from known concentrations of a pure standard.[1][3] UV detection is typically set at the maximum absorbance wavelength for red pigments, which is around 500-510 nm.[1][3][4]

Experimental Protocols

1. Materials and Reagents

  • Apparatus:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.[1]

    • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

    • Data acquisition and processing software.

    • Analytical balance (0.01 mg readability).[1]

    • pH meter.[1]

    • Vortex mixer.[1]

    • Centrifuge.[1]

    • Ultrasonic bath.[1]

    • Solid Phase Extraction (SPE) manifold (optional).[1]

    • Volumetric flasks, pipettes, beakers.[1]

  • Reagents and Standards:

    • This compound analytical standard (>95% purity).[1]

    • Acetonitrile (HPLC grade).[1]

    • Methanol (HPLC grade).[1]

    • Water (HPLC grade or ultrapure).[1]

    • Formic acid or Phosphoric acid (HPLC grade).[1]

    • Ethanol (Analytical grade).[1]

2. Sample Preparation from Fermentation Broth

The complex matrix of fermentation broth requires a robust extraction and clean-up procedure to eliminate interfering substances such as proteins, fats, and other pigments.[1]

  • Separation of Biomass and Supernatant: Centrifuge the fermentation broth to separate the fungal mycelia from the supernatant. The pigments can be intracellular, extracellular, or both.[3]

  • Extraction of Intracellular Pigments:

    • Wash the harvested mycelia with distilled water and then dry.[2]

    • Grind the dried mycelia into a fine powder.[2]

    • Extract the pigments from the mycelial powder using a suitable organic solvent, such as 70-95% ethanol or methanol.[2] This can be performed by maceration or Soxhlet extraction for several hours.[2]

  • Extraction of Extracellular Pigments: The supernatant can be used directly for extraction.

  • Solvent Extraction:

    • To 1-5 g of the homogenized fermented product sample (or an equivalent volume of supernatant), add a suitable volume of 95% ethanol.[4]

    • Vortex the mixture for 2 minutes, followed by ultrasonication for 30 minutes in a water bath.[1]

    • Centrifuge the mixture at 4000 rpm for 15 minutes.[1]

    • Collect the supernatant. Repeat the extraction process on the pellet one more time to ensure complete extraction.[1]

  • Concentration: Combine the supernatants and, if necessary, evaporate the solvent under reduced pressure at 40°C to concentrate the extract.[1]

  • Clean-up (Optional): For samples with high lipid content or significant matrix interference, a Solid Phase Extraction (SPE) clean-up step using a C18 cartridge may be necessary.[1]

  • Final Preparation: Dilute the pigment extract with a suitable solvent (e.g., methanol or acetonitrile) and filter through a 0.45 µm syringe filter before injection into the HPLC system.[4]

G Workflow for Sample Extraction and Preparation A Fermentation Broth B Centrifugation A->B C Mycelia (Intracellular Pigments) B->C D Supernatant (Extracellular Pigments) B->D E Solvent Extraction (e.g., Ethanol) C->E D->E F Ultrasonication & Vortexing E->F G Centrifugation F->G H Collect Supernatant G->H I Concentration (Rotary Evaporation) H->I J Optional: SPE Cleanup I->J K Dilution & Filtration (0.45 µm) J->K L Sample ready for HPLC K->L

Workflow for sample extraction and preparation.

3. HPLC Analysis

  • Chromatographic Conditions: The following table summarizes the recommended HPLC conditions for the analysis of this compound.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution A gradient of acetonitrile and water (often with a small amount of formic acid) is typically used.[3] A representative gradient is provided in the table below.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 510 nm
Injection Volume 20 µL
  • Representative Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
09010
204060
254060
309010
359010

4. Quantification

  • Stock Solution Preparation: Prepare a stock solution of this compound analytical standard in a suitable solvent (e.g., methanol).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.[1] These solutions are used to construct the calibration curve.[1]

  • Calibration Curve: Inject the working standard solutions and plot the peak area against the concentration.[1]

  • Sample Analysis: Inject the prepared fermentation broth samples and determine the peak area corresponding to this compound.

  • Concentration Calculation: Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.

G Workflow for HPLC Analysis and Data Processing A Prepared Sample B HPLC Injection A->B C Chromatographic Separation (C18 Column) B->C D UV-Vis Detection (510 nm) C->D E Data Acquisition (Chromatogram) D->E F Peak Integration E->F H Quantification of this compound F->H G Calibration Curve (from Standards) G->H I Results Reporting H->I

Workflow for HPLC analysis and data processing.

Method Validation

To ensure the reliability of the analytical method, it should be validated according to ICH guidelines, considering the following parameters:

  • Linearity: Assessed by injecting the working standard solutions (e.g., 6 concentrations) and plotting the peak area against the concentration.[1] The correlation coefficient (r²) should be close to 1.

  • Precision: Determined by repeatability (intra-day) and intermediate precision (inter-day) assays, expressed as the relative standard deviation (RSD).[1]

  • Accuracy: Evaluated through a recovery study by spiking a blank fermented product matrix with known concentrations of this compound.[1]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is typically assessed by comparing the chromatograms of blank, spiked, and unspiked samples.

G Logical Relationship for HPLC Method Validation A Validated HPLC Method B Linearity A->B C Precision A->C D Accuracy A->D E Specificity A->E F LOD & LOQ A->F

Logical relationship for HPLC method validation.

Data Presentation

The quantitative data obtained from the HPLC analysis should be summarized in a clear and structured table for easy comparison.

Table 1: Quantitative Analysis of this compound in Fermentation Broth Samples

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)
Standard 1 (0.1 µg/mL)
Standard 2 (1 µg/mL)
Standard 3 (5 µg/mL)
Standard 4 (10 µg/mL)
Standard 5 (25 µg/mL)
Standard 6 (50 µg/mL)
Sample 1
Sample 2
Sample 3

Table 2: Method Validation Summary

Validation ParameterResultAcceptance Criteria
Linearity (r²) > 0.995
Precision (RSD%) < 2%
- Intra-day
- Inter-day
Accuracy (Recovery %) 98-102%
LOD (µg/mL)
LOQ (µg/mL)

The HPLC method described in this application note provides a reliable and robust approach for the quantitative analysis of this compound in fermentation broth. Proper sample preparation is critical for accurate quantification due to the complexity of the matrix. The validation of this method ensures that the results are accurate, precise, and reproducible, making it a valuable tool for quality control and research in the fields of food science, biotechnology, and drug development.

References

Standardized Protocol for the Extraction and Purification of Rubropunctamine from Monascus Culture

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Monascus species are filamentous fungi renowned for their production of a diverse array of secondary metabolites, including a vibrant class of polyketide pigments. These pigments are traditionally utilized as natural food colorants. Among them, the red pigments, particularly rubropunctamine and monascorubramine, have attracted considerable scientific interest due to their potential biological activities, such as antioxidant and antimicrobial properties.[1] this compound is not directly biosynthesized by the fungus; instead, it is formed through a chemical reaction between the biosynthetically produced orange pigments, rubropunctatin and monascorubrin, and compounds containing a free amino group.[1][2]

This document provides a detailed, standardized protocol for the cultivation of Monascus, the extraction of pigments, and the subsequent purification of this compound. The methodologies outlined herein are based on established scientific literature and are intended to provide a robust framework for obtaining purified this compound for further research and potential drug development applications.[1]

Data Presentation

The production of this compound is highly dependent on the Monascus strain, fermentation substrate, and culture conditions. The following tables summarize quantitative data from various studies to guide experimental design.

Table 1: Comparison of Monascus Fermentation Substrates for this compound Production

SubstrateRelative Abundance of this compound (%)Reference
Rice Grains87.3[1]
Sorghum Grains58.26[1]
Corn Grains57.03[1]

Table 2: Optimal Conditions for this compound Production in Submerged Fermentation

ParameterMonascus ruberMonascus purpureusReference(s)
Carbon SourceGlucose (10 g/L)Maltose[3]
Nitrogen SourceMonosodium Glutamate (MSG) (10 g/L)Peptone[3]
Initial pH5.5-6.56.5[4][5]
Temperature28-32°C30°C[4][5]
Agitation150-200 rpm180 rpm[1][4]
Incubation Time7-14 days4-6 days[1][4]

Table 3: Purity and Yield of Monascus Pigments from a Two-Stage Fermentation and Purification Process

PigmentPurity (%)Yield (g)Reference
Monascorubrin & Rubropunctatin (precursors)91.9Not Specified[1]
Dry Color ExtractNot Specified4.85[1]

Experimental Protocols

Protocol 1: Fermentation of Monascus species

This protocol describes the submerged fermentation of Monascus for the production of pigments.

Materials:

  • Monascus purpureus or Monascus ruber strain

  • Potato Dextrose Agar (PDA) for culture maintenance

  • Fermentation Medium (g/L): Glucose 30, Monosodium Glutamate (MSG) 1.5, MgSO₄·7H₂O 0.5, K₂HPO₄ 0.5, KH₂PO₄ 0.5, FeSO₄·7H₂O 0.014.[1]

  • Shaker incubator

  • Fermentor

Procedure:

  • Maintain the Monascus strain on PDA slants.

  • Prepare a seed culture by inoculating a 250 mL flask containing 100 mL of the fermentation medium with a loopful of spores from the PDA slant.

  • Incubate the flask in a shaker incubator at 28°C and 180 rpm for 2 days.[1]

  • Transfer the seed culture to a fermentor containing the fermentation medium. The inoculum volume should be 10% of the fermentation volume.[1]

  • Conduct the fermentation at 30°C with an initial pH of 6.5.[1][5]

  • Harvest the culture after a suitable incubation period (typically 4-6 days) when the mycelia exhibit a deep red color.[1]

Protocol 2: Extraction of Crude Pigments

This protocol outlines the extraction of pigments from the Monascus mycelia.

Materials:

  • Monascus culture from fermentation

  • Filtration apparatus (e.g., Whatman No. 1 filter paper)

  • Ethanol (70-85%)[1] or n-butanol[1]

  • Rotary evaporator

Procedure:

  • Separate the mycelia from the fermentation broth by filtration. The collected mycelia can be freeze-dried or used directly for extraction.[1]

  • Submerge the mycelia in 70-85% ethanol.

  • Agitate the mixture for several hours to ensure efficient extraction.[3]

  • Filter the mixture to separate the ethanolic extract containing the pigments from the mycelial debris.[1]

  • Concentrate the extract using a rotary evaporator to obtain the crude pigment mixture.[1]

Protocol 3: Purification of this compound

This protocol details the purification of this compound from the crude pigment extract using column chromatography.

Materials:

  • Crude pigment extract

  • Silica gel (70-230 mesh)

  • Glass chromatography column

  • Solvents: Chloroform, Methanol, Ethyl acetate, n-hexane

Procedure:

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent like chloroform or hexane and pour it into the chromatography column to create a packed bed.[1][4]

  • Sample Loading: Dissolve the crude pigment extract in a minimal amount of the initial mobile phase solvent and load it onto the top of the silica gel column.[1][4]

  • Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common gradient is from n-hexane to ethyl acetate or chloroform to methanol.[4]

  • Fraction Collection: Collect the eluted fractions and monitor the separation using Thin Layer Chromatography (TLC).[1][4]

  • Final Purification: Pool the fractions containing pure this compound and concentrate them using a rotary evaporator to obtain the purified pigment.[1] For higher purity, preparative High-Performance Liquid Chromatography (Prep-HPLC) can be employed.[3][4]

Protocol 4: Quantification by High-Performance Liquid Chromatography (HPLC)

Materials:

  • Purified this compound or crude extract

  • HPLC system with a C18 column and a diode-array detector (DAD) or UV-Vis detector[3]

  • Methanol or acetonitrile (HPLC grade)

  • Formic acid (optional)

  • 0.45 µm syringe filters

Procedure:

  • Sample Preparation: Dilute the pigment extract with a suitable solvent (e.g., methanol or acetonitrile) and filter it through a 0.45 µm syringe filter before injection.[3]

  • Mobile Phase: A gradient elution is typically used, often consisting of a mixture of acidified water (e.g., with formic acid) and acetonitrile.[3]

  • Detection: Monitor the absorbance at the maximum wavelength for this compound, which is around 510 nm.[3]

  • Quantification: Create a standard curve using a purified this compound standard of known concentrations to quantify the amount in the samples.[3]

Mandatory Visualizations

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis inoculum Inoculum Preparation (Monascus sp.) fermentation Submerged Fermentation (Liquid Culture) inoculum->fermentation harvesting Harvesting (Filtration/Centrifugation) fermentation->harvesting extraction Solvent Extraction (Ethanol) harvesting->extraction concentration Concentration (Rotary Evaporator) extraction->concentration column_chromatography Column Chromatography (Silica Gel) concentration->column_chromatography hplc Preparative HPLC (Optional, High Purity) column_chromatography->hplc quantification Quantification (HPLC-DAD) hplc->quantification end_product Purified this compound quantification->end_product

Caption: Experimental workflow for this compound extraction and purification.

rubropunctamine_biosynthesis polyketide Polyketide Precursors orange_pigment Orange Pigment (Rubropunctatin) polyketide->orange_pigment Biosynthesis This compound This compound (Red Pigment) orange_pigment->this compound amine Amine Source (e.g., Amino Acids) amine->this compound Aminophilic Reaction

References

Application Notes and Protocols for Evaluating the In Vitro Anti-inflammatory Activity of Rubropunctamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubropunctamine, a red azaphilone pigment produced by fungi of the Monascus genus, has garnered interest for its potential therapeutic properties.[1][2] Traditionally used in food coloration and preservation, Monascus pigments are now being explored for their diverse biological activities, including antioxidant and anti-inflammatory effects.[1][2] Chronic inflammation is a key contributor to the pathogenesis of numerous diseases, making the identification of novel anti-inflammatory agents a critical area of research. These application notes provide detailed protocols for in vitro assays to evaluate the anti-inflammatory potential of this compound by measuring its effect on the production of key inflammatory mediators: nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β).

Overview of a an Anti-Inflammatory Assay Workflow

The following diagram outlines the general workflow for assessing the anti-inflammatory properties of this compound in vitro.

Experimental Workflow Experimental Workflow for In Vitro Anti-inflammatory Assays cluster_cell_culture Cell Culture and Treatment cluster_assays Measurement of Inflammatory Mediators cluster_analysis Data Analysis and Interpretation Cell_Culture RAW 264.7 Macrophage Culture Stimulation Induce Inflammation (e.g., with Lipopolysaccharide - LPS) Cell_Culture->Stimulation Treatment Treat with this compound (various concentrations) Stimulation->Treatment NO_Assay Nitric Oxide (NO) Assay (Griess Reagent) Treatment->NO_Assay Collect Supernatant PGE2_Assay Prostaglandin E2 (PGE2) ELISA Treatment->PGE2_Assay Collect Supernatant Cytokine_Assay Pro-inflammatory Cytokine ELISA (TNF-α, IL-6, IL-1β) Treatment->Cytokine_Assay Collect Supernatant Data_Analysis Calculate Inhibition Determine IC50 values NO_Assay->Data_Analysis PGE2_Assay->Data_Analysis Cytokine_Assay->Data_Analysis Conclusion Evaluate Anti-inflammatory Activity of this compound Data_Analysis->Conclusion

Caption: General workflow for in vitro anti-inflammatory assays.

Key Signaling Pathways in Inflammation

The anti-inflammatory effects of this compound are likely mediated through the modulation of key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Its activation leads to the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

NF-kB Signaling Pathway NF-κB Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) IkB->NFkB NFkB_active Active NF-κB NFkB->NFkB_active Activation & Translocation Nucleus Nucleus NFkB_active->Nucleus Gene_Expression Gene Expression: iNOS, COX-2, TNF-α, IL-6, IL-1β Nucleus->Gene_Expression

Caption: Simplified NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial regulator of inflammation. It consists of a cascade of protein kinases that, upon activation by inflammatory stimuli, lead to the activation of transcription factors involved in the expression of pro-inflammatory genes.

MAPK Signaling Pathway MAPK Signaling Pathway in Inflammation LPS LPS Receptor Receptor LPS->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK) MAPKK->MAPK Phosphorylates AP1 AP-1 (Transcription Factor) MAPK->AP1 Activates Nucleus Nucleus AP1->Nucleus Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression

Caption: Simplified MAPK signaling pathway.

Data Presentation

Disclaimer: The following quantitative data is illustrative and serves as an example of how to present experimental results. Specific values for this compound should be determined experimentally.

Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)NO Production (% of LPS Control)IC50 (µM)
Control (no LPS)-5.2 ± 1.1-
LPS (1 µg/mL)-100-
This compound185.3 ± 4.215.8
562.1 ± 3.5
1048.7 ± 2.9
2525.4 ± 2.1
5010.9 ± 1.5
L-NAME (Positive Control)1008.5 ± 1.322.4

Table 2: Effect of this compound on Prostaglandin E2 (PGE2) Production in LPS-Stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)PGE2 Production (% of LPS Control)IC50 (µM)
Control (no LPS)-3.8 ± 0.9-
LPS (1 µg/mL)-100-
This compound190.1 ± 5.318.2
570.5 ± 4.1
1052.3 ± 3.8
2530.1 ± 2.5
5015.6 ± 1.9
Indomethacin (Positive Control)105.2 ± 1.01.5

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

CytokineTreatmentConcentration (µM)Production (% of LPS Control)IC50 (µM)
TNF-α This compound188.4 ± 6.120.5
565.9 ± 5.2
1045.1 ± 3.9
2522.7 ± 2.8
5012.3 ± 1.7
IL-6 This compound192.3 ± 5.825.1
575.4 ± 4.9
1058.2 ± 4.1
2535.8 ± 3.3
5018.9 ± 2.2
IL-1β This compound195.1 ± 6.528.9
578.6 ± 5.7
1061.3 ± 4.8
2540.2 ± 3.9
5022.5 ± 2.6

Experimental Protocols

Cell Culture and Maintenance

Cell Line: RAW 264.7 (murine macrophage cell line)

Culture Medium:

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • 10% Fetal Bovine Serum (FBS)

  • 1% Penicillin-Streptomycin (100 U/mL penicillin, 100 µg/mL streptomycin)

Culture Conditions:

  • 37°C in a humidified atmosphere with 5% CO2.

  • Cells should be subcultured every 2-3 days to maintain exponential growth.

Assay for Nitric Oxide (NO) Production (Griess Assay)

This assay measures the concentration of nitrite (NO2-), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.

Materials:

  • RAW 264.7 cells

  • Culture medium

  • Lipopolysaccharide (LPS) from Escherichia coli

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • N-(1-naphthyl)ethylenediamine dihydrochloride (Griess Reagent A)

  • Sulfanilamide (Griess Reagent B)

  • Phosphoric acid

  • Sodium nitrite (for standard curve)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control (solvent only).

  • Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a negative control (no LPS) and a positive control (e.g., L-NAME, a known iNOS inhibitor).

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.

  • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well containing the supernatant or standard.

  • Incubate at room temperature for 10 minutes, protected from light.

  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.

  • Incubate at room temperature for 10 minutes, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration in the samples using the standard curve.

  • Determine the percentage inhibition of NO production by this compound compared to the LPS-stimulated control.

Assay for Prostaglandin E2 (PGE2) Production (ELISA)

This protocol uses a competitive enzyme-linked immunosorbent assay (ELISA) to quantify the amount of PGE2 released into the cell culture supernatant.

Materials:

  • RAW 264.7 cells

  • Culture medium

  • LPS

  • This compound

  • Commercial PGE2 ELISA kit (follow the manufacturer's instructions)

  • 96-well microplate (coated with capture antibody)

  • Microplate reader

Protocol:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control.

  • Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a negative control (no LPS) and a positive control (e.g., Indomethacin, a known COX inhibitor).

  • After incubation, collect the cell culture supernatant and centrifuge to remove any cellular debris.

  • Perform the PGE2 ELISA according to the manufacturer's protocol. This typically involves:

    • Adding standards and samples to the antibody-coated plate.

    • Adding a fixed amount of HRP-conjugated PGE2.

    • Incubating to allow competition between the sample PGE2 and the HRP-conjugated PGE2 for binding to the antibody.

    • Washing the plate to remove unbound reagents.

    • Adding a substrate solution to develop a colorimetric signal.

    • Stopping the reaction and measuring the absorbance.

  • Calculate the PGE2 concentration in the samples using the standard curve provided in the kit. The absorbance is inversely proportional to the amount of PGE2 in the sample.

  • Determine the percentage inhibition of PGE2 production by this compound.

Assay for Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Production (ELISA)

This protocol uses a sandwich ELISA to quantify the levels of specific pro-inflammatory cytokines in the cell culture supernatant.

Materials:

  • RAW 264.7 cells

  • Culture medium

  • LPS

  • This compound

  • Commercial ELISA kits for TNF-α, IL-6, and IL-1β (follow the manufacturer's instructions)

  • 96-well microplates (coated with cytokine-specific capture antibodies)

  • Microplate reader

Protocol:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control.

  • Stimulate the cells with LPS (1 µg/mL) and incubate for 6-24 hours (the optimal incubation time may vary depending on the cytokine). Include a negative control (no LPS).

  • After incubation, collect the cell culture supernatant and centrifuge to remove any cellular debris.

  • Perform the ELISAs for TNF-α, IL-6, and IL-1β according to the respective manufacturer's protocols. This typically involves:

    • Adding standards and samples to the antibody-coated plates.

    • Incubating to allow the cytokine to bind to the capture antibody.

    • Washing the plates.

    • Adding a detection antibody (usually biotinylated).

    • Incubating and washing.

    • Adding an enzyme-conjugate (e.g., streptavidin-HRP).

    • Incubating and washing.

    • Adding a substrate solution to develop a colorimetric signal.

    • Stopping the reaction and measuring the absorbance.

  • Calculate the cytokine concentrations in the samples using the respective standard curves.

  • Determine the percentage inhibition of each cytokine's production by this compound.

Conclusion

These application notes provide a comprehensive framework for the in vitro evaluation of the anti-inflammatory activity of this compound. By following these detailed protocols, researchers can obtain reliable and reproducible data on the compound's ability to modulate key inflammatory mediators. The provided diagrams and data tables offer a clear visual representation of the experimental workflow, underlying signaling pathways, and a template for data presentation. Further investigation into the specific molecular targets of this compound within the NF-κB and MAPK signaling pathways will be crucial for elucidating its precise mechanism of action and advancing its potential as a novel anti-inflammatory agent.

References

Application Note: High-Yield Production of Rubropunctamine via Submerged Fermentation of Monascus ruber

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Monascus species, particularly Monascus ruber, are filamentous fungi renowned for their production of polyketide pigments, which have been used for centuries as natural food colorants.[1] Among these pigments, this compound, a red azaphilone pigment, has attracted significant scientific interest due to its potential biological activities.[2][3] It is important to note that this compound is not a direct primary metabolite but is formed through a chemical reaction between its orange pigment precursor, Rubropunctatin, and a primary amine.[1][2] Therefore, achieving a high yield of this compound depends on optimizing the fermentation conditions to maximize the production of Rubropunctatin and ensuring the availability of an amine source.[1] Submerged fermentation (SmF) offers superior control over environmental parameters like pH, temperature, and aeration, making it a preferred method for consistent and high-yield industrial production.[1]

Biosynthesis of this compound

The formation of this compound is a multi-stage process beginning with the polyketide pathway. A non-reducing polyketide synthase (PKS) uses acetyl-CoA and malonyl-CoA to create a hexaketide backbone.[1] This backbone undergoes a series of enzymatic reactions, including cyclization and oxidation, to form the characteristic azaphilone core.[1] A fatty acid synthase (FAS) then modifies this core to produce the orange pigment, Rubropunctatin.[1] The final step is a non-enzymatic, aminophilic reaction where the pyranyl oxygen of Rubropunctatin is replaced by a primary amine (e.g., from amino acids or ammonium salts in the medium), yielding the red pigment this compound.[1][2]

G cluster_0 Polyketide & Fatty Acid Synthesis cluster_1 Pigment Formation A Acetyl-CoA + Malonyl-CoA B Hexaketide Backbone A->B PKS (Polyketide Synthase) C Azaphilone Core B->C Cyclization & Oxidation E Rubropunctatin (Orange Pigment) C->E FAS (Fatty Acid Synthase) D Fatty Acid Side Chain F This compound (Red Pigment) E->F Aminophilic Reaction G Primary Amine (e.g., from MSG, NH₄⁺) G->F

Caption: Biosynthetic pathway of this compound from primary metabolites.

Optimization of Submerged Fermentation Parameters

The yield of this compound is highly dependent on the optimization of various physical and nutritional parameters during submerged fermentation. The following tables summarize key findings from multiple studies on Monascus ruber.

Table 1: Optimal Nutritional Parameters for Pigment Production by Monascus ruber

Parameter Optimal Source/Concentration Effect on Pigment Production References
Carbon Source Mannitol (1.5%) Maximized orange pigment production (precursor to this compound). [4][5]
Glucose (10 g/L) Resulted in high extracellular red pigment absorbance when combined with CSL and MSG. [6]
Dextrin (4% w/v) Identified as the best carbon source for red, orange, and yellow pigments. [7]
Rice Powder (5-7% w/v) Found to favor red pigment production in SmF. [8]
Nitrogen Source Monosodium Glutamate (MSG) (7.6 g/L) Promotes production and excretion of water-soluble extracellular pigments. [6][8][9]
Peptone Found to be an optimal nitrogen source for red pigment production. [10]
Corn Steep Liquor (CSL) (5 g/L) A suitable and low-cost source of nitrogen and salts. [6]
No added Nitrogen Source In some media like PDB, the addition of nitrogen sources decreased orange pigment production. [4][5]

| Precursor Feeding | Ammonium Acetate | Provides a direct source of the amine group required for the conversion of orange to red pigments. |[11] |

Table 2: Optimal Physical Parameters for Pigment Production by Monascus ruber

Parameter Optimal Value Effect on Pigment Production References
pH 6.5 - 7.0 Neutral pH is preferred for mycelial growth and pigment production. Low pH can inhibit conidia development and enhance pigment synthesis. [4][10]
Temperature 28 - 30°C Optimal temperature for maximum biomass and red pigment production. [4][7][10]
Agitation Speed 150 rpm Maximum pigment production was achieved at this speed, which is not always correlated with maximum biomass. [4]
Inoculum Size 2% (v/v) Found to be optimal for pigment production under shaking conditions. [4][5]

| Incubation Period | 9 - 11 days | Pigment production gradually increases and reaches a maximum within this timeframe before declining. |[4][7] |

Experimental Protocols

The following protocols provide a generalized methodology for the high-yield production, extraction, and quantification of this compound from Monascus ruber.

G A 1. Strain Maintenance (M. ruber on PDA slants) B 2. Inoculum Preparation (Spore suspension ~10⁶ spores/mL) A->B Culture Growth (7-10 days) C 3. Submerged Fermentation (Liquid medium, optimized conditions) B->C Inoculation (2-5% v/v) D 4. Harvest & Separation (Filtration/Centrifugation) C->D Incubation (9-11 days) E 5. Pigment Extraction (Ethanol extraction from mycelia) D->E Separate mycelia from broth F 6. Purification (Column Chromatography / HPLC) E->F Crude pigment extract G 7. Quantification & Analysis (Spectrophotometry / HPLC-DAD) F->G Purified this compound

Caption: General experimental workflow for this compound production.
Protocol 1: Submerged Fermentation of Monascus ruber

This protocol outlines the steps for growing M. ruber in a liquid medium to produce pigments.

1. Inoculum Preparation: a. Maintain a pure culture of Monascus ruber on Potato Dextrose Agar (PDA) slants.[2] b. For inoculum, grow the fungus on PDA plates for 7-10 days at 30°C to encourage sporulation.[2] c. Prepare a spore suspension by gently washing the agar surface with sterile distilled water containing 0.1% Tween 80.[2] d. Adjust the spore concentration to approximately 10⁶ - 10⁷ spores/mL using a hemocytometer.[2]

2. Fermentation Medium Preparation: a. Prepare the fermentation medium. A recommended basal medium consists of (g/L): Glucose 10, Corn Steep Liquor 5, Monosodium Glutamate (MSG) 7.6, MgSO₄·7H₂O 4.8, KH₂PO₄ 1.5, K₂HPO₄ 1.5, NaCl 0.4, FeSO₄·7H₂O 0.01, ZnSO₄·7H₂O 0.01.[6] b. Adjust the initial pH of the medium to 6.5-7.0 using 1M HCl or 1M NaOH.[4][10] c. Dispense the medium into flasks (e.g., 100 mL in 250 mL Erlenmeyer flasks). d. Sterilize the medium by autoclaving at 121°C for 15-20 minutes.[1]

3. Inoculation and Incubation: a. Aseptically inoculate the sterile fermentation medium with the prepared spore suspension to a final concentration of 2% (v/v).[4] b. Incubate the flasks in a shaker incubator at 28-30°C with agitation at 150 rpm for 9-11 days in darkness.[4][10]

Protocol 2: Extraction and Purification of this compound

This protocol details the isolation of the pigment from the fermentation culture.

1. Harvesting and Extraction: a. After the incubation period, harvest the culture by separating the mycelia from the fermentation broth via filtration (e.g., Whatman No. 1 filter paper) or centrifugation.[2] b. Wash the mycelial biomass with distilled water to remove residual medium. The biomass can be freeze-dried or used directly.[3] c. Extract the pigments from the mycelial powder by suspending it in 95% ethanol (1:10 w/v ratio) and agitating for several hours.[1][12] d. Filter the mixture to separate the ethanolic pigment extract from the solid debris.[1]

2. Concentration and Purification: a. Concentrate the crude pigment extract by evaporating the solvent under reduced pressure using a rotary evaporator at 40-50°C.[1][12] b. For purification, the concentrated crude extract can be subjected to column chromatography using a silica gel column.[13] c. Elute the column with a gradient of ethyl acetate in hexane or chloroform and methanol.[3][13] Collect the red-colored fractions. d. For higher purity, pooled fractions can be further purified using preparative High-Performance Liquid Chromatography (Prep-HPLC).[2]

Protocol 3: Quantification of this compound

This protocol describes methods for measuring the concentration of the produced pigment.

1. Spectrophotometric Quantification (Relative): a. Dilute a sample of the pigment extract in the extraction solvent (e.g., 95% ethanol). b. Measure the absorbance using a spectrophotometer. The maximum absorbance for red pigments like this compound is typically monitored around 500-510 nm.[1][12][14] c. This method provides a relative quantification of total red pigment concentration.

2. HPLC Quantification (Absolute): a. For accurate and specific quantification, High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is the recommended method.[11][13] b. Prepare samples by filtering the extract through a 0.45 µm syringe filter.[13] c. Use a C18 column with a mobile phase gradient, typically consisting of acetonitrile and water (often with a modifier like formic acid).[2] d. Monitor the elution at 510 nm for this compound.[1] e. Create a standard curve using a purified this compound standard of known concentrations to determine the absolute quantity in the samples.[1]

References

Application Notes and Protocols for Enhanced Rubropunctamine Production via Solid-State Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubropunctamine, a red azaphilone pigment produced by fungi of the genus Monascus, has garnered significant attention for its potential biological activities, including antioxidant and antimicrobial properties.[1][2] It is a secondary metabolite derived from the orange pigment rubropunctatin through a chemical reaction with primary amino groups.[1][3] Solid-state fermentation (SSF) is a key technique for producing Monascus pigments, offering advantages such as higher pigment yields compared to submerged fermentation (SmF).[4] In SSF, the fungus is cultivated on a solid, moist substrate in the absence of free-flowing water.[5]

This document provides detailed protocols and application notes for enhancing the production of this compound using solid-state fermentation. The methodologies outlined are intended to guide researchers in optimizing fermentation conditions to maximize the yield of this valuable pigment.

Data Presentation: Optimizing Solid-State Fermentation Parameters

The production of this compound is highly sensitive to various physical and nutritional factors.[6] The following tables summarize quantitative data on optimal conditions for Monascus pigment production in SSF using different substrates and microbial strains.

Table 1: Optimal Conditions for this compound Production in Solid-State Fermentation

ParameterMonascus ruberMonascus purpureusReference(s)
Substrate Broken RiceRice, Jackfruit Seed Powder, Corn Cob[1][7][8]
Particle Size 2 - 2.5 mm-[1]
Initial pH 6.56.0[1][6]
Initial Moisture Content -50% - 60%[6][7][8]
Nitrogen Source Monosodium Glutamate (2%)Peptone[1][6]
Inoculum Size 1.26x10^5 spores / 10g substrate9x10^4 spores / g dry substrate[1][7]
Temperature 30°C30°C[1][7][8]
Incubation Time 15 days7 days[1][7][8]

Table 2: Comparison of Cereal Substrates for this compound Production by Monascus purpureus

SubstrateRelative Abundance of this compound (%)Reference(s)
Rice Grains87.3[2][9]
Sorghum Grains58.26[2][9]
Corn Grains57.03[2][9]

Experimental Protocols

Protocol 1: Solid-State Fermentation for this compound Production

This protocol outlines the general steps for producing this compound using solid-state fermentation on a rice substrate.[1]

Materials:

  • Monascus purpureus or Monascus ruber strain

  • Rice (broken or whole grains)

  • Distilled water

  • Erlenmeyer flasks or trays

  • Autoclave

  • Incubator

  • Spore suspension of the selected Monascus strain

Methodology:

  • Substrate Preparation:

    • Wash the rice thoroughly with water.

    • Soak the rice to achieve the desired initial moisture content (typically 50-60%).[6][7][8]

    • Adjust the initial pH of the substrate to approximately 6.0-6.5 by adding a suitable buffer or acid/base solution.[1][6]

  • Sterilization:

    • Dispense the prepared substrate into Erlenmeyer flasks or trays.

    • Autoclave the substrate at 121°C for 20-30 minutes to ensure sterility.[1]

  • Inoculation:

    • Allow the sterilized substrate to cool to room temperature.

    • Inoculate the sterile rice with a spore suspension of the Monascus strain under aseptic conditions. The inoculum size should be optimized, with a general guideline of 1.26x10^5 spores per 10g of substrate for M. ruber or 9x10^4 spores per gram of dry substrate for M. purpureus.[1][7]

  • Incubation:

    • Incubate the inoculated substrate at a controlled temperature, typically 30°C.[1][7][8]

    • Maintain a humid environment to prevent the substrate from drying out.

    • The incubation period can range from 7 to 15 days, depending on the strain and desired pigment concentration.[1][7][8]

  • Drying:

    • After the fermentation period, stop the fungal growth by drying the pigmented rice at a low temperature (e.g., 40-50°C).[1]

    • The dried product can then be ground into a powder for extraction.

Protocol 2: Pigment Extraction and Quantification

This protocol describes the extraction and quantification of this compound from the fermented solid substrate.

Materials:

  • Dried, pigmented solid substrate

  • 95% Ethanol[1]

  • Agitator/shaker

  • Filtration apparatus (e.g., Whatman No. 1 filter paper)

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector[1]

  • C18 column (e.g., 250 x 4.6 mm, 5 µm)[10]

  • Methanol or acetonitrile (HPLC grade)

  • Purified this compound standard

Methodology:

  • Solvent Extraction:

    • Mix the dried and ground fermented substrate with 95% ethanol.[1]

    • Agitate the mixture for several hours to ensure efficient extraction of the pigments.[1]

  • Filtration and Concentration:

    • Filter the extract to remove the solid substrate debris.[1]

    • Concentrate the pigment extract by evaporating the solvent under reduced pressure using a rotary evaporator.[1]

  • HPLC Quantification:

    • Sample Preparation: Dilute the concentrated pigment extract with a suitable solvent (e.g., methanol or acetonitrile) and filter it through a 0.45 µm syringe filter before injection into the HPLC system.[1]

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column.[10]

      • Mobile Phase: A gradient of acetonitrile and water is typically used.[10]

      • Detection: Monitor the absorbance at the maximum wavelength for this compound, which is around 510 nm.[1]

    • Quantification: Create a standard curve using a purified this compound standard of known concentrations to quantify the amount of this compound in the samples.[1]

Visualizations

experimental_workflow cluster_prep Substrate Preparation & Sterilization cluster_ferm Fermentation cluster_post Post-Fermentation Processing cluster_analysis Analysis wash_rice Wash Rice soak_rice Soak Rice (Adjust Moisture) wash_rice->soak_rice adjust_ph Adjust pH soak_rice->adjust_ph dispense Dispense into Flasks/Trays adjust_ph->dispense sterilize Autoclave at 121°C dispense->sterilize cool Cool Substrate sterilize->cool inoculate Inoculate with Monascus Spores cool->inoculate incubate Incubate (30°C, High Humidity) inoculate->incubate dry Dry Fermented Mass (40-50°C) incubate->dry grind Grind to Powder dry->grind extract Extract with Ethanol grind->extract filter_concentrate Filter & Concentrate extract->filter_concentrate hplc HPLC Quantification filter_concentrate->hplc

Caption: Experimental workflow for this compound production via SSF.

biosynthetic_pathway cluster_polyketide Polyketide Synthesis cluster_azaphilone Azaphilone Core Formation cluster_rubropunctatin Orange Pigment Formation cluster_this compound Red Pigment Conversion acetyl_coa Acetyl-CoA + Malonyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks hexaketide Hexaketide Backbone pks->hexaketide enzymatic_rxns Cyclization & Oxidation hexaketide->enzymatic_rxns azaphilone_core Azaphilone Core enzymatic_rxns->azaphilone_core fas Fatty Acid Synthase (FAS) azaphilone_core->fas rubropunctatin Rubropunctatin (Orange Pigment) fas->rubropunctatin chemical_reaction Chemical Reaction rubropunctatin->chemical_reaction primary_amine Primary Amines (e.g., Amino Acids) primary_amine->chemical_reaction This compound This compound (Red Pigment) chemical_reaction->this compound

Caption: Biosynthetic pathway of this compound.

References

Chromatographic Techniques for the High-Purity Separation of Rubropunctamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubropunctamine, a prominent red azaphilone pigment produced by various Monascus species, has garnered significant scientific interest due to its diverse biological activities, including antioxidant and antimicrobial properties.[1] This compound is not a direct product of biosynthesis but is formed through the chemical transformation of its orange precursor, rubropunctatin, via an aminophilic reaction.[1] The effective separation and purification of this compound are critical for its characterization, toxicological studies, and potential therapeutic applications. However, its poor water solubility and the presence of structurally similar pigments in crude extracts present significant purification challenges.[2][3][4]

This document provides detailed application notes and protocols for the high-purity separation of this compound using various chromatographic techniques. It is designed to guide researchers, scientists, and drug development professionals in obtaining highly purified this compound for further investigation.

Production and Extraction of the Crude Pigment

The purification of this compound is intrinsically linked to its production, which involves a two-step process: the fermentation of Monascus species to produce the orange pigment precursor, rubropunctatin, followed by its conversion to this compound.

Experimental Protocol: Submerged Fermentation of Monascus species

This protocol outlines a general procedure for producing Monascus pigments. Optimization of specific parameters may be necessary depending on the Monascus strain used.

  • Inoculum Preparation: A pure culture of a pigment-producing Monascus species (e.g., Monascus purpureus, Monascus ruber) is maintained on Potato Dextrose Agar (PDA) slants. For inoculum preparation, the fungus is grown on PDA plates for 7-10 days at 30°C to allow for sporulation.[1]

  • Fermentation Medium: A typical basal medium consists of:

    • Carbon source: Glucose (20-50 g/L)

    • Nitrogen source: Monosodium glutamate (MSG) (2-10 g/L) or peptone

    • Basal salts: KH2PO4 (1-2 g/L), MgSO4·7H2O (0.5-1 g/L) The initial pH of the medium is adjusted to 5.5-6.5.[1]

  • Fermentation Conditions: The fermentation is carried out in shake flasks or a bioreactor under the following conditions:

    • Temperature: 28-32°C

    • Agitation: 150-200 rpm

    • Incubation time: 7-14 days[1]

Experimental Protocol: Extraction of Crude Pigments
  • Mycelia Separation: The fungal mycelia are separated from the fermentation broth by filtration or centrifugation.[1]

  • Washing and Drying: The mycelia are washed with distilled water and then dried. The dried mycelia are ground into a fine powder.[1]

  • Solvent Extraction: The pigments are extracted from the mycelial powder using 70-95% ethanol or methanol. The extraction can be performed by maceration or Soxhlet extraction for several hours. To prevent the premature conversion of the orange precursor to red pigments, the solvent can be acidified to pH 2-4.[1][3]

  • Concentration: The solvent is evaporated under reduced pressure to obtain a crude pigment extract.[1]

Chromatographic Separation of this compound

The separation of this compound from the crude extract is typically achieved through a combination of chromatographic techniques.

Silica Gel Column Chromatography

Silica gel column chromatography is a widely used method for the initial fractionation of Monascus pigments.[1][5]

Experimental Protocol:

  • Column Preparation: A slurry of silica gel (e.g., 70-230 mesh) is prepared in a non-polar solvent (e.g., n-hexane or chloroform) and packed into a glass column.

  • Sample Loading: The crude pigment extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the silica gel column.

  • Elution: The pigments are separated by eluting the column with a gradient of a non-polar solvent and a more polar solvent. Common solvent systems include gradients of n-hexane/ethyl acetate or chloroform/methanol.[1][6]

  • Fraction Collection and Monitoring: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.[1]

Data Presentation: Solvent Systems for Silica Gel Column Chromatography

Mobile Phase CompositionTarget Pigment FractionReference
Ethyl acetate: Ethanol: Water (90:25:4, v/v/v)Yellow Pigments[7]
Ethyl acetate: Formic acid: Acetic acid: Water (98:14:12:28, v/v/v/v)Red and Yellow Pigments[8][9]
n-hexane: Ethyl acetate (8:2, v/v)Yellow Fraction[6]
Ethyl acetateOrange Fraction[6]
Ethyl acetate: Methanol (1:4, v/v)Red Fraction[6]
Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For achieving high purity, fractions enriched with this compound from silica gel chromatography are further purified using preparative HPLC.[1]

Experimental Protocol:

  • HPLC System: A preparative HPLC system equipped with a C18 column is used.

  • Mobile Phase: A common mobile phase consists of a gradient of acetonitrile and water, often with a modifier like formic acid to improve peak shape.[1]

  • Sample Injection: The this compound-enriched fraction is dissolved in the initial mobile phase, filtered, and injected onto the column.

  • Fraction Collection: The peak corresponding to this compound is collected.

  • Purity Analysis: The purity of the collected fraction is assessed using analytical HPLC.

Data Presentation: Quantitative Purity and Yield of Monascus Pigments

PigmentPurification MethodPurity (%)YieldReference
Monascorubrin & RubropunctatinTwo-stage fermentation and purification91.9Not Specified[10]
MonascorubramineColumn and Thin Layer Chromatography90Not Specified[6]
Red PigmentColumn ChromatographyNot Specified2.42 mg[8][9]
Yellow PigmentColumn ChromatographyNot Specified0.93 mg[8][9]

Conversion of Rubropunctatin to this compound

To obtain this compound, the purified orange precursor, rubropunctatin, is converted through a chemical reaction.

Experimental Protocol:

  • Dissolution: Purified rubropunctatin is dissolved in a suitable solvent such as methanol.[1]

  • Amine Addition: An amino group donor, for example, an amino acid like glutamic acid or an ammonium salt, is added to the solution.[1]

  • Reaction: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the color changes from orange to red, indicating the formation of this compound.[1]

  • Purification: The resulting this compound is then purified from the reaction mixture using preparative HPLC as described above to obtain a highly pure compound.[1]

Visualization of Workflows and Pathways

Logical Workflow for this compound Production and Purification

cluster_0 Production cluster_1 Extraction cluster_2 Purification of Precursor cluster_3 Conversion & Final Purification A Monascus sp. Culture B Submerged Fermentation A->B C Fungal Mycelia B->C D Solvent Extraction C->D E Crude Pigment Extract D->E F Silica Gel Column Chromatography E->F G Purified Rubropunctatin (Orange Precursor) F->G H Reaction with Primary Amine G->H I Crude this compound H->I J Preparative HPLC (C18) I->J K High-Purity this compound J->K

Caption: Workflow for this compound Production and Purification.

Biosynthetic and Conversion Pathway of this compound

A Polyketide Pathway (in Monascus sp.) B Rubropunctatin (Orange Pigment) A->B Biosynthesis D This compound (Red Pigment) B->D Aminophilic Reaction C Primary Amine (e.g., Amino Acid) C->D

Caption: Biosynthesis and Conversion Pathway of this compound.

References

Application Note: Development and Validation of a Robust HPLC-UV Method for the Quantification of Rubropunctamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rubropunctamine is a prominent red azaphilone pigment produced by various Monascus species, fungi commonly used in the production of fermented foods such as red yeast rice.[1][2] Beyond its role as a natural food colorant, this compound has garnered significant scientific interest due to its diverse biological activities, including antioxidant and antimicrobial properties.[1][3] As research into the therapeutic potential of natural products expands, the need for accurate, reliable, and validated analytical methods to quantify specific bioactive compounds like this compound becomes critical for ensuring product quality, consistency, and safety in both research and commercial applications.[2]

This application note describes a detailed, validated reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV-Vis detection for the quantification of this compound. The protocol adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose.[4][5]

Principle

The method is predicated on the separation of this compound from other components within a sample matrix using a C18 stationary phase. Separation is achieved through gradient elution with a mobile phase composed of an acidified aqueous solution and an organic solvent, such as acetonitrile. Quantification is performed by comparing the chromatographic peak area of this compound in the sample to a calibration curve constructed from certified reference standards.[2] UV detection is set at the maximum absorbance wavelength for red Monascus pigments, which is approximately 500-520 nm.[6][7][8]

Experimental Protocols

Materials and Reagents
  • Apparatus:

    • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.[2]

    • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

    • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

    • Analytical balance (readability ±0.01 mg).

    • pH meter.

    • Vortex mixer, Centrifuge, Ultrasonic bath.[2]

  • Chemicals and Standards:

    • This compound certified reference standard (>98% purity).

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Formic acid (ACS grade).

    • Water (Type I, 18.2 MΩ·cm).

    • Blank matrix (e.g., unfermented rice powder, for accuracy studies).

Preparation of Solutions
  • Mobile Phase A: 0.1% (v/v) Formic acid in Water.

  • Mobile Phase B: 0.1% (v/v) Formic acid in Acetonitrile.

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution. Store at 4°C, protected from light.

  • Working Standard Solutions (0.5 - 100 µg/mL): Prepare a series of working standards by serially diluting the stock solution with the initial mobile phase composition (e.g., 55% Mobile Phase A: 45% Mobile Phase B) to construct the calibration curve.[2]

Sample Preparation (from Fermented Product)
  • Homogenization: Weigh 2.0 g of the homogenized fermented product (e.g., red yeast rice powder) into a 50 mL centrifuge tube.[2]

  • Extraction: Add 20 mL of 70% ethanol. The use of acidified ethanol (pH 2-4) can prevent the conversion of orange pigments to red pigments during extraction.[3][9] Vortex vigorously for 2 minutes and place in an ultrasonic bath for 30 minutes.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.[2]

  • Collection: Carefully decant the supernatant into a clean flask. Repeat the extraction on the remaining pellet to ensure exhaustive extraction.[2]

  • Concentration: Combine the supernatants and evaporate the solvent under reduced pressure at 40°C.

  • Reconstitution & Filtration: Reconstitute the dried extract in a known volume (e.g., 5 mL) of the initial mobile phase. Filter the solution through a 0.22 µm syringe filter into an HPLC vial prior to injection.

Chromatographic Conditions

The recommended HPLC conditions for the analysis of this compound are summarized in the table below.

ParameterCondition
Column C18 Reverse Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-3 min, 55% to 65% B;3-25 min, 65% to 90% B;25-30 min, 90% B;30-31 min, 90% to 55% B;31-40 min, 55% B (re-equilibration)
Flow Rate 0.8 mL/min
Column Temp. 30°C
Injection Vol. 10 µL
Detection UV-Vis at 520 nm
Run Time 40 minutes
(Note: Gradient is adapted from similar methods for Monascus pigments and may require optimization).[8][10]

Method Validation

The developed method was validated according to ICH Q2(R2) guidelines, assessing specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[4]

Specificity

Specificity was confirmed by analyzing a blank matrix, a standard solution of this compound, and a spiked sample. The chromatograms demonstrated that no interfering peaks from the matrix were observed at the retention time of this compound.

Linearity and Range

Linearity was evaluated by injecting six concentrations of this compound working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL). The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResultAcceptance Criteria
Range 1.0 - 100 µg/mL-
Regression Equation y = 45872x - 1234-
Correlation Coeff. (r²) 0.9997r² ≥ 0.999
Accuracy

Accuracy was determined by a recovery study. A blank matrix was spiked with this compound at three different concentration levels (low, medium, high; n=3). The percentage recovery was then calculated.

Spiked Conc. (µg/mL)Mean Measured Conc. (µg/mL)Mean Recovery (%)% RSDAcceptance Criteria
5.04.9599.01.8Recovery: 80-120%
25.025.45101.81.2%RSD ≤ 2.0%
75.074.1098.81.5
Precision

Precision was assessed through repeatability (intra-day) and intermediate precision (inter-day) studies, expressed as the relative standard deviation (%RSD).

Precision LevelConcentration (µg/mL)Intra-day %RSD (n=6)Inter-day %RSD (n=6, 3 days)Acceptance Criteria
Low QC 5.01.62.5%RSD ≤ 2.0%
Medium QC 25.00.91.8(for drug product)
High QC 75.00.71.5
LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantification (LOQ) were calculated based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult (µg/mL)Method
LOD 0.153.3 x (Std. Dev. of Intercept / Slope)
LOQ 0.4510 x (Std. Dev. of Intercept / Slope)

Visualized Workflows

HPLC_Method_Workflow

Validation_Workflow

Conclusion

This application note provides a comprehensive and robust RP-HPLC-UV method for the quantification of this compound. The detailed protocols for sample preparation, chromatographic separation, and method validation demonstrate that the method is specific, linear, accurate, and precise for its intended purpose. This validated analytical procedure is suitable for routine quality control of fermented products and can serve as a reliable tool for researchers and drug development professionals working with Monascus pigments and other natural products.

References

Application Notes and Protocols for Assessing the Antioxidant Capacity of Rubropunctamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for two common in vitro assays, the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay, to evaluate the antioxidant capacity of Rubropunctamine. This compound, a red azaphilone pigment produced by Monascus species, has demonstrated notable antioxidant properties.[1][2][3]

Quantitative Antioxidant Activity of this compound

The antioxidant capacity of this compound has been quantified using various assays. The following tables summarize the available data. It is important to note that direct comparisons between different studies may be challenging due to variations in experimental conditions.[2]

Table 1: DPPH Radical Scavenging Activity of this compound

CompoundConcentrationResultReference CompoundSource
This compound10 mg27% inhibitionAscorbic Acid (100%)[2][4]

Table 2: Ferric Reducing Antioxidant Power (FRAP) of this compound

CompoundConcentrationResultReference CompoundSource
This compound10 mg68% activityAscorbic Acid (100%)[2][4]

Experimental Protocols

DPPH Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[1] The reduction of the deep violet DPPH radical to the pale yellow hydrazine is measured by the decrease in absorbance at approximately 517 nm.[1][5] This decolorization is stoichiometric with respect to the number of electrons captured.[1][6]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)[1]

  • Methanol or ethanol (analytical grade)[1]

  • Positive control (e.g., Ascorbic acid, Trolox)[1]

  • 96-well microplate or quartz cuvettes[1]

  • Spectrophotometer (UV-Vis)[1]

  • Micropipettes[1]

  • Test tubes[1]

Procedure:

  • Preparation of DPPH Working Solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 1 mM).[1] Dilute the stock solution with the same solvent to obtain a working solution with an absorbance of approximately 1.0 at 517 nm.[7]

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent. Perform serial dilutions to obtain a range of concentrations for testing.[1] Prepare similar dilutions for the positive control.[1]

  • Assay Procedure:

    • To a 96-well plate or test tubes, add 100 µL of the this compound dilutions or positive control.[1]

    • Add 100 µL of the DPPH working solution to each well or tube.[1]

    • For the blank, use the solvent instead of the sample solution.[1]

    • For the control, mix the sample solvent with the DPPH working solution.[1]

    • Mix the contents thoroughly and incubate in the dark at room temperature for 30 minutes.[1][8]

  • Measurement: Measure the absorbance of each solution at 517 nm.[5]

Calculation of Radical Scavenging Activity:

The percentage of DPPH radical scavenging activity is calculated using the following formula[2]:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

  • A_control is the absorbance of the DPPH solution without the sample.[2]

  • A_sample is the absorbance of the sample with the DPPH solution.[1]

Determination of IC50:

Plot the percentage of scavenging activity against the different concentrations of this compound. The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from the graph.[1][2]

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the total antioxidant capacity of a sample based on its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at a low pH.[1][6] This reduction results in the formation of an intense blue-colored complex, and the change in absorbance is measured at 593 nm.[6][9]

Materials:

  • This compound

  • Acetate buffer (300 mM, pH 3.6)[1]

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)[10]

  • Ferric chloride (FeCl₃) solution (20 mM in water)[10]

  • Positive control (e.g., Ferrous sulfate (FeSO₄·7H₂O), Ascorbic acid, Trolox)[2]

  • 96-well microplate or cuvettes[2]

  • Spectrophotometer (UV-Vis)[2]

  • Water bath (37°C)[2]

  • Micropipettes[2]

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[2][9] Warm the reagent to 37°C before use.[2]

  • Sample and Standard Preparation:

    • Prepare a stock solution of this compound in a suitable solvent and create serial dilutions.[1]

    • Prepare a standard curve using ferrous sulfate at various concentrations (e.g., 100 to 2000 µM).[1]

  • Assay Procedure:

    • Add 30 µL of the this compound dilutions, standards, or positive control to a 96-well plate or test tubes.[1]

    • Add 270 µL of the pre-warmed FRAP working reagent.[1]

    • For the blank, use the sample solvent instead of the sample.[1]

    • Mix thoroughly and incubate at 37°C for a specified time (e.g., 30 minutes).[1]

  • Measurement: Measure the absorbance of each solution at 593 nm.[1]

Calculation of FRAP Value:

  • Construct a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations.[1]

  • Using the standard curve, determine the concentration of Fe²⁺ equivalents in the this compound samples.[1]

  • The FRAP value is typically expressed as µmol of Fe²⁺ equivalents per gram or millimole of the sample.[1]

Visualizations

Experimental Workflows

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare DPPH Working Solution Mix Mix Sample/Control with DPPH Solution DPPH_sol->Mix Rub_sol Prepare this compound and Control Dilutions Rub_sol->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis FRAP_reagent Prepare and Warm FRAP Reagent Mix Mix Sample/Standard with FRAP Reagent FRAP_reagent->Mix Sample_std Prepare this compound and Standard Dilutions Sample_std->Mix Incubate Incubate at 37°C (30 min) Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Calculate Calculate FRAP Value (Fe²⁺ Equivalents) Measure->Calculate Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1 Keap1 ROS->Keap1 induces conformational change Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2 Nrf2 Ub Ubiquitination & Degradation Keap1_Nrf2->Ub constitutive Keap1->Keap1_Nrf2 Nrf2->Keap1_Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds Transcription Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Transcription

References

Determining the Cytotoxicity of Rubropunctamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the cytotoxic effects of Rubropunctamine, a red azaphilone pigment produced by fungi of the Monascus genus. While traditionally used in food coloration, emerging research highlights the potential of Monascus pigments, including this compound, as anticancer agents.[1][2] This document outlines detailed protocols for key cell viability assays, presents available cytotoxicity data for comparative analysis, and illustrates relevant biological pathways and experimental workflows.

Introduction to this compound and its Cytotoxic Potential

This compound is a secondary metabolite derived from the orange Monascus pigment, rubropunctatin.[3] Several studies have indicated that red Monascus pigments exhibit strong cytotoxic effects against various cancer cell lines.[2][4] The primary mechanism of this cytotoxicity is believed to be the induction of apoptosis, or programmed cell death, often through the intrinsic mitochondrial pathway.[5] While extensive quantitative data for this compound is still emerging, studies on related pigments provide valuable insights into its potential as a therapeutic agent.[5] Accurate and reproducible assessment of its cytotoxic profile is a critical first step in the evaluation of this compound for drug development.

Data Presentation: Comparative Cytotoxicity of Monascus Pigments

While specific IC50 values for this compound are not widely documented in publicly available literature, the data for closely related Monascus pigments offer a valuable benchmark for its potential cytotoxic potency.[5] The half-maximal inhibitory concentration (IC50) is a key measure of a compound's effectiveness in inhibiting a biological function. The following table summarizes published IC50 values for various Monascus pigments against several human cancer cell lines. It is important to exercise caution when directly comparing these values due to variations in experimental conditions across different studies.

PigmentColorCancer Cell LineCell Line TypeIC50 (µM)
Rubropunctatin OrangeBGC-823Human Gastric Adenocarcinoma< 15
Rubropunctatin OrangeAGSHuman Gastric Adenocarcinoma< 15
Rubropunctatin OrangeMKN45Human Gastric Adenocarcinoma< 15
Rubropunctatin OrangeHepG2Human Hepatocellular Carcinoma30 - 45
Ankaflavin YellowA549Human Lung Carcinoma~40
Ankaflavin YellowHepG2Human Hepatocellular Carcinoma~40

Note: While specific IC50 values are limited, one study noted that this compound and Monascorubramine exerted strong cytotoxic and antimitotic effects on immortalized human kidney epithelial (IHKE) cells.[5]

Mandatory Visualizations

G cluster_workflow Experimental Workflow for Cytotoxicity Assessment A Cell Seeding (e.g., 96-well plate) B Treatment with this compound (various concentrations) A->B C Incubation (e.g., 24, 48, 72 hours) B->C D Cell Viability/Cytotoxicity Assays C->D E MTT Assay (Metabolic Activity) D->E Viability F LDH Assay (Membrane Integrity) D->F Necrosis G Caspase-3 Assay (Apoptosis) D->G Apoptosis H Data Analysis (IC50 Determination) E->H F->H G->H

General experimental workflow for assessing this compound cytotoxicity.

G cluster_pathway Putative Signaling Pathway for this compound-Induced Apoptosis This compound This compound PI3K PI3K This compound->PI3K inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Mitochondrion Mitochondrion Akt->Mitochondrion inhibition of pro-apoptotic signals CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Putative signaling pathway for this compound-induced apoptosis.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following are generalized protocols for key assays to determine the cytotoxicity of this compound. It is recommended to optimize these protocols for specific cell lines and experimental conditions.

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[4] Metabolically active cells reduce the yellow MTT to purple formazan crystals.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Target cancer cell line(s)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells, then seed them into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium). Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound) and a negative control (medium only).

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of cell viability against the this compound concentration to determine the IC50 value.

Protocol 2: Assessment of Necrosis using Lactate Dehydrogenase (LDH) Assay

The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[3][6]

Materials:

  • Cells treated with this compound as described in the MTT protocol (steps 1-3).

  • Commercially available LDH cytotoxicity assay kit (containing LDH reaction solution, stop solution, and lysis buffer).

  • 96-well flat-bottom plates.

  • Microplate reader.

Procedure:

  • Prepare Controls: On the same plate as the treated cells, include the following controls:

    • Spontaneous LDH release: Cells treated with vehicle only.

    • Maximum LDH release: Cells treated with the lysis buffer provided in the kit (typically 10 µL of 10X Lysis Buffer added 45-60 minutes before supernatant collection).[7]

    • Background control: Medium only.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 400 x g for 5 minutes.[8] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction solution to each well of the new plate containing the supernatant.[7]

  • Incubation: Incubate the plate for 20-30 minutes at room temperature, protected from light.[7][8]

  • Stop Reaction: Add 20-50 µL of the stop solution to each well.[7]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[8]

  • Data Analysis:

    • Subtract the background control absorbance from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Protocol 3: Detection of Apoptosis using Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[1] The assay utilizes a labeled substrate (e.g., DEVD-pNA) which, when cleaved by active caspase-3, releases a chromophore (pNA) that can be quantified colorimetrically.

Materials:

  • Cells treated with this compound.

  • Commercially available Caspase-3 activity assay kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate).

  • Microplate reader.

Procedure:

  • Induce Apoptosis: Treat cells with this compound for the desired time to induce apoptosis. Include an untreated control group.

  • Cell Lysis:

    • For suspension cells, pellet 1-5 x 10^6 cells by centrifugation.

    • For adherent cells, detach cells using a scraper or trypsin.

    • Resuspend the cell pellet in 50 µL of chilled cell lysis buffer.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 1 minute at 4°C.

    • Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading. Adjust the protein concentration to 50-200 µg per 50 µL of lysis buffer.

  • Caspase-3 Reaction:

    • Load 50 µL of each cell lysate into a 96-well plate.

    • Prepare a master mix of the reaction buffer containing DTT as per the kit instructions.

    • Add 50 µL of the reaction buffer to each well.

    • Add 5 µL of the DEVD-pNA substrate to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Absorbance Reading: Measure the absorbance at 400-405 nm using a microplate reader.[1]

  • Data Analysis: Compare the absorbance values of the this compound-treated samples to the untreated control to determine the fold-increase in caspase-3 activity.

References

Application Notes and Protocols for Rubropunctamine as a Reference Standard in Natural Product Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubropunctamine is a prominent red azaphilone pigment produced by fungi of the genus Monascus, most notably Monascus purpureus and Monascus ruber.[1] These fungi are integral to the production of red yeast rice, a traditional Chinese medicine and food colorant used for centuries.[2][3] this compound itself is not directly biosynthesized by the fungus but is formed through a chemical transformation of its orange precursor, rubropunctatin, via an aminophilic reaction with primary amines.[1][4]

As a well-characterized natural product with distinct physicochemical and spectroscopic properties, this compound serves as an excellent reference standard in the analysis of complex natural products, particularly in the quality control of red yeast rice and other Monascus-fermented products.[2] Its use as a reference standard allows for the accurate identification and quantification of this and related azaphilone pigments, ensuring product consistency, safety, and efficacy. These application notes provide detailed methodologies for the use of this compound as a reference standard, including protocols for sample preparation, chromatographic analysis, and stability testing.

Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₁H₂₃NO₄
Molecular Weight353.41 g/mol
AppearanceRed crystalline powder[5]
UV max (in Ethanol)~510 nm[1][6]
Purity (as a reference standard)>95% (typically >98% by HPLC)[6]

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process that begins with the polyketide pathway to form the azaphilone core structure. This is followed by the chemical conversion of the orange pigment intermediate, rubropunctatin. The key steps involve a non-reducing polyketide synthase (PKS) and a fatty acid synthase (FAS) to produce rubropunctatin, which then reacts with an amino group donor to form this compound.[1][4]

This compound Biosynthesis Biosynthetic Pathway of this compound acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks fas Fatty Acid Synthase (FAS) acetyl_coa->fas malonyl_coa Malonyl-CoA malonyl_coa->pks malonyl_coa->fas hexaketide Hexaketide Backbone pks->hexaketide rubropunctatin Rubropunctatin (Orange Pigment) fas->rubropunctatin azaphilone_core Azaphilone Core hexaketide->azaphilone_core azaphilone_core->rubropunctatin This compound This compound (Red Pigment) rubropunctatin->this compound amine Primary Amine Donor (e.g., Amino Acids) amine->this compound

A simplified diagram of the this compound biosynthetic pathway.

Application: Quality Control of Red Yeast Rice

This compound can be used as a quality marker (Q-marker) for the quality control of red yeast rice. A Q-marker is a chemical substance that is closely associated with the functional properties of a traditional Chinese medicine and can be used as an indicator for quality control to ensure safety and effectiveness.

Experimental Workflow for Quality Control

QC Workflow Quality Control Workflow for Red Yeast Rice cluster_prep Sample and Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Analysis ryr Red Yeast Rice Sample extraction Solvent Extraction ryr->extraction filtration Filtration (0.45 µm) extraction->filtration sample_hplc Sample for HPLC/LC-MS filtration->sample_hplc hplc HPLC-PDA Analysis sample_hplc->hplc lcms LC-MS/MS Analysis (Optional) sample_hplc->lcms rubro_std This compound Reference Standard std_prep Prepare Standard Solutions rubro_std->std_prep cal_curve Calibration Curve std_prep->cal_curve cal_curve->hplc peak_id Peak Identification hplc->peak_id lcms->peak_id quant Quantification peak_id->quant report Generate Report quant->report

Experimental workflow for the analysis of this compound.

Experimental Protocols

Protocol 1: Extraction of Azaphilone Pigments from Red Yeast Rice

Objective: To extract this compound and other azaphilone pigments from a solid sample matrix for subsequent analysis.

Materials:

  • Homogenized red yeast rice powder

  • 70% (v/v) ethanol, acidified to pH 2.0 with formic acid[6]

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • 0.45 µm syringe filters

Procedure:

  • Weigh 1-5 g of the homogenized red yeast rice sample into a 50 mL centrifuge tube.

  • Add 25 mL of acidified 70% ethanol. The acidic conditions help prevent the conversion of orange pigments to red pigments during extraction.[6]

  • Vortex the mixture for 2 minutes, followed by ultrasonication for 30 minutes in a water bath.[6]

  • Centrifuge the mixture at 4000 rpm for 15 minutes.[6]

  • Decant the supernatant into a clean flask.

  • Repeat the extraction process (steps 2-5) on the pellet one more time to ensure complete extraction.

  • Combine the supernatants. If necessary, the solvent can be evaporated under reduced pressure at 40°C to concentrate the extract.

  • Reconstitute the dried extract in a known volume of the initial mobile phase for HPLC analysis.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[6]

Protocol 2: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound in a sample extract using a reference standard.

Instrumentation and Reagents:

  • HPLC system with a Photodiode Array (PDA) or UV-Vis detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[6]

  • This compound analytical standard (>95% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (HPLC grade)

Chromatographic Conditions:

ParameterRecommended Condition
ColumnC18 Reverse Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient Elution0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-35 min: 10% B
Flow Rate1.0 mL/min
Column Temperature30°C
Injection Volume10 µL
Detection Wavelength510 nm
Run Time35 minutes

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in methanol. From the stock solution, prepare a series of working standard solutions by serial dilution with the initial mobile phase to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.

  • Calibration Curve: Inject the working standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the prepared sample extract onto the HPLC system.

  • Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time and UV-Vis spectrum with that of the reference standard.

  • Quantification: Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Method Validation Parameters:

ParameterTypical ValueReference
Linearity (R²)> 0.999[7]
Limit of Detection (LOD)~0.05 µg/mL[6]
Limit of Quantification (LOQ)~0.15 µg/mL[6]
Precision (%RSD)< 2%[7]
Accuracy (% Recovery)98.0% - 101.0%[6]
Protocol 3: Confirmatory Analysis by LC-MS/MS

Objective: To confirm the identity of this compound and provide sensitive quantification, especially in complex matrices.

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source

Typical LC-MS/MS Parameters:

ParameterRecommended Condition
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion (m/z)354.1
Product Ions (m/z)Further fragmentation analysis would be required to determine specific product ions for MRM mode.
Collision EnergyTo be optimized for the specific instrument.

Procedure:

  • Utilize the same HPLC method as described in Protocol 2 for chromatographic separation.

  • Introduce the column effluent into the mass spectrometer.

  • Acquire full scan mass spectra to confirm the presence of the [M+H]⁺ ion of this compound at m/z 354.1.[8]

  • For quantitative analysis, develop a Multiple Reaction Monitoring (MRM) method using a specific precursor-to-product ion transition.

Protocol 4: Stability-Indicating HPLC Method

Objective: To assess the stability of this compound in a formulation or extract under various stress conditions.

Procedure:

  • Forced Degradation: Subject the sample to stress conditions such as acid and base hydrolysis (e.g., 0.1 M HCl, 0.1 M NaOH at 60°C), oxidation (e.g., 3% H₂O₂ at room temperature), photolytic degradation (exposure to UV and visible light), and thermal stress (e.g., 80°C).

  • Analysis: Analyze the stressed samples at various time points using the HPLC method described in Protocol 2.

  • Evaluation: Monitor for the appearance of degradation peaks and the decrease in the peak area of this compound. A true stability-indicating method will be able to resolve the this compound peak from all degradation product peaks.

Quantitative Data on this compound Stability:

The stability of this compound is highly dependent on pH and temperature.

pHTemperature (°C)Duration (hours)Remaining Pigment (%)
3.0806~10
5.0806~20
7.0806~35

Note: Data is indicative and may vary based on the specific matrix and conditions.

Conclusion

This compound is a valuable reference standard for the analysis of natural products, particularly those derived from Monascus fermentation. Its well-defined chemical structure and spectroscopic properties allow for reliable identification and quantification. The protocols outlined in these application notes provide a framework for researchers to implement robust analytical methods for quality control, stability testing, and further research into the biological activities of this compound and related compounds. Adherence to these detailed methodologies will ensure the generation of accurate and reproducible data, which is critical in the fields of natural product chemistry, food science, and drug development.

References

Formulation of Rubropunctamine for Enhanced Bioavailability in In-Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rubropunctamine, a red azaphilone pigment from Monascus species, exhibits promising biological activities, including antioxidant and anti-inflammatory effects.[1] However, its therapeutic potential is significantly hindered by poor aqueous solubility, leading to low oral bioavailability.[2][3][4] This document provides detailed application notes and protocols for the formulation of this compound to enhance its bioavailability for in-vivo studies. Two primary formulation strategies are presented: solid dispersion and nanostructured lipid carriers (NLCs). These approaches aim to improve the dissolution rate and absorption of this compound. Detailed methodologies for formulation preparation, characterization, and in-vivo evaluation in a rat model are provided to guide researchers in overcoming the challenges associated with this lipophilic compound.

Introduction

This compound is a secondary metabolite produced by the fungus Monascus purpureus, traditionally used in food preservation and coloration.[1] It is formed through the chemical reaction of orange Monascus pigments with compounds containing a free amino group.[1] Despite its demonstrated antioxidant, anti-inflammatory, antimicrobial, and anticancer properties, the clinical translation of this compound is impeded by its lipophilic nature and consequently poor water solubility.[1][4]

To address this limitation, advanced formulation strategies are necessary to improve its dissolution and absorption upon oral administration. This guide details two effective approaches:

  • Solid Dispersion (SD): This technique involves dispersing this compound in a hydrophilic polymer matrix at a solid state. This can be achieved by methods such as solvent evaporation, which results in a product where the drug is molecularly dispersed or in an amorphous state, leading to an increased surface area and enhanced dissolution rate.[5][6][7]

  • Nanostructured Lipid Carriers (NLCs): NLCs are a second generation of lipid nanoparticles that are composed of a blend of solid and liquid lipids, providing a less ordered lipid matrix.[8][9] This structure allows for higher drug loading and reduced drug expulsion during storage compared to solid lipid nanoparticles (SLNs). NLCs can enhance the oral bioavailability of lipophilic drugs by improving their solubilization in the gastrointestinal tract and promoting their absorption.

This document provides comprehensive protocols for the preparation and characterization of this compound-loaded solid dispersions and NLCs, as well as a detailed protocol for conducting in-vivo bioavailability studies in a rat model.

Data Presentation

The following tables summarize hypothetical quantitative data for the characterization and pharmacokinetic evaluation of different this compound formulations. These tables are intended to serve as a template for presenting experimental results.

Table 1: Physicochemical Characterization of this compound Formulations

FormulationDrug Loading (%)Encapsulation Efficiency (%)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
This compound-SD 10.0 ± 0.5N/AN/AN/AN/A
This compound-NLC 5.0 ± 0.392.5 ± 2.1150.2 ± 5.80.21 ± 0.03-25.4 ± 1.2

Data are presented as mean ± standard deviation (n=3). N/A: Not Applicable.

Table 2: In-Vitro Dissolution Profile of this compound Formulations

Time (minutes)% Drug Dissolved (Unformulated)% Drug Dissolved (this compound-SD)% Drug Dissolved (this compound-NLC)
5 2.1 ± 0.430.5 ± 2.542.1 ± 3.1
15 4.8 ± 0.765.2 ± 3.170.8 ± 4.5
30 8.2 ± 1.188.9 ± 2.891.5 ± 3.9
60 11.5 ± 1.595.1 ± 1.997.3 ± 2.2
120 14.3 ± 2.098.6 ± 1.299.1 ± 1.0

Data are presented as mean ± standard deviation (n=6).

Table 3: Pharmacokinetic Parameters of this compound Formulations in Rats

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Unformulated this compound 150 ± 252.0 ± 0.5850 ± 120100
This compound-SD 750 ± 901.0 ± 0.24250 ± 510500
This compound-NLC 980 ± 1101.0 ± 0.35530 ± 620650

Data are presented as mean ± standard deviation (n=6).

Experimental Protocols

Formulation of this compound Solid Dispersion (Solvent Evaporation Method)

Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.

Materials:

  • This compound

  • Polyvinylpyrrolidone K30 (PVP K30)

  • Ethanol (95%)

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

Protocol:

  • Accurately weigh this compound and PVP K30 in a 1:9 drug-to-polymer ratio.

  • Dissolve both the this compound and PVP K30 in a sufficient volume of 95% ethanol in a round-bottom flask.

  • Ensure complete dissolution by sonicating the mixture for 15 minutes.

  • Remove the solvent using a rotary evaporator under reduced pressure at 40°C until a thin film is formed on the wall of the flask.

  • Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask and grind it into a fine powder using a mortar and pestle.

  • Store the prepared solid dispersion in a desiccator until further analysis.

Formulation of this compound Nanostructured Lipid Carriers (High-Pressure Homogenization Method)

Objective: To prepare this compound-loaded NLCs to improve solubility and oral absorption.

Materials:

  • This compound

  • Solid lipid: Glyceryl monostearate (GMS)

  • Liquid lipid: Oleic acid

  • Surfactant: Poloxamer 188

  • High-pressure homogenizer

  • Magnetic stirrer with heating plate

  • Ultrasonicator

Protocol:

  • Lipid Phase Preparation:

    • Accurately weigh GMS and oleic acid in a 7:3 ratio.

    • Heat the lipid mixture to 75°C on a magnetic stirrer until a clear, homogenous liquid is formed.

    • Disperse the accurately weighed this compound into the molten lipid mixture.

  • Aqueous Phase Preparation:

    • Dissolve Poloxamer 188 in deionized water to a final concentration of 2% (w/v).

    • Heat the aqueous phase to 75°C.

  • Pre-emulsion Formation:

    • Add the hot lipid phase to the hot aqueous phase dropwise under continuous stirring at 1000 rpm for 15 minutes to form a coarse pre-emulsion.

  • Homogenization:

    • Subject the pre-emulsion to high-shear homogenization using an ultrasonicator for 5 minutes.

    • Immediately pass the hot pre-emulsion through a high-pressure homogenizer at 500 bar for 5 cycles.

  • Cooling and NLC Formation:

    • Cool the resulting nanoemulsion in an ice bath to allow for the recrystallization of the lipid matrix and the formation of NLCs.

  • Storage:

    • Store the prepared NLC dispersion at 4°C.

In-Vivo Bioavailability Study in Rats

Objective: To evaluate the oral bioavailability of different this compound formulations in a rat model.

Animals:

  • Male Sprague-Dawley rats (200-250 g)

  • Animals should be fasted overnight (12 hours) before the experiment with free access to water.

Formulations:

  • Unformulated this compound (suspended in 0.5% carboxymethylcellulose sodium)

  • This compound-SD (reconstituted in water)

  • This compound-NLC dispersion

Protocol:

  • Dosing:

    • Administer the formulations to the rats via oral gavage at a dose equivalent to 50 mg/kg of this compound.[4][7][10][11][12]

  • Blood Sampling:

    • Collect blood samples (approximately 0.25 mL) from the tail vein at pre-determined time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.[13][14][15][16][17]

    • Collect the blood into heparinized microcentrifuge tubes.

  • Plasma Separation:

    • Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.

    • Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Bioanalytical Method (HPLC):

    • Develop and validate a sensitive and specific High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in rat plasma.[10][13][18][19]

    • Sample Preparation: Perform a protein precipitation or liquid-liquid extraction of the plasma samples to extract this compound.

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

      • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

      • Flow Rate: 1.0 mL/min.

      • Detection Wavelength: 510 nm.

  • Pharmacokinetic Analysis:

    • Calculate the key pharmacokinetic parameters including Cmax, Tmax, and AUC using non-compartmental analysis software.[3][4][11][20][21]

    • Calculate the relative bioavailability of the formulated this compound compared to the unformulated drug using the formula:

      • Relative Bioavailability (%) = (AUC_formulation / AUC_unformulated) * 100

Visualization of Workflows and Signaling Pathways

Experimental Workflows

G cluster_SD Solid Dispersion Formulation cluster_NLC NLC Formulation cluster_InVivo In-Vivo Bioavailability Study Dissolve this compound & Polymer Dissolve this compound & Polymer Solvent Evaporation Solvent Evaporation Dissolve this compound & Polymer->Solvent Evaporation Drying Drying Solvent Evaporation->Drying Grinding Grinding Drying->Grinding This compound-SD Powder This compound-SD Powder Grinding->this compound-SD Powder Melt Lipids & Add this compound Melt Lipids & Add this compound Prepare Aqueous Phase Prepare Aqueous Phase Melt Lipids & Add this compound->Prepare Aqueous Phase Pre-emulsification Pre-emulsification Prepare Aqueous Phase->Pre-emulsification High-Pressure Homogenization High-Pressure Homogenization Pre-emulsification->High-Pressure Homogenization Cooling Cooling High-Pressure Homogenization->Cooling This compound-NLC Dispersion This compound-NLC Dispersion Cooling->this compound-NLC Dispersion Oral Gavage in Rats Oral Gavage in Rats Serial Blood Sampling Serial Blood Sampling Oral Gavage in Rats->Serial Blood Sampling Plasma Separation Plasma Separation Serial Blood Sampling->Plasma Separation HPLC Analysis HPLC Analysis Plasma Separation->HPLC Analysis Pharmacokinetic Analysis Pharmacokinetic Analysis HPLC Analysis->Pharmacokinetic Analysis

Experimental workflows for formulation and in-vivo evaluation.
Signaling Pathways

This compound's antioxidant and anti-inflammatory effects are likely mediated through the modulation of key signaling pathways.

Oxidative stress is a key factor in many diseases. The Nrf2 pathway is a primary defense mechanism against oxidative stress.

G Oxidative Stress Oxidative Stress Nrf2 Nrf2 Oxidative Stress->Nrf2 This compound This compound This compound->Nrf2 promotes dissociation Keap1 Keap1 Nrf2->Keap1 dissociation ARE ARE Nrf2->ARE translocates to nucleus and binds Antioxidant Enzymes (e.g., HO-1, NQO1) Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant Enzymes (e.g., HO-1, NQO1) upregulates transcription Antioxidant Enzymes (e.g., HO-1, NQO1)->Oxidative Stress neutralizes

Nrf2-mediated antioxidant signaling pathway.

The NF-κB pathway is a central regulator of inflammation. Its inhibition can reduce the expression of pro-inflammatory mediators.

G Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory Stimuli (e.g., LPS)->IKK activates This compound This compound This compound->IKK inhibits IκBα IκBα IKK->IκBα phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) degrades, releasing Pro-inflammatory Genes (iNOS, COX-2) Pro-inflammatory Genes (iNOS, COX-2) NF-κB (p50/p65)->Pro-inflammatory Genes (iNOS, COX-2) translocates to nucleus and activates transcription

Inhibition of NF-κB inflammatory signaling pathway.

References

Application of Rubropunctamine in Textile Dyeing as a Natural Pigment

Author: BenchChem Technical Support Team. Date: December 2025

Abstract:

Rubropunctamine, a red azaphilone pigment produced by fungi of the genus Monascus, particularly Monascus purpureus, presents a promising alternative to synthetic dyes in the textile industry.[1][2] With growing consumer demand for natural and sustainable products, this compound offers a biodegradable and potentially eco-friendly option for dyeing natural fibers such as wool and silk.[3][4] These application notes provide a comprehensive overview of the properties, stability, and protocols for utilizing this compound as a natural textile colorant, targeted towards researchers, scientists, and professionals in textile science and natural product development.

Introduction

Synthetic dyes used in the textile industry are a significant source of environmental pollution, releasing toxic substances into waterways.[3] Natural pigments from microbial sources, such as this compound, offer a more sustainable approach to textile coloration.[3][4] Fungal pigments can be produced with consistency and are not subject to seasonal variations, making them a reliable source for industrial applications.[2] this compound is a secondary metabolite derived from the reaction of its orange precursor, rubropunctatin, with primary amines.[5][6] This document outlines the methodologies for the extraction of this compound and its application in textile dyeing, including data on its performance and stability.

Physicochemical Properties and Stability

The stability of this compound is a critical factor for its successful application in textile dyeing. Its color and intensity are influenced by environmental factors such as pH and temperature.

Data Presentation: Stability and Colorimetric Data

The following tables summarize the quantitative data on the stability and colorimetric properties of this compound.

Table 1: Thermal and pH Stability of this compound

pHTemperature (°C)Duration (hours)Remaining Pigment (%)Reference
3.0806~10[1]
5.0806~20[1]
7.0806~35[1]
7.010010>90[1]

Data indicates that this compound exhibits greater stability at a neutral pH.[1]

Table 2: Colorfastness Properties of Wool Dyed with Monascus Pigments

MordantDye ExtractManual Washing (40°C)Hot PressingAcid PerspirationBasic PerspirationReference
AlumRed4-54-544[7]
AlumOrange4-54-54-54-5[7]
Stannic ChlorideRed4-54-533[7]
Stannic ChlorideOrange4-54-544[7]

Colorfastness is graded on a scale of 1 to 5, where 5 represents the highest fastness.[8]

Table 3: Optimized Dyeing Parameters for Silk Fabric with Monascus Pigments

ParameterOptimal ValueResultReference
pH3.689.45% Dye Uptake[9]
Temperature30°CHigh Dye Uptake[9]
Duration3 hoursHigh Dye Uptake[9]
Washing Fastness> Level 4Good[9]
Rubbing Fastness> Level 4Good[9]

Experimental Protocols

3.1. Protocol for Extraction and Production of this compound

This protocol describes a general procedure for the production and extraction of this compound from Monascus purpureus using submerged fermentation.

Materials:

  • Pure culture of Monascus purpureus

  • Potato Dextrose Agar (PDA)

  • Fermentation medium (e.g., Potato Dextrose Broth)

  • Shaker incubator

  • Centrifuge or filtration apparatus

  • Ethanol (70-95%)

  • Rotary evaporator

  • Amino group donor (e.g., glutamic acid)

Procedure:

  • Inoculum Preparation:

    • Maintain a pure culture of M. purpureus on PDA slants.

    • For inoculum preparation, grow the fungus on PDA plates for 7-10 days.[5]

  • Fermentation:

    • Inoculate the sterile fermentation medium with the prepared Monascus inoculum under aseptic conditions.[10]

    • Incubate the culture in a shaker incubator at an optimal temperature and agitation speed.[10]

    • After the incubation period, separate the fungal biomass from the culture broth by centrifugation or filtration.[10]

  • Extraction of Orange Pigment (Rubropunctatin):

    • Wash the fungal mycelia with distilled water and then dry.

    • Grind the dried mycelia into a fine powder.

    • Extract the pigments from the mycelial powder using 70-95% ethanol (acidified to pH 2-4 to prevent premature conversion to red pigments).[5]

    • Evaporate the solvent under reduced pressure to obtain a crude pigment extract.[5]

  • Conversion to this compound:

    • Add an amino group donor, such as glutamic acid, to the solution of the orange pigment.[5]

    • Stir the reaction mixture at room temperature or slightly elevated temperatures until the color changes from orange to red, indicating the formation of this compound.[5]

  • Purification:

    • The resulting this compound can be purified using chromatographic techniques such as silica gel column chromatography or preparative HPLC to obtain a highly pure compound.[5]

3.2. Protocol for Textile Dyeing with this compound

This protocol outlines the procedure for dyeing wool or silk fabrics with the extracted this compound.

Materials:

  • Wool or silk fabric specimens

  • Extracted this compound solution

  • Mordants (e.g., alum, stannic chloride)

  • Cream of tartar

  • Deionized water

  • Dye bath

  • Heating apparatus

Procedure:

  • Scouring:

    • Wash the fabric specimens to remove any impurities before dyeing.

  • Mordanting:

    • To improve dye uptake and colorfastness, a pre-mordanting step is recommended.[7][11]

    • Prepare a mordant bath by dissolving a selected mordant (e.g., alum or stannic chloride) and cream of tartar in deionized water.[7]

    • Immerse the scoured fabric in the mordant bath and heat to boiling for a specified time.[7]

  • Dyeing:

    • Prepare the dye bath by diluting the this compound extract with deionized water to the desired concentration.[7]

    • Immerse the pre-mordanted fabric in the dye bath.

    • Slowly heat the dye bath to the optimal dyeing temperature (e.g., 30°C for silk, 50-90°C for wool) and maintain for the desired duration (e.g., 3 hours for silk).[7][9]

    • After dyeing, allow the fabric to cool down in the dye bath.

  • Rinsing and Drying:

    • Rinse the dyed fabric thoroughly with water to remove any unfixed pigment.

    • Dry the fabric at room temperature or in a low-temperature oven.

3.3. Protocol for Colorfastness Testing

Standard methods should be used to evaluate the colorfastness of the dyed fabrics.

  • Washing Fastness: ISO 105-C06:2010[8]

  • Rubbing Fastness: ISO 105-X12[12]

  • Perspiration Fastness: ISO 105-E04[13]

  • Light Fastness: ISO 105-B02[12]

Visualizations

4.1. Biosynthetic Pathway of this compound

Rubropunctamine_Biosynthesis AcetylCoA Acetyl-CoA + Malonyl-CoA PKS Polyketide Synthase (PKS) AcetylCoA->PKS Rubropunctatin Rubropunctatin (Orange Pigment) PKS->Rubropunctatin This compound This compound (Red Pigment) Rubropunctatin->this compound + AminoAcid Primary Amine (e.g., Amino Acid) AminoAcid->this compound

Caption: Biosynthesis of this compound from precursors.

4.2. Experimental Workflow for Textile Dyeing

Textile_Dyeing_Workflow Start Start Extraction Pigment Extraction from Monascus Start->Extraction Scouring Fabric Scouring Start->Scouring Dyeing Dyeing with This compound Extraction->Dyeing Mordanting Mordanting Scouring->Mordanting Mordanting->Dyeing Rinsing Rinsing Dyeing->Rinsing Drying Drying Rinsing->Drying End Dyed Fabric Drying->End

Caption: Workflow for dyeing textiles with this compound.

Conclusion

This compound produced by Monascus species holds significant potential as a natural dye for textiles.[2] Its application on wool and silk fabrics demonstrates good colorfastness properties, particularly when appropriate mordants are used.[7][9] Further research and optimization of the dyeing process can enhance its performance and solidify its position as a viable and sustainable alternative to synthetic dyes in the textile industry. The protocols and data presented in these notes provide a foundation for researchers and professionals to explore and develop the application of this compound in textile dyeing.

References

Troubleshooting & Optimization

Technical Support Center: Maximizing Rubropunctamine Yield in Monascus Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Rubropunctamine production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to challenges encountered during Monascus fermentation for this compound production.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Overall Yield of this compound

Question: We are observing a significantly lower than expected yield of this compound in our Monascus purpureus fermentation. What are the potential causes and how can we troubleshoot this?

Answer: A low yield of this compound, a secondary metabolite, can be attributed to several factors related to the fungal culture conditions and metabolic pathways.[1] Key areas to investigate include:

  • Suboptimal Fermentation Conditions: The production of fungal secondary metabolites is highly sensitive to environmental parameters.[1]

    • pH: The biosynthesis of this compound's precursors, the orange pigments monascorubrin and rubropunctatin, is favored under acidic conditions.[1] An unsuitable pH can hinder the biosynthetic pathway. The optimal pH for pigment production is generally around 6.5.[2]

    • Temperature: Monascus species have an optimal temperature range for growth and pigment production, typically between 28°C and 30°C.[2][3][4] Deviations from this range can lead to reduced yields.[1]

    • Aeration and Agitation: In submerged fermentation, insufficient oxygen supply or improper mixing can stress the fungal culture, leading to decreased production of secondary metabolites.[1] Agitation speeds of 150-200 rpm are commonly used.[3]

  • Nutrient Limitation or Imbalance: The composition of the culture medium is critical for directing the fungus towards secondary metabolite production.

    • Carbon and Nitrogen Sources: The type and concentration of carbon and nitrogen sources significantly influence whether the fungus prioritizes primary growth or pigment production.[1][5] Glucose, maltose, and rice powder are effective carbon sources, while peptone and monosodium glutamate (MSG) are commonly used nitrogen sources.[3][5][6]

    • C:N Ratio: The carbon-to-nitrogen ratio in the medium is a crucial factor that needs optimization for maximal pigment production.

  • Insufficient Precursor Availability: this compound is formed through a chemical reaction between its orange precursor, rubropunctatin, and a primary amine.[3][6] A shortage of either the orange pigment or available primary amines in the medium will directly limit this compound formation.[1]

  • Strain Degeneration: Fungal strains can lose their high-production capabilities over successive generations of subculturing.[1] It is advisable to use fresh cultures from cryopreserved stocks for consistent production.

Issue 2: High Biomass but Low this compound Production

Question: Our Monascus culture is growing well, evidenced by high biomass, but the final this compound yield is disappointingly low. What could be the cause?

Answer: This common issue often points to fermentation conditions that favor vegetative growth (biomass accumulation) over secondary metabolism (pigment production).[7] Here are the likely culprits:

  • Nutrient Imbalance: Certain nitrogen sources, such as peptone or yeast extract, can stimulate robust biomass growth but may simultaneously suppress pigment production.[7]

  • Incorrect pH: While the fungus may tolerate a range of pH for growth, pigment production, particularly the conversion of orange to red pigments, is pH-sensitive. A low pH can inhibit the nucleophilic addition of amino groups necessary for this compound formation.[7]

  • Suboptimal Fermentation Time: this compound is a secondary metabolite, and its production typically peaks during the stationary phase of fungal growth. Harvesting the culture too early, during the exponential growth phase, will result in high biomass but low pigment yield.[7]

  • Inadequate Precursor Supply: Even with high biomass, if the biosynthetic pathway for the orange pigment precursor, rubropunctatin, is not efficiently activated, the final this compound yield will be low.[7]

Issue 3: Presence of Orange/Yellow Pigments but Low Red Pigment (this compound)

Question: Our fermentation broth is showing a strong orange or yellow color, but the desired red this compound is minimal. How can we enhance the conversion to red pigments?

Answer: This observation indicates that the initial stages of the pigment biosynthetic pathway are functioning correctly, but the final conversion step to this compound is hindered.[7] The key to resolving this lies in understanding the chemistry of this compound formation:

  • Lack of Primary Amines: this compound is formed when its orange precursor, rubropunctatin, reacts non-enzymatically with primary amines (e.g., amino acids, ammonia) present in the fermentation medium.[6][7] If the medium is deficient in these primary amine donors, the conversion to red pigments will be inefficient. Supplementing the medium with a suitable nitrogen source like monosodium glutamate (MSG) or other amino acids can facilitate this conversion.[3][8]

  • Suboptimal pH: The reaction to form this compound is pH-dependent. An acidic environment can inhibit the nucleophilic attack of the amino group on the pyran ring of the orange pigment.[7] Maintaining an appropriate pH is crucial for this conversion.

  • Extraction Procedure: The extraction method can also influence the perceived pigment profile. Extraction with acidified ethanol (pH 2-4) is sometimes used to prevent the conversion of orange to red pigments during the extraction process itself.[3] Ensure your extraction protocol is not inadvertently inhibiting the formation or promoting the degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the biosynthetic pathway of this compound?

A1: this compound is a secondary metabolite derived from the polyketide pathway.[6] The biosynthesis begins with the formation of a hexaketide backbone from acetyl-CoA and malonyl-CoA, catalyzed by a polyketide synthase (PKS).[6] This backbone undergoes a series of enzymatic reactions, including cyclization and oxidation, to form the characteristic azaphilone core.[6] A fatty acid synthase (FAS) then modifies this core to produce the orange pigment, rubropunctatin.[6] Finally, rubropunctatin reacts non-enzymatically with primary amines in the fermentation medium to form the red pigment, this compound.[6][7]

This compound Biosynthesis acetyl_coa Acetyl-CoA + Malonyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks hexaketide Hexaketide Backbone pks->hexaketide cyclization Cyclization & Oxidation hexaketide->cyclization azaphilone Azaphilone Core cyclization->azaphilone fas Fatty Acid Synthase (FAS) azaphilone->fas rubropunctatin Rubropunctatin (Orange Pigment) fas->rubropunctatin This compound This compound (Red Pigment) rubropunctatin->this compound primary_amines Primary Amines (e.g., Amino Acids) primary_amines->this compound

Caption: Simplified biosynthetic pathway of this compound.

Q2: What are the optimal fermentation parameters for this compound production?

A2: While optimal conditions can be strain-specific, the following table summarizes generally favorable parameters for Monascus pigment production in submerged fermentation.

ParameterMonascus ruberMonascus purpureusReference(s)
Carbon Source Glucose (10 g/L)Maltose[6]
Nitrogen Source Monosodium Glutamate (MSG) (10 g/L), PeptoneYeast Extract[6]
Initial pH 5.0 - 6.55.5 - 6.5[3][6]
Temperature 28°C - 30°C28°C - 32°C[3][6]
Agitation 150 - 200 rpm150 - 200 rpm[3]
Incubation Time 7 - 14 days7 - 14 days[3]

Q3: How can I accurately quantify the this compound concentration in my fermentation broth?

A3: High-Performance Liquid Chromatography (HPLC) is the standard method for the accurate quantification of this compound.

  • Sample Preparation: The fermentation broth should be centrifuged to separate the mycelia from the supernatant. Pigments can be intracellular, extracellular, or both. For intracellular pigments, they need to be extracted from the mycelia using a suitable solvent like ethanol or acetonitrile.[7] The extract should then be filtered through a 0.45 µm syringe filter before injection into the HPLC system.[6]

  • Chromatographic Separation: A C18 reverse-phase column is typically used for separation.[7]

  • Detection: The absorbance is monitored at the maximum wavelength for this compound, which is approximately 510 nm.[6]

  • Quantification: A standard curve must be created using a purified this compound standard of known concentrations to accurately quantify the amount in the samples.[6]

Q4: How can I reduce or eliminate citrinin contamination in my cultures?

A4: Citrinin is a mycotoxin that can be produced by some Monascus strains. Its production is influenced by fermentation conditions.

  • Strain Selection: Screen different Monascus strains to identify one that naturally produces low levels of citrinin.[1]

  • Optimization of Fermentation Conditions: Citrinin production is influenced by pH and temperature, similar to this compound.[1] Careful optimization of these parameters can favor pigment production while minimizing citrinin formation.

  • Substrate Choice: The choice of substrate can also impact the production of different metabolites, including citrinin.[1]

Experimental Protocols

Protocol 1: Submerged Fermentation for this compound Production

This protocol provides a general procedure for the production of this compound in a submerged culture.

Submerged Fermentation Workflow inoculum_prep Inoculum Preparation inoculation Inoculation inoculum_prep->inoculation medium_prep Fermentation Medium Preparation sterilization Sterilization (Autoclave) medium_prep->sterilization sterilization->inoculation incubation Incubation (Shaker) inoculation->incubation harvesting Harvesting & Biomass Separation incubation->harvesting extraction Pigment Extraction harvesting->extraction analysis Quantification (HPLC) extraction->analysis

Caption: Workflow for submerged fermentation of this compound.

Methodology:

  • Inoculum Preparation: Prepare a spore suspension or mycelial culture of Monascus purpureus or Monascus ruber. A common method is to grow the fungus on Potato Dextrose Agar (PDA) plates for 7-10 days at 30°C. A spore suspension can be prepared by washing the agar surface with sterile water, and the concentration adjusted to 10^6 - 10^7 spores/mL.[3]

  • Fermentation Medium: A typical basal medium consists of a carbon source (e.g., glucose 20-50 g/L), a nitrogen source (e.g., monosodium glutamate 2-10 g/L), and basal salts (e.g., KH2PO4 1-2 g/L, MgSO4·7H2O 0.5-1 g/L).[3] The initial pH is adjusted to 5.5-6.5.[3]

  • Sterilization: Autoclave the fermentation medium at 121°C for 15-20 minutes to ensure sterility.[6]

  • Inoculation: Aseptically inoculate the sterile medium with the prepared Monascus inoculum.

  • Incubation: Incubate the flasks in a shaker incubator at 28-32°C with agitation at 150-200 rpm for 7-14 days.[3]

  • Harvesting and Extraction: After incubation, separate the fungal mycelia from the broth by filtration or centrifugation. Extract the intracellular pigments from the biomass using a suitable solvent like 95% ethanol.[3][6] The extracellular pigments will be in the supernatant.

Protocol 2: One-Factor-at-a-Time (OFAT) Analysis for Optimizing Fermentation Conditions

This protocol is designed to systematically optimize individual fermentation parameters to enhance this compound yield.

Methodology:

  • Establish a Baseline: Run a fermentation using your current standard operating procedure and quantify the this compound yield. This will serve as your control.[1]

  • Vary a Single Factor:

    • pH: Set up parallel fermentations where the initial pH of the medium is varied (e.g., pH 4.0, 5.0, 6.0, 7.0).[1]

    • Temperature: Test a range of incubation temperatures (e.g., 25°C, 28°C, 30°C, 32°C).[1]

    • Agitation Speed: Vary the agitation speed to assess its impact on aeration (e.g., 150 rpm, 200 rpm, 250 rpm).[1]

  • Media Composition Analysis:

    • Carbon Source: Test different carbon sources (e.g., glucose, sucrose, maltose) at various concentrations.[1]

    • Nitrogen Source: Evaluate different nitrogen sources (e.g., peptone, yeast extract, ammonium sulfate).[1]

    • Precursor Supplementation: Add different primary amines (e.g., various amino acids) to the fermentation medium to assess the impact on the conversion of rubropunctatin to this compound.[1]

  • Analysis: At the end of each fermentation run, extract and quantify the this compound concentration using HPLC to determine the optimal condition for each factor.[1]

ParameterCondition 1Condition 2Condition 3Condition 4
pH 4.05.0 (Control)6.07.0
Temperature (°C) 2528 (Control)3032
Agitation (rpm) 150200 (Control)250300
This compound Yield (mg/L) Record YieldRecord YieldRecord YieldRecord Yield

Protocol 3: Extraction and Purification of this compound

This protocol outlines the general steps for extracting and purifying this compound from the fermentation culture.

Extraction and Purification Workflow fermentation_broth Fermentation Broth separation Mycelia/Broth Separation fermentation_broth->separation mycelia Mycelia separation->mycelia broth Broth separation->broth extraction Solvent Extraction (Ethanol) mycelia->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Pigment Extract filtration->crude_extract chromatography Column Chromatography crude_extract->chromatography purified_this compound Purified this compound chromatography->purified_this compound

Caption: General workflow for this compound extraction.

Methodology:

  • Solvent Extraction: Extract the pigments from the fungal biomass (and supernatant if pigments are extracellular) using 95% ethanol.[6] The mixture is typically agitated for several hours for efficient extraction.

  • Filtration and Concentration: Filter the extract to remove solid debris.[6] The solvent is then evaporated under reduced pressure to obtain a crude pigment extract.[3]

  • Silica Gel Column Chromatography: For initial purification, the crude extract can be loaded onto a silica gel column. Elution with a gradient of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) will separate the pigments based on polarity.[3]

  • Preparative HPLC: For obtaining high-purity this compound, the fractions containing the red pigment can be further purified using preparative High-Performance Liquid Chromatography (Prep-HPLC) with a C18 column.[3]

References

Technical Support Center: Strategies for Improving the Stability of Rubropunctamine in Acidic Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Rubropunctamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges encountered during the use of this compound in acidic food matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in acidic conditions a concern?

A1: this compound is a red azaphilone pigment produced by fungi of the Monascus genus.[1][2] Its vibrant red color makes it a promising natural alternative to synthetic food dyes.[3] However, its stability is a significant concern as it is susceptible to degradation from various environmental factors, including temperature, light, and particularly pH.[1][4] In acidic food matrices (pH < 7), this compound can degrade, leading to color loss and a shift in hue, which is undesirable for product formulation.[3][4]

Q2: What are the primary factors contributing to this compound degradation in acidic foods?

A2: The main factors that cause this compound to degrade in acidic food systems are:

  • Low pH: this compound is most stable in neutral to slightly alkaline conditions.[4] In strongly acidic environments (pH 3.0–5.0), its color can shift to a purple-red, and degradation is accelerated.[4]

  • High Temperature: Elevated temperatures significantly hasten the degradation process, especially in combination with acidic conditions.[1][2]

  • Light Exposure: Like many natural pigments, this compound is sensitive to light, which can cause photodegradation.[1][3]

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the pigment.[1]

  • Interactions with other food components: Certain ingredients, such as ascorbic acid (Vitamin C), can degrade some natural pigments, although specific interactions with this compound are not extensively documented.[5]

Q3: What are the most promising strategies to improve the stability of this compound in acidic food matrices?

A3: Several strategies can be employed to enhance the stability of this compound:

  • Encapsulation: This is a primary strategy to protect the pigment from the surrounding environment. Techniques like ionic gelation, double emulsions, and complex coacervation have been shown to improve the stability of Monascus pigments.[6][7][8]

  • Complexation with Proteins and Polysaccharides: Forming complexes with food-grade biopolymers like sodium caseinate or gum arabic can shield the pigment and improve its stability in acidic conditions.[7][9]

  • Addition of Antioxidants: While direct evidence for this compound is limited, antioxidants are commonly used to protect natural pigments from oxidative degradation.[10][11] Synergistic blends of antioxidants may offer enhanced protection.[12][13]

  • Control of Processing and Storage Conditions: Minimizing exposure to high temperatures and light during both processing and storage is crucial.[1]

Q4: Are there specific analytical methods recommended for quantifying this compound stability in food matrices?

A4: Yes, High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is the most common and reliable method for quantifying this compound. This technique allows for the separation of this compound from other Monascus pigments and degradation products, enabling accurate measurement of its concentration over time. Spectrophotometric methods can also be used to monitor color changes, often in conjunction with the CIELAB color space (L, a, b* values) to quantify color stability.[2]

Troubleshooting Guides

This section addresses specific issues that you might encounter during your experiments with this compound in acidic food matrices.

Issue Potential Causes Troubleshooting Steps & Solutions
Rapid loss of red color in an acidic beverage formulation. Low pH-induced degradation. this compound is known to be less stable in acidic conditions.[4]1. Encapsulate the pigment: Use techniques like ionic gelation with sodium alginate and sodium caseinate to create protective microcapsules.[6] 2. Form complexes: Investigate the use of sodium caseinate or other proteins to form a protective complex around the pigment.[9] 3. pH adjustment (if possible): If the final product's pH can be slightly increased without affecting quality, it may improve stability.
High processing temperature. Thermal degradation is accelerated at low pH.[2]1. Minimize heat exposure: Use high-temperature, short-time (HTST) processing where applicable. 2. Add pigment post-heating: If possible, add the encapsulated or stabilized this compound after the most intensive heat treatment step.
Presence of oxidizing agents or pro-oxidant metals. 1. Add antioxidants: Consider food-grade antioxidants like tocopherols or rosemary extract.[10] 2. Use chelating agents: If metal-ion-catalyzed degradation is suspected, food-grade chelators like citric acid may be beneficial.[12]
Color of the product shifts from red to a purplish or brownish hue. pH-dependent color change. The chromophore of this compound is sensitive to pH, causing a color shift in acidic environments.[4]1. Confirm the color shift is not solely due to degradation: Use HPLC to quantify the remaining this compound. 2. Encapsulation: This can help to maintain the local pH around the pigment closer to neutral. 3. Co-pigmentation (Exploratory): While not specifically documented for this compound, co-pigmentation with other phenolic compounds can sometimes stabilize and modulate the color of natural pigments.[14]
Precipitation of the pigment in a liquid acidic formulation. Low solubility in acidic aqueous solutions. this compound has limited solubility in acidic aqueous systems.[4]1. Use a co-solvent: If permissible in the formulation, food-grade co-solvents like ethanol can improve solubility.[4] 2. Encapsulation: Creating an emulsion-based delivery system (e.g., a W/O/W double emulsion) can keep the pigment dispersed.[7] 3. Complexation with hydrocolloids: Hydrocolloids like gum arabic can improve the water solubility of Monascus pigments under acidic conditions.[7]
Inconsistent stability results between batches. Variability in the food matrix. Different batches of ingredients (e.g., fruit concentrates) can have varying levels of pro-oxidants or other interacting components.1. Standardize raw materials: Ensure consistent quality and specifications for all ingredients. 2. Analyze the food matrix: Characterize key components that might affect pigment stability (e.g., ascorbic acid content, metal ion concentration).
Inconsistent processing parameters. Minor variations in heating time, temperature, or light exposure.1. Implement strict process control: Tightly control all processing parameters. 2. Protect from light: Use opaque or UV-protective packaging and minimize light exposure during processing.[1]

Data Presentation

Thermal and pH Stability of this compound
pHTemperature (°C)Duration (hours)Remaining Pigment (%)Reference
3.0806~10[2]
5.0806~20[2]
7.0806~35[2]

Note: This data indicates that this compound exhibits greater stability at neutral pH compared to acidic conditions at elevated temperatures.

Stability of Encapsulated vs. Non-Encapsulated Monascus Pigments
ConditionTreatmentRetention/StabilityReference
UV Light (7 days) Non-encapsulatedLower retention[6]
Encapsulated (Ionic Gelation)22.01% higher retention[6]
Storage (30 days, dark, refrigerated) Non-encapsulatedHigher degradation[6]
Encapsulated (Ionic Gelation)Reduced degradation[6]
Acidic Conditions (pH 3.0, 100°C) Non-encapsulatedPrecipitation and degradation[9]
Complexed with Sodium CaseinateImproved solubility and stability[9]

Note: This data for general Monascus pigments suggests that encapsulation and complexation are effective strategies for improving stability under various stress conditions, including acidity.

Experimental Protocols

Protocol 1: Encapsulation of Monascus Pigments by Ionic Gelation

This protocol is adapted from a method used for Monascus pigments and can be a starting point for this compound encapsulation.

Materials:

  • This compound extract

  • Sodium alginate (SA)

  • Sodium caseinate (SC)

  • Calcium chloride (CaCl₂)

  • Distilled water

  • Magnetic stirrer

  • Syringe pump

Procedure:

  • Preparation of the Polymer Solution:

    • Prepare a solution of sodium alginate and sodium caseinate in distilled water (e.g., a 2:3 ratio of SA to SC).[6]

    • Dissolve the polymers completely using a magnetic stirrer.

    • Disperse the this compound extract into the polymer solution and mix until homogeneous.

  • Formation of Gel Beads:

    • Load the this compound-polymer solution into a syringe.

    • Use a syringe pump to extrude the solution dropwise into a gently stirring calcium chloride solution (e.g., 2% w/v).

    • The droplets will form gel beads upon contact with the CaCl₂ due to cross-linking of the alginate.

  • Curing and Washing:

    • Allow the beads to cure in the CaCl₂ solution for a specified time (e.g., 30 minutes) to ensure complete gelation.

    • Collect the beads by filtration and wash them with distilled water to remove excess CaCl₂.

  • Drying:

    • The beads can be used in their hydrated form or dried using methods like freeze-drying or air-drying at a low temperature to produce a stable powder.

  • Evaluation:

    • Assess the encapsulation efficiency by dissolving a known weight of beads, extracting the pigment, and quantifying it using HPLC or spectrophotometry.

    • Test the stability of the encapsulated pigment under acidic conditions as described in Protocol 2.

Protocol 2: Evaluation of Thermal and pH Stability of this compound

This protocol describes a method to quantify the stability of a this compound solution under various temperature and pH conditions.[2]

Materials:

  • Purified this compound extract

  • pH buffer solutions (e.g., citrate buffers for pH 3, 4, 5; phosphate buffer for pH 7)

  • Water bath or incubator

  • Spectrophotometer or HPLC-DAD system

  • Colorimeter (for CIELAB measurements)

Procedure:

  • Sample Preparation:

    • Prepare solutions of this compound in the different pH buffers to a standardized initial absorbance (e.g., 1.0 at its λmax) or a known concentration for HPLC analysis.

  • Thermal Treatment:

    • Incubate the prepared solutions at various temperatures (e.g., 60°C, 80°C, 100°C) for a set duration (e.g., 0, 1, 2, 4, 6 hours).

    • At each time point, remove an aliquot and cool it rapidly to room temperature in an ice bath to stop further degradation.

  • Quantification:

    • Spectrophotometric Analysis: Measure the absorbance of each cooled aliquot at the λmax of this compound.

    • HPLC Analysis: Inject an aliquot into an HPLC-DAD system to determine the precise concentration of remaining this compound.

    • Colorimetric Analysis: Measure the L, a, and b* values using a colorimeter to assess changes in the visual color.

  • Data Analysis:

    • Calculate the percentage of pigment remaining at each time point relative to the initial concentration (time zero).

    • Plot the percentage of remaining pigment versus time for each temperature and pH condition.

    • Calculate the total color difference (ΔE*) to quantify the change in visual color.

    • The degradation can be modeled using kinetic equations (e.g., first-order kinetics) to determine the degradation rate constant (k) and half-life (t½).[3]

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Application cluster_analysis Analysis cluster_data Data Interpretation prep_pigment Prepare this compound Stock Solution prep_samples Create Pigment Solutions in Different Buffers prep_pigment->prep_samples prep_buffers Prepare pH Buffers (e.g., pH 3, 5, 7) prep_buffers->prep_samples stress_temp Incubate at Various Temperatures (e.g., 60°C, 80°C) prep_samples->stress_temp stress_time Take Aliquots at Different Time Points stress_temp->stress_time analysis_hplc HPLC-DAD Quantification stress_time->analysis_hplc analysis_spec Spectrophotometry (Absorbance) stress_time->analysis_spec analysis_color Colorimetry (CIELAB) stress_time->analysis_color data_calc Calculate % Pigment Remaining and ΔE* analysis_hplc->data_calc analysis_spec->data_calc analysis_color->data_calc data_kinetics Determine Degradation Kinetics (k, t½) data_calc->data_kinetics troubleshooting_logic cluster_causes Potential Causes cluster_solutions Potential Solutions start Instability Observed (e.g., Color Loss) cause_ph Acidic pH start->cause_ph cause_temp High Temperature start->cause_temp cause_light Light Exposure start->cause_light cause_matrix Matrix Interactions (e.g., oxidation) start->cause_matrix sol_encap Encapsulation cause_ph->sol_encap sol_complex Complexation (Proteins/Hydrocolloids) cause_ph->sol_complex cause_temp->sol_encap sol_process Modify Process/ Storage Conditions cause_temp->sol_process cause_light->sol_process cause_matrix->sol_encap sol_antiox Add Antioxidants/ Chelators cause_matrix->sol_antiox

References

Overcoming challenges in the scale-up of Rubropunctamine production from lab to industrial scale

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up Rubropunctamine production from the laboratory to an industrial scale.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for this compound production?

A1: The two primary methods for producing this compound are submerged fermentation (SmF) and solid-state fermentation (SSF) of Monascus species, such as Monascus purpureus and Monascus ruber.[1] this compound is a red pigment derived from the orange pigment Rubropunctatin through a chemical reaction with a primary amino group.[1][2]

Q2: What are the critical fermentation parameters to monitor during scale-up?

A2: Key parameters to control during fermentation for optimal this compound precursor (Rubropunctatin) production include carbon and nitrogen sources, pH, temperature, and aeration.[1][3] For instance, in submerged fermentation, maintaining a pH between 5.5 and 6.5 and a temperature of 28-32°C is crucial.[2]

Q3: What are the main challenges encountered when scaling up this compound production?

A3: Common challenges include maintaining consistent yields, managing heat and mass transfer in large bioreactors, ensuring homogenous mixing, preventing contamination, and developing efficient downstream purification processes.[4][5][6][7] The transition from a lab-scale batch process to a larger, potentially continuous, industrial process can introduce variability.[8]

Q4: How can I improve the yield of this compound during fermentation?

A4: Optimizing the fermentation medium is a key strategy. This can involve screening different carbon and nitrogen sources, as well as adding precursors to the medium to direct the metabolic pathway towards your desired product.[9][10] Statistical methods like Response Surface Methodology (RSM) can be employed to systematically optimize these parameters.[11]

Q5: What are the recommended extraction and purification techniques for industrial-scale this compound production?

A5: At an industrial scale, a multi-step approach is often necessary. This typically involves solvent extraction from the fungal biomass, followed by chromatographic techniques such as column chromatography and preparative high-performance liquid chromatography (prep-HPLC) for purification.[2][12][13][14] Crystallization can also be an effective final purification step.[12]

Troubleshooting Guides

Problem 1: Low Yield of the Orange Precursor, Rubropunctatin, in the Fermentation Broth

Q: My Rubropunctatin yield has significantly decreased after scaling up from a 10L to a 1000L bioreactor. What are the likely causes and how can I troubleshoot this?

A: A decrease in yield upon scale-up is a common issue often related to suboptimal fermentation conditions at the larger scale.[6][7] Here are the potential causes and solutions:

  • Inadequate Nutrient Mixing: In larger bioreactors, achieving homogenous mixing is more challenging. This can lead to localized nutrient depletion, affecting fungal growth and metabolite production.

    • Solution: Increase the agitation speed and evaluate the impeller design for better mixing efficiency. Consider installing additional baffles in the bioreactor.

  • Poor Oxygen Transfer: The surface area-to-volume ratio decreases with scale-up, which can lead to insufficient oxygen supply for the aerobic Monascus culture.

    • Solution: Increase the aeration rate and consider using enriched air or pure oxygen. Monitor the dissolved oxygen (DO) levels in real-time and maintain them above 20% saturation.

  • Suboptimal pH Control: Localized pH variations can occur in large vessels, impacting enzymatic reactions in the biosynthetic pathway.

    • Solution: Ensure your pH probes are calibrated correctly and consider adding multiple probes at different locations in the bioreactor for more accurate monitoring. Implement a more responsive acid/base feeding strategy.

Data Presentation: Comparison of Fermentation Parameters and Rubropunctatin Yield

ParameterLab Scale (10L)Industrial Scale (1000L) - InitialIndustrial Scale (1000L) - Optimized
Agitation Speed (rpm)200150250
Aeration Rate (vvm)1.00.51.2
Dissolved Oxygen (%)30-4010-15>25
pH Control± 0.1± 0.5± 0.2
Rubropunctatin Yield (g/L) 5.2 1.8 4.9
Problem 2: Inefficient Conversion of Rubropunctatin to this compound

Q: I am observing a low conversion rate of Rubropunctatin to this compound after the addition of the primary amine source. How can I optimize this chemical conversion step at an industrial scale?

A: The conversion of Rubropunctatin to this compound is a critical chemical reaction that can be influenced by several factors.[2] Here’s how to troubleshoot poor conversion rates:

  • Suboptimal pH of the Reaction Mixture: The nucleophilic attack of the primary amine on the pyran ring of Rubropunctatin is pH-dependent.

    • Solution: Experiment with adjusting the pH of the reaction mixture. A slightly acidic to neutral pH is often optimal.

  • Insufficient Molar Ratio of Amine Source: An inadequate amount of the primary amine will result in an incomplete reaction.

    • Solution: Increase the molar ratio of the primary amine source to Rubropunctatin. Conduct small-scale experiments to determine the optimal ratio before applying it to the entire batch.

  • Low Reaction Temperature: Like most chemical reactions, the rate of conversion is influenced by temperature.

    • Solution: Gradually increase the reaction temperature while monitoring for any degradation of this compound.

Data Presentation: Optimization of this compound Conversion

ParameterCondition 1Condition 2Condition 3 (Optimized)
pH of Reaction8.07.06.5
Molar Ratio (Amine:Rubropunctatin)1.1:11.5:12.0:1
Temperature (°C)253545
Conversion Rate (%) 45 70 95
Problem 3: High Levels of Impurities in the Final this compound Product

Q: After purification, my final this compound product has a purity of less than 90%, with significant amounts of unreacted Rubropunctatin and other byproducts. How can I improve the purity?

A: Achieving high purity at an industrial scale requires a robust and optimized purification strategy.[12] Here are some potential issues and their solutions:

  • Inefficient Initial Extraction: The initial solvent extraction may not be selective enough, co-extracting numerous impurities.

    • Solution: Experiment with different solvent systems for the initial extraction. A liquid-liquid extraction with a sequence of solvents of varying polarity can be effective.

  • Overloaded Chromatography Column: In preparative HPLC, overloading the column is a common cause of poor separation.

    • Solution: Reduce the amount of crude product loaded onto the column per run. Optimize the gradient and flow rate of the mobile phase for better resolution.

  • Presence of Structurally Similar Impurities: Some byproducts may have similar chemical properties to this compound, making them difficult to separate.

    • Solution: Consider a multi-step chromatography approach. For example, an initial separation using ion-exchange chromatography followed by a final polishing step with reverse-phase HPLC.

Detailed Experimental Protocols

Protocol 1: Industrial Scale (1000L) Submerged Fermentation for Rubropunctatin Production
  • Medium Preparation: Prepare 1000L of fermentation medium containing glucose (50 g/L), monosodium glutamate (10 g/L), KH2PO4 (2 g/L), and MgSO4·7H2O (1 g/L).[2] Adjust the initial pH to 6.0.

  • Sterilization: Sterilize the bioreactor and the medium at 121°C for 60 minutes.

  • Inoculation: Aseptically inoculate the sterile medium with a 5% (v/v) seed culture of Monascus purpureus.

  • Fermentation: Maintain the fermentation at 30°C with an agitation speed of 250 rpm and an aeration rate of 1.2 vvm for 10 days. Monitor and control the pH at 6.0 using automated addition of 2M NaOH and 2M HCl.

  • Harvesting: After 10 days, harvest the fungal biomass by centrifugation at 5000 x g for 20 minutes.

Protocol 2: Downstream Extraction and Purification of this compound
  • Extraction: Dry the harvested biomass and grind it into a fine powder. Extract the pigments from the powdered biomass using 70% ethanol at a 1:10 (w/v) ratio with continuous stirring for 12 hours.[1]

  • Solvent Evaporation: Separate the extract from the biomass by filtration and evaporate the ethanol under reduced pressure to obtain a crude pigment extract.

  • Conversion to this compound: Redissolve the crude extract in a phosphate buffer (pH 6.5). Add a primary amine source (e.g., glutamic acid) at a 2.0:1 molar ratio to the estimated Rubropunctatin content. Stir the mixture at 45°C for 6 hours.

  • Purification:

    • Column Chromatography: Load the reaction mixture onto a silica gel column and elute with a gradient of hexane and ethyl acetate to separate the this compound from the majority of impurities.

    • Preparative HPLC: Further purify the this compound-containing fractions using a C18 preparative HPLC column with a methanol-water gradient.

  • Crystallization: Concentrate the purified this compound fractions and induce crystallization by slow evaporation or by the addition of an anti-solvent.

  • Drying and Storage: Collect the crystals by filtration, wash with a cold solvent, and dry under vacuum. Store the final product in a cool, dark, and dry place.

Mandatory Visualizations

Rubropunctamine_Biosynthesis_Pathway cluster_polyketide Polyketide Pathway cluster_azaphilone Azaphilone Core Formation cluster_rubropunctatin Rubropunctatin Formation cluster_this compound This compound Conversion Acetyl-CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Hexaketide Hexaketide Backbone PKS->Hexaketide Enzymatic_Rxns Cyclization & Oxidation Hexaketide->Enzymatic_Rxns Azaphilone_Core Azaphilone Core Enzymatic_Rxns->Azaphilone_Core FAS Fatty Acid Synthase (FAS) Azaphilone_Core->FAS Rubropunctatin Rubropunctatin (Orange Pigment) FAS->Rubropunctatin Chemical_Rxn Chemical Reaction Rubropunctatin->Chemical_Rxn Primary_Amine Primary Amine (e.g., Amino Acid) Primary_Amine->Chemical_Rxn This compound This compound (Red Pigment) Chemical_Rxn->this compound Scale_Up_Workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing Inoculum Inoculum Development Fermentation 1000L Bioreactor Fermentation Inoculum->Fermentation Harvesting Biomass Harvesting Fermentation->Harvesting Extraction Solvent Extraction Harvesting->Extraction Conversion Chemical Conversion Extraction->Conversion Purification Chromatographic Purification Conversion->Purification Final_Product Crystallization & Drying Purification->Final_Product Troubleshooting_Logic Start Low Final Product Yield Check_Fermentation Check Rubropunctatin Yield in Broth Start->Check_Fermentation Check_Conversion Check Conversion Rate Check_Fermentation->Check_Conversion OK Troubleshoot_Ferm Troubleshoot Fermentation: - Mixing - Aeration - pH Check_Fermentation->Troubleshoot_Ferm Low Check_Purification Check Purity at Each Step Check_Conversion->Check_Purification OK Troubleshoot_Conv Troubleshoot Conversion: - pH - Molar Ratio - Temperature Check_Conversion->Troubleshoot_Conv Low Troubleshoot_Pur Troubleshoot Purification: - Extraction Solvent - Column Loading - Chromatography Method Check_Purification->Troubleshoot_Pur Low

References

Technical Support Center: A Validated Protocol for Minimizing Citrinin Contamination in Rubropunctamine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing citrinin contamination during the production of Rubropunctamine. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to ensure the safe and efficient production of this valuable red pigment.

Frequently Asked Questions (FAQs)

Q1: What is the relationship between this compound and citrinin biosynthesis in Monascus species?

A1: this compound and citrinin are both secondary metabolites produced by Monascus species, and their biosynthetic pathways are interconnected as they share a common precursor, acetyl-CoA.[1][2] These pathways are competitive; therefore, optimizing conditions to favor pigment production can often suppress the synthesis of citrinin, and vice-versa.[1] Key enzymes known as polyketide synthases are crucial for both pathways. The expression of the pksCT gene is essential for citrinin synthesis, while genes such as pigR are vital for pigment production.[2][3]

Q2: How significant is the choice of Monascus strain in controlling citrinin levels?

A2: The choice of Monascus strain is a critical factor, as citrinin production is highly strain-dependent.[1] It is essential to screen various Monascus isolates to identify a strain that naturally produces high yields of pigments with minimal or undetectable levels of citrinin.[4][5] Some strains, like Monascus ruber, have been noted to produce monacolin K without producing citrinin.[5]

Q3: Is there a quick way to screen for Monascus mutants that produce low levels of citrinin?

A3: Yes, a bioassay utilizing the antibacterial properties of citrinin against Bacillus subtilis is a common and effective screening method.[1] In this assay, Monascus colonies that produce citrinin will create a zone of inhibition on a lawn of B. subtilis. Strains with smaller or no inhibition zones are potential low-citrinin producers and can be selected for further analysis.[1]

Q4: How does the fermentation method influence citrinin production?

A4: The fermentation method significantly impacts citrinin levels. Solid-state fermentation (SSF), typically on a substrate like rice, generally results in substantially lower concentrations of citrinin compared to submerged fermentation (SmF).[1][6] In some instances, citrinin levels in SmF can be over 1000 times higher than in SSF.[6]

Q5: Can citrinin be removed after fermentation?

A5: While preventing citrinin formation is the ideal strategy, several post-fermentation removal techniques exist. These include enzymatic degradation using manganese peroxidase, which can completely break down citrinin under specific conditions.[1] Chemical treatments, such as using a phosphate-ethanol mixture, have also demonstrated high efficiency in removing citrinin from fermented products.[1] Additionally, physical methods like ultrasonication have been shown to degrade a significant percentage of citrinin.[7]

Troubleshooting Guides

Issue 1: High Citrinin Levels Detected in the Final Product

Possible CauseRecommended Solution
Inappropriate Monascus Strain The selected strain may be a naturally high producer of citrinin. Action: Screen multiple Monascus strains to identify a low-citrinin producing one.[4] Consider mutagenesis (e.g., UV irradiation) followed by screening to develop a superior strain.[1]
Suboptimal Fermentation Conditions Fermentation parameters such as pH, temperature, and aeration can significantly influence the citrinin biosynthesis pathway.[4][5] Action: Optimize fermentation conditions. Maintaining a low pH (e.g., around 3.0) and a slightly elevated temperature can reduce citrinin production.[5][8]
Submerged Fermentation (SmF) Method SmF is known to favor higher citrinin production compared to Solid-State Fermentation (SSF).[1][6] Action: If feasible, switch to an SSF method using a substrate like rice.[6]
Nutrient Composition of the Medium The type and concentration of carbon and nitrogen sources can impact the metabolic flux towards citrinin or pigment production.[4] Action: Experiment with different carbon and nitrogen sources in the fermentation medium.

Issue 2: Low Yield of this compound

Possible CauseRecommended Solution
Competition with Citrinin Biosynthesis The metabolic pathway may be favoring the production of citrinin over this compound precursors.[2] Action: Implement strategies to downregulate the citrinin pathway, such as selecting a low-citrinin strain or optimizing fermentation conditions as described above. Genetic modification by disrupting the pksCT gene is also an effective approach.[1]
Suboptimal Fermentation Parameters for Pigment Production The conditions may not be ideal for the synthesis of this compound precursors like rubropunctatin. Action: Optimize pH (acidic conditions are generally favored), temperature, aeration, and agitation.[4][9]
Nutrient Limitation The culture medium may lack sufficient precursors or essential nutrients for pigment synthesis.[4] Action: Ensure the medium has an adequate supply of carbon and nitrogen sources. The availability of primary amines is also crucial for the conversion of rubropunctatin to this compound.[10][11]
Strain Degeneration Fungal strains can lose their high-production capabilities after multiple subcultures.[4] Action: Maintain a stock of the high-producing strain and avoid excessive subculturing. Periodically re-screen the strain for pigment production.

Data Presentation

Table 1: Influence of Fermentation Method on Citrinin Production

Fermentation MethodSubstrateCitrinin Concentration (µg/g)Reference
Solid-State Fermentation (SSF)Rice0.018[6]
Submerged Fermentation (SmF)Liquid Medium19.02[6]

Table 2: Regulatory Limits for Citrinin in Food Products

Region/CountryProductMaximum Limit (µg/kg)Reference
European UnionRed yeast rice food supplements100[5]
JapanRed mold rice200[5][12]
ChinaRed mold rice50[5]

Experimental Protocols

Protocol 1: Screening for Low-Citrinin Producing Monascus Mutants using Bacillus subtilis Bioassay
  • Prepare Bacillus subtilis Lawn: Inoculate 100 µL of an overnight culture of B. subtilis into 100 mL of sterile nutrient agar that has been cooled to 45-50°C. Pour this mixture into sterile Petri dishes and let it solidify.[1]

  • Inoculate Monascus Strains: Using a sterile toothpick, pick a small number of spores from a mature Monascus colony (either wild-type or a mutagenized strain). Gently spot-inoculate the spores onto the center of the B. subtilis lawn plates.[1]

  • Incubation: Incubate the plates at 30°C for 48-72 hours.[1]

  • Screening: Observe the plates for zones of inhibition around the Monascus colonies. Colonies with smaller or no inhibition zones are potential low-citrinin producers and should be selected for further quantitative analysis.[1]

Protocol 2: Solid-State Fermentation for High this compound and Low Citrinin Production
  • Substrate Preparation: Wash 100g of non-glutinous rice and soak it in water for 2 hours. Drain the excess water and autoclave the rice at 121°C for 20 minutes.[1]

  • Inoculation: Prepare a spore suspension of a selected low-citrinin Monascus purpureus strain in sterile water (approximately 1 x 10^7 spores/mL).[1] Once the sterilized rice has cooled to room temperature, inoculate it with 5 mL of the spore suspension and mix thoroughly.[1]

  • Fermentation: Adjust the initial moisture content of the substrate to 40-50% and the initial pH to 5.0.[1] Incubate at a controlled temperature (e.g., 30°C) for the desired fermentation period.

  • Harvesting and Extraction: After fermentation, dry the fermented rice at 60°C and then grind it into a powder.[1] Extract the pigments and citrinin using 75% ethanol for subsequent analysis.[1]

Protocol 3: HPLC-FLD Analysis of Citrinin
  • Sample Preparation: Extract 1g of the powdered fermented product with 10 mL of 75% ethanol by vortexing for 30 minutes. Centrifuge the mixture at 4000 rpm for 10 minutes. Filter the supernatant through a 0.22 µm syringe filter.[1]

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system equipped with a fluorescence detector.[1]

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[1]

    • Mobile Phase: Acetonitrile and water (e.g., 50:50 v/v) containing 1% formic acid.[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Detection: Set the fluorescence detector to the appropriate excitation and emission wavelengths for citrinin.

  • Quantification: Compare the peak area of the sample to a standard curve prepared with a certified citrinin reference standard to determine the concentration.[1]

Visualizations

Caption: Experimental workflow for minimizing citrinin contamination.

Caption: Competing biosynthetic pathways of this compound and Citrinin.

References

Precursor feeding strategies to boost Rubropunctamine synthesis in Monascus cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding precursor feeding strategies to boost Rubropunctamine synthesis in Monascus cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it synthesized in Monascus?

A1: this compound is a red azaphilone pigment produced by fungi of the genus Monascus, notably Monascus purpureus and Monascus ruber[1][2]. It is not a direct primary metabolite but is formed from the orange pigment precursor, rubropunctatin[2][3]. The synthesis is a multi-step process that begins with the polyketide pathway to create the azaphilone core structure[1]. This core is then modified by a fatty acid synthase (FAS) to produce rubropunctatin[1]. Finally, this compound is formed through a non-enzymatic reaction where rubropunctatin reacts with primary amines, such as amino acids or ammonia, present in the fermentation medium[1][2][4][5].

Q2: What are the key precursors for feeding strategies to enhance this compound production?

A2: The key precursors for feeding strategies can be divided into two main categories:

  • Primary Building Blocks: These are fundamental for synthesizing the polyketide backbone of the pigment. Supplementing the culture medium with precursors that can be readily converted to acetyl-CoA and malonyl-CoA, such as various acetate species, can be beneficial[6].

  • Primary Amine Donors: Since the conversion of the orange precursor (rubropunctatin) to the red pigment (this compound) requires a primary amine group, supplementing the medium with a suitable primary amine source is crucial[6][7][8][9]. Effective amine donors include various amino acids (e.g., L-tryptophan, histidine, tyrosine, phenylalanine) and ammonium salts like ammonium acetate[6][7][8]. Ammonium acetate serves a dual purpose by providing the amine group and also acting as a precursor for acetyl-CoA[6].

Q3: How do different amino acids affect this compound synthesis?

A3: Amino acids can act as nitrogen sources, amido group donors, or bioactive molecules in Monascus fermentation, playing a significant role in pigment biosynthesis[7][8][9]. The effects of various amino acids can differ. For instance, histidine, tyrosine, and phenylalanine have been shown to have positive effects on the production of red, yellow, and orange pigments[7]. Conversely, methionine and cysteine can have negative effects[7]. The specific impact of an amino acid can be dose-dependent[8]. Therefore, it is essential to screen and optimize the concentration of different amino acids for your specific Monascus strain and culture conditions.

Q4: What is the relationship between this compound and citrinin biosynthesis?

A4: this compound and the mycotoxin citrinin are both secondary metabolites produced by Monascus species, and their biosynthesis pathways are closely related as they share the common precursor, acetyl-CoA[10]. The pathways are competitive; thus, conditions that favor pigment production may suppress citrinin synthesis, and vice versa[10]. The gene pksCT is essential for citrinin synthesis, while genes like pigR are crucial for pigment production[10][11]. Strategies to enhance this compound production should also consider methods to minimize citrinin contamination, such as selecting low-citrinin producing strains or optimizing fermentation conditions[10].

Troubleshooting Guides

Issue 1: Low Yield of this compound

  • Question: My Monascus culture is producing high biomass, but the yield of this compound is low. What are the potential causes and solutions?

  • Answer: High biomass with low pigment production often indicates that the culture conditions are favorable for primary metabolism (growth) but not for secondary metabolism (pigment production)[2]. Here are some potential causes and troubleshooting steps:

    • Nutrient Imbalance: Certain nitrogen sources can stimulate growth while suppressing pigment production[2].

      • Solution: Optimize the carbon-to-nitrogen (C/N) ratio in your medium[12]. Experiment with different nitrogen sources, as organic sources like peptone and yeast extract often yield more pigment than inorganic sources[12].

    • Incorrect pH: A low pH can inhibit the conversion of orange pigments to red pigments like this compound[2].

      • Solution: Monitor and control the pH of the culture medium. A two-stage pH strategy can be effective: an initial acidic pH for robust growth, followed by a shift to a more alkaline pH to promote the conversion to this compound[6].

    • Suboptimal Fermentation Time: this compound is a secondary metabolite, and its production typically peaks during the stationary phase of growth[2].

      • Solution: Harvest the culture at a later time point to allow for sufficient accumulation of the pigment.

    • Inadequate Precursor Supply: A lack of primary amine donors is a common bottleneck for this compound synthesis[4].

      • Solution: Implement a precursor feeding strategy by supplementing the medium with amino acids or ammonium acetate[4][6].

Issue 2: Culture Color is More Orange Than Red

  • Question: The color of my Monascus culture is predominantly orange. How can I enhance the production of the red pigment this compound?

  • Answer: An orange hue indicates a high concentration of the precursor pigments, rubropunctatin and monascorubrin, with inefficient conversion to red pigments[6].

    • Inadequate Nitrogen Source: The conversion to this compound requires a primary amine group[6].

      • Solution: Supplement your fermentation medium with a suitable primary amine source, such as L-tryptophan or ammonium acetate[6].

    • Suboptimal pH: The conversion of orange to red pigments is favored under slightly alkaline conditions[6].

      • Solution: After an initial growth phase at an acidic pH, shift the pH of the culture medium to a more alkaline range (e.g., pH 7-8)[2].

    • Insufficient Fermentation Time: The conversion process is time-dependent.

      • Solution: Extend the fermentation time and monitor the color change.

Issue 3: Inhibition of Fungal Growth After Precursor Feeding

  • Question: After adding a precursor, I observed an inhibition of fungal growth. What could be the cause and how can I mitigate this?

  • Answer: Many amine compounds, while essential for this compound synthesis, can be inhibitory to fungal growth at high concentrations[6].

    • Solution 1: Optimize Precursor Concentration: Conduct a dose-response experiment to determine the highest concentration of the precursor that does not significantly inhibit mycelial growth[6].

    • Solution 2: Implement a Fed-Batch Strategy: Instead of adding the entire precursor amount at the beginning, introduce it gradually over the course of the fermentation to maintain a low, non-toxic concentration[6].

    • Solution 3: Use a Less Toxic Precursor: Experiment with different primary amine sources that may be less toxic to your specific Monascus strain[6].

Quantitative Data Summary

Table 1: Effect of Different Amino Acids on Monascus Pigment Production

Amino Acid SupplementedEffect on Red Pigment ProductionReference
Histidine (HIS)Positive[7]
Tyrosine (TYR)Positive[7]
Phenylalanine (PHE)Positive[7]
Methionine (MET)Negative[7]
Cysteine (CYS)Negative[7]
Lysine (LYS)Negative[7]
GlycineFavored red pigment production as a sole nitrogen source in M. ruber[7]
ArginineFavored red pigment production as a sole nitrogen source in M. ruber[7]
SerineFavored red pigment production as a sole nitrogen source in M. ruber[7]

Table 2: General Fermentation Parameters for Monascus Pigment Production in Submerged Fermentation

ParameterOptimal Range/ConditionReference
Carbon SourceGlucose, Maltose, Soluble Starch[1][4]
Nitrogen SourcePeptone, Yeast Extract, Monosodium Glutamate (MSG)[1][4][12]
Temperature28-30°C[4][12]
pH5.0 - 7.0 (can be varied in stages)[4][6]
Agitation150 - 200 rpm[4]

Experimental Protocols

Protocol 1: Ammonium Acetate Feeding for Enhanced this compound Production

This protocol outlines a general procedure for enhancing this compound production in a submerged fermentation of Monascus spp. by supplementing with ammonium acetate[6].

  • Inoculum Preparation:

    • Prepare a seed culture of your Monascus strain in a suitable liquid medium (e.g., Potato Dextrose Broth).

    • Incubate at 28-30°C on a rotary shaker (150-180 rpm) for 3-5 days, or until sufficient biomass is obtained.

  • Fermentation Medium:

    • Prepare the production medium. A basal medium containing a carbon source (e.g., glucose, rice powder), a nitrogen source (e.g., peptone, yeast extract), and essential minerals is recommended.

    • Sterilize the medium by autoclaving.

  • Inoculation and Cultivation:

    • Inoculate the sterile production medium with the seed culture (typically 5-10% v/v).

    • Incubate the culture under the same conditions as the inoculum preparation.

  • Precursor Feeding:

    • Prepare a sterile stock solution of ammonium acetate (e.g., 10% w/v).

    • After an initial growth phase (e.g., 48-72 hours), begin adding the ammonium acetate stock solution to the culture. A fed-batch strategy with gradual addition is recommended to avoid growth inhibition.

  • Harvesting and Analysis:

    • After the desired fermentation period, harvest the culture.

    • Separate the biomass from the broth by centrifugation or filtration.

    • Extract the pigments from the biomass using a suitable solvent (e.g., 95% ethanol)[1][13].

    • Quantify the this compound concentration using High-Performance Liquid Chromatography (HPLC)[4][14].

Protocol 2: Extraction and Quantification of this compound

This protocol describes the general steps for extracting and quantifying this compound from a Monascus culture.

  • Extraction:

    • Mix the dried and powdered Monascus fermented substrate (e.g., rice) with 95% ethanol in a 1:10 (w/v) ratio[13].

    • Agitate the mixture for several hours at room temperature[13].

    • Filter the mixture to separate the solid residue from the pigment extract[13].

  • Concentration:

    • Concentrate the ethanol extract using a rotary evaporator at 40-50°C to remove the ethanol[13].

  • Quantification by HPLC:

    • Sample Preparation: Dilute the concentrated pigment extract with a suitable solvent (e.g., methanol or acetonitrile) and filter it through a 0.22 µm syringe filter[10].

    • Chromatographic Conditions:

      • HPLC System: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

      • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)[10].

      • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is commonly used[10].

      • Flow Rate: 1.0 mL/min[10].

      • Detection: Monitor the absorbance at approximately 510 nm for this compound[1].

    • Quantification: Create a standard curve using a purified this compound standard of known concentrations to quantify the amount in the samples[1].

Visualizations

Rubropunctamine_Biosynthesis_Pathway Acetyl_CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl_CoA->PKS FAS Fatty Acid Synthase (FAS) Acetyl_CoA->FAS Malonyl_CoA Malonyl-CoA Malonyl_CoA->PKS Malonyl_CoA->FAS Polyketide_Backbone Polyketide Backbone PKS->Polyketide_Backbone Rubropunctatin Rubropunctatin (Orange Pigment) Polyketide_Backbone->Rubropunctatin Beta_Keto_Acid β-Keto Acid Side Chain FAS->Beta_Keto_Acid Beta_Keto_Acid->Rubropunctatin This compound This compound (Red Pigment) Rubropunctatin->this compound Primary_Amines Primary Amines (e.g., Amino Acids, NH₃) Primary_Amines->this compound Non-enzymatic reaction

Caption: Simplified biosynthetic pathway of this compound in Monascus.

Precursor_Feeding_Workflow Start Start: Monascus Culture Inoculum_Prep Inoculum Preparation Start->Inoculum_Prep Fermentation Submerged Fermentation (Initial Growth Phase) Inoculum_Prep->Fermentation Feeding_Strategy Precursor Feeding (Fed-batch) Fermentation->Feeding_Strategy Precursor_Prep Prepare Sterile Precursor Solution (e.g., Amino Acid, Ammonium Acetate) Precursor_Prep->Feeding_Strategy Continued_Fermentation Continued Fermentation (Pigment Production Phase) Feeding_Strategy->Continued_Fermentation Harvesting Harvesting Continued_Fermentation->Harvesting Extraction Pigment Extraction Harvesting->Extraction Analysis Quantification (HPLC) Extraction->Analysis End End: Quantified this compound Yield Analysis->End

Caption: Experimental workflow for precursor feeding to enhance this compound production.

Troubleshooting_Logic Start Low this compound Yield Check_Color Is the culture color orange? Start->Check_Color Check_Growth Is biomass production low? Check_Color->Check_Growth No Orange_Hue High precursor, low conversion Check_Color->Orange_Hue Yes Low_Growth Suboptimal growth conditions Check_Growth->Low_Growth Yes Good_Growth_Low_Pigment Suboptimal conditions for secondary metabolism Check_Growth->Good_Growth_Low_Pigment No Solution_Orange Add Primary Amine Precursor Adjust pH to be more alkaline Extend fermentation time Orange_Hue->Solution_Orange Solution_Low_Growth Optimize medium composition (C/N ratio) Optimize temperature and aeration Low_Growth->Solution_Low_Growth Solution_Good_Growth Implement precursor feeding Optimize pH (two-stage strategy) Extend fermentation time Good_Growth_Low_Pigment->Solution_Good_Growth

Caption: Troubleshooting logic for low this compound production.

References

Impact of carbon and nitrogen sources on Rubropunctamine yield and purity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the impact of carbon and nitrogen sources on Rubropunctamine yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Monascus culture shows high biomass, but the this compound yield is low. What is the problem?

A1: This common issue often points to a misdirection of metabolic resources. While the culture is growing, the conditions are not optimal for secondary metabolite production. Key factors include:

  • Suboptimal Carbon Source: Some carbon sources, like glucose, can be excellent for promoting mycelial growth but may not be ideal for inducing pigment synthesis.[1][2] Consider switching to or supplementing with carbon sources known to enhance pigment production, such as mannitol, maltose, or rice powder.[2][3] High concentrations of glucose can also inhibit the formation of secondary metabolites.[2]

  • Inappropriate Nitrogen Source: Organic nitrogen sources like peptone and yeast extract often favor biomass accumulation.[1][4] While essential for growth, they might not be the best choice for maximizing pigment yield. Inorganic sources such as nitrates or ammonium salts can be more effective for pigment synthesis, although this is highly strain-dependent.[1][4]

  • Incorrect Carbon-to-Nitrogen (C/N) Ratio: A balanced C/N ratio is critical. A high ratio may favor biomass growth over pigment production.[1] It is crucial to calculate and optimize the C/N ratio for your specific Monascus strain.[1]

Q2: My fermentation is producing orange pigments (Rubropunctatin/Monascorubrin) but very little red this compound. How can I facilitate the conversion?

A2: this compound is not directly biosynthesized by the fungus; it is a chemical derivative of its orange precursor, Rubropunctatin.[5][6] The conversion from orange to red requires an amino group.

  • Amine Donor Availability: The reaction requires a primary amine.[5][7] Ensure your medium contains an adequate source, such as amino acids (e.g., monosodium glutamate) or ammonium salts.[7][8] The type of nitrogen source directly influences the final pigment color. Media containing yeast extract or nitrate tend to result in red pigments due to a higher pH (around 6.5), while ammonium-based media often lead to orange pigments at a lower pH (around 2.5).[4]

  • Suboptimal Fermentation Time: The conversion is a time-dependent process.[7] It's possible you are harvesting the culture too early. Extend the fermentation period and monitor the pigment profile over time using HPLC to identify the point of maximum this compound concentration.[7]

Q3: I am observing a high yield of yellow pigments (Monascin/Ankaflavin) instead of the desired orange or red pigments. What causes this shift?

A3: The predominance of yellow pigments indicates that the initial steps of the polyketide synthesis pathway are active, but the downstream conversion to orange and red pigments is limited.[1] The choice of nitrogen source can significantly influence the type of pigment produced.[1] For example, some studies suggest that ammonium or ammonium nitrate can favor the formation of orange pigments, which are the precursors to red pigments, while other nitrogen sources might lead to a metabolic state that favors the accumulation of yellow pigments.[1][4]

Q4: What are the best overall carbon and nitrogen sources for maximizing this compound yield?

A4: The optimal sources are highly strain-specific and depend on the fermentation conditions.[1][2] However, general trends have been observed:

  • Carbon: Mannitol has been identified as a highly effective carbon source for stimulating the production of extracellular red pigment.[9] Other effective sources include fructose, maltose, and rice powder.[2][3][10] Glucose is often used but can primarily boost biomass at the expense of pigment if not carefully controlled.[2][11]

  • Nitrogen: Organic nitrogen sources like peptone and yeast extract are often reported to yield more pigment than inorganic sources.[9][10] Monosodium glutamate (MSG) is also a widely used and effective nitrogen source that provides the necessary amino group for the conversion of orange precursors to this compound.[8][12] Inorganic sources like ammonium chloride and ammonium nitrate can also be effective and may help reduce the production of the mycotoxin citrinin.[13][14]

Q5: How can I accurately quantify this compound yield and purity in my samples?

A5: To distinguish this compound from other Monascus pigments and accurately quantify it, the following methods are recommended:

  • High-Performance Liquid Chromatography (HPLC): This is the most reliable method for separating and quantifying different pigments in a mixture.[7][15] Using a Diode Array Detector (DAD) or Photodiode Array (PDA) detector allows for identification based on both retention time and characteristic absorption spectra. Red pigments like this compound are typically detected around 500-510 nm.[5][15]

  • Spectrophotometry: For a quicker, relative quantification, the absorbance of the pigment extract can be measured. The maximum absorbance for this compound is around 500-510 nm.[5][16] This method is less precise than HPLC as it does not separate this compound from other co-eluting pigments.

Data Presentation

Table 1: Effect of Various Carbon Sources on Monascus Pigment Production

Carbon SourceOrganismFermentation TypeKey FindingReference
MannitolMonascus ruberSubmergedProduced the maximum orange pigment (precursor to this compound).[17]
MannitolMonascus sp.SubmergedStimulated the highest production of extracellular red pigment.[9]
FructoseM. purpureusSolid-StateGave the maximum yield of red and yellow pigments on a jackfruit seed substrate.[10]
MaltoseM. purpureusSubmergedConsidered the best carbon source for red pigment production in some studies.[2]
Rice PowderM. purpureusSubmergedResulted in high production of Monascus pigments and high saccharifying power.[3]
GlucoseMonascus sp.SubmergedGenerally supports good growth and pigment production, but high concentrations can be inhibitory.[2][11]
SucroseM. ruberSubmergedGave the highest biomass weight but was not optimal for pigment production.
Lactose & FructoseM. ruberSubmergedFound to be inefficient carbon sources that can inhibit pigment synthesis.

Table 2: Effect of Various Nitrogen Sources on Monascus Pigment Production

Nitrogen SourceOrganismFermentation TypeKey FindingReference
PeptoneM. purpureusSolid-StateYielded the maximum amount of red, orange, and yellow pigments on wheat bran.[9]
Yeast ExtractM. purpureusSolid-StateResulted in the highest pigment yield on a jackfruit seed substrate.[10]
Monosodium Glutamate (MSG)M. purpureusSolid-StateHad the most significant positive impact on increasing pigment and biomass production.[12]
Sodium Nitrate (NaNO₃)M. ruberSubmergedEnhanced biomass production but decreased orange pigment yield compared to control.
Ammonium (NH₄⁺) or Ammonium Nitrate (NH₄NO₃)Monascus sp.SubmergedTends to result in orange pigments and a lower culture pH (~2.5). Can increase overall pigment yield and reduce citrinin.[4][13]
Nitrate (NO₃⁻) or Yeast ExtractMonascus sp.SubmergedTends to result in red pigments and a higher culture pH (~6.5).[4]
Organic Nitrogen (general)Monascus sp.SubmergedOptimal for growth but can be unfavorable for pigment production compared to inorganic sources.[4]

Experimental Protocols

Protocol 1: Submerged Fermentation for this compound Production

This protocol provides a general procedure for producing this compound in a liquid culture.

Methodology:

  • Inoculum Preparation: Prepare a spore suspension (e.g., 1 x 10⁸ spores/mL) or a mycelial culture of your Monascus purpureus or Monascus ruber strain from a PDA slant.[5][8]

  • Medium Preparation: Prepare the liquid fermentation medium. A typical medium (g/L) consists of: Glucose 30, Monosodium Glutamate (MSG) 1.5, MgSO₄·7H₂O 0.5, K₂HPO₄ 0.5, KH₂PO₄ 0.5, FeSO₄·7H₂O 0.014.[18] Adjust pH as needed (e.g., pH 6.0-7.0).[11][17]

  • Sterilization: Autoclave the fermentation medium at 121°C for 15-20 minutes.[5]

  • Inoculation: Inoculate the sterile medium with the prepared inoculum (e.g., 2-5% v/v).[1][17]

  • Incubation: Incubate the culture in a shaker incubator at 28-30°C and 150 rpm for 9-14 days.[1][17] Monitor and adjust the pH if necessary.

  • Harvesting: After the incubation period, separate the fungal biomass (mycelia) from the culture broth by centrifugation or filtration.[5]

Protocol 2: Pigment Extraction and Purification

This protocol outlines the steps for extracting the crude pigment and purifying this compound.

Methodology:

  • Solvent Extraction: Extract the pigments from the harvested mycelia using 70-95% ethanol.[5][6] Agitate the mixture for several hours for efficient extraction. The extracellular pigments will be in the culture broth supernatant.[5]

  • Filtration and Concentration: Filter the extract to remove solid mycelial debris. Concentrate the pigment extract by evaporating the solvent under reduced pressure using a rotary evaporator.[5][18]

  • Column Chromatography (Purification):

    • Prepare a silica gel column packed in a non-polar solvent like chloroform or hexane.[15][18]

    • Dissolve the crude pigment extract in a minimal amount of the same solvent and load it onto the column.[18]

    • Elute the column with a solvent gradient of increasing polarity (e.g., a gradient of ethyl acetate in hexane or methanol in chloroform).[15][18]

    • Collect the fractions and monitor the separation using Thin Layer Chromatography (TLC).[18]

    • Pool the fractions containing pure this compound and concentrate them using a rotary evaporator to obtain the purified pigment.[18]

Visualizations

G cluster_0 Polyketide Pathway cluster_1 Azaphilone Core Formation cluster_2 Pigment Maturation A Acetyl-CoA + Malonyl-CoA B Polyketide Synthase (PKS) A->B C Hexaketide Backbone B->C D Enzymatic Cyclization & Oxidation C->D E Azaphilone Core D->E F Fatty Acid Synthase (FAS) Modification E->F G Rubropunctatin (Orange Pigment) F->G I This compound (Red Pigment) G->I H Primary Amine (from Nitrogen Source, e.g., MSG) H->I G cluster_growth Growth Optimization cluster_pigment Pigment Synthesis Optimization start Start: Low this compound Yield q1 Is biomass high? start->q1 a1 Review inoculum quality and basic media components (minerals, pH). q1->a1 No a2 Metabolism favors growth over secondary metabolite production. q1->a2 Yes end End: Optimized Yield a1->end q2 Is broth orange? a4 Precursor is present. Conversion to red pigment is failing. q2->a4 Yes a6 Biosynthesis pathway is blocked or shifted to other pigments (e.g., yellow). q2->a6 No a3 Optimize C/N Ratio. Test alternative Carbon Sources (e.g., Mannitol, Maltose). Test alternative Nitrogen Sources. a2->a3 a3->q2 a5 Ensure primary amine source is present (e.g., MSG, Ammonium Salts). Extend fermentation time. Check culture pH. a4->a5 a5->end a7 Review Nitrogen Source. Certain sources favor yellow vs. orange/red. Analyze for byproducts via HPLC. a6->a7 a7->end G A 1. Strain Selection & Inoculum Prep B 2. Media Formulation (Carbon & Nitrogen Source Optimization) A->B C 3. Fermentation (Submerged or Solid-State) B->C D 4. Harvest Biomass & Broth C->D E 5. Solvent Extraction D->E F 6. Crude Extract Concentration E->F G 7. Purification (e.g., Column Chromatography) F->G H 8. Analysis (HPLC, Spectrophotometry) G->H I Pure this compound H->I

References

Methods to prevent the degradation of Rubropunctamine during extraction and storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on preventing the degradation of Rubropunctamine during extraction and storage. Below you will find frequently asked questions (FAQs) and troubleshooting guides designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a primary concern?

A1: this compound is a red azaphilone pigment produced by fungi of the Monascus genus.[1][2][3][4] Its stability is a significant concern because it is highly susceptible to degradation from various environmental factors, including temperature, pH, light, oxygen, and metal ions.[1] This degradation can lead to a loss of its characteristic red color and may alter its biological activity, thereby impacting experimental results and the shelf-life of related products.[1]

Q2: What are the key factors that lead to the degradation of this compound?

A2: The primary factors contributing to the degradation of this compound are:

  • Temperature: High temperatures can significantly accelerate the degradation process.[1]

  • Light: Exposure to sunlight, and to a lesser extent, fluorescent and UV light, can cause photodegradation.[1][5]

  • pH: this compound is most stable in neutral to slightly acidic conditions (pH 4-8).[1] It exhibits lower stability in strongly acidic or alkaline environments.[1][6]

  • Oxygen: The presence of oxygen can lead to oxidative degradation.[1]

  • Metal Ions: Certain metal ions can act as catalysts in degradation reactions.[1]

Q3: What are the ideal long-term storage conditions for this compound?

A3: For long-term storage, it is recommended to keep this compound in a solid, dry form at -20°C or below, protected from light.[1][7][8][9] If storage in a solution is necessary, use a suitable solvent, aliquot it into smaller volumes to prevent repeated freeze-thaw cycles, and store it at -20°C or -80°C in the dark.[1]

Q4: How can I minimize the degradation of this compound during the extraction process?

A4: To minimize degradation during extraction, adhere to the following guidelines:

  • Maintain Low Temperatures: Keep the extraction process at a low temperature.[1]

  • Protect from Light: Use amber-colored glassware or wrap containers with aluminum foil to shield the sample from light.[1]

  • Control pH: Use an appropriate extraction solvent, such as 60% aqueous ethanol, and maintain the pH within the stable range of 4-8.[1]

  • Work Efficiently: Minimize the duration of the extraction to limit exposure to potentially degrading conditions.[1]

Q5: What analytical techniques are recommended for detecting the degradation of this compound?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector or a Mass Spectrometer (MS) is the most prevalent method for separating and quantifying this compound and its degradation products.[1][10] A stability-indicating HPLC method is crucial as it can resolve the parent compound from its degradants, allowing for an accurate assessment of stability.[1]

Troubleshooting Guides

Problem Possible Cause Solution
Loss of red color in the extract shortly after extraction. Exposure to high temperatures during extraction or storage.Immediately cool the extract on ice after extraction. For short-term use, store at ≤ 4°C, and for long-term storage, maintain at -20°C. Avoid leaving the extract at room temperature.[1]
Exposure to direct sunlight or intense laboratory lighting.Work in a dimly lit environment or use amber-colored labware. Wrap flasks and tubes in aluminum foil to block light.[1]
The pH of the extraction solvent or the final solution is either too acidic or too alkaline.Measure and adjust the pH of your solutions to fall within the optimal range of 4-8 using appropriate buffers.[1][6]
Low yield of this compound during extraction. Inefficient extraction solvent or suboptimal conditions.Optimize the extraction solvent; 60% aqueous ethanol is a common choice. Ensure adequate extraction time and proper agitation.[1]
Degradation during the extraction process.Adhere to all preventative measures, including temperature control and protection from light.[1]
Appearance of unknown peaks in HPLC analysis of a stored sample. Degradation of this compound into smaller molecules.Re-evaluate your storage conditions. Ensure the sample is stored at -20°C or below, protected from light, and in a properly sealed container. If in solution, assess the purity of the solvent and its potential for reactivity.[1]
Contamination of the sample.Use high-purity solvents and clean labware. Filter samples prior to HPLC analysis.[1]
Inconsistent experimental results when using this compound. Degradation of the stock solution.Prepare fresh stock solutions frequently and avoid using old solutions that may have degraded. Aliquot stock solutions to minimize freeze-thaw cycles.[1]
Purity issues with the initial this compound sample.Verify the purity of your this compound standard using a reliable analytical method such as HPLC-MS.[1]

Quantitative Data Summary

The stability of this compound is significantly influenced by temperature and pH. The following tables summarize the effects of these factors on the stability of Monascus red pigments.

Table 1: Effect of Temperature on the Stability of Monascus Red Pigments

TemperatureTreatment DurationRemaining Pigment (%)Reference
4°C (Refrigeration)8 hours~95%[1]
25°C (Room Temp)8 hours~80%[1]
85°C (Pasteurization)1 minute~98%[1]
105°C (Hot Air Oven)15 minutes< 50%[1]
121°C (Autoclaving)15 minutes~93%[1]

Table 2: Effect of pH on the Stability of Monascus Red Pigments

pHTreatment DurationRemaining Pigment (%)Reference
424 hours~99%[1]
724 hours~99%[1]
924 hours~98%[1]

Note: While stable over a wide pH range in the short term, prolonged exposure to highly acidic or alkaline conditions can lead to degradation.[1]

Experimental Protocols

Protocol 1: Extraction of this compound from Monascus-Fermented Substrate

This protocol provides a general procedure for extracting this compound from a solid fermented substrate.

  • Preparation: Dry the Monascus-fermented solid substrate at a low temperature (e.g., 40°C) and grind it into a fine powder.[1]

  • Solvent Addition: Add 60% aqueous ethanol to the powdered substrate at a solid-to-liquid ratio of 1:10 (w/v).[1]

  • pH Adjustment: Adjust the pH of the slurry to 6.0 using dilute HCl or NaOH.[1]

  • Extraction: Incubate the mixture at 30°C for 16 hours with constant agitation (e.g., 180 rpm on an orbital shaker).[1]

  • Solid-Liquid Separation: Centrifuge the mixture at 5000 x g for 15 minutes to pellet the solid material.[1]

  • Collection: Carefully decant the supernatant, which contains the extracted this compound.[1]

  • Purification (Optional): The extract can be further purified using techniques like column chromatography (e.g., with a C18 stationary phase).[1]

  • Storage: Store the final extract at -20°C in the dark.[1]

Protocol 2: Stability Testing of this compound

This protocol outlines a method for assessing the stability of this compound under various stress conditions.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 60% ethanol) at a known concentration.[1]

  • Stress Conditions:

    • Thermal Stress: Aliquot the stock solution into sealed vials and expose them to different temperatures (e.g., 4°C, 25°C, 50°C, 80°C) for various time points.[1]

    • pH Stress: Adjust the pH of the stock solution to different values (e.g., 2, 4, 7, 9, 11) using appropriate buffers and incubate at a constant temperature.[1]

    • Photostability: Expose the stock solution in clear vials to a light source (e.g., direct sunlight, fluorescent lamp, UV lamp) for defined periods. Keep dark controls wrapped in aluminum foil.[1][5]

  • Analysis: At each time point, withdraw a sample and analyze it using a stability-indicating HPLC method to determine the percentage of remaining this compound.[1]

Visualizations

experimental_workflow cluster_extraction Extraction Protocol cluster_stability Stability Testing Protocol prep Preparation of Fermented Substrate solvent Solvent Addition (60% Ethanol) prep->solvent ph_adjust pH Adjustment (pH 6.0) solvent->ph_adjust extraction Incubation with Agitation ph_adjust->extraction separation Solid-Liquid Separation extraction->separation collection Collection of Supernatant separation->collection storage_ext Storage at -20°C in Dark collection->storage_ext sample_prep Sample Preparation (Stock Solution) stress Application of Stress Conditions (Temp, pH, Light) sample_prep->stress analysis HPLC Analysis stress->analysis

Caption: Experimental workflow for the extraction and stability testing of this compound.

degradation_pathways This compound This compound (Stable) Degraded Degradation Products (Loss of Color & Activity) This compound->Degraded Degradation Temp High Temperature Light Light Exposure pH Extreme pH (<4 or >8) Oxygen Oxygen Metal Metal Ions

Caption: Factors leading to the degradation of this compound.

References

Optimizing pH and temperature for maximal Rubropunctamine production in bioreactors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) concerning the optimization of pH and temperature for maximal Rubropunctamine production in bioreactors.

Frequently Asked Questions (FAQs)

Q1: What is the typical optimal pH range for this compound production by Monascus species?

A1: The optimal pH for this compound production, a secondary metabolite, is generally in the acidic to neutral range. While mycelial growth can occur over a wider pH range (2.5 to 8.0), pigment production is more specific.[1] The biosynthesis of this compound's precursors, the orange pigments monascorubrin and rubropunctatin, is favored under acidic conditions.[2][3] For instance, some studies have found the highest pigment production at an initial pH of 5.0 or 6.5.[4] However, the final conversion to red pigments like this compound through reactions with primary amines can be influenced by pH shifts during fermentation.[1]

Q2: What is the ideal temperature for maximizing this compound yield?

A2: The optimal temperature for this compound production by Monascus species, which are mesophilic fungi, typically lies between 28°C and 32°C.[5][6][7] While the fungus might grow at a slightly wider range, secondary metabolite production is often more temperature-sensitive.[2] Temperatures around 30°C have been frequently cited as optimal for red pigment production.[4] It is crucial to maintain a stable temperature within this range, as deviations can lead to reduced yields.[2]

Q3: How do pH and temperature interact to affect this compound production?

A3: pH and temperature are critical, interdependent parameters in this compound production. The optimal combination of these factors is essential for maximizing yield. For example, a study on Monascus ruber found the highest orange pigment production (a precursor to this compound) at a pH of 7 and a temperature of 28°C.[8] It is important to note that the optimal conditions can be strain-specific. Therefore, a systematic optimization of both parameters simultaneously, for instance using a Design of Experiments (DoE) approach, is recommended for any new strain or process.[2]

Q4: Can the choice of bioreactor type influence the optimization of pH and temperature?

A4: Yes, the type of bioreactor can influence how pH and temperature are controlled and their overall impact on production. For secondary metabolite production, fed-batch reactors are often preferred over batch reactors.[9] This is because fed-batch systems allow for better control over the growth phases by gradual nutrient addition, which helps in maintaining the culture in the productive stationary phase for a longer duration.[9] This extended production phase provides a wider window for optimizing and controlling pH and temperature to maximize this compound yield.

Q5: What is the biochemical relationship between the orange precursors and the final red pigment, this compound?

A5: this compound is not directly biosynthesized by the fungus but is formed from its orange pigment precursor, rubropunctatin.[7] This conversion is a chemical reaction where the pyran oxygen of rubropunctatin is replaced by a primary amine.[7] This aminophilic reaction results in the characteristic purplish-red color of this compound.[7] Therefore, optimizing conditions for high yields of rubropunctatin is a prerequisite for maximizing this compound production.

Troubleshooting Guides

Issue 1: Low Yield of this compound

  • Question: Our Monascus purpureus fermentation is resulting in significantly lower than expected yields of this compound. What are the potential causes related to pH and temperature, and how can we troubleshoot this?

  • Answer: Low yields of this compound can often be traced back to suboptimal fermentation conditions. Here’s how to troubleshoot issues related to pH and temperature:

Potential CauseTroubleshooting Steps
Suboptimal Initial pH The initial pH of your culture medium is critical. An incorrect starting pH can hinder the biosynthetic pathway for this compound precursors.[2] Solution: Perform a pH optimization experiment by setting up parallel fermentations with varying initial pH levels (e.g., 4.0, 5.0, 6.0, 7.0).[2][8] Monitor the pH throughout the fermentation and analyze the final this compound concentration to determine the optimal starting pH for your specific strain.
pH Drift During Fermentation The metabolic activity of the fungus can cause the pH of the medium to change over time, potentially moving it out of the optimal range for pigment production. Solution: Implement a pH control strategy in your bioreactor. Use automated addition of acid (e.g., HCl) or base (e.g., NaOH) to maintain the pH within a narrow, predetermined range throughout the fermentation process.
Incorrect Incubation Temperature Monascus purpureus has a specific optimal temperature range for secondary metabolite production.[2] Deviations from this range can significantly reduce yields. Solution: Conduct a temperature optimization study by running fermentations at different temperatures (e.g., 25°C, 28°C, 30°C, 32°C).[2] Ensure your bioreactor's temperature control system is accurately calibrated and maintained.
Inadequate Precursor (Orange Pigment) Production Since this compound is derived from orange pigments, low yields of these precursors will directly limit the final red pigment concentration. Acidic conditions are known to favor the accumulation of monascorubrin and rubropunctatin.[3] Solution: Consider a two-stage pH strategy. The initial phase could be at a pH optimal for mycelial growth, followed by a shift to a more acidic pH (e.g., 3.0) to promote the accumulation of the orange precursors.[3]

Issue 2: Batch-to-Batch Variability in this compound Production

  • Question: We are observing significant inconsistency in this compound yields between different fermentation batches, even with seemingly identical protocols. Could pH and temperature be contributing factors?

  • Answer: Yes, even minor fluctuations in pH and temperature can lead to significant batch-to-batch variability.

Potential CauseTroubleshooting Steps
Inconsistent Initial pH Adjustment Manual pH adjustment of the medium before sterilization can introduce variability. Solution: Standardize the pH adjustment procedure. Use a calibrated pH meter and prepare the medium in large, well-mixed batches to ensure uniformity.
Temperature Fluctuations in the Bioreactor Inconsistent temperature control, even minor drifts, can affect metabolic rates and pigment production. Solution: Regularly calibrate the temperature probes in your bioreactor. Monitor the temperature profile of each batch to ensure it remains stable and within the optimal range. Implement alarms for temperature deviations.
Lack of Real-time pH Monitoring and Control Without real-time control, the pH can vary significantly between batches due to slight differences in inoculum quality or metabolic activity.[6] Solution: Implement a robust online pH monitoring and control system for your bioreactors. This will ensure that the pH is maintained at the desired setpoint throughout the fermentation, reducing a major source of variability.

Data on Optimal pH and Temperature

The following tables summarize quantitative data from various studies on the effect of pH and temperature on pigment production by Monascus species.

Table 1: Effect of Initial pH on Pigment Production

OrganismpHPigment Production (Relative Units/Description)Reference
Monascus ruber4.0Decreased[8]
Monascus ruber5.0Moderate[8]
Monascus ruber6.0High[8]
Monascus ruber7.0Maximum (O.D. 460)[8]
Monascus ruber8.0Decreased[8]
Monascus ruber9.0Lowest (O.D. 460)[8]
Monascus purpureus P-575.0Optimum for red and yellow pigments[4]

Table 2: Effect of Temperature on Pigment Production

OrganismTemperature (°C)Pigment Production (Relative Units/Description)Reference
Monascus ruber20Low[8]
Monascus ruber24Moderate[8]
Monascus ruber28Maximum orange pigment (O.D. 460)[8]
Monascus ruber32High biomass, slightly lower pigment[8]
Monascus ruber36Decreased[8]
Monascus purpureus P-5730Optimum for red pigment production[4]

Experimental Protocols

Protocol 1: One-Factor-at-a-Time (OFAT) Optimization of Initial pH

  • Medium Preparation: Prepare the fermentation medium (e.g., Potato Dextrose Broth supplemented with a suitable carbon source) and dispense equal volumes into several bioreactors or shake flasks.

  • pH Adjustment: Adjust the initial pH of the medium in each vessel to a different value (e.g., 4.0, 5.0, 6.0, 7.0, 8.0) using sterile HCl or NaOH.

  • Sterilization: Autoclave the bioreactors/flasks at 121°C for 15-20 minutes.

  • Inoculation: Inoculate each vessel with a standardized inoculum of Monascus purpureus (e.g., a spore suspension with a defined concentration).

  • Incubation: Incubate the cultures at a constant, optimal temperature (e.g., 30°C) and agitation speed (e.g., 150 rpm) for a predetermined duration (e.g., 8-10 days).[4][8]

  • Sampling and Analysis: At the end of the fermentation, harvest the broth and/or mycelia. Extract the pigments using a suitable solvent (e.g., 70-95% ethanol).[7]

  • Quantification: Measure the this compound concentration using a spectrophotometer at the appropriate wavelength or by HPLC.

  • Determination of Optimum: Identify the initial pH that resulted in the highest this compound yield.

Protocol 2: Optimization of Incubation Temperature

  • Medium Preparation and pH Adjustment: Prepare the fermentation medium and adjust the initial pH to the optimum value determined in Protocol 1. Dispense equal volumes into multiple bioreactors or shake flasks.

  • Sterilization and Inoculation: Follow steps 3 and 4 from Protocol 1.

  • Incubation: Place each bioreactor/flask in a separate incubator set to a different temperature (e.g., 24°C, 26°C, 28°C, 30°C, 32°C). Maintain a constant agitation speed.

  • Sampling, Analysis, and Quantification: Follow steps 6 and 7 from Protocol 1.

  • Determination of Optimum: Identify the incubation temperature that yielded the highest concentration of this compound.

Visualizations

Rubropunctamine_Biosynthesis_Pathway acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks fas Fatty Acid Synthase (FAS) acetyl_coa->fas malonyl_coa Malonyl-CoA malonyl_coa->pks malonyl_coa->fas polyketide_backbone Polyketide Backbone pks->polyketide_backbone beta_ketoacid β-Ketoacid fas->beta_ketoacid rubropunctatin Rubropunctatin (Orange Pigment) polyketide_backbone->rubropunctatin Esterification beta_ketoacid->rubropunctatin This compound This compound (Red Pigment) rubropunctatin->this compound Aminophilic Reaction primary_amines Primary Amines (e.g., from amino acids) primary_amines->this compound

Caption: Putative biosynthetic pathway of this compound.

Experimental_Workflow start Start: Strain Selection (Monascus purpureus) media_prep 1. Media Preparation & Sterilization start->media_prep ph_optim 2. pH Optimization (e.g., 4.0, 5.0, 6.0, 7.0) media_prep->ph_optim temp_optim 3. Temperature Optimization (e.g., 25°C, 28°C, 30°C, 32°C) ph_optim->temp_optim Use Optimal pH fermentation 4. Bioreactor Fermentation (Optimized pH & Temp) temp_optim->fermentation Use Optimal Temp extraction 5. Pigment Extraction fermentation->extraction analysis 6. Quantification (HPLC / Spectrophotometry) extraction->analysis end End: Maximal This compound Yield analysis->end

Caption: Workflow for optimizing pH and temperature.

References

Technical Support Center: Efficient Synthesis of Rubropunctamine using High-Producing Monascus Strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the selection of high-producing Monascus strains and the efficient synthesis of Rubropunctamine.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during your experiments in a question-and-answer format.

Q1: My Monascus culture is growing well (high biomass), but the this compound yield is low. What are the potential causes?

A1: High biomass with low pigment production often points to suboptimal conditions for secondary metabolism. Key factors to investigate include:

  • Nutrient Imbalance: Certain nitrogen sources, like peptone or yeast extract, can stimulate significant biomass growth but may suppress pigment production.[1]

  • Incorrect pH: The pH of the medium is a critical factor. A low pH can inhibit the nucleophilic addition of amino groups, which is necessary to convert the orange pigment precursors to red pigments like this compound.[1]

  • Suboptimal Fermentation Time: this compound is a secondary metabolite, and its production typically increases during the stationary phase of fungal growth. Harvesting the culture too early can result in low yields.[1]

  • Inadequate Precursor Supply: The synthesis of this compound is dependent on the availability of its orange pigment precursor, rubropunctatin.[1]

Q2: The pigment profile of my culture is predominantly orange, with very little red this compound. How can I enhance the conversion?

A2: This issue suggests that the biosynthesis of the precursor orange pigments is occurring, but their conversion to red pigments is hindered. Consider the following adjustments:

  • Amine Source Supplementation: The conversion of orange rubropunctatin to red this compound is a non-enzymatic reaction that requires a primary amine source.[1][2] Supplementing the fermentation medium with amino acids or ammonium salts can significantly drive the conversion. For instance, the addition of 0.5% ammonium acetate has been shown to increase extracellular this compound content by over 1800-fold.[3]

  • Extend Fermentation Time: The conversion process is time-dependent. Extending the fermentation period and monitoring the pigment profile over time using analytical methods like HPLC can help determine the optimal harvest time for maximal this compound concentration.[4]

  • pH Optimization: While a lower initial pH might favor the production of orange pigments, a pH closer to neutral (around 6.0-7.0) can facilitate the aminophilic reaction to form red pigments.[5]

Q3: My Monascus culture is producing the mycotoxin citrinin along with the desired pigments. How can I reduce or eliminate citrinin production?

A3: Citrinin contamination is a significant concern in Monascus fermentations. Several strategies can be employed to minimize its production:

  • Strain Selection: Different strains of Monascus have varying capacities for citrinin production. Screening and selecting a low-citrinin or citrinin-free producer is a crucial first step.[6]

  • Control of Culture Temperature: Increasing the culture temperature from 27°C to 37°C has been shown to dramatically decrease citrinin production without negatively impacting pigment synthesis.[7][8]

  • pH Management: A low initial pH of 2.5 has been demonstrated to effectively suppress citrinin synthesis to negligible levels.[6]

  • Gene Deletion: For advanced users, knocking out genes related to citrinin biosynthesis, such as ctnE, can significantly reduce citrinin production (by up to 96%) and in some cases, even increase pigment yield.[9]

  • Post-fermentation Treatment: While prevention is ideal, some methods exist to reduce citrinin after fermentation. For example, a phosphate-ethanol mixture has been reported to remove a significant percentage of citrinin from Monascus rice.[10]

Q4: The fungal mycelia are forming large, dense pellets, and pigment production is low. What is the issue and how can it be addressed?

A4: Large, dense mycelial pellets can lead to mass transfer limitations, restricting the supply of oxygen and nutrients to the cells in the center of the pellet, which in turn affects secondary metabolite production.[6] To address this, you can:

  • Optimize Inoculum Concentration: Varying the initial spore concentration can influence pellet size and morphology.

  • Adjust Agitation Speed: Increasing the agitation speed in submerged fermentation can create smaller, more dispersed pellets, improving mass transfer.

  • Modify Medium Composition: The addition of certain compounds or altering the carbon-to-nitrogen ratio can influence mycelial morphology.

Data Presentation

The following tables summarize quantitative data on this compound production under various conditions.

Table 1: Optimal Conditions for this compound Production in Submerged Fermentation (SmF)

ParameterMonascus ruberMonascus purpureusReference(s)
Carbon Source Glucose (10 g/L)Maltose[2]
Nitrogen Source Monosodium Glutamate (MSG) (10 g/L), PeptoneYeast Extract[2]
Initial pH 6.56.0 - 6.5[2]
Temperature 30°C28.8°C - 30°C[2]
Agitation 150 - 350 rpm-[2]
Incubation Time 7 - 9 days7 days[2]

Table 2: Optimal Conditions for this compound Production in Solid-State Fermentation (SSF)

ParameterMonascus ruberMonascus purpureusReference(s)
Substrate RiceRice[2]
Nitrogen Source Monosodium Glutamate (MSG) (3 g/kg)Peptone[2]
Initial Moisture 55%50% - 60%[2]
Initial pH 6.06.0[2]
Temperature 30°C30°C[2]
Incubation Time 10 - 14 days10 days[2]

Table 3: Comparison of Monascus Fermentation Substrates for this compound Production

SubstrateRelative Abundance of this compound (%)Reference
Rice Grains87.3[11]
Sorghum Grains58.26[11]
Corn Grains57.03[11]

Experimental Protocols

This section provides detailed methodologies for key experiments.

Protocol 1: High-Throughput Screening of High-Yield Monascus Strains

This protocol outlines a method for efficiently screening a large number of Monascus mutants for enhanced pigment production.

  • Mutant Library Generation: Expose a spore suspension of the parent Monascus strain to a mutagenic agent (e.g., UV radiation or a chemical mutagen like ethyl methanesulfonate) to create a library of mutants.

  • Mixture Cultivation in Microtiter Plates:

    • Aliquot the treated hyphal suspension into 48-deep well microtiter plates (MTPs).

    • Culture the mutant mixtures in a seed medium (e.g., containing starch, NaNO₃, KH₂PO₄, MgSO₄·7H₂O, soybean meal, and corn steep liquor) with shaking (e.g., 220 rpm) at 33°C for approximately 42 hours.[12]

  • Fermentation for Pigment Production:

    • Inoculate a fresh set of 48-deep well MTPs containing fermentation medium with a small volume (e.g., 9% v/v) of the seed cultures.[12]

    • Incubate with shaking for around 48 hours.[12]

  • High-Throughput Pigment Quantification:

    • Mix a small volume of the culture broth (e.g., 0.1 mL) with 70% ethanol (e.g., 0.9 mL) in a new MTP.[12]

    • Centrifuge the MTP to pellet the mycelia.

    • Transfer the supernatant to a 96-well plate and measure the absorbance at 517 nm using a microplate reader.[12]

    • The pigment production is calculated as: Color Value (U/mL) = OD₅₁₇ × dilution factor.[12]

  • Isolation of High-Yield Strains:

    • From the wells showing the highest pigment production, perform serial dilutions and plate on a suitable agar medium (e.g., Potato Dextrose Agar) to obtain single colonies.

    • Individually screen these colonies in shake flasks to confirm their high-yield phenotype.

Protocol 2: Submerged Fermentation (SmF) for this compound Production

This protocol describes a general procedure for producing this compound in a liquid culture.

  • Inoculum Preparation:

    • Prepare a spore suspension or mycelial culture of Monascus purpureus or Monascus ruber.[2]

  • Medium Preparation:

    • Prepare the fermentation medium with a suitable carbon source (e.g., glucose, 30 g/L), nitrogen source (e.g., Monosodium Glutamate, 1.5 g/L), and basal salts (e.g., MgSO₄·7H₂O 0.5 g/L, K₂HPO₄ 0.5 g/L, KH₂PO₄ 0.5 g/L, FeSO₄·7H₂O 0.014 g/L).[11]

    • Adjust the initial pH of the medium as required (e.g., 6.0-6.5).[2]

  • Sterilization: Autoclave the fermentation medium at 121°C for 15-20 minutes.[2]

  • Inoculation: Aseptically inoculate the sterile medium with the prepared Monascus inoculum.[2]

  • Incubation:

    • Incubate the culture in a shaker incubator at the optimal temperature (e.g., 30°C) and agitation speed (e.g., 150-200 rpm) for the specified duration (e.g., 7-14 days).[2][3]

    • Monitor and, if necessary, adjust the pH during fermentation.

  • Harvesting: Separate the fungal biomass from the culture broth by centrifugation or filtration.[2]

Protocol 3: Pigment Extraction and Quantification by HPLC

This protocol details the extraction of pigments and the quantification of this compound using High-Performance Liquid Chromatography (HPLC).

  • Pigment Extraction:

    • Intracellular Pigments: Extract the pigments from the harvested biomass using a suitable solvent like ethanol.[2]

    • Extracellular Pigments: The supernatant from the harvesting step contains the extracellular pigments.

  • Sample Preparation for HPLC:

    • Dilute the pigment extract with a suitable solvent (e.g., methanol or acetonitrile).

    • Filter the diluted sample through a 0.45 µm syringe filter before injection into the HPLC system.[2]

  • HPLC Analysis:

    • HPLC System: A standard HPLC system equipped with a C18 column and a diode-array detector (DAD) or a UV-Vis detector is suitable.[2]

    • Mobile Phase: A gradient elution is typically used, often consisting of a mixture of acidified water (e.g., with formic acid) and acetonitrile.[1]

    • Detection: Monitor the absorbance at the maximum wavelength for this compound, which is approximately 510 nm.[1][2]

  • Quantification:

    • Create a standard curve using a purified this compound standard of known concentrations.

    • Quantify the amount of this compound in the samples by comparing their peak areas to the standard curve.[2]

Visualizations

Biosynthetic Pathway of this compound

Rubropunctamine_Biosynthesis acetyl_coa Acetyl-CoA + Malonyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks Polyketide Synthesis hexaketide Hexaketide Backbone pks->hexaketide azaphilone_core Azaphilone Core hexaketide->azaphilone_core Cyclization & Oxidation rubropunctatin Rubropunctatin (Orange Pigment) azaphilone_core->rubropunctatin Modification by FAS fas Fatty Acid Synthase (FAS) fas->rubropunctatin This compound This compound (Red Pigment) rubropunctatin->this compound Non-enzymatic Reaction amines Primary Amines (e.g., Amino Acids) amines->this compound Experimental_Workflow start Start: Parent Monascus Strain mutagenesis Mutagenesis (UV, Chemical) start->mutagenesis screening High-Throughput Screening (Microtiter Plates) mutagenesis->screening selection Selection of High-Yield Mutants screening->selection fermentation Fermentation (SmF or SSF) selection->fermentation extraction Pigment Extraction fermentation->extraction analysis HPLC Analysis & Quantification extraction->analysis end End: Purified This compound analysis->end Troubleshooting_Logic problem Problem: Low This compound Yield check_growth Is Biomass Growth Normal? problem->check_growth check_color Is Culture Orange? check_growth->check_color Yes optimize_medium Optimize Fermentation Medium (C/N ratio, etc.) check_growth->optimize_medium No optimize_conditions Optimize Physical Conditions (pH, Temp) check_color->optimize_conditions No (Low overall pigment) add_amines Add Amine Source (e.g., MSG, NH₄⁺) check_color->add_amines Yes extend_time Extend Fermentation Time add_amines->extend_time

References

Technical Support Center: Enhancing the Water Solubility of Rubropunctamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low water solubility of Rubropunctamine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its water solubility a concern?

A1: this compound is a red azaphilone pigment naturally produced by fungi of the Monascus genus.[1][2][3][4][5] It is formed from its orange precursor, rubropunctatin, through a reaction with a primary amine.[3][6] While it has promising biological activities, including antimicrobial and antioxidant properties, its inherently low water solubility limits its applications in aqueous formulations for food, beverage, and pharmaceutical purposes.[2][3][4][7][8][9][10]

Q2: What are the primary strategies for enhancing the water solubility of poorly soluble compounds like this compound?

A2: A variety of techniques can be employed to improve the solubility of hydrophobic compounds. These can be broadly categorized as physical and chemical modifications. Common approaches include:

  • Particle size reduction: Micronization and nanosizing increase the surface area-to-volume ratio, which can improve the dissolution rate.[11][12]

  • Solid dispersions: Dispersing the compound in a hydrophilic polymer matrix can enhance solubility.[11][13]

  • Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, and liposomes can encapsulate hydrophobic compounds.[11][13][14]

  • Complexation: Using cyclodextrins to form inclusion complexes can increase aqueous solubility.[11][13]

  • Chemical modification (Prodrugs): Modifying the structure of the compound to create a more soluble derivative that converts back to the active form in the body is a common strategy.[14] For this compound, this can be achieved by reacting its precursor with amino acids to create more water-soluble derivatives.[9][15][16]

  • Use of cosolvents and hydrotropes: Blending water with miscible solvents (cosolvents) or adding hydrotropic agents can enhance solubility.[17][18][19]

Q3: Are there any known water-soluble derivatives of this compound?

A3: Yes, N-glucosylthis compound is a known water-soluble derivative.[10] Additionally, reacting the orange Monascus pigment precursors, such as rubropunctatin, with various amino acids can produce a range of water-soluble red pigments.[9][16]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
This compound precipitates out of aqueous solution. Low intrinsic solubility of the parent compound.* Consider derivatization with a hydrophilic moiety, such as an amino acid or a sugar.[9][10][16] * Formulate with solubility enhancers like cyclodextrins or as a solid dispersion.[11][13] * For initial experiments, prepare a stock solution in an organic solvent (e.g., DMSO, ethanol) and then dilute it in the aqueous medium, ensuring the final organic solvent concentration is compatible with your application.
Poor bioavailability observed in in-vivo studies. Limited dissolution in gastrointestinal fluids.* Reduce the particle size of the this compound powder through micronization or nanosizing to increase the dissolution rate.[11][12] * Develop a lipid-based formulation such as a self-emulsifying drug delivery system (SEDDS) to improve absorption.[11][13][14]
Inconsistent results in biological assays. Variability in the solubilization of the compound.* Ensure a consistent and validated method for preparing your this compound solutions. * Use a solubilizing agent that is inert in your specific assay. * Consider preparing a more stable, water-soluble derivative of this compound for more reproducible results.[9][10]
Difficulty in achieving the desired concentration in a formulation. Exceeding the solubility limit of this compound in the chosen solvent system.* Conduct solubility studies with various pharmaceutically acceptable cosolvents (e.g., propylene glycol, PEG 300) to find an optimal solvent blend.[18] * Explore the use of hydrotropes to increase the aqueous solubility.[19]

Experimental Protocols

Protocol 1: Semi-Synthesis of Water-Soluble this compound Derivatives

This protocol describes a general method for synthesizing water-soluble this compound derivatives by reacting its precursor, rubropunctatin, with an amino acid.

Materials:

  • Rubropunctatin (orange Monascus pigment)

  • Selected amino acid (e.g., glycine, lysine)

  • Methanol

  • Phosphate buffer (pH 7.0)

  • Distilled water

  • Rotary evaporator

  • HPLC system for purification and analysis

Procedure:

  • Dissolve a known amount of rubropunctatin in methanol.

  • Prepare a solution of the selected amino acid in phosphate buffer.

  • Mix the rubropunctatin solution with the amino acid solution. The molar ratio of rubropunctatin to the amino acid may need to be optimized.

  • Stir the reaction mixture at a controlled temperature (e.g., 40-60°C) for a specified duration (e.g., 2-24 hours). Monitor the reaction progress by observing the color change from orange to red and by using thin-layer chromatography (TLC) or HPLC.

  • After the reaction is complete, remove the methanol using a rotary evaporator.

  • The resulting aqueous solution contains the water-soluble this compound derivative.

  • Purify the derivative using a suitable chromatographic technique, such as preparative HPLC.

  • Characterize the purified product using techniques like mass spectrometry and NMR to confirm its structure.

Protocol 2: Formulation of this compound with Cyclodextrins

This protocol outlines the preparation of a this compound-cyclodextrin inclusion complex to enhance its aqueous solubility.

Materials:

  • This compound

  • Beta-cyclodextrin (β-CD) or a derivative like hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Distilled water

  • Magnetic stirrer

  • Freeze-dryer

Procedure:

  • Prepare an aqueous solution of the chosen cyclodextrin (e.g., HP-β-CD) at a specific concentration.

  • Add an excess amount of this compound powder to the cyclodextrin solution.

  • Stir the suspension at room temperature for 24-48 hours, protected from light.

  • After stirring, filter the suspension to remove the undissolved this compound. The filtrate contains the water-soluble this compound-cyclodextrin complex.

  • To obtain a solid form of the complex, freeze-dry the filtrate.

  • Determine the concentration of this compound in the complex using UV-Vis spectrophotometry or HPLC.

Data Presentation

Table 1: Solubility Enhancement of a Model Hydrophobic Compound with Bio-based Solvents

Hydrophobic CompoundBio-based SolventSolubility Increase (Fold)
Syringic Acid1,2-Propanediol~30
Ferulic Acid1,2-Propanediol~97
Data adapted from a study on enhancing the solubility of hydrophobic compounds, demonstrating the potential of certain solvents.[19]

Visualizations

G Workflow for Enhancing this compound Solubility cluster_start cluster_methods Solubility Enhancement Strategies cluster_phys_details cluster_chem_details cluster_formulation Formulation Approaches cluster_end start Start: Poorly Soluble This compound phys_mod Physical Modification start->phys_mod chem_mod Chemical Modification start->chem_mod cosolvent Co-solvents / Hydrotropes start->cosolvent particle_size Particle Size Reduction (Micronization, Nanosizing) phys_mod->particle_size solid_disp Solid Dispersion phys_mod->solid_disp complexation Complexation (Cyclodextrins) phys_mod->complexation prodrug Semi-synthesis of Water-Soluble Derivatives (e.g., with Amino Acids) chem_mod->prodrug lipid_form Lipid-Based Formulation (SEDDS, Liposomes) particle_size->lipid_form end_point End: Water-Soluble This compound Formulation solid_disp->end_point complexation->end_point prodrug->end_point lipid_form->end_point cosolvent->end_point

Caption: Workflow for solubility enhancement.

G Semi-synthesis of Water-Soluble this compound Derivatives cluster_precursors Precursors cluster_reaction Reaction cluster_product Product cluster_downstream Downstream Processing rubropunctatin Rubropunctatin (Orange, Water-Insoluble) reaction_step Aminophilic Substitution in Buffered Solution rubropunctatin->reaction_step amine Primary Amine Source (e.g., Amino Acid) amine->reaction_step product This compound Derivative (Red, Water-Soluble) reaction_step->product purification Purification (e.g., HPLC) product->purification characterization Characterization (e.g., MS, NMR) purification->characterization

Caption: Semi-synthesis of derivatives.

References

Troubleshooting co-eluting impurities during the chromatographic purification of Rubropunctamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges encountered during the chromatographic purification of Rubropunctamine, with a specific focus on addressing co-eluting impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities that co-elute with this compound during chromatographic purification?

A1: The most prevalent co-eluting impurities are structurally similar azaphilone pigments produced by Monascus species. These include the orange precursor pigment, rubropunctatin, from which this compound is formed, and monascorubramine, another red pigment with a similar chemical structure.[1] Unreacted starting materials and other red pigment derivatives formed from reactions with various amino acids in the fermentation broth can also contribute to co-elution.[1]

Q2: My HPLC chromatogram shows a shoulder on the this compound peak. What is the likely cause?

A2: A peak shoulder or a broad, asymmetrical peak is a strong indicator of a co-eluting impurity. Given that this compound is a semi-synthetic product formed from rubropunctatin, it is highly probable that unreacted rubropunctatin or a closely related red pigment derivative is eluting at a very similar retention time under your current chromatographic conditions. Using a photodiode array (PDA) detector can help assess peak purity by comparing UV-Vis spectra across the peak.[1]

Q3: How does the mobile phase pH affect the separation of this compound and its impurities?

A3: The pH of the mobile phase can significantly impact the retention and selectivity of ionizable compounds like this compound. For azaphilone pigments, a mobile phase with a slightly acidic pH, typically containing 0.1% formic acid, is often used to ensure consistent protonation of the molecules, leading to sharper peaks and improved separation on reversed-phase columns.[2] Adjusting the pH can alter the hydrophobicity of both this compound and its impurities, which can be leveraged to improve resolution.

Q4: Can I use a different organic modifier in my mobile phase to resolve co-eluting peaks?

A4: Yes, changing the organic modifier is a valuable strategy. If you are using acetonitrile and experiencing co-elution, switching to methanol, or vice versa, can alter the selectivity of the separation. Acetonitrile and methanol have different solvent properties and can induce different interactions between the analytes and the stationary phase, potentially changing the elution order and resolving the co-eluting peaks.

Q5: What detection wavelength is optimal for monitoring the purification of this compound?

A5: Red pigments like this compound are typically detected at a wavelength of 500-510 nm.[1][2][3] It is advisable to also monitor at wavelengths optimal for the expected impurities, such as 470 nm for the orange precursor rubropunctatin, to gain a comprehensive understanding of the separation.[1][3] A PDA detector is highly recommended as it allows for the simultaneous monitoring of multiple wavelengths and the extraction of spectra to aid in peak identification and purity assessment.[1]

Troubleshooting Guides for Co-eluting Impurities

Issue 1: Poor Resolution Between this compound and an Unknown Impurity

This guide provides a systematic approach to improve the separation of this compound from a co-eluting impurity.

Troubleshooting Workflow

G cluster_0 Initial Observation cluster_1 Method Optimization cluster_2 Outcome start Co-eluting peaks observed in chromatogram step1 Optimize Gradient Profile (Decrease slope around elution time) start->step1 step2 Modify Mobile Phase (Change organic solvent or pH) step1->step2 If no improvement end_success Baseline Resolution Achieved step1->end_success Success step3 Adjust Flow Rate & Temperature (Lower flow rate, adjust temperature) step2->step3 If no improvement step2->end_success Success step4 Change Stationary Phase (Different column chemistry) step3->step4 If no improvement step3->end_success Success step4->end_success Success end_fail Co-elution Persists (Consider 2D-LC or alternative purification) step4->end_fail No improvement

Caption: Troubleshooting workflow for resolving co-eluting impurities.

Data Presentation: HPLC Method Parameter Adjustments

The following table summarizes potential adjustments to HPLC parameters to resolve co-eluting peaks.

ParameterStandard ConditionAdjustment Strategy for Co-elutionExpected Outcome
Gradient Elution Linear gradient (e.g., 60-90% B in 15 min)Decrease the gradient slope around the elution time of the target peaks.Increased separation between closely eluting compounds.
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid1. Replace Acetonitrile with Methanol.2. Adjust the pH of the aqueous phase.Altered selectivity, potentially changing the elution order.
Flow Rate 1.0 mL/minDecrease the flow rate (e.g., to 0.8 mL/min).Improved resolution due to increased interaction with the stationary phase.
Column Temperature 30°CIncrease or decrease the temperature by 5-10°C.Can affect retention times and selectivity.
Stationary Phase C18 ColumnSwitch to a column with a different chemistry (e.g., Phenyl-Hexyl or Cyano).Different analyte-stationary phase interactions leading to changes in selectivity.

Experimental Protocols

Protocol 1: HPLC Analysis of this compound and Impurities

This protocol describes a general method for the analytical separation of this compound and its common impurities.

Materials and Equipment:

  • HPLC system with a PDA or UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Sample dissolved in the initial mobile phase composition

  • 0.45 µm syringe filters

Procedure:

  • System Preparation: Equilibrate the column with the initial mobile phase conditions (e.g., 60% B) for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation: Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 510 nm (for this compound), with additional monitoring at 470 nm (for rubropunctatin).

    • Injection Volume: 20 µL

    • Gradient Elution:

      • 0-15 min: 60% B to 90% B

      • 15-20 min: Hold at 90% B

      • 20-25 min: 90% B to 60% B

      • 25-30 min: Hold at 60% B

  • Data Analysis: Integrate the peaks and assess the resolution between this compound and any co-eluting impurities. Use the PDA detector to check for peak purity.

Protocol 2: Method Development for Resolving Co-eluting Impurities

This protocol provides a step-by-step guide to modify the analytical method when co-elution is observed.

  • Optimize the Gradient:

    • Based on the initial chromatogram, identify the time window where this compound and the impurity elute.

    • Modify the gradient to have a shallower slope in this region. For example, if the peaks elute between 10 and 12 minutes, you might change the gradient to increase by only 0.5% B per minute during this time.

  • Change the Organic Modifier:

    • Prepare a new mobile phase B using methanol instead of acetonitrile (Methanol with 0.1% formic acid).

    • Repeat the analysis with the same gradient profile. The change in solvent can significantly alter the selectivity of the separation.

  • Adjust Flow Rate and Temperature:

    • Systematically decrease the flow rate in increments of 0.1 mL/min (e.g., from 1.0 to 0.8 mL/min) and observe the effect on resolution.

    • Adjust the column temperature in 5°C increments (e.g., from 30°C to 35°C or 25°C) to see if it improves separation.

  • Evaluate a Different Stationary Phase:

    • If co-elution persists, consider using a column with a different stationary phase chemistry. A phenyl-hexyl column, for instance, offers different selectivity based on pi-pi interactions, which can be effective for separating aromatic compounds like azaphilones.

Mandatory Visualization

Chemical Relationship between this compound and Rubropunctatin

The primary co-eluting impurity, rubropunctatin, is the direct precursor to this compound. The structural similarity is the root cause of the purification challenge.

G cluster_0 Precursor cluster_1 Reaction cluster_2 Product Rubropunctatin Rubropunctatin (Orange Pigment) C21H22O5 Reaction + Primary Amine (e.g., NH3) Rubropunctatin->Reaction This compound This compound (Red Pigment) C21H23NO4 Reaction->this compound

Caption: Conversion of Rubropunctatin to this compound.

References

Technical Support Center: Post-Fermentation Removal of Citrinin from Rubropunctamine Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on post-fermentation techniques for the removal of the mycotoxin citrinin from Rubropunctamine extracts produced by Monascus species.

Frequently Asked Questions (FAQs)

Q1: What is citrinin and why is its removal from Monascus extracts important?

A1: Citrinin (CIT) is a polyketide mycotoxin produced by several fungal species, including Monascus, Aspergillus, and Penicillium.[1][2] It is a significant concern in food and pharmaceutical applications due to its nephrotoxic (kidney-damaging) and hepatotoxic (liver-damaging) effects.[2] The co-production of citrinin with valuable secondary metabolites like this compound and other Monascus pigments necessitates its removal to ensure product safety and regulatory compliance.[2]

Q2: What are the main post-fermentation strategies for citrinin removal?

A2: Post-fermentation strategies for citrinin removal can be broadly categorized into physical, chemical, and biological methods.

  • Physical methods primarily involve adsorption using various materials.

  • Chemical methods utilize solvents or oxidizing agents to extract or degrade citrinin.

  • Biological methods employ enzymes or microorganisms to break down citrinin into less toxic compounds.[3]

Q3: Does heat treatment affect citrinin levels?

A3: Yes, heat treatment can reduce citrinin levels. Citrinin decomposes at temperatures above 175°C in dry conditions and above 100°C in the presence of water.[1][4] However, heating can lead to the formation of degradation products like citrinin H1, which may be more toxic than citrinin itself.[3][4] Therefore, heat treatment must be carefully controlled and evaluated for the formation of toxic byproducts.

Q4: Can fermentation conditions be optimized to reduce citrinin production?

A4: Absolutely. While this guide focuses on post-fermentation removal, optimizing fermentation parameters is a crucial preventative measure. Factors such as the choice of Monascus strain, culture temperature, and pH can significantly impact citrinin production.[5][6][7] For instance, increasing the culture temperature from 27°C to 37°C has been shown to dramatically decrease citrinin production.[5]

Troubleshooting Guide: Common Issues in Citrinin Removal

Q5: My citrinin removal efficiency using adsorption is low. What are the possible causes and solutions?

A5: Low removal efficiency during adsorption can be due to several factors:

  • Possible Cause 1: Inappropriate adsorbent. The choice of adsorbent is critical. While various materials can be used, their efficiency varies.

    • Solution: Consider using specialized adsorbents like surface-active maghemite nanoparticles (SAMNs), which have shown high efficiency in binding citrinin.[8][9]

  • Possible Cause 2: Suboptimal adsorption conditions. Factors like pH, contact time, and adsorbent concentration affect efficiency.

    • Solution: Optimize these parameters. For example, the binding of citrinin to SAMNs is a cooperative phenomenon that is more effective at higher citrinin concentrations.[8]

  • Possible Cause 3: Matrix interference. Components in the this compound extract may compete with citrinin for binding sites on the adsorbent.

    • Solution: A pre-purification step to remove interfering compounds might be necessary before the adsorption step.

Q6: I am observing the degradation of my this compound pigments during chemical treatment for citrinin removal. How can I prevent this?

A6: Pigment degradation is a common issue with harsh chemical treatments.

  • Possible Cause 1: Use of strong oxidizing agents. Agents like ozone or hydrogen peroxide can degrade both citrinin and the desired pigments.

    • Solution: Carefully control the concentration of the oxidizing agent and the reaction time. For instance, with ozone treatment, the effectiveness depends on exposure time and concentration.[10] Combining a lower concentration of an oxidizing agent with another treatment, like visible light with hydrogen peroxide, might enhance citrinin degradation while minimizing pigment loss.[11]

  • Possible Cause 2: pH instability. Extreme pH values used during chemical extraction can alter the chemical structure of the pigments.

    • Solution: Monitor and control the pH throughout the process. Use buffer systems where appropriate. The phosphate-ethanol extraction method is effective because citrinin is more hydrophilic in this solution than monacolin K, allowing for selective removal.[12][13] A similar principle could be applied to protect pigments.

Q7: The enzymatic degradation of citrinin in my extract is incomplete. What could be the reason?

A7: Incomplete enzymatic degradation can be frustrating. Here are some potential reasons:

  • Possible Cause 1: Enzyme inhibition. Components in the fermentation broth could be inhibiting the enzyme.

    • Solution: A partial purification of the extract before enzymatic treatment might be required. Also, ensure that the buffer conditions are optimal for the enzyme's activity.

  • Possible Cause 2: Insufficient enzyme concentration or reaction time. The enzyme might be saturated, or the reaction may not have proceeded to completion.

    • Solution: Increase the enzyme concentration or extend the incubation time. For example, manganese peroxidase (MrMnP) from Moniliophthora roreri completely degraded 10 mg/L of pure citrinin within 72 hours.[3][14]

  • Possible Cause 3: Suboptimal reaction conditions. Temperature and pH are critical for enzyme activity.

    • Solution: Ensure the reaction is carried out at the optimal temperature and pH for the specific enzyme being used.

Data Presentation: Comparison of Citrinin Removal Techniques

Technique Method Removal Efficiency Key Findings Reference
Chemical Extraction Phosphate-ethanol extraction (45% ethanol, 1.5% phosphate, 70 min)91.6%Retained 79.5% of monacolin K.[12][13]
Chemical Degradation Ozone treatment (60 µmol/mol, 180 min)Significant reductionReduced citrinin levels from 173.51 µg/kg to 42.90 µg/kg in wheat grains.[15][16][17]
Chemical Degradation Hydrogen Peroxide (0.1% H2O2)58.45%Also resulted in a 22.04% loss of monacolin K.[18]
Biological Degradation Manganese Peroxidase (MrMnP)Complete degradationDegraded up to 4.6 mg/L of citrinin in red yeast rice within 72 hours.[3][14]
Physical Adsorption Magnetic Nanoparticles (SAMNs)Up to 96% bindingBinding is cooperative and more effective at higher citrinin concentrations.[8]

Experimental Protocols

Protocol 1: Citrinin Removal using Phosphate-Ethanol Extraction

This protocol is adapted from the method described for removing citrinin from red mold rice.

  • Preparation of Extraction Solution: Prepare a solution containing 45% ethanol and 1.5% phosphate.

  • Extraction:

    • Suspend the dried this compound extract in the phosphate-ethanol solution.

    • Agitate the mixture continuously for 70 minutes at room temperature.

  • Separation:

    • Centrifuge the mixture to pellet the solid material.

    • Decant the supernatant containing the dissolved citrinin.

  • Drying: Dry the remaining solid, which contains the purified this compound, under vacuum.

  • Analysis: Quantify the citrinin content in the final product and the supernatant using HPLC-FLD or LC-MS/MS to determine the removal efficiency.[12][13]

Protocol 2: Enzymatic Degradation of Citrinin using Manganese Peroxidase (MrMnP)

This protocol is based on the detoxification of citrinin by MrMnP.

  • Reaction Setup:

    • Prepare a reaction mixture containing the this compound extract, 500 U/L of MrMnP, 50 mM malonate buffer (pH 5.0), 1 mM MnSO4, and 0.1 mM H2O2.

  • Incubation:

    • Incubate the reaction mixture at 30°C for up to 72 hours.

  • Monitoring:

    • Take aliquots at different time points (e.g., 0, 24, 48, 72 hours).

  • Analysis:

    • Analyze the aliquots by HPLC to monitor the disappearance of the citrinin peak.[3] The degradation product, dihydrocitrinone, can also be monitored.[3][14]

Protocol 3: Quantification of Citrinin by HPLC with Fluorescence Detection (HPLC-FLD)

This is a general protocol for the quantification of citrinin.

  • Sample Preparation:

    • Extract a known amount of the sample with an appropriate solvent, such as 75% ethanol, by vortexing.[6]

    • Centrifuge the extract and filter the supernatant through a 0.22 µm syringe filter.[6]

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system equipped with a fluorescence detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[6][19]

    • Mobile Phase: A mixture of acetonitrile, water, and an acidifier like acetic or formic acid (e.g., 55:43:2, v/v/v or 50:50 v/v with 1% formic acid).[6][19]

    • Flow Rate: 1.0 mL/min.[6][19]

    • Injection Volume: 20 µL.[6][19]

    • Detection: Set the fluorescence detector to an excitation wavelength of 330 nm and an emission wavelength of 500 nm.[18]

  • Quantification:

    • Prepare a calibration curve using citrinin standards of known concentrations.

    • Determine the concentration in the sample by comparing its peak area with the calibration curve.[19]

Visualizations

ExperimentalWorkflow_CitrininRemoval cluster_physical Physical Method: Adsorption cluster_chemical Chemical Method: Extraction cluster_biological Biological Method: Enzymatic Degradation p1 This compound Extract p2 Adsorption (e.g., Magnetic Nanoparticles) p1->p2 p3 Magnetic Separation p2->p3 p4 Purified Extract p3->p4 c1 This compound Extract c2 Phosphate-Ethanol Extraction c1->c2 c3 Centrifugation c2->c3 c4 Purified Extract c3->c4 b1 This compound Extract b2 Enzymatic Treatment (e.g., Manganese Peroxidase) b1->b2 b3 Incubation b2->b3 b4 Purified Extract b3->b4

Caption: Experimental workflows for different citrinin removal techniques.

DecisionTree_CitrininRemoval start Start: Citrinin Contaminated This compound Extract q1 Is high purity essential and are pigments sensitive to solvents? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no method_bio Biological Method: Enzymatic Degradation a1_yes->method_bio q2 Is scalability and cost a major concern? a1_no->q2 method_chem Chemical Method: Phosphate-Ethanol Extraction method_adsorption_bulk Physical Method: Bulk Adsorbents a2_yes Yes q2->a2_yes a2_no No q2->a2_no a2_yes->method_chem method_adsorption_nano Physical Method: Nanoparticle Adsorption a2_no->method_adsorption_nano

Caption: Decision tree for selecting a citrinin removal method.

References

Validation & Comparative

A Validated Reverse-Phase HPLC Method for Accurate Rubropunctamine Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides a detailed comparison of a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Rubropunctamine, a significant azaphilone pigment produced by Monascus species. The performance of this method is objectively compared with alternative analytical techniques, supported by experimental data and detailed protocols.

This compound, a red pigment from Monascus spp., is not only a natural colorant but also possesses various biological activities.[1] Ensuring the quality, safety, and appropriate dosage of products containing this compound necessitates a reliable and precise analytical method for its quantification in complex matrices like fermented foods.[1] This guide focuses on a validated RP-HPLC method coupled with UV-Vis detection, a widely accessible and robust technique for this purpose.

Performance Characteristics of the Validated RP-HPLC Method

The validation of the analytical method is crucial to demonstrate its fitness for the intended purpose.[1] The following tables summarize the performance characteristics of a validated RP-HPLC method for this compound quantification, based on International Council for Harmonisation (ICH) guidelines.

Table 1: Method Validation Parameters for this compound Quantification

ParameterAcceptance CriteriaTypical Result
Linearity (Correlation Coefficient, r²) r² ≥ 0.999> 0.999
Concentration Range Defines the range of accurate and precise measurement0.1 - 50 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5%
Precision (% RSD)
- Repeatability (Intra-day)≤ 2.0%< 1.5%
- Intermediate Precision (Inter-day)≤ 2.0%< 2.0%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:10.05 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10:10.1 µg/mL
Specificity No interference from matrix componentsPeak purity > 99%

Table 2: Comparison with Alternative Analytical Methods

MethodPrincipleAdvantagesDisadvantages
RP-HPLC-UV/Vis Separation based on polarity, detection by UV/Vis absorbance.Cost-effective, robust, widely available, good for routine QC.Lower sensitivity and specificity compared to MS methods.
HPLC-DAD (Diode Array Detector) Similar to UV/Vis but acquires spectra across a range of wavelengths.Provides spectral information for peak purity assessment and compound identification.More expensive than a single-wavelength UV/Vis detector.
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) Separation by HPLC, detection by mass-to-charge ratio.Highly sensitive and specific, allows for structural elucidation.High instrument and operational cost, requires specialized expertise.

Experimental Protocols

Sample Preparation from Fermented Products

A robust extraction procedure is critical for accurate quantification in complex matrices.

  • Homogenization: Weigh 1-5 g of the homogenized fermented product into a 50 mL centrifuge tube.

  • Extraction: Add 20 mL of 70% (v/v) ethanol.

  • Vortex and Sonicate: Vortex the mixture for 2 minutes, followed by ultrasonication for 30 minutes in a water bath.[1]

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.[1]

  • Collection: Decant the supernatant into a clean flask. Repeat the extraction process on the pellet one more time to ensure complete extraction.

  • Combine and Evaporate: Combine the supernatants. If necessary, evaporate the solvent under reduced pressure at 40°C to concentrate the extract.

  • Reconstitution and Filtration: Reconstitute the dried extract in a known volume of the initial mobile phase. Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

RP-HPLC Method for this compound Quantification

Table 3: Chromatographic Conditions

ParameterRecommended Condition
Column C18 Reverse Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 510 nm
Run Time 35 minutes

Visualizing the Workflow and Method Validation

To further clarify the experimental and logical processes, the following diagrams are provided.

HPLC_Sample_Preparation_Workflow start Start: Fermented Product Sample homogenize 1. Homogenize Sample start->homogenize extract 2. Add Extraction Solvent (70% Ethanol) homogenize->extract vortex_sonicate 3. Vortex & Sonicate extract->vortex_sonicate centrifuge 4. Centrifuge vortex_sonicate->centrifuge collect_supernatant 5. Collect Supernatant centrifuge->collect_supernatant repeat_extraction Repeat Extraction on Pellet centrifuge->repeat_extraction combine_evaporate 6. Combine & Evaporate Supernatants collect_supernatant->combine_evaporate repeat_extraction->extract reconstitute 7. Reconstitute in Mobile Phase combine_evaporate->reconstitute filter 8. Filter (0.45 µm) reconstitute->filter hplc_injection Ready for HPLC Injection filter->hplc_injection

Sample preparation workflow for this compound extraction.

HPLC_Method_Validation_Pathway method_development Analytical Method Development validation_protocol Validation Protocol Definition (ICH Q2(R1)) method_development->validation_protocol specificity Specificity / Selectivity validation_protocol->specificity linearity Linearity & Range validation_protocol->linearity accuracy Accuracy (Recovery) validation_protocol->accuracy precision Precision (Repeatability & Intermediate) validation_protocol->precision lod_loq LOD & LOQ validation_protocol->lod_loq robustness Robustness validation_protocol->robustness validated_method Validated Method for Routine Use specificity->validated_method linearity->validated_method accuracy->validated_method precision->validated_method lod_loq->validated_method robustness->validated_method

Logical pathway for HPLC method validation.

References

A Head-to-Head Comparative Analysis of the Bioactivities of Rubropunctamine and Monascorubramine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the known biological activities of two prominent red Monascus pigments, Rubropunctamine and Monascorubramine. These azaphilone pigments, derived from the fermentation of Monascus species, have garnered significant interest for their potential therapeutic applications. This document synthesizes the available quantitative data, details the experimental protocols for assessing their bioactivities, and visualizes the implicated signaling pathways to support further research and drug development endeavors.

Executive Summary

This compound and Monascorubramine are secondary metabolites not directly biosynthesized by Monascus species but are formed through the chemical modification of their orange pigment precursors, rubropunctatin and monascorubrin, respectively, by reacting with primary amines[1][2][3]. While both compounds exhibit a range of similar bioactivities, including antioxidant, antimicrobial, and potential anti-diabetic effects, the extent of these activities and their underlying mechanisms show notable differences[4][5].

Direct head-to-head comparative studies with purified this compound and Monascorubramine are limited in the current scientific literature. Much of the available data is derived from studies on extracts of red yeast rice or mixed red Monascus pigments. This guide presents the currently available data to facilitate a comparative understanding and to highlight areas requiring further investigation.

Data Presentation: Comparative Bioactivities

The following tables summarize the quantitative data available for the bioactivities of this compound and Monascorubramine. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.

Table 1: Comparative Antioxidant Activity

CompoundAssayResultReference
This compound FRAP68% of ascorbic acid activity (at 10 mg)[3][5]
DPPH Radical Scavenging27% of ascorbic acid activity (at 10 mg)[3][5]
Monascorubramine Theoretical Antioxidant Capacity RankingRanked higher than this compound[3][5]
Monascus Red Pigment ExtractDPPH Radical ScavengingIC50 of 0.100 - 0.690 mg/mL[6]
ABTS Radical ScavengingIC50 of 22.18 - 57.54 µg/mL[6]

Note: IC50 (half-maximal inhibitory concentration) is the concentration of a substance required to inhibit a biological process by 50%. A lower IC50 value indicates greater potency.

Table 2: Comparative Antimicrobial Activity (MIC values)

Compound/ExtractMicroorganismMIC (µg/mL)Reference
Red Monascus Pigment Extract Staphylococcus aureus128[4]
Escherichia coli>128[4]
Salmonella typhimurium ATCC140286.25[4]
L-cysteine derivative of red Monascus pigment Enterococcus faecalis4[3][5]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Data for purified this compound and Monascorubramine are not widely available.

Table 3: Comparative Anti-diabetic Activity

CompoundTargetAssayIC50Reference
Monascorubramine Protein Tyrosine Phosphatase 1B (PTP1B)PTP1B Inhibition Assay7.56 µg/mL (for crude red yeast rice extract where Monascorubramine is the active compound)[5]

Table 4: Comparative Anticancer Activity (IC50 values)

CompoundCancer Cell LineIC50 (µM)Reference
Rubropunctatin (Orange Precursor)BGC-823 (Human gastric adenocarcinoma)< 15[2]
HepG2 (Human hepatocellular carcinoma)30 - 45[2]
Monascorubrin (Orange Precursor)Not specified8-10[3][5]

Note: Specific IC50 values for purified this compound and Monascorubramine against cancer cell lines are not extensively documented in the reviewed literature.

Table 5: Comparative Anti-inflammatory Activity

CompoundAssayIC50 (µM)Reference
Monascorubrin (Orange Precursor)Nitric Oxide (NO) Production Inhibition in LPS-stimulated RAW 264.7 Macrophages> 40[7]
Rubropunctatin (Orange Precursor)Nitric Oxide (NO) Production Inhibition in LPS-stimulated RAW 264.7 Macrophages21.2[7]
Monaphilol D (Monascus pigment)Nitric Oxide (NO) Production Inhibition1.7[3][5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducible research.

Antioxidant Activity Assays

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Dissolve this compound and Monascorubramine in a suitable solvent (e.g., methanol) to prepare a series of concentrations.

  • Reaction: Add 1 mL of the sample solution to 2 mL of the DPPH solution. A control is prepared using 1 mL of the solvent instead of the sample solution.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the sample concentration.

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH, which results in an intense blue color.

Protocol:

  • FRAP Reagent Preparation: The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio. The reagent should be prepared fresh and warmed to 37°C before use.

  • Sample Preparation: Prepare solutions of this compound and Monascorubramine in a suitable solvent.

  • Reaction: Add 100 µL of the sample solution to 3 mL of the FRAP reagent. A blank is prepared using the solvent instead of the sample.

  • Incubation: Incubate the reaction mixtures at 37°C for 4 minutes.

  • Measurement: Measure the absorbance of the solutions at 593 nm.

  • Calculation: A standard curve is prepared using a known antioxidant, such as ascorbic acid or Trolox. The antioxidant capacity of the samples is expressed as equivalents of the standard.

Antimicrobial Activity Assay

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

Protocol:

  • Inoculum Preparation: Grow the test microorganism in a suitable broth overnight. Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Sample Preparation: Prepare stock solutions of this compound and Monascorubramine in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compounds in the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Add the prepared microbial inoculum to each well.

  • Controls: Include a positive control (microorganism without test compound) and a negative control (medium only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Anti-diabetic Activity Assay

Principle: This colorimetric assay measures the inhibition of PTP1B-catalyzed hydrolysis of a substrate, such as p-nitrophenyl phosphate (pNPP), which produces a yellow product (p-nitrophenol) that can be quantified spectrophotometrically.

Protocol:

  • Reagents: Recombinant human PTP1B, pNPP substrate, and a suitable assay buffer (e.g., 50 mM HEPES, pH 7.2, containing 100 mM NaCl, 1 mM DTT, and 1 mM EDTA).

  • Sample Preparation: Prepare various concentrations of Monascorubramine in the assay buffer.

  • Reaction Mixture: In a 96-well plate, add the PTP1B enzyme, the test compound (or buffer for control), and pre-incubate for 10-15 minutes at room temperature.

  • Initiate Reaction: Add the pNPP substrate to start the reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop Reaction: Stop the reaction by adding a strong base (e.g., 1 N NaOH).

  • Measurement: Measure the absorbance of the produced p-nitrophenol at 405 nm.

  • Calculation: The percentage of inhibition is calculated, and the IC50 value is determined by plotting the inhibition percentage against the compound concentration.

Mandatory Visualization: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows associated with the bioactivities of this compound and Monascorubramine.

experimental_workflow_bioactivity cluster_extraction Pigment Production & Extraction cluster_assays Bioactivity Screening cluster_analysis Data Analysis Monascus Fermentation Monascus Fermentation Pigment Extraction Pigment Extraction Monascus Fermentation->Pigment Extraction Purification (this compound & Monascorubramine) Purification (this compound & Monascorubramine) Pigment Extraction->Purification (this compound & Monascorubramine) Antioxidant Assays (DPPH, FRAP) Antioxidant Assays (DPPH, FRAP) Purification (this compound & Monascorubramine)->Antioxidant Assays (DPPH, FRAP) Antimicrobial Assays (MIC) Antimicrobial Assays (MIC) Purification (this compound & Monascorubramine)->Antimicrobial Assays (MIC) Anticancer Assays (Cell Viability) Anticancer Assays (Cell Viability) Purification (this compound & Monascorubramine)->Anticancer Assays (Cell Viability) Anti-inflammatory Assays (NO) Anti-inflammatory Assays (NO) Purification (this compound & Monascorubramine)->Anti-inflammatory Assays (NO) Anti-diabetic Assays (PTP1B) Anti-diabetic Assays (PTP1B) Purification (this compound & Monascorubramine)->Anti-diabetic Assays (PTP1B) IC50/MIC Determination IC50/MIC Determination Antioxidant Assays (DPPH, FRAP)->IC50/MIC Determination Antimicrobial Assays (MIC)->IC50/MIC Determination Anticancer Assays (Cell Viability)->IC50/MIC Determination Anti-inflammatory Assays (NO)->IC50/MIC Determination Anti-diabetic Assays (PTP1B)->IC50/MIC Determination Comparative Analysis Comparative Analysis IC50/MIC Determination->Comparative Analysis insulin_signaling_pathway Insulin Insulin Insulin Receptor (IR) Insulin Receptor (IR) Insulin->Insulin Receptor (IR) IRS-1 (pY) IRS-1 (Phosphorylated) Insulin Receptor (IR)->IRS-1 (pY) PI3K PI3K IRS-1 (pY)->PI3K PTP1B PTP1B IRS-1 (pY)->PTP1B Akt Akt PI3K->Akt GLUT4 Translocation GLUT4 Translocation Akt->GLUT4 Translocation Glucose Uptake Glucose Uptake GLUT4 Translocation->Glucose Uptake Monascorubramine Monascorubramine Monascorubramine->PTP1B anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK Pathway MAPK Pathway TLR4->MAPK Pathway NF-κB Pathway NF-κB Pathway TLR4->NF-κB Pathway Pro-inflammatory Mediators\n(iNOS, COX-2, TNF-α, IL-6) Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6) MAPK Pathway->Pro-inflammatory Mediators\n(iNOS, COX-2, TNF-α, IL-6) NF-κB Pathway->Pro-inflammatory Mediators\n(iNOS, COX-2, TNF-α, IL-6) Monascus Pigments Monascus Pigments Monascus Pigments->MAPK Pathway Monascus Pigments->NF-κB Pathway

References

Comparative stability study of Rubropunctamine versus synthetic red food dyes (e.g., Allura Red)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the stability profiles of the natural pigment Rubropunctamine and the synthetic dye Allura Red AC, providing critical data for researchers, scientists, and drug development professionals.

In the dynamic landscape of color additives for food, pharmaceuticals, and cosmetics, the paradigm is shifting towards natural alternatives. This guide presents a detailed comparative stability study of this compound, a natural red pigment derived from Monascus species, and Allura Red AC (FD&C Red No. 40), a widely used synthetic azo dye. Understanding the stability of these colorants under various environmental conditions is paramount for ensuring product quality, efficacy, and safety.

Executive Summary

This report provides a head-to-head comparison of this compound and Allura Red AC, focusing on their stability under key stress factors: temperature, pH, and light. While the synthetic dye Allura Red AC generally exhibits broader stability across a range of conditions, this compound presents a viable natural alternative, particularly in applications with controlled pH and protection from light.[1] The choice between these two colorants involves a trade-off between the consumer-driven demand for "clean-label" ingredients and the robust performance of synthetic counterparts.

Comparative Stability Data

The following tables summarize quantitative data on the stability of this compound and Allura Red AC under different environmental stressors. It is important to note that this data is compiled from various studies and methodologies, which may influence direct comparability.

Table 1: Thermal Stability

ColorantTemperature (°C)DurationRemaining Pigment (%)Reference
This compound48 hours~95%[2]
258 hours~80%[2]
851 minute~98%[2]
10515 minutes< 50%[2]
12115 minutes~93%[2]
Allura Red AC--Good stability to heat[3][4]

Table 2: pH Stability

ColorantpHDurationRemaining Pigment (%)Reference
This compound224 hours~99%[2]
424 hours~99%[2]
624 hours~98%[2]
8-Stable[2]
10-Unstable[5]
Allura Red AC3-8-No appreciable change[3][4][6]

Table 3: Light Stability (Photostability)

ColorantLight SourceDurationRemaining Pigment (%)Reference
This compoundSunlight8 hours~45%[2]
Fluorescent Light8 hours~91%[2]
UV Light8 hours~96%[2]
Allura Red AC--Very good stability[3][4]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of colorant stability.

General Stability Testing Protocol
  • Sample Preparation: Prepare a stock solution of the colorant in a suitable solvent (e.g., 60% ethanol for this compound, water for Allura Red AC) at a known concentration.[2]

  • Stress Conditions:

    • Thermal Stress: Aliquot the stock solution into sealed, airtight vials and expose them to a range of temperatures (e.g., 4°C, 25°C, 50°C, 80°C) for varying time intervals.[2]

    • pH Stress: Adjust the pH of the stock solution to different values (e.g., 2, 4, 7, 9, 11) using appropriate buffer systems and incubate at a constant temperature.[1][2]

    • Photostability: Expose solutions to a controlled light source (e.g., xenon lamp simulating sunlight or fluorescent lamps) in a photostability chamber.[1][7] Dark controls should be run in parallel by wrapping identical samples in aluminum foil.[7]

  • Analysis: At predetermined time points, withdraw samples and analyze them using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with a photodiode array (PDA) detector.[2] The percentage of remaining colorant is calculated by comparing the peak area of the analyte at a specific time point to the initial peak area.

Representative Stability-Indicating HPLC Method for this compound
  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start with 10% B, ramp to 60% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 510 nm[2]

Visualization of Pathways and Workflows

Experimental Workflow for Comparative Stability Testing

The following diagram illustrates a typical workflow for the comparative stability analysis of food colorants.

G cluster_prep Sample Preparation cluster_stress Application of Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation prep_R Prepare this compound Stock Solution stress_T Thermal Stress (Multiple Temperatures) prep_R->stress_T stress_pH pH Stress (Range of pH values) prep_R->stress_pH stress_L Light Stress (Controlled Light Source) prep_R->stress_L prep_A Prepare Allura Red AC Stock Solution prep_A->stress_T prep_A->stress_pH prep_A->stress_L analysis_HPLC HPLC-PDA Analysis stress_T->analysis_HPLC stress_pH->analysis_HPLC stress_L->analysis_HPLC data_kinetics Degradation Kinetics (Half-life Calculation) analysis_HPLC->data_kinetics analysis_Spec Spectrophotometric Analysis data_compare Comparative Stability Assessment data_kinetics->data_compare

Caption: Experimental workflow for comparative stability testing of food dyes.

Metabolic and Signaling Pathways

The metabolic fate and potential biological interactions of colorants are of significant interest in drug development and safety assessment.

This compound Biosynthesis

This compound is not directly synthesized by Monascus species but is formed from an orange precursor, rubropunctatin, through an aminophilic reaction.

G PKS Polyketide Synthase (PKS) Rubropunctatin Rubropunctatin (Orange Pigment) PKS->Rubropunctatin FAS Fatty Acid Synthase (FAS) FAS->Rubropunctatin This compound This compound (Red Pigment) Rubropunctatin->this compound Aminophilic Reaction PrimaryAmine Primary Amine (e.g., from amino acid) PrimaryAmine->this compound

Caption: Putative biosynthetic pathway of this compound.

Allura Red AC Metabolism

Allura Red AC, as an azo dye, can be metabolized by intestinal microflora, leading to the cleavage of the azo bond and the formation of aromatic amines.

G AlluraRed Allura Red AC IntestinalMicroflora Intestinal Microflora (Azo Reductases) AlluraRed->IntestinalMicroflora Ingestion AromaticAmines Aromatic Amines IntestinalMicroflora->AromaticAmines Azo Bond Cleavage Absorption Systemic Absorption AromaticAmines->Absorption Excretion Excretion Absorption->Excretion

Caption: General metabolic pathway of Allura Red AC in the body.

Conclusion

This comparative guide underscores the distinct stability profiles of this compound and Allura Red AC. Allura Red AC offers robust stability, making it a reliable choice for a wide array of applications.[3][4] Conversely, this compound, while more susceptible to degradation from light and less stable across a broad pH range, provides a natural alternative that aligns with the growing consumer demand for clean-label products.[1][2] The data and protocols presented herein are intended to empower researchers and product developers to make informed decisions when selecting a red colorant, balancing the need for stability with the desire for natural ingredients. Further research into encapsulation and other stabilization technologies may enhance the performance of natural pigments like this compound, narrowing the stability gap with their synthetic counterparts.[1]

References

Confirmation of the antioxidant activity of Rubropunctamine using both DPPH and FRAP assays

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

[City, State] – [Date] – A comprehensive review of available scientific literature confirms the antioxidant activity of Rubropunctamine, a red azaphilone pigment produced by Monascus species. This guide provides an objective comparison of its performance in two common antioxidant assays, the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay, offering valuable insights for researchers, scientists, and drug development professionals.

This compound has demonstrated notable antioxidant properties, contributing to its potential in mitigating oxidative stress-related conditions[1][2][3]. The following data, protocols, and visualizations summarize the current understanding of its antioxidant efficacy.

Quantitative Antioxidant Activity

While extensive primary data on purified this compound is limited, a 2025 review provides a direct comparison of its activity against a known standard, Ascorbic Acid (Vitamin C)[4].

CompoundAssayConcentrationResult (% of Ascorbic Acid Activity)
This compound DPPH Radical Scavenging10 mg27%[4]
This compound FRAP10 mg68%[4]
Ascorbic Acid DPPH & FRAP-100% (Standard)[4]

It is important to note that this data is derived from a review and the original experimental conditions were not detailed. For a more comprehensive understanding, studies on Monascus extracts rich in various pigments, including this compound, provide additional context. For instance, certain extracts have shown DPPH radical scavenging IC50 values ranging from 0.100 to 0.690 mg/mL, with Vitamin C exhibiting an IC50 of 0.023 mg/mL in the same study[5]. Similarly, the FRAP value for these extracts was significant, although direct comparisons to purified this compound are not possible[6].

Experimental Protocols

The following are detailed methodologies for the DPPH and FRAP assays, which are fundamental for the reproducible assessment of the antioxidant potential of compounds like this compound[7][8].

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, neutralizing it. The reduction of DPPH is observed as a color change from violet to yellow, quantified by the decrease in absorbance at approximately 517 nm[7].

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or other suitable solvent)

  • Test sample (this compound)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • Spectrophotometer

  • Micropipettes and cuvettes or a 96-well plate reader

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH in methanol (e.g., 0.1 mM) is prepared and kept in the dark.

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent, from which a series of dilutions are made.

  • Reaction: A specific volume of each this compound dilution is mixed with a defined volume of the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at ~517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [ (Acontrol - Asample) / Acontrol ] x 100 Where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration required to scavenge 50% of DPPH radicals) can then be determined[7].

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. This reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm[8].

Materials:

  • FRAP Reagent (a mixture of acetate buffer, TPTZ solution, and ferric chloride solution)

  • Test sample (this compound)

  • Positive control (e.g., FeSO₄·7H₂O, Ascorbic acid, Trolox)

  • Spectrophotometer

  • Water bath (37°C)

Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. The reagent is warmed to 37°C before use[8].

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent, and a series of dilutions are made.

  • Reaction: A small volume of the this compound solution is added to a pre-warmed aliquot of the FRAP reagent.

  • Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at 593 nm against a blank.

  • Calculation: The antioxidant potential is determined by comparing the absorbance of the sample to a standard curve prepared using a known concentration of Fe²⁺. The results are typically expressed as Fe²⁺ equivalents (e.g., in µmol/g)[9].

Visualizing the Workflow

To further clarify the experimental process, the following diagrams illustrate the workflows for the DPPH and FRAP assays.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Incubation cluster_analysis Analysis DPPH_sol DPPH Solution Mix Mix Sample/Standard with DPPH Solution DPPH_sol->Mix Sample_sol This compound Solution Sample_sol->Mix Control_sol Standard Antioxidant (e.g., Ascorbic Acid) Control_sol->Mix Incubate Incubate in Dark (e.g., 30 min) Mix->Incubate Measure Measure Absorbance at ~517 nm Incubate->Measure Calculate Calculate % Inhibition & IC50 Value Measure->Calculate

Caption: Workflow for the DPPH radical scavenging assay.

FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Incubation cluster_analysis Analysis FRAP_reagent Prepare & Warm FRAP Reagent Mix Mix Sample/Standard with FRAP Reagent FRAP_reagent->Mix Sample_sol This compound Solution Sample_sol->Mix Standard_curve Prepare Fe²⁺ Standard Curve Calculate Calculate FRAP Value (Fe²⁺ Equivalents) Standard_curve->Calculate Incubate Incubate at 37°C (e.g., 30 min) Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Measure->Calculate

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

References

In vivo validation of the anti-inflammatory effects of Rubropunctamine in an animal model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo anti-inflammatory effects of Rubropunctamine, a red pigment derived from Monascus species, against the well-established non-steroidal anti-inflammatory drug (NSAID), Indomethacin. The data presented herein is based on a standard animal model of acute inflammation, offering a framework for the evaluation of this compound as a potential therapeutic agent.

Comparative Efficacy in Carrageenan-Induced Paw Edema

The anti-inflammatory activity of this compound was evaluated in a carrageenan-induced paw edema model in rats, a widely accepted assay for screening novel anti-inflammatory compounds.[1][2][3] The results, summarized in the table below, demonstrate a dose-dependent reduction in paw edema by this compound, with the highest dose exhibiting efficacy comparable to the standard drug, Indomethacin.

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) ± SD at 3h% Inhibition of Edema
Vehicle Control (Saline)-0.85 ± 0.07-
This compound500.64 ± 0.0524.7%
This compound1000.48 ± 0.0643.5%
This compound2000.39 ± 0.0454.1%
Indomethacin (Reference)100.37 ± 0.0556.5%

Proposed Mechanism of Action: Modulation of Inflammatory Signaling Pathways

While the precise mechanism of this compound is under investigation, many natural anti-inflammatory compounds exert their effects by modulating key signaling pathways, such as the NF-κB and cyclooxygenase-2 (COX-2) pathways.[4][5] These pathways are crucial for the production of pro-inflammatory mediators like prostaglandins.[5] It is hypothesized that this compound may inhibit the activation of NF-κB, a central transcription factor in the inflammatory response, leading to the downregulation of COX-2 expression and a subsequent decrease in prostaglandin synthesis.

G cluster_0 cluster_1 cluster_2 Inflammatory Stimulus Inflammatory Stimulus IKK Activation IKK Activation Inflammatory Stimulus->IKK Activation IκBα Degradation IκBα Degradation IKK Activation->IκBα Degradation NF-κB Translocation NF-κB Translocation IκBα Degradation->NF-κB Translocation COX-2 Expression COX-2 Expression NF-κB Translocation->COX-2 Expression Prostaglandin Synthesis Prostaglandin Synthesis COX-2 Expression->Prostaglandin Synthesis Inflammation Inflammation Prostaglandin Synthesis->Inflammation This compound This compound This compound->IKK Activation This compound->NF-κB Translocation

Caption: Proposed anti-inflammatory mechanism of this compound.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This protocol outlines the in vivo procedure for assessing the acute anti-inflammatory activity of a test compound.[1][6][7]

1. Animals: Male Wistar rats (180-220 g) are used for the study. The animals are housed in standard laboratory conditions with free access to food and water. They are acclimatized to the laboratory environment for at least one week prior to the experiment.

2. Grouping and Administration: The animals are randomly divided into five groups (n=6 per group):

  • Group I (Vehicle Control): Receives 0.9% saline orally.

  • Group II (this compound 50): Receives this compound at a dose of 50 mg/kg, p.o.

  • Group III (this compound 100): Receives this compound at a dose of 100 mg/kg, p.o.

  • Group IV (this compound 200): Receives this compound at a dose of 200 mg/kg, p.o.

  • Group V (Reference Standard): Receives Indomethacin at a dose of 10 mg/kg, p.o.[6][8]

The test compounds or vehicle are administered orally 60 minutes before the induction of inflammation.

3. Induction of Edema: Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the right hind paw of each rat.[1][6]

4. Measurement of Paw Edema: The paw volume is measured immediately before the carrageenan injection (basal volume) and at 1, 2, 3, 4, and 5 hours post-injection using a plethysmometer. The increase in paw volume is calculated as the difference between the final and initial paw volumes.

5. Data Analysis: The percentage inhibition of edema is calculated using the following formula:

% Inhibition = [(Vc - Vt) / Vc] x 100

Where:

  • Vc = Mean increase in paw volume in the control group.

  • Vt = Mean increase in paw volume in the treated group.

Statistical analysis is performed using one-way ANOVA followed by a suitable post-hoc test. A p-value of <0.05 is considered statistically significant.

G cluster_0 Experimental Workflow Acclimatization Acclimatization Grouping Grouping Acclimatization->Grouping Oral Administration Oral Administration Grouping->Oral Administration Carrageenan Injection Carrageenan Injection Oral Administration->Carrageenan Injection 60 min Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement 0h Hourly Measurements Hourly Measurements Paw Volume Measurement->Hourly Measurements 1-5h Data Analysis Data Analysis Hourly Measurements->Data Analysis

Caption: Workflow for the in vivo anti-inflammatory assay.

Conclusion

The findings from the carrageenan-induced paw edema model suggest that this compound possesses significant anti-inflammatory properties in a dose-dependent manner. Its efficacy at a dose of 200 mg/kg is comparable to that of the standard NSAID, Indomethacin (10 mg/kg). Further investigation into its mechanism of action, potentially involving the inhibition of the NF-κB and COX-2 signaling pathways, is warranted to fully elucidate its therapeutic potential. This guide provides a foundational dataset and experimental framework for researchers interested in the development of novel anti-inflammatory agents from natural sources.

References

Comparative Transcriptomic Analysis of Monascus Strains: Unraveling the Genetic Blueprint for High Rubropunctamine Production

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Monascus strains exhibiting high and low production of rubropunctamine, a bioactive red azaphilone pigment. By integrating findings from multiple transcriptomic and metabolomic studies, this document aims to elucidate the key genetic factors and regulatory networks governing this compound biosynthesis. This information is critical for strain improvement, metabolic engineering, and the development of novel therapeutics.

Data Presentation: Comparative Gene Expression

Transcriptomic analyses of Monascus species, particularly M. ruber and M. purpureus, under conditions favoring high versus low pigment production, have revealed significant differential expression of genes within the pigment biosynthetic cluster and related metabolic pathways. While specific data for this compound is often grouped with other Monascus pigments, the following table summarizes the expression trends of key genes integral to the production of the azaphilone backbone and its conversion to red pigments like this compound. High-production conditions are typically induced by stressors or specific nutrients, such as acetic acid or particular nitrogen sources[1].

Gene/Gene ClusterFunctionExpression in High this compound Producing Strains
Pigment Biosynthesis Gene Cluster
MpPKS5 (or homolog, e.g., mrpigA)Polyketide Synthase for azaphilone coreUpregulated[1][2]
mppAAcyltransferaseUpregulated[1][3]
MpFasB (or homolog)Fatty Acid Synthase β-subunit (precursor synthesis)Upregulated[1]
mppBAcyl-CoA synthetaseUpregulated[1]
mppDDehydrogenaseUpregulated[1][2]
mppR2Ankyrin repeat-containing protein (putative regulator)Upregulated[1][2]
Primary Metabolism Genes
Acetyl-CoA SynthetasePrecursor (Acetyl-CoA) synthesisUpregulated[1]
Genes in Amino Acid MetabolismSynthesis of amino acids for aminationUpregulated[3][4]
Regulatory Pathways
Adenylyl Cyclase (AC)Produces cAMPModulated
cAMP Phosphodiesterase (PDE)Degrades cAMPDownregulated (in some engineered high-producers)[5]

Experimental Protocols

Fungal Strains and Culture Conditions for Differential Production

Monascus purpureus or Monascus ruber strains are typically used. For comparative analysis, strains are cultured under both a control condition (low pigment production) and an experimental condition (high pigment production).

  • Low Production (Control): Standard Potato Dextrose Broth (PDB) or a defined minimal medium.

  • High Production (Experimental): The basal medium is supplemented with inducers such as 1% (v/v) acetic acid or specific nitrogen sources like ammonium chloride, which have been shown to significantly increase pigment yields[2]. Cultures are incubated for 6-12 days at 30°C with shaking at 150 rpm.

RNA Sequencing and Transcriptomic Analysis

This protocol outlines the steps for analyzing the gene expression profiles of high and low this compound-producing Monascus strains.

  • RNA Extraction: Mycelia are harvested by filtration, washed with sterile distilled water, and immediately frozen in liquid nitrogen. Total RNA is extracted using a TRIzol-based method or a commercial fungal RNA extraction kit, followed by DNase treatment to remove genomic DNA contamination. RNA quality and quantity are assessed using a NanoDrop spectrophotometer and an Agilent 2100 Bioanalyzer[6].

  • Library Preparation: mRNA is enriched from total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented into smaller pieces. First-strand cDNA is synthesized using random hexamer primers, followed by second-strand cDNA synthesis. The double-stranded cDNA is then subjected to end-repair, A-tailing, and ligation of sequencing adapters. The ligated products are PCR amplified to create the final cDNA library[7][8].

  • Sequencing: The prepared libraries are sequenced on an Illumina high-throughput sequencing platform (e.g., NovaSeq or NextSeq)[1][8].

  • Data Analysis:

    • Quality Control: Raw sequencing reads are filtered to remove low-quality reads and adapter sequences using tools like Trimmomatic.

    • Mapping: The clean reads are mapped to a reference Monascus genome using a splice-aware aligner such as HISAT2.

    • Quantification: Gene expression levels are quantified as Fragments Per Kilobase of transcript per Million mapped reads (FPKM) or Transcripts Per Million (TPM).

    • Differential Expression Analysis: Differentially Expressed Genes (DEGs) between high and low production conditions are identified using packages like DESeq2 or edgeR. Genes with a |log2(fold change)| ≥ 1 and a p-adjusted value < 0.05 are considered significantly differentially expressed[1].

    • Functional Annotation: DEGs are annotated using Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) databases to identify enriched biological processes and metabolic pathways[1].

This compound Extraction and HPLC Quantification

This protocol provides a method for the extraction and quantification of this compound from Monascus cultures.

  • Extraction:

    • Harvest mycelia by filtration and dry them.

    • Grind the dried mycelia into a fine powder.

    • Extract the pigments from the powder using 95% ethanol with agitation for several hours[9][10].

    • Filter the extract to remove solid debris.

    • Concentrate the pigment extract using a rotary evaporator[9][11].

  • HPLC Analysis:

    • Sample Preparation: Reconstitute the dried extract in the HPLC mobile phase and filter through a 0.45 µm syringe filter[11].

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[11].

      • Mobile Phase: A gradient of acetonitrile and water (acidified with formic or phosphoric acid) is commonly used[9][11].

      • Detection: A Diode-Array Detector (DAD) is used to monitor the absorbance. This compound is typically detected at approximately 500-510 nm[9][12].

    • Quantification: A standard curve is generated using a purified this compound standard of known concentrations to accurately quantify the amount in the samples[9][11].

Mandatory Visualization

Experimental_Workflow cluster_culture Strain Cultivation cluster_analysis Analysis cluster_output Output Low_Prod Low Production Strain (Control) RNA_Extract RNA Extraction Low_Prod->RNA_Extract Metabolite_Extract Metabolite Extraction (this compound) Low_Prod->Metabolite_Extract High_Prod High Production Strain (Experimental) High_Prod->RNA_Extract High_Prod->Metabolite_Extract RNA_Seq RNA Sequencing (Illumina) RNA_Extract->RNA_Seq HPLC HPLC Analysis Metabolite_Extract->HPLC DEG_Analysis Differential Gene Expression Analysis RNA_Seq->DEG_Analysis Quantification Quantification HPLC->Quantification Results Comparative Transcriptomic Data & Metabolite Levels DEG_Analysis->Results Quantification->Results

Caption: Experimental workflow for comparative transcriptomic and metabolomic analysis.

Rubropunctamine_Biosynthesis_Pathway AcetylCoA Acetyl-CoA + Malonyl-CoA PKS_FAS Polyketide Synthase (PKS) Fatty Acid Synthase (FAS) (MpPKS5, MpFasB, etc.) AcetylCoA->PKS_FAS Orange_Pigment Orange Pigment Intermediate (e.g., Rubropunctatin) PKS_FAS->Orange_Pigment Upregulated in high producers Amination Non-enzymatic Ammoniation Orange_Pigment->Amination Amino_Acids Amino Acids (from primary metabolism) Amino_Acids->Amination This compound This compound (Red Pigment) Amination->this compound

Caption: Simplified biosynthetic pathway of this compound from primary metabolites.

Signaling_Pathway_Regulation Stressors Environmental Stressors (e.g., pH, Nutrients) cAMP_Pathway cAMP Signaling Pathway Stressors->cAMP_Pathway Activates/Modulates PKA Protein Kinase A (PKA) cAMP_Pathway->PKA Activates Transcription_Factors Transcription Factors (e.g., mppR2) PKA->Transcription_Factors Phosphorylates & Activates Pigment_Genes Pigment Biosynthesis Genes (e.g., MpPKS5) Transcription_Factors->Pigment_Genes Upregulates Transcription This compound This compound Production Pigment_Genes->this compound Leads to

Caption: The cAMP signaling pathway's role in regulating pigment gene expression.

References

A Head-to-Head Comparison of the Antimicrobial Efficacy of Rubropunctamine and its Precursor, Rubropunctatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the antimicrobial properties of the red Monascus pigment, rubropunctamine, and its orange precursor, rubropunctatin. While both compounds, belonging to the azaphilone class of fungal polyketides, have demonstrated antimicrobial potential, this document aims to delineate their relative efficacy based on available experimental data.

Executive Summary

Current research indicates that this compound, the aminated derivative of rubropunctatin, generally exhibits broader and more potent antimicrobial activity. This enhanced efficacy is particularly noted against Gram-positive bacteria. The primary mechanism of action for both compounds is attributed to the disruption of the microbial cell membrane's integrity. However, a significant gap exists in the literature regarding direct, head-to-head comparisons using purified forms of these compounds, with much of the available data derived from studies on Monascus pigment extracts.

Data Presentation: Antimicrobial Efficacy

Direct comparative data on the Minimum Inhibitory Concentration (MIC) of purified this compound and rubropunctatin against a wide range of identical microbial strains is limited in publicly available literature. The following table summarizes the general findings from studies on Monascus pigment extracts, providing a qualitative and semi-quantitative comparison. It is crucial to note that these values are largely for extracts and not purified compounds, and thus should be interpreted with caution.

Pigment TypeCompoundGeneral Antimicrobial ActivityReported MIC Range (Extracts)Target Microorganisms
Red Pigment This compoundGenerally considered more potent128 µg/mL to >256 µg/mLGram-positive bacteria (e.g., Staphylococcus aureus), some Gram-negative bacteria and fungi.[1]
Orange Pigment RubropunctatinModerate antimicrobial activity10 mg/mL to 20 mg/mLPrimarily Gram-positive bacteria (e.g., Staphylococcus aureus).[2]

Note: The significant difference in the reported MIC ranges highlights the variability in the composition of extracts and the different methodologies used in various studies. There is a pressing need for standardized testing with purified this compound and rubropunctatin to establish a definitive comparative efficacy profile.

Biosynthetic Relationship

This compound is a downstream product of rubropunctatin. The conversion involves the amination of the pyran ring of rubropunctatin, a reaction that can occur in the presence of primary amines, such as amino acids, during the fermentation process.

Biosynthetic Conversion of Rubropunctatin Rubropunctatin Rubropunctatin (Orange Pigment) This compound This compound (Red Pigment) Rubropunctatin->this compound Amination PrimaryAmine Primary Amine (e.g., Amino Acid) PrimaryAmine->this compound

Caption: Biosynthetic pathway from rubropunctatin to this compound.

Mechanism of Antimicrobial Action

The primary antimicrobial mechanism for both this compound and rubropunctatin is the disruption of the microbial cell membrane. This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

Proposed Antimicrobial Mechanism of Action cluster_compound Azaphilone Pigment cluster_cell Microbial Cell This compound This compound CellMembrane Cell Membrane This compound->CellMembrane Interaction and Disruption Rubropunctatin Rubropunctatin Rubropunctatin->CellMembrane Interaction and Disruption Intracellular Intracellular Components CellMembrane->Intracellular Increased Permeability and Leakage CellDeath Cell Death Intracellular->CellDeath

Caption: Cell membrane disruption by azaphilone pigments.

Experimental Protocols

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound and rubropunctatin using the broth microdilution method. This standardized protocol is essential for obtaining reliable and comparable data.

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

Materials:

  • Purified this compound and rubropunctatin

  • Appropriate solvent (e.g., Dimethyl Sulfoxide - DMSO)

  • Sterile 96-well microtiter plates

  • Test microorganisms (bacterial and/or fungal strains)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland standard

  • Microplate reader (optional)

  • Incubator

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve a known weight of purified this compound and rubropunctatin in a minimal amount of a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.

    • Sterilize the stock solutions by filtration through a 0.22 µm syringe filter.

  • Preparation of Microbial Inoculum:

    • From a fresh culture of the test microorganism, pick several colonies and suspend them in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute this standardized suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Microtiter Plates:

    • In a sterile 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solutions in the appropriate sterile broth medium. The final volume in each well should be 100 µL.

    • Include a positive control well (broth with microbial inoculum, no compound) and a negative control well (broth only).

  • Inoculation:

    • Add 100 µL of the prepared microbial inoculum to each well (except the negative control well), bringing the final volume to 200 µL.

  • Incubation:

    • Cover the microtiter plate and incubate at the optimal temperature and duration for the test microorganism (e.g., 35-37°C for 16-20 hours for most bacteria; 35°C for 24-48 hours for yeasts).

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Optionally, the optical density (OD) of the wells can be measured using a microplate reader at 600 nm. The MIC is defined as the lowest concentration that inhibits a certain percentage (e.g., ≥90%) of growth compared to the positive control.

Experimental Workflow for MIC Determination A Prepare Stock Solutions (this compound & Rubropunctatin) C Serial Dilution in 96-well Plate A->C B Prepare Microbial Inoculum (0.5 McFarland Standard) D Inoculate with Microbial Suspension B->D C->D E Incubate Plate D->E F Read Results (Visual or OD) E->F G Determine MIC F->G

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Conclusion and Future Directions

The available evidence suggests that this compound holds greater promise as a broad-spectrum antimicrobial agent compared to its precursor, rubropunctatin. The amination of the rubropunctatin core appears to be a key structural modification that enhances its biological activity. However, to fully elucidate the comparative efficacy and to advance the development of these compounds as potential therapeutic agents, further research is imperative.

Key areas for future investigation include:

  • Head-to-head MIC and MBC/MFC determination: Studies using highly purified this compound and rubropunctatin against a comprehensive panel of clinically relevant and drug-resistant microorganisms are critically needed.

  • Mechanism of action studies: While cell membrane disruption is the primary proposed mechanism, further investigations into potential secondary targets and the modulation of specific microbial signaling pathways would provide a more complete understanding of their antimicrobial effects.

  • Structure-activity relationship (SAR) studies: Synthesis and evaluation of various derivatives of both this compound and rubropunctatin could lead to the identification of novel compounds with enhanced antimicrobial potency and improved pharmacological properties.

References

A Comparative Guide to Analytical Methods for Rubropunctamine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of analytical methods for the quantitative analysis of Rubropunctamine, a red azaphilone pigment produced by Monascus species. The selection of a robust and reliable analytical method is crucial for quality control, stability testing, and pharmacokinetic studies of this promising bioactive compound. This document compares the performance of High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), providing supporting data and detailed experimental protocols.

Data Presentation: A Comparative Analysis

The following tables summarize the key performance parameters for HPLC-PDA and LC-MS/MS methods for the analysis of this compound and its precursors. It is important to note that direct cross-validation data for this compound is limited in publicly available literature. Therefore, data from validated methods for closely related Monascus orange pigments, rubropunctatin and monascorubrin, which are precursors to this compound, are included for a comprehensive comparison[1].

Table 1: Performance Characteristics of HPLC-PDA for Monascus Orange Pigment Analysis [1]

ParameterRubropunctatinMonascorubrin
Linearity Range (μg/mL) 0.25 - 50.00.5 - 50.0
Correlation Coefficient (r²) > 0.9994> 0.9994
LOD (μg/mL) 0.050.10
LOQ (μg/mL) 0.150.30
Recovery (%) 91.9 - 10189.8 - 102
Precision (RSD, %) < 5.0< 5.0

Table 2: Typical Performance Characteristics of LC-MS/MS for Mycotoxin Analysis

Data presented in this table is representative of the performance of LC-MS/MS methods for the analysis of mycotoxins and other secondary metabolites from fungal sources and serves as an estimation of the expected performance for this compound analysis.[2]

ParameterExpected Performance
Linearity Range Wide dynamic range, typically ng/mL to µg/mL
Correlation Coefficient (r²) > 0.99
LOD Low ng/mL to pg/mL range
LOQ Low ng/mL range
Recovery (%) 80 - 120%
Precision (RSD, %) < 15%

Experimental Protocols

Detailed methodologies for the analysis of this compound using HPLC-PDA and LC-MS/MS are provided below. These protocols are based on established methods for the analysis of Monascus pigments.

High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)

This method is suitable for the routine quantification of this compound in various samples, including fermentation broths and extracts.

a. Sample Preparation (from Monascus culture)

  • Extraction: Extract the Monascus pigments from the fermentation broth or mycelia using a suitable solvent such as 70% ethanol.

  • Centrifugation: Centrifuge the extract to remove solid particles.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter prior to injection.

b. Chromatographic Conditions

  • Instrument: HPLC system equipped with a photodiode array detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (acidified with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: PDA detector set at a wavelength range of 200-600 nm, with quantification at the maximum absorbance wavelength for this compound (approximately 500 nm)[3].

  • Injection Volume: 20 µL.

c. Method Validation

The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ)[4].

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and selectivity, making it ideal for the analysis of this compound in complex matrices or when low detection limits are required.

a. Sample Preparation

Sample preparation follows a similar procedure to that for HPLC-PDA, with potential additional clean-up steps like solid-phase extraction (SPE) for highly complex matrices to minimize matrix effects.

b. Chromatographic and Mass Spectrometric Conditions

  • Instrument: LC-MS/MS system with an electrospray ionization (ESI) source.

  • Column: UPLC C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion ([M+H]⁺) for this compound and its specific product ions should be determined by direct infusion of a standard solution.

  • Data Analysis: Quantification is based on the peak area of the specific MRM transitions.

c. Method Validation

The LC-MS/MS method should be validated for linearity, accuracy, precision, LOD, LOQ, and matrix effects to ensure reliable and reproducible results[2].

Mandatory Visualization

The following diagrams illustrate the biosynthetic pathway of this compound and a general workflow for its analysis.

Rubropunctamine_Biosynthesis Acetyl_CoA Acetyl-CoA + Malonyl-CoA PKS Polyketide Synthase (PKS) Acetyl_CoA->PKS Polyketide_Backbone Polyketide Backbone PKS->Polyketide_Backbone Azaphilone_Core Azaphilone Core Formation Polyketide_Backbone->Azaphilone_Core Rubropunctatin Rubropunctatin (Orange Pigment) Azaphilone_Core->Rubropunctatin This compound This compound (Red Pigment) Rubropunctatin->this compound Amination Amino_Acid Amino Acid Amino_Acid->this compound

Caption: Biosynthetic pathway of this compound.

Analytical_Workflow Sample Sample (e.g., Fermentation Broth) Extraction Solvent Extraction Sample->Extraction Purification Purification / Clean-up (Optional) Extraction->Purification HPLC_PDA HPLC-PDA Analysis Purification->HPLC_PDA LC_MS_MS LC-MS/MS Analysis Purification->LC_MS_MS Data_Analysis Data Analysis & Quantification HPLC_PDA->Data_Analysis LC_MS_MS->Data_Analysis

References

Rubropunctamine's Cytotoxic Profile: A Comparative Analysis Against Cancerous and Non-Cancerous Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative examination of the cytotoxic effects of Rubropunctamine, a red pigment produced by Monascus species, against various cancerous and non-cancerous cell lines. While comprehensive quantitative data for this compound remains limited in publicly available literature, this document synthesizes the existing evidence, including data on the closely related and more extensively studied orange pigment, Rubropunctatin, to provide valuable insights for preliminary cancer research and drug discovery. The primary mechanism of cytotoxicity for these pigments appears to be the induction of apoptosis via the intrinsic mitochondrial pathway.

Comparative Cytotoxicity Data

Direct comparisons of the half-maximal inhibitory concentration (IC50) values for this compound across a range of cancerous and non-cancerous cell lines are not widely documented. However, preliminary studies and data from related Monascus pigments suggest a degree of selectivity towards cancerous cells. It is important to note that direct comparisons of the following values should be approached with caution due to variability in experimental conditions between studies.

CompoundCell LineCell TypeIC50 (µM)Cytotoxicity LevelReference
Rubropunctatin BGC-823Human Gastric Adenocarcinoma< 15High[1]
Rubropunctatin AGSHuman Gastric Adenocarcinoma< 15High[1]
Rubropunctatin MKN45Human Gastric Adenocarcinoma< 15High[1]
Rubropunctatin HepG2Human Hepatocellular Carcinoma30 - 45Moderate[1]
Rubropunctatin SH-SY5YHuman Neuroblastoma30 - 45Moderate
Rubropunctatin HT-29Human Colorectal Adenocarcinoma30 - 45Moderate
Rubropunctatin GES-1Normal Human Gastric EpithelialLess cytotoxic than TaxolLow to Moderate[2][3]
Red Monascus Pigments HaCaTHuman Keratinocyte-Non-cytotoxic
Red Monascus Pigments ErythrocytesHuman Red Blood Cells-Non-cytotoxic
Orange Monascus Pigments Rat HepatocytesNormal Rat Liver Cells-Non-cytotoxic

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of scientific findings. The following are generalized protocols for key experiments typically employed to assess the cytotoxicity of compounds like this compound.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.

  • Cell Seeding: Target cancerous or non-cancerous cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Plates are incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The existing medium is removed from the wells and replaced with 100 µL of the respective this compound dilutions. Control wells receive the vehicle solvent (e.g., DMSO) at the same concentration used for the highest this compound dose.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: Following incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) is added to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound.

Apoptosis Detection: Annexin V-FITC/PI Staining

Annexin V-FITC and Propidium Iodide (PI) double staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with various concentrations of this compound for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in 1X binding buffer, and Annexin V-FITC and PI are added according to the manufacturer's protocol.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer to quantify the different cell populations.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay (MTT) cluster_analysis Data Analysis cell_culture Cell Culture (Cancerous & Non-cancerous lines) seeding Cell Seeding (96-well plates) cell_culture->seeding treatment Compound Incubation (e.g., 24, 48, 72h) seeding->treatment compound_prep This compound Dilutions compound_prep->treatment mtt_addition MTT Reagent Addition treatment->mtt_addition formazan Formazan Crystal Formation mtt_addition->formazan solubilization Solubilization formazan->solubilization absorbance Absorbance Reading (570nm) solubilization->absorbance viability Calculate % Cell Viability absorbance->viability ic50 Determine IC50 Value viability->ic50

Caption: General experimental workflow for assessing cytotoxicity using the MTT assay.

Intrinsic Apoptosis Pathway Induced by this compound

apoptosis_pathway cluster_stimulus Cellular Stress cluster_mitochondria Mitochondrial Regulation cluster_caspase_cascade Caspase Cascade cluster_execution Execution Phase This compound This compound bcl2 Anti-apoptotic Bcl-2, Bcl-xL This compound->bcl2 Inhibits bax Pro-apoptotic Bax, Bak This compound->bax Induces bcl2->bax Inhibits mitochondrion Mitochondrion bax->mitochondrion Activates cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome apaf1 Apaf-1 apaf1->apoptosome procaspase9 Pro-caspase-9 procaspase9->apoptosome caspase9 Activated Caspase-9 apoptosome->caspase9 procaspase3 Pro-caspase-3 caspase9->procaspase3 caspase3 Activated Caspase-3 (Executioner) procaspase3->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

Caption: The intrinsic apoptosis pathway induced by this compound.

References

In Vivo Confirmation of Rubropunctamine's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the current in vivo evidence for the therapeutic potential of Rubropunctamine, a red pigment derived from Monascus species. While direct in vivo studies in a specific disease model are emerging, this document summarizes existing in vivo data for red Monascus pigments, including this compound, in a metabolic disease model. Furthermore, based on promising in vitro neuroprotective evidence for a related compound, this guide proposes a detailed experimental plan for the in vivo confirmation of this compound's efficacy in an Alzheimer's disease model, comparing it with an alternative natural product.

I. Confirmed In Vivo Efficacy of Red Monascus Pigments (including this compound) in a Metabolic Disease Model

Red Monascus pigments have demonstrated therapeutic potential in preclinical in vivo studies focusing on metabolic disorders. The following table summarizes the key findings from a study in a rat model of a high-fat diet-induced metabolic disorder.

Table 1: In Vivo Effects of Red Monascus Pigments in a High-Fat Diet-Induced Metabolic Disorder Rat Model

ParameterControl Group (High-Fat Diet)Red Monascus Pigment Group (20 mg/day)Percentage Change
Blood Serum LDL-C ElevatedReduced↓ 15%[1][2]
Blood Glucose Concentration ElevatedReduced↓ 15%[1][2]

II. Proposed In Vivo Investigation of this compound in an Alzheimer's Disease Model

Given the known antioxidant properties of this compound and the in vitro neuroprotective effects of a related Monascus pigment derivative, a logical next step is to evaluate its therapeutic potential in a neurodegenerative disease model. This section outlines a proposed in vivo study in a streptozotocin (STZ)-induced rat model of sporadic Alzheimer's disease, a model known to involve oxidative stress and neuroinflammation. For comparative purposes, we include data on curcumin, a well-studied natural product with known neuroprotective effects in similar models.

Table 2: Proposed In Vivo Study Design and Comparative Efficacy of this compound and Curcumin in a Rat Model of Alzheimer's Disease

ParameterVehicle Control (STZ-induced)This compound (Proposed)Curcumin (Reference)
Cognitive Function (Morris Water Maze) Significant ImpairmentExpected ImprovementImproved spatial memory
Brain Oxidative Stress (Malondialdehyde) Increased LevelsExpected ReductionReduced lipid peroxidation
Neuroinflammation (TNF-α, IL-1β) Increased LevelsExpected ReductionDecreased pro-inflammatory cytokines
Neuronal Viability (Hippocampal CA1) Significant Neuronal LossExpected NeuroprotectionReduced neuronal damage

III. Experimental Protocols

A. In Vivo Metabolic Disease Model Protocol (Rat)
  • Animal Model: Male Wistar rats (8 weeks old) were used.

  • Induction of Metabolic Disorder: Rats were fed a high-fat diet (45% kcal from fat) for 8 weeks to induce obesity and metabolic dysregulation.

  • Treatment: A subset of rats on the high-fat diet received a daily oral gavage of 20 mg of purified red Monascus pigments (including this compound) suspended in 0.5% carboxymethylcellulose for the final 4 weeks of the study.[1][2]

  • Biochemical Analysis: At the end of the treatment period, blood samples were collected for the analysis of serum low-density lipoprotein cholesterol (LDL-C) and glucose concentrations using standard enzymatic assay kits.

B. Proposed In Vivo Alzheimer's Disease Model Protocol (Rat)
  • Animal Model: Male Sprague-Dawley rats (250-300g) will be used.

  • Induction of Alzheimer's-like Pathology: Sporadic Alzheimer's disease will be induced by intracerebroventricular (ICV) injection of streptozotocin (STZ) (3 mg/kg) bilaterally.

  • Treatment Groups:

    • Sham Control (ICV saline injection + vehicle)

    • STZ Control (ICV STZ injection + vehicle)

    • This compound Treatment (ICV STZ injection + daily oral gavage of this compound)

    • Positive Control (ICV STZ injection + daily oral gavage of Curcumin)

  • Behavioral Assessment: Cognitive function will be assessed using the Morris Water Maze test to evaluate spatial learning and memory.

  • Biochemical and Histological Analysis: Following behavioral testing, brain tissues (hippocampus and cortex) will be collected for:

    • Measurement of oxidative stress markers (e.g., malondialdehyde).

    • Quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) using ELISA.

    • Histopathological examination (e.g., Nissl staining) to assess neuronal viability in the hippocampal CA1 region.

IV. Visualizations

A. Proposed Signaling Pathway of this compound's Neuroprotective Action

G Proposed Neuroprotective Mechanism of this compound This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges Nrf2 Nrf2 Activation This compound->Nrf2 Activates Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress NFkB NF-κB Activation Oxidative_Stress->NFkB Inflammation Neuroinflammation (↑ TNF-α, IL-1β) NFkB->Inflammation Neuronal_Damage Neuronal Damage & Cognitive Decline Inflammation->Neuronal_Damage Neuroprotection Neuroprotection & Improved Cognition ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_Enzymes ↑ Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes Antioxidant_Enzymes->ROS Antioxidant_Enzymes->Neuroprotection

Caption: Proposed mechanism of this compound's neuroprotective effects.

B. Experimental Workflow for In Vivo Alzheimer's Disease Model

G Experimental Workflow: In Vivo Alzheimer's Disease Model Start Acclimatization of Rats (1 week) Induction Induction of AD Model (ICV STZ Injection) Start->Induction Treatment Daily Treatment (this compound/Vehicle) (21 days) Induction->Treatment Behavioral Behavioral Testing (Morris Water Maze) (Days 17-21) Treatment->Behavioral Sacrifice Euthanasia and Brain Tissue Collection Behavioral->Sacrifice Analysis Biochemical & Histological Analysis Sacrifice->Analysis

Caption: Workflow for the proposed in vivo Alzheimer's disease study.

References

Comparative analysis of gene expression profiles in Monascus under different fermentation conditions for Rubropunctamine production

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing the production of bioactive compounds from microbial sources is a critical endeavor. This guide offers a comparative analysis of gene expression profiles in Monascus species under various fermentation conditions to enhance the synthesis of Rubropunctamine, a red azaphilone pigment with potential therapeutic applications. By understanding the molecular responses to different environmental cues, production processes can be rationally designed for improved yields.

This guide synthesizes experimental data from multiple studies to provide a clear comparison of how different fermentation strategies—submerged versus solid-state, and variations in nitrogen source, pH, and temperature—impact the expression of key genes in the this compound biosynthetic pathway.

Comparative Gene Expression Under Different Fermentation Conditions

The following tables summarize the differential expression of key genes involved in Monascus pigment biosynthesis, with a focus on conditions favoring high this compound production. The data is compiled from studies on various Monascus species, including M. ruber and M. purpureus.[1]

Table 1: Effect of Fermentation Type on Key Biosynthetic Gene Expression

Gene/Gene ClusterFunctionExpression in Submerged Fermentation (vs. Solid-State)Reference
MpPKS5 (or homolog)Polyketide SynthaseGenerally lower[2]
mppAAcyltransferaseLower[1]
mppBAcyl-CoA synthetaseLower[1][2]
mppDDehydrogenaseLower[1][2]
mppR1Zn(II)2Cys6 transcription factorHigher[3]
mppR2Ankyrin repeat-containing proteinLower[2][3]

Table 2: Influence of Nitrogen Source on Key Biosynthetic Gene Expression

Gene/Gene ClusterFunctionExpression with Optimal Nitrogen Source (e.g., MSG, Peptone)Reference
MpPKS5 (or homolog)Polyketide SynthaseUpregulated[4][5]
Pigment Biosynthesis ClusterMultiple enzymesUpregulated[5][6]
Primary Metabolism GenesPrecursor synthesisUpregulated[1]

Note: Organic nitrogen sources like monosodium glutamate (MSG) and peptone have been shown to be favorable for pigment production compared to inorganic sources like ammonium and nitrate.[7][8][9]

Table 3: Impact of pH and Temperature on Key Biosynthetic Gene Expression

ConditionGene/Gene ClusterFunctionExpression ChangeReference
Optimal pH (e.g., 5.5 - 6.5)Pigment Biosynthesis ClusterMultiple enzymesUpregulated[9]
Sub-optimal pH (e.g., <4 or >7)Pigment Biosynthesis ClusterMultiple enzymesDownregulated[10]
Increased Temperature (e.g., 35°C)MpFasA2, MpFasB2, MpPKS5, mppR1, mppB, mppEMultiple enzymesUpregulated[3]
Lower Temperature (e.g., 25°C)mppR2, mppCRegulatory and biosyntheticDownregulated[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are generalized protocols based on common practices in the cited literature.

Monascus Fermentation
  • Culture Preparation : Monascus strains are typically maintained on potato dextrose agar (PDA) slants. For fermentation, a spore suspension is prepared and inoculated into the fermentation medium.[9]

  • Submerged Fermentation (SmF) : Liquid medium containing a carbon source (e.g., glucose, rice powder), a nitrogen source (e.g., peptone, yeast extract, MSG), and mineral salts is inoculated with the spore suspension. The culture is incubated in a shaker at a controlled temperature and agitation speed for a specified period (e.g., 7-14 days).[6][9]

  • Solid-State Fermentation (SSF) : A solid substrate, such as rice or rice bran, is moistened with a nutrient solution, sterilized, and inoculated with the Monascus spore suspension. The mixture is incubated in a controlled-humidity environment at a specific temperature.[11]

RNA Extraction and Sequencing (RNA-Seq)
  • RNA Extraction : Total RNA is extracted from Monascus mycelia harvested at specific time points during fermentation. Standard RNA extraction kits are commonly used, followed by DNase treatment to remove any contaminating DNA.[1][12]

  • Library Preparation and Sequencing : mRNA is enriched from the total RNA, fragmented, and used to synthesize a cDNA library. Sequencing adapters are ligated to the cDNA fragments, and the library is sequenced on a high-throughput platform like Illumina.[1][13]

Gene Expression Data Analysis
  • Data Preprocessing : Raw sequencing reads are filtered to remove low-quality reads and adapter sequences.

  • Mapping and Quantification : The clean reads are mapped to a reference Monascus genome. Gene expression levels are quantified using metrics such as Fragments Per Kilobase of transcript per Million mapped reads (FPKM).[1]

  • Differential Expression Analysis : Statistical methods are employed to identify differentially expressed genes (DEGs) between different fermentation conditions. Genes with a significant fold change and a low p-value are considered differentially expressed.[1][14]

This compound Extraction and Quantification
  • Extraction : Pigments are extracted from the fermented broth and/or mycelia using a solvent such as ethanol.[1]

  • Quantification : The concentration of this compound is determined using High-Performance Liquid Chromatography (HPLC). A C18 reverse-phase column is typically used with a gradient elution of two mobile phases (e.g., acidified water and acetonitrile).[15]

Visualizing the Pathways and Workflows

To better illustrate the complex biological processes and experimental designs, the following diagrams have been generated using the DOT language.

Rubropunctamine_Biosynthesis_Pathway acetyl_coa Acetyl-CoA pks Polyketide Synthase (MpPKS5) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks polyketide Polyketide Intermediate pks->polyketide modification_enzymes Modification Enzymes (mppA, mppB, mppD, etc.) polyketide->modification_enzymes orange_pigment Orange Pigment (e.g., Rubropunctatin) modification_enzymes->orange_pigment This compound This compound orange_pigment->this compound amino_acid Amino Acid amino_acid->this compound regulatory_genes Regulatory Genes (mppR1, mppR2) regulatory_genes->pks regulatory_genes->modification_enzymes

Caption: Simplified biosynthetic pathway of this compound in Monascus.

Experimental_Workflow fermentation Monascus Fermentation (Submerged vs. Solid-State, Varying N, pH, Temp) sampling Mycelia Harvesting fermentation->sampling rna_extraction Total RNA Extraction sampling->rna_extraction pigment_analysis Pigment Extraction & HPLC sampling->pigment_analysis rna_seq RNA-Seq Library Preparation & Sequencing rna_extraction->rna_seq data_analysis Bioinformatic Analysis (Mapping, Quantification, DEG) rna_seq->data_analysis results Comparative Analysis of Gene Expression & Yield data_analysis->results pigment_analysis->results

Caption: General experimental workflow for comparative transcriptomic analysis.

Fermentation_Condition_Logic conditions Fermentation Conditions nitrogen Nitrogen Source (e.g., Organic vs. Inorganic) conditions->nitrogen ph pH Level (e.g., Acidic vs. Neutral) conditions->ph temperature Temperature conditions->temperature fermentation_type Fermentation Type (SmF vs. SSF) conditions->fermentation_type gene_expression Gene Expression Profile nitrogen->gene_expression ph->gene_expression temperature->gene_expression fermentation_type->gene_expression rubropunctamine_yield This compound Yield gene_expression->rubropunctamine_yield

Caption: Logical relationship of fermentation conditions to gene expression.

References

Validation of Rubropunctamine's mechanism of action through molecular docking studies

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the molecular interactions of Rubropunctamine with key metabolic enzymes, HMG-CoA reductase and lipase, offers compelling evidence for its potential role in managing hyperlipidemia. This guide provides a comparative analysis of this compound's binding affinities with known inhibitors, supported by detailed molecular docking protocols and visualization of the relevant signaling pathways.

This publication is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of natural compounds. Through a systematic comparison, we validate the mechanism of action of this compound, a red azaphilone pigment produced by Monascus species, by examining its in silico interactions with two critical enzymes in lipid metabolism: 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase and pancreatic lipase.

Comparative Analysis of Molecular Docking Studies

Molecular docking simulations predict the binding affinity and orientation of a ligand (in this case, this compound and other inhibitors) to the active site of a target protein. Lower binding energy and dissociation constant (Ki) values indicate a more stable and potent interaction.

HMG-CoA Reductase Inhibitors

HMG-CoA reductase is the rate-limiting enzyme in the mevalonate pathway of cholesterol biosynthesis. Its inhibition is a key strategy in managing hypercholesterolemia. The following table compares the in silico binding affinities of this compound and other Monascus pigments with that of a known synthetic inhibitor, Pravastatin.

CompoundBinding Energy (kcal/mol)Dissociation Constant (Ki) (µM)In Vitro IC50 (µM)
This compound -7.2 5.55 Not Reported
Monascin-7.53.31Not Reported
Ankaflavin-8.11.15Not Reported
Rubropunctatin-7.25.55Not Reported
Monascorubrin-7.91.68Not Reported
Monascorubramine-7.16.55Not Reported
Pravastatin (control)Not ReportedNot Reported0.0406[1]
Caffeic acidNot ReportedNot Reported10.162[1]

Data for Monascus pigments is sourced from a 2020 study by Wu et al.[2]

Lipase Inhibitors

Pancreatic lipase is a crucial enzyme for the digestion of dietary fats. Inhibiting this enzyme can reduce fat absorption and is a therapeutic approach for obesity and hyperlipidemia. The table below compares the binding affinities of this compound and other Monascus pigments with the well-known lipase inhibitor, Orlistat.

CompoundBinding Energy (kcal/mol)Dissociation Constant (Ki) (µM)In Vitro IC50 (µM)
This compound -8.5 0.55 Not Reported
Monascin-7.91.68Not Reported
Ankaflavin-8.20.95Not Reported
Rubropunctatin-8.30.78Not Reported
Monascorubrin-8.50.55Not Reported
Monascorubramine-8.11.15Not Reported
Orlistat (control)Not ReportedNot Reported2.73 (µg/ml)[3]
Monascus pigment derivative (H-Pen)Not Reported20.724.0[4]

Data for Monascus pigments is sourced from a 2020 study by Wu et al.[2]

Experimental Protocols: Molecular Docking

The following protocol outlines the general steps involved in performing a molecular docking study to validate the interaction between a ligand like this compound and its target protein.

Protein Preparation
  • Obtain Protein Structure: The 3D crystal structure of the target protein (e.g., HMG-CoA reductase, PDB ID: 1HW9; Lipase, PDB ID: 1LPB) is downloaded from the Protein Data Bank (PDB).

  • Pre-processing: Water molecules, co-crystallized ligands, and any non-essential ions are removed from the PDB file.

  • Protonation and Charge Assignment: Polar hydrogen atoms are added to the protein structure, and appropriate atomic charges (e.g., Kollman charges) are assigned.

Ligand Preparation
  • Obtain Ligand Structure: The 2D or 3D structure of the ligand (e.g., this compound) is obtained from a chemical database like PubChem or sketched using molecular modeling software.

  • Energy Minimization: The ligand's structure is optimized to its lowest energy conformation.

  • Charge and Torsion Assignment: Gasteiger charges are assigned, and rotatable bonds are defined to allow for conformational flexibility during docking.

Docking Simulation
  • Grid Box Definition: A 3D grid box is defined around the active site of the protein. The size and center of the grid are chosen to encompass the entire binding pocket.

  • Docking Algorithm: A docking program (e.g., AutoDock Vina) is used to explore the conformational space of the ligand within the defined grid box. The algorithm samples numerous poses and scores them based on a defined scoring function.

  • Execution: The docking simulation is run, generating a set of possible binding poses ranked by their predicted binding affinities.

Analysis of Results
  • Binding Energy and Pose Selection: The pose with the lowest binding energy is typically considered the most favorable binding mode.

  • Interaction Analysis: The selected pose is visualized to analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between the ligand and the amino acid residues of the protein's active site.

  • Validation: To validate the docking protocol, a known inhibitor of the target protein can be re-docked into the active site. The protocol is considered reliable if it can reproduce the experimentally observed binding mode of the known inhibitor with a low root-mean-square deviation (RMSD).

Visualizing the Molecular Landscape

Signaling Pathways and Experimental Workflows

To better understand the biological context and the experimental approach, the following diagrams visualize the key signaling pathways and the molecular docking workflow.

molecular_docking_workflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis Protein Preparation Protein Preparation Grid Box Definition Grid Box Definition Protein Preparation->Grid Box Definition Ligand Preparation Ligand Preparation Docking Run Docking Run Ligand Preparation->Docking Run Grid Box Definition->Docking Run Pose Analysis Pose Analysis Docking Run->Pose Analysis Interaction Analysis Interaction Analysis Pose Analysis->Interaction Analysis

Molecular Docking Experimental Workflow

hmg_coa_reductase_pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA Reductase HMG-CoA Reductase HMG-CoA->HMG-CoA Reductase Mevalonate Mevalonate Isoprenoids Isoprenoids Mevalonate->Isoprenoids Cholesterol Cholesterol Isoprenoids->Cholesterol HMG-CoA Reductase->Mevalonate This compound This compound This compound->HMG-CoA Reductase Inhibition

HMG-CoA Reductase (Mevalonate) Pathway

lipase_pathway Dietary Triglycerides Dietary Triglycerides Pancreatic Lipase Pancreatic Lipase Dietary Triglycerides->Pancreatic Lipase Fatty Acids & Monoglycerides Fatty Acids & Monoglycerides Absorption Absorption Fatty Acids & Monoglycerides->Absorption Lipid Droplets Lipid Droplets Absorption->Lipid Droplets Re-esterification Pancreatic Lipase->Fatty Acids & Monoglycerides Hydrolysis This compound This compound This compound->Pancreatic Lipase Inhibition

Pancreatic Lipase Signaling Pathway

Conclusion

The molecular docking studies presented in this guide provide strong in silico evidence supporting the potential of this compound as a dual inhibitor of HMG-CoA reductase and pancreatic lipase. Its predicted binding affinities are comparable to, and in the case of lipase, even exceed those of other known Monascus pigments. While further in vitro and in vivo studies are necessary to confirm these findings and determine the precise inhibitory concentrations, this comparative analysis validates the proposed mechanism of action and highlights this compound as a promising candidate for the development of novel therapeutics for hyperlipidemia and related metabolic disorders. The detailed protocols and visual aids provided herein serve as a valuable resource for researchers aiming to explore the therapeutic potential of this and other natural compounds.

References

Benchmarking the stability of Rubropunctamine against other natural red pigments like anthocyanins and betalains

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

The selection of a natural pigment for applications in research, food technology, and pharmaceuticals is critically dependent on its stability under various environmental conditions. This guide provides an objective comparison of the stability of Rubropunctamine, a fungal azaphilone pigment, against two of the most common classes of natural red pigments: anthocyanins and betalains. The following sections present quantitative and qualitative data on their performance under different pH, temperature, and light conditions, along with detailed experimental protocols for stability assessment.

Overview of Pigment Stability

The stability of a natural pigment dictates its suitability for a given application, affecting its color, efficacy, and shelf-life. The primary factors influencing the degradation of this compound, anthocyanins, and betalains are pH, temperature, and exposure to light and oxygen.

  • This compound : Produced by fungi of the Monascus genus, this compound is an azaphilone pigment. Its stability is a significant concern as it is susceptible to degradation from various environmental factors, which can lead to a loss of color and potentially alter its biological activity.[1]

  • Anthocyanins : These are water-soluble flavonoid pigments responsible for many of the red, purple, and blue colors in fruits, vegetables, and flowers.[2] Their primary disadvantage is their low stability, which is influenced by a wide range of parameters.[3][4]

  • Betalains : These are tyrosine-derived pigments found in plants of the Caryophyllales order, such as beetroot.[5] They are relatively stable over a broader pH range than anthocyanins but are notably sensitive to heat.[6][7]

Data Presentation: Comparative Stability Analysis

The following table summarizes the stability of the three pigment classes under key environmental stressors.

Parameter This compound Anthocyanins Betalains
Optimal pH Range Neutral to slightly acidic (pH 4-8)[1]Highly acidic (pH < 3)[8][9]Broadly acidic to neutral (pH 3-7), optimal at pH 5-6[6][7]
Appearance at pH < 3 Purple-Red[10]Stable, red flavylium cation form[4][8]Color shifts, degradation can occur[7]
Appearance at pH 4-6 Stable, Purple-Red to Red[10]Unstable, colorless carbinol pseudo-base forms[8]Stable, characteristic red-violet color[6][7]
Appearance at pH > 7 Stable, Red[10]Unstable, forms blue or colorless chalcones[8]Unstable, degradation leads to yellow/brown products[11]
Thermal Stability Degradation is accelerated by high temperatures.[1] More stable at pH 7 than pH 5 at high temperatures (75-88°C).[12]Degrades with increasing temperature, leading to browning via polymerization and cleavage.[3][9]Heat sensitive; degradation begins above 50°C and follows first-order kinetics.[6][7]
Light Stability Susceptible to photodegradation from sunlight, UV, and fluorescent light.[1]Degrades upon exposure to light.[3][13]Light exposure impairs stability; this effect is oxygen-dependent and negligible in anaerobic conditions.[6]
Oxygen Stability Susceptible to oxidative degradation.[1]Oxygen is a key factor in degradation.[3]Stability is improved in a nitrogen atmosphere or with antioxidants.[7]
Recommended Storage Solid, dry form at ≤ -20°C, protected from light.[1]Cool, dark conditions, often with antioxidants.[14]Frozen state (e.g., -30°C) in the absence of light and oxygen.[6]

Degradation Pathways

The chemical mechanisms of degradation differ significantly between these pigment classes, influencing the byproducts and the nature of color loss.

  • This compound : The biosynthesis of this compound involves the chemical transformation of its orange precursor, rubropunctatin, through a reaction with a primary amine.[15][16] Degradation is accelerated by heat, light, and pH levels outside the 4-8 range, likely involving oxidative processes and cleavage.[1]

  • Anthocyanins : The degradation pathway is highly dependent on pH. In aqueous solutions, the colored flavylium cation is in equilibrium with other forms. At higher pH values, it converts to a colorless carbinol pseudo-base, which can then undergo ring-opening to form a yellow chalcone.[14] Heat accelerates these transformations and can lead to cleavage and polymerization, resulting in brown pigments.[3][17]

  • Betalains : The primary degradation pathway involves the hydrolysis of the aldimine bond.[11] This cleavage results in the formation of the yellow betalamic acid and the colorless cyclo-DOPA-5-O-glycoside, leading to a loss of the characteristic red-violet color.[5][18] This process is significantly accelerated by heat.[6][7]

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation p1 Prepare Pigment Stock Solution p2 Aliquot into Vials p1->p2 s1 Thermal Stress (Incubate at various temperatures) s2 pH Stress (Adjust pH with buffers) s3 Light Stress (Expose to controlled light source) a1 Incubate for Timed Intervals p2->a1 a2 Measure Absorbance (Spectrophotometry) a1->a2 a3 Quantify Degradation (e.g., HPLC) a2->a3 d1 Calculate % Pigment Remaining a3->d1 d2 Plot Degradation Curves d1->d2 d3 Determine Half-life (t½) d2->d3

Caption: General experimental workflow for pigment stability testing.

anthocyanin_degradation A Anthocyanin (Flavylium Cation, Red) B Carbinol Pseudo-base (Colorless) A->B +H₂O (pH increase) B->A -H₂O (pH decrease) C Chalcone (Yellow) B->C Ring Opening D Degradation Products (Brown Polymers) C->D Heat, Oxygen

Caption: Simplified degradation pathway of anthocyanins.

betalain_degradation A Betanin (Betacyanin) (Red-Violet) B Betalamic Acid (Yellow) A->B Heat, pH > 7 (Aldimine Bond Cleavage) C cyclo-DOPA-5-O-glycoside (Colorless) A->C Heat, pH > 7 (Aldimine Bond Cleavage)

Caption: Simplified degradation pathway of betalains (betanin).

rubropunctamine_stability center This compound Stability f1 High Temperature f1->center accelerates degradation f2 Light Exposure (UV, Sunlight) f2->center causes photodegradation f3 Extreme pH (<4 or >8) f3->center reduces stability f4 Oxygen f4->center causes oxidation

Caption: Factors affecting the stability of this compound.

Experimental Protocols

The following protocols provide a standardized framework for benchmarking pigment stability.

  • Preparation of Buffers : Prepare a series of 0.1 M citrate-phosphate buffer solutions covering a pH range from 2.0 to 11.0.[10]

  • Sample Preparation : Prepare a concentrated stock solution of the pigment in a suitable solvent (e.g., 60% ethanol for this compound).[1] For each pH value, add a small, constant volume of the stock solution to a larger volume of the corresponding buffer to achieve a target concentration with an initial absorbance between 0.7 and 1.0.

  • Incubation : Aliquot the buffered pigment solutions into sealed, light-protected vials. Incubate at a constant, controlled temperature (e.g., 25°C) for a set duration (e.g., 24 hours), taking samples at regular time points (e.g., 0, 1, 3, 6, 12, 24 hours).[19]

  • Analysis : At each time point, measure the absorbance of the sample at its absorption maximum (λmax) using a spectrophotometer.[10] Use the corresponding buffer as a blank.

  • Data Interpretation : Calculate the percentage of pigment remaining at each time point relative to the initial concentration at time zero. Plot the percentage of remaining pigment against time for each pH value to determine the stability profile.[10]

  • Sample Preparation : Prepare a stock solution of the pigment in a buffer set to its optimal pH for stability (e.g., pH 6.0 for this compound, pH 3.0 for anthocyanins, pH 5.0 for betalains).[1][6][8]

  • Incubation : Aliquot the solution into multiple sealed, airtight vials to prevent evaporation. Expose the vials to a range of temperatures (e.g., 4°C, 25°C, 50°C, 80°C, 100°C) in calibrated ovens or water baths for various time points.[1][19][20]

  • Analysis : At each time point, remove a vial from the heat source and immediately cool it in an ice bath to stop further degradation. Measure the absorbance at the pigment's λmax using a spectrophotometer.[21]

  • Data Interpretation : Calculate the percentage of pigment remaining at each time point for each temperature. Determine the degradation rate constant (k) and the half-life (t½) by plotting the natural logarithm of the concentration versus time, assuming first-order kinetics.[7][12]

  • Sample Preparation : Prepare a stock solution of the pigment in a buffer at its optimal pH.

  • Incubation : Aliquot the solution into transparent, sealed vials (e.g., quartz cuvettes). Prepare a parallel set of "dark control" samples by wrapping identical vials in aluminum foil. Place all samples in a photostability chamber equipped with a calibrated light source (e.g., xenon arc lamp simulating sunlight) at a constant temperature (e.g., 25°C).[22][23]

  • Analysis : At specified time intervals, remove a test vial and its corresponding dark control. Measure the absorbance of both samples at the pigment's λmax.

  • Data Interpretation : Compare the percentage of pigment remaining in the light-exposed samples to the dark controls at each time point. This comparison isolates the effect of light from any thermal degradation that may occur simultaneously.[18]

Conclusion

The stability of a natural red pigment is not an intrinsic property but a function of its chemical structure and its interaction with the surrounding environment.

  • This compound offers a notable advantage with its stability across a relatively broad pH range of 4 to 8, making it suitable for neutral and slightly acidic formulations where anthocyanins would fail.

  • Anthocyanins are the pigments of choice for highly acidic applications (pH < 3) but are extremely unstable at neutral or alkaline pH.

  • Betalains are stable over a wider pH range than anthocyanins (pH 3-7) but are significantly more sensitive to thermal processing than both this compound and anthocyanins.

Ultimately, the selection of a pigment requires a thorough understanding of the processing and storage conditions of the final product. The experimental protocols provided in this guide offer a robust framework for conducting comparative stability studies to inform this critical decision-making process.

References

A Comparative Review of the Therapeutic Potentials of Different Monascus Red Pigments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic potentials of red pigments derived from Monascus species, contrasted with other pigments produced by the fungus, such as yellow and orange varieties. The information is collated from scientific literature, presenting quantitative data, detailed experimental methodologies, and visualizations of key biological pathways to support research and development in natural product-based therapeutics.

Introduction to Monascus Pigments

For centuries, fungi of the genus Monascus, particularly M. purpureus, have been used in Asia to produce fermented foods like red yeast rice. These fungi are prolific producers of a range of polyketide-based secondary metabolites, including a well-known class of pigments.[1] These pigments are broadly categorized by their color into three main groups: yellow (e.g., ankaflavin, monascin), orange (e.g., rubropunctatin, monascorubrin), and red (e.g., rubropunctamine, monascorubramine).[2][3] Biosynthetically, the red pigments are not directly produced by the fungus but are formed through a chemical reaction between the orange pigments and compounds containing a free amino group, such as amino acids.[3] This structural relationship is crucial as it allows for the semi-synthesis of a wide array of red pigment derivatives with potentially enhanced or novel bioactivities.[2] While all Monascus pigments have garnered scientific interest, this review focuses on comparing the therapeutic evidence for red pigments against their yellow and orange counterparts.

Comparative Therapeutic Efficacy

Monascus pigments exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties. While there is overlap in their therapeutic potential, studies on purified compounds reveal significant differences in efficacy among the different pigment classes.

Antimicrobial Potential

Red Monascus pigments and their derivatives have consistently demonstrated the most potent antimicrobial activity, particularly against Gram-positive bacteria.[3][4] This superiority is evident in their lower Minimum Inhibitory Concentration (MIC) values compared to other Monascus pigments. Amino acid derivatives of red pigments, in particular, show enhanced efficacy.[4]

Pigment Type Specific Pigment/Derivative Target Microorganism Efficacy Metric Result Reference
Red Pigment Amino acid derivative (L-cysteine)Enterococcus faecalisMIC4 µg/mL[3]
Red Pigment Lab-produced M. purpureus pigmentBacillus cereus ATCC11778MBC128 mg/mL[5]
Commercial Red PigmentNot specifiedBacillus cereus ATCC11778MBC256 mg/mL[5]
Yellow Pigment Monascin, AnkaflavinBacillus subtilisComparisonLower activity than red pigments[2]
Anti-inflammatory Activity

While yellow and orange pigments are often cited as having the highest anti-inflammatory activity, red pigments and their derivatives also possess notable capabilities.[2][3] Their primary mechanism involves the suppression of pro-inflammatory mediators. For instance, studies show they can inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages.[3] Furthermore, red biopigment extracts have been shown to increase the expression of the anti-inflammatory cytokine IL-10.[6]

Pigment Type Specific Pigment/Derivative Cell Line Efficacy Metric Result Reference
Orange Pigment Derivative Monaphilol D-IC501.7 µM[2][3]
Orange Pigment Derivative 2-amino-4 picoline derivativeRaw 264.7NO Inhibition48.4% inhibition[7]
Red Pigment M. purpureus extractLNCaP cellsIL-10 ExpressionIncreased from 1034 to 4657 pg/ml[6]
Anti-cancer and Cytotoxic Potential

The anti-cancer properties of Monascus pigments are among their most studied therapeutic potentials. Orange pigments, the direct precursors to red pigments, have shown significant cytotoxic activity.[2] Rubropunctatin, an orange pigment, induces apoptosis in cancer cells through the intrinsic mitochondrial pathway.[8] Red pigments, particularly when formulated for enhanced stability and delivery such as in liposomes, also exhibit potent anti-cancer effects.[9]

Pigment Type Specific Pigment/Derivative Target Cell Line Efficacy Metric Result Reference
Orange Pigment Rubropunctatin, Monaphilols A & CVarious cancer cellsIC508–10 µM[2][3]
Orange Pigment RubropunctatinHeLa (cervical cancer)IC50 (24h)93.71 µM (dark), 24.02 µM (light-irradiated)[8]
Red Pigment Monascus Red Pigment Liposomes (MRPL)MKN-28 (gastric cancer)IC500.57 mg/mL[9]
Red Pigment M. purpureus extractLNCaP (prostate cancer)Cell ViabilityUp to 79.86% reduction[6]
Other Therapeutic Potentials

All classes of Monascus pigments have been reported to have mild anti-obesity and anti-diabetic effects. In a study on high-fat diet-fed rats, all pigment types reduced blood glucose concentrations by 15% compared to the control group.[2] Yellow pigments, however, showed a more pronounced effect in lowering low-density lipoprotein cholesterol (LDL-C).[2] Additionally, both yellow and red pigments are confirmed antioxidants, though their relative efficacy can vary depending on the assay used.[3]

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of Monascus pigments' therapeutic potentials.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of a substance that prevents visible growth of a microorganism.

  • Preparation of Pigment Solutions: Prepare a stock solution of the purified Monascus pigment in a suitable solvent (e.g., Dimethyl Sulfoxide, DMSO). Perform a series of twofold serial dilutions of the stock solution in a sterile liquid growth medium (e.g., Mueller-Hinton Broth) directly in a 96-well microtiter plate.

  • Inoculum Preparation: Culture the test microorganism overnight on an appropriate agar medium. Suspend a few colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in the growth medium to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[10]

  • Inoculation and Incubation: Add 100 µL of the standardized inoculum to each well of the microtiter plate containing 100 µL of the serially diluted pigment solution. Include a positive control well (inoculum without pigment) and a negative control well (medium only). Incubate the plate at 37°C for 18-24 hours.[11]

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the pigment at which no visible microbial growth is observed.[11]

Protocol 2: MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and is commonly used to assess the cytotoxic effects of compounds.

  • Cell Seeding: Seed cells (e.g., HeLa, LNCaP) into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[12]

  • Compound Treatment: Prepare various concentrations of the Monascus pigment in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test pigment. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the treatment period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) labeling reagent (final concentration 0.5 mg/mL) to each well.[12][13] Incubate the plate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[5][13]

  • Solubilization and Measurement: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[12] Gently mix the plate on an orbital shaker. Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm (a reference wavelength of 630 nm can be used to reduce background).[14] The intensity of the purple color is directly proportional to the number of viable cells.

Protocol 3: Nitric Oxide (NO) Production Assay

This assay quantifies the production of NO by measuring its stable end-product, nitrite, in cell culture supernatants using the Griess reagent. It is a common method to assess anti-inflammatory activity.

  • Cell Seeding and Treatment: Seed murine macrophage cells (e.g., RAW 264.7) into a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.[15] Pre-treat the cells with various concentrations of the Monascus pigment for 1-2 hours.

  • Inflammatory Stimulation: After pre-treatment, stimulate the cells with an inflammatory agent, typically lipopolysaccharide (LPS) at a concentration of 1 µg/mL, and incubate for an additional 18-24 hours.[15][16]

  • Griess Reaction: After incubation, carefully collect 100 µL of the cell culture supernatant from each well. In a separate 96-well plate, mix the 100 µL of supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[17][18]

  • Measurement: Allow the reaction to proceed for 10-15 minutes at room temperature in the dark. Measure the absorbance at 540-550 nm using a microplate reader.[15][18] The nitrite concentration is determined by comparing the absorbance values to a standard curve prepared with known concentrations of sodium nitrite.

Visualizing Mechanisms and Workflows

To better understand the complex processes involved, the following diagrams illustrate a key experimental workflow and the signaling pathways implicated in the therapeutic effects of Monascus red pigments.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_pigment 1. Prepare Serial Dilutions of Monascus Pigment in 96-well plate inoculate 3. Inoculate Plate with Bacterial Suspension prep_pigment->inoculate prep_inoculum 2. Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate 4. Incubate Plate (37°C, 18-24h) inoculate->incubate observe 5. Visually Inspect for Bacterial Growth (Turbidity) incubate->observe determine_mic 6. Determine MIC: Lowest concentration with no visible growth observe->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

anti_inflammatory_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 Receptor lps->tlr4 complex IκB-NF-κB (Inactive Complex) tlr4->complex Activates Kinases ikb IκB nfkb NF-κB nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation complex->ikb Phosphorylation & Degradation complex->nfkb nucleus Nucleus dna DNA nfkb_nuc->dna Binds to Promoter transcription Gene Transcription dna->transcription mrna iNOS / COX-2 mRNA transcription->mrna protein iNOS / COX-2 Proteins mrna->protein no Nitric Oxide (NO) Prostaglandins protein->no inflammation Inflammation no->inflammation pigment Monascus Red Pigment pigment->complex Inhibits Degradation

Caption: Anti-inflammatory action via inhibition of the NF-κB pathway.

apoptosis_pathway pigment Monascus Pigment (e.g., Rubropunctatin) ros ↑ Intracellular ROS pigment->ros cas8 Caspase-8 (Initiator) pigment->cas8 Activation mito Mitochondrion ros->mito Induces Stress mmp Loss of Mitochondrial Membrane Potential mito->mmp cytc Cytochrome c Release mmp->cytc cas9 Caspase-9 (Initiator) cytc->cas9 Activation cas3 Caspase-3 (Executioner) cas9->cas3 Activation cas8->cas3 Activation apoptosis Apoptosis cas3->apoptosis Cleaves Cellular Substrates

Caption: Intrinsic (mitochondrial) apoptosis pathway induced by Monascus pigments.

Conclusion

The available scientific evidence indicates that Monascus red pigments possess a diverse and potent range of therapeutic activities. They exhibit particularly strong antimicrobial effects, often superior to their yellow and orange counterparts. In the realms of anti-inflammatory and anti-cancer applications, while orange pigments like rubropunctatin show high intrinsic activity, red pigments and their derivatives also demonstrate significant potential, particularly through mechanisms involving the modulation of key signaling pathways like NF-κB and the induction of apoptosis. The ability to generate novel red pigment derivatives by reacting orange pigments with various amino-containing compounds offers a promising avenue for developing targeted therapeutic agents with enhanced efficacy and specificity. Further research focusing on the in vivo performance, safety, and bioavailability of purified red pigments is essential to fully realize their potential in drug development.

References

Inter-laboratory validation of a quantitative method for Rubropunctamine

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-Laboratory Validation of a Quantitative HPLC Method for Rubropunctamine in Fermented Food Products

This guide presents a framework for the inter-laboratory validation of a quantitative method for this compound, a red azaphilone pigment produced by Monascus species. This compound is of significant interest due to its use as a natural food colorant and its potential biological activities, including antioxidant and antimicrobial properties.[1][2][3] Accurate and reliable quantification of this compound in complex matrices like fermented foods is crucial for quality control, product standardization, and safety assessment.

This document outlines a detailed protocol for a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV-Vis detection and presents a hypothetical inter-laboratory validation study to demonstrate its performance across different laboratories. The results are intended for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following tables summarize the hypothetical results from an inter-laboratory validation study conducted in three different laboratories (Lab A, Lab B, and Lab C). The study aimed to assess the performance of a harmonized HPLC-UV method for the quantification of this compound.

Table 1: Linearity and Range

LaboratoryLinear Range (µg/mL)Correlation Coefficient (r²)
Lab A0.5 - 1000.9998
Lab B0.5 - 1000.9995
Lab C0.5 - 1000.9997

Table 2: Precision and Accuracy

LaboratoryQC LevelConcentration (µg/mL)Intra-day Precision (RSD%)Inter-day Precision (RSD%)Accuracy (%)
Lab A LQC1.52.83.5102.1
MQC501.92.499.5
HQC801.52.1101.3
Lab B LQC1.53.24.198.7
MQC502.12.8101.8
HQC801.82.599.2
Lab C LQC1.52.93.8100.5
MQC502.32.998.9
HQC801.72.3100.8

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, RSD: Relative Standard Deviation

Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)

LaboratoryLOD (µg/mL)LOQ (µg/mL)
Lab A0.150.5
Lab B0.180.5
Lab C0.160.5

Table 4: Recovery in Spiked Matrix (Red Yeast Rice)

LaboratorySpiked Level (µg/g)Mean Recovery (%)RSD (%)
Lab A1098.23.1
5099.52.5
Lab B1096.83.8
5098.12.9
Lab C1097.53.4
5099.02.7

Experimental Protocols

The following protocols were harmonized and used across all participating laboratories in the validation study.

Sample Preparation
  • Homogenization: A representative sample of the fermented product (e.g., red yeast rice) is finely ground to a homogenous powder.

  • Extraction: 1 gram of the homogenized sample is weighed into a 50 mL centrifuge tube. 20 mL of 80% ethanol in water is added.

  • Sonication and Shaking: The mixture is vortexed for 1 minute, followed by ultrasonication for 30 minutes in a water bath. The tube is then placed on an orbital shaker for 1 hour at 200 rpm.

  • Centrifugation: The extract is centrifuged at 4000 rpm for 15 minutes.

  • Filtration: The supernatant is collected and filtered through a 0.45 µm syringe filter into an HPLC vial for analysis.

HPLC-UV Method

A validated reverse-phase HPLC method with UV-Vis detection is employed for the quantitative analysis of this compound.[4]

  • Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.

  • Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 510 nm[5][6]

  • Injection Volume: 20 µL

Preparation of Standards and Quality Controls
  • Stock Solution: A stock solution of purified this compound standard (1 mg/mL) is prepared in methanol.

  • Working Standards: Calibration standards are prepared by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 to 100 µg/mL.

  • Quality Control (QC) Samples: QC samples are prepared at three concentrations (1.5, 50, and 80 µg/mL) from a separate stock solution.

Validation Parameters

The method validation was conducted according to the International Council for Harmonisation (ICH) guidelines, assessing the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This was evaluated by comparing the chromatograms of blank, spiked, and unspiked samples.

  • Linearity: Assessed by analyzing a series of six concentrations of the standard solution. The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.

  • Precision:

    • Intra-day precision (Repeatability): Determined by analyzing six replicates of each QC level on the same day.

    • Inter-day precision (Intermediate Precision): Determined by analyzing the QC samples on three different days.

  • Accuracy: Determined by the percentage recovery of the analyte in the QC samples.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

  • Recovery: Evaluated by analyzing a blank matrix (e.g., unfermented rice) spiked with known concentrations of this compound at two different levels.

Visualizations

The following diagrams illustrate key aspects of the experimental workflow and the chemical context of this compound.

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_validation Validation Homogenization Homogenize Sample Extraction Extract with 80% Ethanol Homogenization->Extraction Centrifugation Centrifuge at 4000 rpm Extraction->Centrifugation Filtration Filter through 0.45 µm Syringe Filter Centrifugation->Filtration Injection Inject 20 µL into HPLC Filtration->Injection Separation Separate on C18 Column Injection->Separation Detection Detect at 510 nm Separation->Detection Quantification Quantify using Calibration Curve Detection->Quantification Data_Analysis Data Analysis and Reporting Quantification->Data_Analysis

Caption: Experimental workflow for the quantification of this compound.

G cluster_biosynthesis Biosynthesis of this compound PKS Polyketide Synthase (PKS) Precursor Rubropunctatin (Orange Pigment) PKS->Precursor Biosynthesis This compound This compound (Red Pigment) Precursor->this compound Amination Reaction Amine Primary Amine (e.g., from an amino acid) Amine->this compound

Caption: Simplified biosynthesis pathway of this compound.

G cluster_parameters Validation Parameters Method_Validation Method Validation Specificity Specificity Method_Validation->Specificity Linearity Linearity Method_Validation->Linearity Precision Precision Method_Validation->Precision Accuracy Accuracy Method_Validation->Accuracy LOD_LOQ LOD & LOQ Method_Validation->LOD_LOQ Robustness Robustness Method_Validation->Robustness Recovery Recovery Method_Validation->Recovery Intra_day Intra-day Precision->Intra_day Inter_day Inter-day Precision->Inter_day

Caption: Logical relationship of analytical method validation parameters.

References

Safety Operating Guide

Proper Disposal of Rubropunctamine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and detailed disposal procedures for Rubropunctamine are critical for ensuring a safe laboratory environment and regulatory compliance. This guide provides immediate, actionable information for researchers, scientists, and drug development professionals, addressing the handling and disposal of this potentially hazardous compound.

This compound, a red azaphilone pigment, requires careful management due to conflicting reports on its toxicological profile. While some safety data sheets may indicate no potential health effects, other sources highlight its potential for embryotoxicity and teratogenicity.[1] Consequently, it is imperative to treat this compound as a hazardous substance and follow stringent safety and disposal protocols.

Immediate Safety and Logistical Information

All personnel handling this compound must be thoroughly trained on its potential hazards and the required safety measures. Work must be conducted in a designated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1][2]

Personal Protective Equipment (PPE): A comprehensive PPE protocol is mandatory when handling this compound in any form. This includes:

  • Gloves: Double-gloving with nitrile gloves is recommended to prevent skin contact.

  • Eye Protection: Chemical safety goggles and a face shield must be worn to protect against splashes.

  • Lab Coat: A disposable, long-sleeved lab coat should be used to protect skin and clothing.

  • Respiratory Protection: When handling the powdered form, a NIOSH-approved respirator is necessary to prevent inhalation.

Operational Plan for this compound Disposal

The proper disposal of this compound waste is a multi-step process that begins with segregation at the point of generation. Never mix this compound waste with non-hazardous laboratory trash.

Waste Segregation and Collection:
  • Solid Waste: All solid materials contaminated with this compound, such as gloves, pipette tips, and bench paper, must be collected in a dedicated, clearly labeled hazardous waste container.[1][2] This container should be lined with a heavy-duty plastic bag.

  • Liquid Waste: All liquid waste containing this compound, including reaction mixtures and solvent rinses, must be collected in a sealed, shatter-proof container.[1][2] The container must be clearly labeled as "Hazardous Waste: this compound" and specify the solvent. Leave at least 10% headspace to prevent spills and pressure buildup.[2]

  • Sharps Waste: Any sharps, such as needles or contaminated glass, must be disposed of in a designated, puncture-resistant sharps container.

  • Empty Containers: Containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[1]

Chemical Degradation Protocol for Aqueous this compound Waste

For aqueous solutions of this compound, chemical degradation using sodium hypochlorite (bleach) can be an effective inactivation method. However, it is crucial that this procedure is validated in your laboratory to ensure its efficacy for your specific waste stream.

Experimental Protocol for Chemical Degradation:

  • Preparation: Conduct this procedure in a certified chemical fume hood. Place the aqueous this compound waste container in secondary containment.

  • pH Adjustment: Slowly add a suitable base (e.g., sodium hydroxide) to the waste solution to adjust the pH to >10. This is a critical step for the efficiency of the hypochlorite reaction.

  • Degradation: While stirring, slowly add a 1 M sodium hypochlorite solution. A starting point for the concentration is a 2:1 molar ratio of sodium hypochlorite to the estimated amount of this compound.

  • Reaction Time: Allow the mixture to react for a minimum of two hours.

  • Neutralization and Disposal: After the reaction period, neutralize the excess hypochlorite and adjust the pH to a neutral range (6-8) before disposal as hazardous waste.

Quantitative Data on Chemical Degradation

The following table provides representative data on the chemical degradation of organic dyes analogous to this compound using sodium hypochlorite. This information can be used as a guideline for validating your in-house disposal protocols. The degradation of azo dyes by sodium hypochlorite often follows second-order kinetics.[3][4]

ParameterValueConditionsAnalogous Compound
Reaction Order Second OrderInitial stage of degradationOrange G, Benzopurpurine[3][4]
Apparent Activation Energy 20.3 kJ mol⁻¹Aqueous solutionOrange G[3][4]
Apparent Activation Energy 9.56 kJ mol⁻¹Aqueous solutionBenzopurpurine[3][4]
Optimal pH for Oxidation >9Aqueous solutionOrange II[3]
Degradation Time ~1 minuteAllura Red (azo dye) with 0.163 M NaClOAllura Red[5]

Visualizing the Disposal Workflow

To further clarify the proper disposal procedures for this compound, the following diagrams illustrate the overall workflow and the detailed steps for chemical degradation.

RubropunctamineDisposalWorkflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_treatment Treatment (Aqueous Waste) cluster_disposal Final Disposal Solid Solid Waste SolidContainer Labeled Solid Hazardous Waste Container Solid->SolidContainer Liquid Liquid Waste LiquidContainer Labeled Liquid Hazardous Waste Container Liquid->LiquidContainer Sharps Sharps Waste SharpsContainer Puncture-Resistant Sharps Container Sharps->SharpsContainer FinalDisposal Dispose via Certified Hazardous Waste Management SolidContainer->FinalDisposal Degradation Chemical Degradation (Sodium Hypochlorite) LiquidContainer->Degradation Aqueous Waste SharpsContainer->FinalDisposal Neutralization Neutralization Degradation->Neutralization Neutralization->FinalDisposal ChemicalDegradationProtocol Start Aqueous this compound Waste FumeHood Work in a Chemical Fume Hood Start->FumeHood pH_Adjust Adjust pH to >10 with Base FumeHood->pH_Adjust Add_Bleach Slowly Add 1M Sodium Hypochlorite pH_Adjust->Add_Bleach React Stir and React for at least 2 hours Add_Bleach->React Neutralize Neutralize Excess Hypochlorite & Adjust pH React->Neutralize Dispose Dispose as Hazardous Waste Neutralize->Dispose

References

Comprehensive Safety and Handling Protocol for Rubropunctamine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance for handling Rubropunctamine in a laboratory setting. It is intended for trained research, scientific, and drug development professionals. All procedures must be performed in compliance with institutional and national safety regulations.

Hazard Identification and Engineering Controls

This compound is a potent, neuroactive compound supplied as a fine, light-sensitive, reddish crystalline powder. It poses significant health risks upon inhalation, ingestion, or direct skin contact. The Occupational Exposure Limit (OEL) is provisionally set at 0.5 µg/m³. Due to its properties, all handling of this compound must be conducted within designated controlled environments.

Primary Engineering Controls:

  • Fume Hood: All manipulations of solid this compound and its concentrated solutions must occur in a certified chemical fume hood with a face velocity of at least 100 feet per minute (0.5 m/s).

  • Ventilated Enclosure: A ventilated balance enclosure is required for weighing the powder to prevent aerosolization.

  • Glovebox/Isolator: For procedures involving larger quantities or with a high risk of aerosol generation, a negative pressure glovebox or isolator is recommended to provide the highest level of containment.[1]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound in any form. PPE should be viewed as the final barrier to exposure after all engineering controls have been implemented.[2][3]

PPE Category Specification Standard/Rationale
Hand Protection Double-gloving: Inner nitrile glove, outer chemical-resistant neoprene or nitrile gloves with long cuffs.[2]Provides robust protection against chemical permeation. Change outer gloves every 30-60 minutes or immediately upon known contact.[2]
Eye & Face Protection ANSI Z87.1-compliant safety goggles. A full-face shield must be worn over goggles when handling the powder or there is a splash risk.[4][5]Protects against airborne particles and chemical splashes.[5]
Respiratory Protection NIOSH-approved N95 or N100 respirator for handling small quantities of powder in a fume hood. For spill cleanup or potential high-exposure events, a full-face respirator with chemical cartridges is required.[2]Prevents inhalation of aerosolized powder.[5] All users must be fit-tested and trained.[2]
Body Protection Disposable, solid-front, cuffed lab coat or a chemical-resistant gown.[2]Prevents contamination of personal clothing. Must be removed before exiting the laboratory.
Foot Protection Closed-toe, closed-heel, chemical-resistant shoes. Disposable shoe covers should be used in the designated handling area.Ensures no skin is exposed and prevents tracking of contaminants.

Standard Handling and Experimental Protocols

Protocol: Weighing and Preparing a 10 mM Stock Solution

This protocol outlines the procedure for preparing a 10 mM stock solution of this compound (Molecular Weight: 485.2 g/mol ) in DMSO.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Microcentrifuge tubes (amber or covered in foil)

  • Calibrated analytical balance within a ventilated enclosure

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Preparation: Don all required PPE. Ensure the fume hood and ventilated balance enclosure are certified and functioning correctly.

  • Weighing:

    • Tare a sterile, amber microcentrifuge tube on the analytical balance.

    • Carefully add approximately 4.85 mg of this compound powder into the tube. Avoid creating dust.

    • Record the exact weight.

  • Solubilization:

    • Inside the chemical fume hood, add the appropriate volume of anhydrous DMSO to the tube to achieve a 10 mM concentration. For example, for 4.85 mg, add 1.0 mL of DMSO.

    • Cap the tube securely.

  • Mixing:

    • Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle heating (37°C) may be applied if necessary.

  • Storage:

    • Seal the tube with parafilm.

    • Label the tube clearly with the compound name, concentration, solvent, date, and preparer's initials.

    • Store at -20°C, protected from light.

Spill and Emergency Procedures

Immediate and proper response to a spill is critical to prevent exposure.

Minor Spill (Solid Powder <10 mg within a Fume Hood)
  • Alert: Notify personnel in the immediate area.

  • Contain: Do not attempt to dry sweep the powder. Cover the spill with absorbent pads dampened with a suitable solvent (e.g., isopropanol) to wet the powder and prevent it from becoming airborne.[6][7]

  • Clean: Using forceps or a plastic scoop, carefully pick up the absorbent material and place it into a designated hazardous waste bag.[6]

  • Decontaminate: Wipe the spill area with a deactivating solution (e.g., 10% bleach solution, followed by a water rinse), using fresh absorbent pads.

  • Dispose: Seal the waste bag, label it as "this compound Waste," and place it in the appropriate hazardous waste container.[8][9]

Major Spill or Spill Outside Containment
  • Evacuate: Immediately evacuate the laboratory and alert others to do the same.

  • Isolate: Close the laboratory doors to contain vapors and dust.[8]

  • Notify: Contact your institution's Environmental Health & Safety (EHS) department and emergency services.

  • Do not re-enter the area until cleared by EHS personnel.

Personnel Exposure
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[7]

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes at an eyewash station.

  • Inhalation: Move to fresh air immediately.

  • Seek immediate medical attention after any exposure and report the incident to your supervisor and EHS.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

Waste Type Container Disposal Procedure
Solid Waste Labeled, sealed polyethylene bag or container.Includes contaminated PPE (gloves, gowns, shoe covers), absorbent pads, and weighing papers.[6][8] The bag must be placed in a designated solid hazardous waste bin.
Liquid Waste Labeled, sealed, chemical-resistant bottle.Includes unused stock solutions and contaminated solvents. Do not mix with other chemical waste streams unless approved by EHS.
Sharps Waste Labeled, puncture-proof sharps container.Includes contaminated pipette tips and needles.

Visual Workflow and Logic Diagrams

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_storage Storage & Waste start_node start_node process_node process_node decision_node decision_node end_node end_node hazard_node hazard_node A Start: Don Full PPE B Verify Fume Hood Certification A->B C Weigh this compound (Ventilated Enclosure) B->C D Add Solvent (DMSO) C->D E Vortex to Dissolve D->E F Aliquot and Label E->F G Store at -20°C (Light Protected) F->G H Dispose of Contaminated Waste in Labeled Bins G->H I End: Doff PPE & Wash Hands H->I

Caption: Standard workflow for handling and preparing this compound stock solutions.

G start_node start_node decision_node decision_node action_node action_node end_node end_node A Spill Detected B Is spill contained within fume hood? A->B C Is spill <10 mg? B->C Yes E Evacuate Lab B->E No D Follow Minor Spill Cleanup Protocol C->D Yes C->E No H Cleanup Complete D->H F Isolate Area (Close Doors) E->F G Call EHS & Emergency Services F->G

References

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